Product packaging for D-N-Benzylserine Methyl Ester(Cat. No.:CAS No. 131110-76-4)

D-N-Benzylserine Methyl Ester

Cat. No.: B168866
CAS No.: 131110-76-4
M. Wt: 209.24 g/mol
InChI Key: GMZGWPPEZCREPP-SNVBAGLBSA-N
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Description

D-N-Benzylserine Methyl Ester (CAS 131110-76-4) is a chiral amino acid ester of high value in organic synthesis. Its primary application is as a versatile chiral building block for the preparation of more complex, enantiomerically pure molecules . Researchers utilize this compound as a key intermediate in the synthesis of pharmaceuticals, particularly for the production of beta-lactam antibiotics . Furthermore, it is employed in peptide chemistry for the development of modified peptides and peptidomimetics, which are crucial in modern drug discovery and development efforts . The compound's defined stereochemistry at the alpha carbon makes it a valuable reagent in asymmetric synthesis, helping to control the stereochemical outcome of reactions and create specific enantiomers of biologically active compounds . The molecular formula of this compound is C11H15NO3, and it has a molecular weight of 209.24 g/mol . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B168866 D-N-Benzylserine Methyl Ester CAS No. 131110-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-(benzylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZGWPPEZCREPP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453861
Record name Methyl N-benzyl-D-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131110-76-4
Record name Methyl N-benzyl-D-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to D-N-Benzylserine Methyl Ester (CAS: 131110-76-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-N-Benzylserine methyl ester, identified by the CAS number 131110-76-4, is a pivotal chiral building block in modern organic and medicinal chemistry. As a derivative of the non-proteinogenic amino acid D-serine, this compound offers a unique stereochemical scaffold that is instrumental in the asymmetric synthesis of a diverse array of complex molecules. Its strategic importance is most pronounced in the development of novel pharmaceuticals, particularly in the synthesis of modified peptides and beta-lactam antibiotics. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthetic and analytical methodologies, and its applications in drug discovery and development. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.

Chemical and Physical Properties

This compound, with the IUPAC name methyl (2R)-2-(benzylamino)-3-hydroxypropanoate, is a white to off-white solid. The presence of a chiral center at the α-carbon, a secondary amine, a primary alcohol, and a methyl ester functional group makes it a versatile intermediate for a wide range of chemical transformations.

PropertyValueSource(s)
CAS Number 131110-76-4[1][2][3]
Molecular Formula C₁₁H₁₅NO₃[3]
Molecular Weight 209.24 g/mol [3]
Appearance Solid[2]
Purity ≥95%[2]
Boiling Point 351.13 °C at 760 mmHg[3]
Density 1.15 g/cm³[3]
Refractive Index 1.534[3]
Flash Point 166.16 °C[3]

Synthesis and Chiral Integrity

The synthesis of enantiomerically pure this compound is a critical step in its application. While the synthesis of the racemic mixture is straightforward, obtaining the desired D-enantiomer with high enantiomeric excess requires either an enantioselective synthetic route or an efficient chiral resolution of the racemate.

General Synthesis of Racemic N-Benzyl-DL-serine Methyl Ester

A common and efficient method for the synthesis of the racemic compound involves a two-step process starting from DL-serine.

Step 1: Esterification of DL-Serine

The carboxylic acid of DL-serine is first protected as a methyl ester. This is typically achieved through Fischer-Speier esterification or by using a milder reagent like thionyl chloride in methanol.

Step 2: Reductive Amination

The resulting DL-serine methyl ester hydrochloride is then subjected to reductive amination with benzaldehyde. This reaction proceeds via the formation of a Schiff base (imine) intermediate, which is subsequently reduced to the secondary amine using a suitable reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.[1]

G dl_serine DL-Serine esterification Esterification (MeOH, SOCl₂) dl_serine->esterification dl_serine_ester DL-Serine Methyl Ester Hydrochloride esterification->dl_serine_ester reductive_amination Reductive Amination (Benzaldehyde, NaBH(OAc)₃) dl_serine_ester->reductive_amination racemic_product N-Benzyl-DL-serine Methyl Ester reductive_amination->racemic_product

Figure 1: General synthetic workflow for racemic N-Benzyl-DL-serine Methyl Ester.
Enantioselective Synthesis and Chiral Resolution

Achieving high enantiopurity of the D-enantiomer can be approached in two primary ways:

  • Enantioselective Synthesis: This involves the use of chiral catalysts or auxiliaries to favor the formation of the D-enantiomer during the synthesis. While specific protocols for the direct enantioselective synthesis of this compound are not widely published, related methodologies for the enantioselective synthesis of α-amino acids can be adapted.[4]

  • Chiral Resolution: This is a more common approach where the racemic mixture of N-Benzyl-DL-serine methyl ester is separated into its constituent enantiomers. Common methods include:

    • Diastereomeric Salt Formation: The racemic amine can be reacted with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[5] The desired D-enantiomer is then recovered by treatment with a base.

    • Enzymatic Kinetic Resolution: Lipases are often used in the kinetic resolution of racemic esters. The enzyme will selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester (the desired D-enantiomer in this case) from the hydrolyzed acid of the L-enantiomer.[]

    • Chiral Column Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate the enantiomers. Polysaccharide-based CSPs are often effective for this purpose.[7][8]

Analytical Methods for Quality Control

Ensuring the enantiomeric purity of this compound is paramount for its use in pharmaceutical applications. Two primary analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the physical separation and quantification of enantiomers.

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.[7]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable. A polysaccharide-based chiral stationary phase column is recommended for initial screening.[7]

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a typical mobile phase for normal-phase chromatography. Modifiers such as trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes can be added in small amounts (e.g., 0.1%) to improve peak shape.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Detection: UV detection at a wavelength of 254 nm is suitable due to the presence of the benzyl group.[7]

  • Data Analysis: The enantiomeric excess (ee) is calculated from the integrated areas of the peaks corresponding to the D- and L-enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA), such as Mosher's acid, can be used to determine the enantiomeric excess without physical separation. The CSA forms diastereomeric complexes with the enantiomers, leading to distinct and quantifiable signals in the NMR spectrum.[7]

Experimental Protocol: Chiral NMR Analysis

  • Sample Preparation: Dissolve approximately 1-5 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]

  • Acquisition of Standard Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Solvating Agent: Add a slight molar excess (approximately 1.1 to 1.2 equivalents) of a chiral solvating agent, such as (R)-Mosher's acid, to the NMR tube.[7]

  • Acquisition of Chiral Spectrum: Acquire a second ¹H NMR spectrum.

  • Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals of the diastereomeric complexes.

G start Synthesized D-N-Benzylserine Methyl Ester chiral_hplc Chiral HPLC Analysis start->chiral_hplc chiral_nmr Chiral NMR Analysis (with CSA) start->chiral_nmr separation Physical Separation of Enantiomers chiral_hplc->separation Principle diastereomeric_complexes Formation of Diastereomeric Complexes chiral_nmr->diastereomeric_complexes Principle quantification_hplc Quantification via Peak Area Integration separation->quantification_hplc Result ee_determination Enantiomeric Excess (ee) Determination quantification_hplc->ee_determination quantification_nmr Quantification via Signal Integration diastereomeric_complexes->quantification_nmr Result quantification_nmr->ee_determination

Figure 2: Logical workflow for the determination of enantiomeric excess.

Spectroscopic Characterization

TechniqueExpected Signature
¹H NMR Aromatic protons (benzyl group): multiplet around 7.2-7.4 ppm. Methylene protons (benzyl group): singlet or AB quartet around 3.6-3.8 ppm. Methyl protons (ester): singlet around 3.7 ppm. α-proton (CH): multiplet around 3.3-3.5 ppm. β-protons (CH₂): diastereotopic protons, appearing as a multiplet around 3.6-3.8 ppm. Amine and hydroxyl protons: broad singlets, chemical shift dependent on solvent and concentration.
¹³C NMR Carbonyl carbon (ester): ~172-175 ppm. Aromatic carbons: ~127-138 ppm. α-carbon: ~60 ppm. β-carbon (CH₂OH): ~63 ppm. Methylene carbon (benzyl): ~52 ppm. Methyl carbon (ester): ~52 ppm.
IR (Infrared Spectroscopy) O-H stretch (alcohol): broad band around 3400 cm⁻¹. N-H stretch (secondary amine): medium band around 3300-3500 cm⁻¹. C=O stretch (ester): strong, sharp band around 1735-1750 cm⁻¹. C-O stretch (ester): strong band around 1150-1250 cm⁻¹. Aromatic C-H and C=C stretches: characteristic bands in the aromatic region.
Mass Spectrometry (MS) The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 209 or 210, respectively.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, primarily due to its defined stereochemistry.[14]

Synthesis of Modified Peptides

The incorporation of non-natural amino acids, such as D-amino acids, into peptides can significantly enhance their therapeutic properties. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life. The N-benzyl group can serve as a protecting group for the amine, which can be removed under specific conditions, while the methyl ester protects the carboxylic acid. This allows for the selective formation of peptide bonds. The presence of the hydroxyl group on the serine side chain also offers a site for further modification. Peptides containing C-terminal methyl esters can also be used as prodrugs, as they are targets for cleavage by endogenous esterases.[15][16][17][18]

Synthesis of Beta-Lactam Antibiotics

The beta-lactam ring is the core structural component of a major class of antibiotics, including penicillins and cephalosporins.[2] Chiral intermediates are crucial for the synthesis of enantiomerically pure beta-lactam antibiotics. This compound can serve as a precursor to chiral synthons used in the construction of the beta-lactam ring and its side chains. The stereochemistry of these side chains is often critical for the antibacterial activity and spectrum of the drug.[19]

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its utility in the development of modified peptides and beta-lactam antibiotics underscores its importance in modern drug discovery. This technical guide has provided a comprehensive overview of its properties, synthesis, analytical characterization, and applications. The detailed protocols and workflows are intended to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary for the effective utilization of this important chemical entity.

References

  • Supplementary data The 1H-NMR and 13C-NMR spectra were recorded on Varian Mercury VX (400 MHz) spectrometer (with operating freq - The Royal Society of Chemistry. (n.d.).
  • The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. (n.d.).
  • A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. (2024, August 26). National Institutes of Health.
  • This compound. (n.d.). MySkinRecipes.
  • 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012, March 9). National Institutes of Health.
  • Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. (2006, May 11). PubMed.
  • Chiral resolution. (n.d.). Wikipedia.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PubMed Central.
  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (2025, August 9). ResearchGate.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. (n.d.). PubMed Central.
  • EP2982662A1 - Method for chiral resolution and device therefor. (n.d.). Google Patents.
  • Title: Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.
  • Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. (n.d.). Journal of Advanced Pharmacy Education and Research.
  • METHYL 3-(BENZYLAMINO)-2-METHYLPROPANOATE. (n.d.). gsrs.
  • Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments.
  • Synthesis and Applications of Synthetic Peptides. (2019, May 7). ResearchGate.
  • Monocyclic beta-lactams and process for the preparation thereof. (n.d.). University of Notre Dame.

Sources

D-N-Benzylserine Methyl Ester molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to D-N-Benzylserine Methyl Ester

Abstract

This compound is a pivotal chiral building block derived from the non-proteinogenic amino acid D-serine. Its unique trifunctional structure—comprising a secondary amine, a primary alcohol, and a methyl ester—makes it an exceptionally versatile intermediate in the field of synthetic organic chemistry. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies with mechanistic insights, robust analytical characterization techniques, and significant applications in drug discovery and development. It is intended as a resource for researchers, medicinal chemists, and process development scientists who utilize complex chiral intermediates to construct advanced molecular architectures.

Core Physicochemical Properties

This compound is valued for its specific stereochemistry and the orthogonal reactivity of its functional groups. The benzyl group provides steric bulk and lipophilicity while protecting the amine, and the methyl ester serves as a stable yet readily modifiable precursor to a carboxylic acid or other derivatives.

PropertyDataReference(s)
Molecular Weight 209.24 g/mol [1][2][3]
Molecular Formula C₁₁H₁₅NO₃[1][4][5]
CAS Number 131110-76-4[1][6][7]
IUPAC Name methyl (2R)-2-(benzylamino)-3-hydroxypropanoate[7]
Synonyms Bzl-D-Ser-OMe, (R)-Methyl 2-(benzylamino)-3-hydroxypropanoate[7]
SMILES O=C(OC)CO[6]
Typical Purity ≥95%[1][4]
Storage Conditions Long-term: Store in freezer (-20°C), sealed, dry, and dark.[6]

Synthesis and Mechanistic Considerations

The most efficient and common synthesis of N-benzyl-D-serine methyl ester involves a two-stage process that begins with the readily available chiral precursor, D-serine.[8] This route is favored because it directly establishes the required functionalities without the need for complex protection-deprotection sequences that would be necessary if targeting the O-benzyl isomer.[8]

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: N-Benzylation D_Serine D-Serine SOCl2 SOCl₂ in Methanol Ester_HCl D-Serine Methyl Ester Hydrochloride SOCl2->Ester_HCl Benzaldehyde Benzaldehyde Ester_HCl->Benzaldehyde Final_Product D-N-Benzylserine Methyl Ester Reducing_Agent Reducing Agent (e.g., NaBH₃CN)

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

Stage 1: Fischer-Speier Esterification of D-Serine

This initial step converts the carboxylic acid of D-serine into its methyl ester, yielding the hydrochloride salt which is convenient for handling and purification.

  • Reaction Setup: Suspend D-Serine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of serine) in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via syringe over 30 minutes.

    • Mechanistic Insight: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol. This method avoids the use of large excesses of acid and is highly efficient.[2]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40°C) for 24-48 hours.[8] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting white solid, D-serine methyl ester hydrochloride, can be triturated with cold diethyl ether, filtered, and dried. It is often used in the next step without further purification.[9]

Stage 2: N-Benzylation via Reductive Amination

This step selectively forms the N-benzyl bond. Reductive amination is a robust method that proceeds through an intermediate imine (or iminium ion), which is then reduced.

  • Reaction Setup: Dissolve D-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as methanol or dichloromethane. Add a mild base, like triethylamine (1.1 eq), to neutralize the hydrochloride salt and free the primary amine.

  • Imine Formation: Add benzaldehyde (1.0-1.1 eq) to the solution and stir for 1-2 hours at room temperature.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise.

    • Expert Insight: Sodium cyanoborohydride is a preferred reagent because it is mild enough to selectively reduce the protonated iminium ion without reducing the aldehyde, minimizing side reactions.[8] The reaction is typically run at a slightly acidic pH to ensure the imine is protonated and thus more electrophilic.

  • Workup and Purification: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified, typically by flash column chromatography on silica gel, to yield pure this compound.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. Expected signals include multiplets in the aromatic region (~7.2-7.4 ppm) for the benzyl protons, a singlet (~3.7 ppm) for the methyl ester protons, and characteristic signals for the diastereotopic protons of the -CH₂- group of the benzyl moiety and the serine backbone.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 210.25.

  • High-Performance Liquid Chromatography (HPLC): Both reverse-phase and chiral HPLC are used. Reverse-phase HPLC is employed to determine the chemical purity of the compound. Chiral HPLC is critical to confirm the enantiomeric excess (e.e.), ensuring that no significant racemization occurred during the synthesis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the key functional groups, showing characteristic stretches for the O-H group (~3400 cm⁻¹), N-H group (~3300 cm⁻¹), the ester C=O group (~1740 cm⁻¹), and aromatic C=C bonds (~1600 cm⁻¹).

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the ability to selectively manipulate its three functional groups. It is primarily used in asymmetric synthesis to produce enantiomerically pure substances.[1]

G Intermediate D-N-Benzylserine Methyl Ester Peptides Modified Peptides & Peptidomimetics Intermediate->Peptides Peptide Coupling (after ester hydrolysis) Antibiotics β-Lactam Antibiotics Intermediate->Antibiotics Core Scaffold Construction Neuro Neuroactive Compounds & Receptor Ligands Intermediate->Neuro Derivative Synthesis Other Other Chiral APIs Intermediate->Other Asymmetric Synthesis

Caption: Role as a key intermediate in synthesizing advanced molecules.

  • Peptide and Peptidomimetic Synthesis: After hydrolysis of the methyl ester to the free carboxylic acid, the resulting N-benzyl-D-serine can be incorporated into peptide chains. The D-configuration is often used to increase metabolic stability against proteases.[1]

  • Chiral Ligands and Catalysts: The hydroxyl and amine functionalities can be used to coordinate with metals, making derivatives of this compound useful in the synthesis of chiral ligands for asymmetric catalysis.

  • Synthesis of Bioactive Molecules: It serves as a precursor for various complex molecules. For instance, derivatives of N-benzyl-D-serine are investigated for their potential as enzyme inhibitors or receptor modulators.[10] The core structure is found in scaffolds for developing treatments for neurological disorders by modulating NMDA receptor activity.[11] The synthesis of enantiomerically pure α,β-diamino esters can be achieved from N,N-dibenzyl serine methyl ester, highlighting its utility in constructing complex amino acid derivatives.[12]

Conclusion

This compound is a foundational chiral intermediate whose value is defined by its stereochemical purity and the versatile reactivity of its functional groups. The synthetic route via esterification and subsequent reductive amination is both efficient and reliable, providing access to a high-purity material. Its application as a building block in the synthesis of complex pharmaceuticals, particularly in the areas of peptide chemistry and neuroscience, underscores its importance to the drug discovery and development pipeline. This guide provides the essential technical framework for the synthesis, analysis, and strategic application of this compound.

References

  • MySkinRecipes. This compound.
  • Organic Syntheses. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester.
  • CP Lab Safety. N-Benzyl-L-serine, methyl ester, min 95%, 1 gram.
  • Pharmaffiliates. The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis.
  • LookChem. Cas 106910-77-4,D-N-Benzylserine.
  • PubChem. N-benzyl-d-serine methyl ester hydrochloride.
  • Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • PubMed. Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters.
  • MySkinRecipes. This compound.
  • J&K Scientific LLC. N-Benzyl-D-valine methyl ester hydrochloride | 210917-86-5.
  • Chemdad. N-Benzyl-DL-serine Methyl Ester.

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An In-Depth Technical Guide to D-N-Benzylserine Methyl Ester: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Building Block in Modern Drug Discovery

D-N-Benzylserine methyl ester is a chiral amino acid derivative of significant interest to researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. Its unique structural architecture, featuring a protected amino group via benzylation and a protected carboxyl group as a methyl ester, renders it a valuable intermediate for the synthesis of complex, stereochemically defined molecules. The presence of the D-configuration at the alpha-carbon and a free hydroxyl group on the side chain provides a versatile scaffold for the construction of novel peptide and non-peptide-based therapeutic agents.

This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, detailed synthetic protocols, analytical characterization, and a discussion of its potential biological activities and applications. The content is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their research endeavors.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₁₁H₁₅NO₃, possesses a well-defined three-dimensional structure that is crucial for its reactivity and biological interactions. The key structural features include a chiral center at the α-carbon in the D-configuration, a secondary amine with a benzyl protecting group, a methyl ester at the C-terminus, and a primary hydroxyl group on the side chain.

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted or based on data from closely related compounds due to the limited availability of experimentally determined values in the literature.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅NO₃,
Molecular Weight 209.24 g/mol
CAS Number 131110-76-4
Appearance White to off-white powder or oilGeneral observation for similar compounds
Solubility Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water.,
Specific Rotation [α]D Not experimentally reported. The L-isomer hydrochloride salt has a reported [α]D of +4 ± 2º (c=3 in MeOH).

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available amino acid, D-serine. The synthetic strategy involves the initial esterification of the carboxylic acid, followed by the N-benzylation of the amino group. This approach is favored as it avoids the need for amino group protection during the esterification step and allows for a direct and efficient introduction of the benzyl group.

Synthesis_Workflow D_Serine D-Serine Step1 Step 1: Esterification (Methanol, Thionyl Chloride) D_Serine->Step1 D_Serine_Methyl_Ester D-Serine Methyl Ester Hydrochloride Step1->D_Serine_Methyl_Ester Step2 Step 2: Reductive Amination (Benzaldehyde, NaBH(OAc)₃) D_Serine_Methyl_Ester->Step2 DNBSME D-N-Benzylserine Methyl Ester Step2->DNBSME

Caption: Synthetic workflow for this compound.

Step 1: Esterification of D-Serine

The esterification of D-serine to its methyl ester is commonly performed using the Fischer-Speier esterification method, where methanol serves as both the solvent and the reagent, and a strong acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl), is employed. The use of thionyl chloride is particularly advantageous as it reacts with methanol to generate HCl in situ, driving the reaction to completion. The product is typically isolated as the hydrochloride salt, which is a stable, crystalline solid that can be easily handled in the subsequent step.[1]

Experimental Protocol: Synthesis of D-Serine Methyl Ester Hydrochloride

  • Suspend D-serine (1 equivalent) in anhydrous methanol (5-10 mL per gram of D-serine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then to 0 °C to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield D-serine methyl ester hydrochloride.

Step 2: N-Benzylation via Reductive Amination

The N-benzylation of D-serine methyl ester is efficiently achieved through reductive amination. This one-pot reaction involves the formation of an intermediate imine (Schiff base) by reacting the primary amine of the amino acid ester with benzaldehyde, followed by the in situ reduction of the imine to the corresponding secondary amine using a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild, selective for imines over aldehydes, and does not require acidic conditions.[1]

Experimental Protocol: Synthesis of this compound

  • Dissolve D-serine methyl ester hydrochloride (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10-15 mL per gram of ester).

  • Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Add benzaldehyde (1.0-1.1 equivalents) to the reaction mixture.

  • Stir for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

  • Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methoxy protons of the ester, and the protons of the serine backbone.

  • δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl ring.

  • δ 3.7-3.8 ppm (s, 3H): Methoxy protons of the methyl ester.

  • δ 3.6-3.9 ppm (m, 2H): Methylene protons of the benzyl group (CH₂-Ph).

  • δ 3.5-3.7 ppm (m, 2H): Methylene protons of the serine side chain (HO-CH₂-).

  • δ 3.3-3.4 ppm (m, 1H): Methine proton at the α-carbon.

  • δ 2.0-3.0 ppm (br s, 2H): Protons of the hydroxyl and amino groups (exchangeable with D₂O).

¹³C NMR (Predicted): The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • δ ~174 ppm: Carbonyl carbon of the methyl ester.

  • δ ~138 ppm: Quaternary aromatic carbon of the benzyl group.

  • δ ~128-129 ppm: Aromatic carbons of the phenyl ring.

  • δ ~63 ppm: Methylene carbon of the serine side chain (HO-CH₂-).

  • δ ~60 ppm: Methine carbon at the α-carbon.

  • δ ~52 ppm: Methylene carbon of the benzyl group (CH₂-Ph).

  • δ ~51 ppm: Methoxy carbon of the methyl ester.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.

  • Expected [M+H]⁺: 210.11 m/z

  • Expected [M+Na]⁺: 232.09 m/z

Common fragmentation patterns would involve the loss of the methoxy group, the benzyl group, and cleavage of the serine side chain.

Biological Activity and Applications in Drug Development

While this compound is primarily utilized as a chiral building block in organic synthesis, its potential biological activity is an area of growing interest.[2] Its structural similarity to the endogenous amino acid D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, suggests potential applications in neuroscience research.

The parent compound, N-Benzyl-D-serine, has been investigated for its potential as an enzyme inhibitor and as a precursor in the development of new drugs.[3] Furthermore, a study on benzylserine (the racemate) demonstrated its ability to inhibit the growth of breast cancer cells by disrupting intracellular amino acid homeostasis. Benzylserine was shown to block the activity of amino acid transporters LAT1 and ASCT2, leading to decreased uptake of essential amino acids like leucine and glutamine, which are crucial for cancer cell proliferation.

It is plausible that this compound could act as a prodrug of N-Benzyl-D-serine, with the methyl ester being hydrolyzed in vivo by esterases to release the active carboxylic acid. Alternatively, the ester itself may possess unique biological activities. Further research is warranted to elucidate the specific pharmacological profile of this compound.

Biological_Activity cluster_0 Cellular Environment DNBSME D-N-Benzylserine Methyl Ester (Prodrug) Esterases Esterases DNBSME->Esterases Hydrolysis NBDS N-Benzyl-D-Serine (Active Form) Esterases->NBDS Transporters Amino Acid Transporters (e.g., LAT1, ASCT2) NBDS->Transporters Inhibition AminoAcids Amino Acid Uptake (Leucine, Glutamine) Transporters->AminoAcids CellGrowth Cancer Cell Proliferation AminoAcids->CellGrowth Reduced

Caption: Postulated mechanism of action via prodrug activation.

Conclusion and Future Directions

This compound is a valuable and versatile chiral intermediate with significant potential in the synthesis of complex molecules for drug discovery and development. This guide has provided a comprehensive overview of its chemical structure, properties, a detailed synthetic pathway, and a discussion of its potential biological relevance.

While the synthetic route is well-established in principle, the lack of publicly available, detailed experimental data for the D-isomer highlights an opportunity for further research and publication in this area. The full characterization of this compound, including experimental NMR and mass spectrometry data, as well as the determination of its specific rotation, would be a valuable contribution to the scientific community.

Furthermore, the exploration of the biological activity of this compound is a promising avenue for future investigation. Studies to determine its efficacy as an inhibitor of amino acid transporters, its potential as a prodrug, and its broader pharmacological profile could uncover novel therapeutic applications for this intriguing molecule.

References

  • MySkinRecipes. This compound.
  • PubChem. N-benzyl-d-serine methyl ester hydrochloride.
  • Neta Scientific. ChemImpex O-Benzyl-L-serine methyl ester hydrochloride.
  • LookChem. Cas 106910-77-4,D-N-Benzylserine.
  • Wang, S., et al. (2018).

Sources

A Comprehensive Technical Guide to the Synthesis of D-N-Benzylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a detailed exploration of the synthetic pathways for D-N-Benzylserine Methyl Ester, a chiral building block of significant interest to researchers, scientists, and professionals in drug development and medicinal chemistry.[1] The guide elucidates the strategic considerations for maintaining stereochemical integrity while navigating the key chemical transformations. Two primary, field-proven synthetic routes are presented, complete with detailed, step-by-step protocols, mechanistic insights, and quantitative data. Furthermore, this guide addresses critical aspects of purification and analytical characterization, including methods for assessing enantiomeric purity. Visual diagrams of the synthetic workflows are provided to enhance understanding. This document is intended to serve as a comprehensive resource, grounded in established chemical principles, to empower researchers in the successful and efficient synthesis of this valuable compound.

Introduction: Strategic Importance of this compound

This compound is a versatile chiral intermediate whose value lies in its trifunctional nature: a stereodefined amino group, a hydroxyl group, and a methyl ester. This arrangement provides a scaffold for the synthesis of a wide array of complex molecules, including beta-lactam antibiotics, modified peptides, and other biologically active compounds.[1] The presence of the D-serine backbone is particularly significant, as the incorporation of D-amino acids into peptides can confer resistance to enzymatic degradation, a crucial attribute in drug design.

The N-benzyl group serves as a stable and reliable protecting group for the amine, readily removable under mild hydrogenolysis conditions. The methyl ester protects the carboxylic acid, allowing for selective reactions at the hydroxyl group or facilitating subsequent peptide coupling reactions. The successful synthesis of this compound hinges on a strategic approach to selectively modify the functional groups of D-serine while preserving the critical stereochemistry at the α-carbon.

Strategic Synthesis Planning: Two Validated Pathways

The synthesis of this compound can be efficiently accomplished via two principal pathways, the choice of which may depend on starting material availability, scale, and laboratory preferences. Both routes are designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

  • Pathway A: Esterification Followed by N-Benzylation. This is often the more direct route, beginning with the protection of the carboxylic acid of D-serine as a methyl ester, followed by the introduction of the N-benzyl group via reductive amination.[2]

  • Pathway B: N-Benzylation Followed by Esterification. This alternative route involves the initial N-benzylation of D-serine, followed by the esterification of the carboxylic acid. This pathway can be advantageous in certain contexts but requires careful selection of esterification conditions to avoid side reactions.

The following sections will provide a detailed examination of each pathway, including the causality behind the experimental choices and comprehensive protocols.

Pathway A: Esterification of D-Serine and Subsequent N-Benzylation

This pathway is often preferred for its efficiency and the commercial availability of D-serine methyl ester hydrochloride. The overall transformation is visualized below.

Diagram: Synthetic Workflow for Pathway A

Pathway_A D_Serine D-Serine D_Serine_Ester D-Serine Methyl Ester HCl D_Serine->D_Serine_Ester  Esterification (SOCl₂ / MeOH) Target This compound D_Serine_Ester->Target Reductive Amination (Benzaldehyde, NaBH₃CN)

Caption: A streamlined workflow for the synthesis of this compound via Pathway A.

Stage 1: Esterification of D-Serine

The initial step involves the conversion of the carboxylic acid of D-serine to its corresponding methyl ester. A robust and widely used method is the reaction with thionyl chloride (SOCl₂) in methanol.

Mechanistic Insight: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ generates HCl. The acidic conditions protonate the carboxyl group of D-serine, activating it towards nucleophilic attack by methanol. This method is highly effective and typically proceeds with high yield.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-serine (1 equivalent) in anhydrous methanol (5-10 mL per gram of D-serine).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approximately 65 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting D-serine has been consumed (typically 3-5 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. The resulting white solid is D-serine methyl ester hydrochloride, which can be used in the next step without further purification after drying under vacuum.

Stage 2: Reductive Amination for N-Benzylation

The second stage involves the N-benzylation of the D-serine methyl ester hydrochloride via reductive amination with benzaldehyde. This reaction proceeds through the formation of an intermediate imine (or Schiff base), which is then reduced in situ to the secondary amine.

Mechanistic Insight: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation because it is mild enough to selectively reduce the protonated imine intermediate in the presence of the aldehyde, minimizing the reduction of benzaldehyde to benzyl alcohol.[3] A base, such as triethylamine, is added to neutralize the hydrochloride salt and facilitate imine formation.

  • Reaction Setup: Dissolve D-serine methyl ester hydrochloride (1 equivalent) in an anhydrous solvent such as methanol or dichloromethane (10-15 mL per gram).

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution to neutralize the hydrochloride.

  • Imine Formation: Add benzaldehyde (1.05 equivalents) to the mixture and stir at room temperature for 1-2 hours.

  • Reduction: Add sodium cyanoborohydride (1.2 equivalents) portion-wise to the reaction mixture. Stir at room temperature and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Quench the reaction by the careful addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Pathway B: N-Benzylation of D-Serine and Subsequent Esterification

This alternative pathway first protects the amino group and then esterifies the carboxylic acid. This approach can be useful if N-benzyl-D-serine is the available starting material.

Diagram: Synthetic Workflow for Pathway B

Pathway_B D_Serine D-Serine N_Benzyl_D_Serine N-Benzyl-D-Serine D_Serine->N_Benzyl_D_Serine Reductive Amination (Benzaldehyde, NaBH₄) Target This compound N_Benzyl_D_Serine->Target  Esterification (SOCl₂ / MeOH)

Caption: A streamlined workflow for the synthesis of this compound via Pathway B.

Stage 1: N-Benzylation of D-Serine

This step involves the reductive amination of D-serine with benzaldehyde. Sodium borohydride (NaBH₄) is a common reducing agent for this transformation.

  • Reaction Setup: Dissolve D-serine (1 equivalent) in an aqueous solution of sodium hydroxide (1 M).

  • Imine Formation: Add benzaldehyde (1.1 equivalents) and stir at room temperature for 1-2 hours to form the Schiff base.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of sodium borohydride (1.5 equivalents) in a small amount of water, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Isolation: Quench the reaction by carefully adding 1 M HCl until the pH is neutral. Wash the aqueous layer with diethyl ether to remove unreacted benzaldehyde. Acidify the aqueous layer to a pH of approximately 5-6 with 1 M HCl. The product, N-benzyl-D-serine, should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[4]

Stage 2: Esterification of N-Benzyl-D-Serine

The final step is the esterification of the carboxylic acid. The thionyl chloride method described in Pathway A is also highly effective here.

  • Reaction Setup: Suspend N-benzyl-D-serine (1 equivalent) in an excess of anhydrous methanol at 0 °C.

  • Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by TLC.

  • Work-up: Remove the excess methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel if necessary.

Quantitative Data and Characterization

The following table summarizes typical yields and key physical properties for the intermediates and the final product.

CompoundSynthesis StepTypical Yield (%)Melting Point (°C)Molecular FormulaMolecular Weight ( g/mol )
D-Serine Methyl Ester HClEsterification of D-Serine>95169-174C₄H₁₀ClNO₃155.58
N-Benzyl-D-SerineReductive Amination of D-Serine80-90235-237C₁₀H₁₃NO₃195.22
This compound Reductive Amination of Ester75-85N/A (Often an oil)C₁₁H₁₅NO₃209.24
This compound Esterification of N-Benzyl-D-Serine>90N/A (Often an oil)C₁₁H₁₅NO₃209.24
Spectroscopic Data for this compound (C₁₁H₁₅NO₃)
  • ¹H NMR (Predicted, CDCl₃, 400 MHz):

    • δ 7.25-7.40 (m, 5H, Ar-H)

    • δ 3.85 (d, 2H, -CH₂-Ph)

    • δ 3.75 (s, 3H, -OCH₃)

    • δ 3.65-3.75 (m, 2H, -CH₂-OH)

    • δ 3.40 (t, 1H, α-CH)

    • δ 2.50 (br s, 2H, -NH and -OH)

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz):

    • δ 174.0 (C=O)

    • δ 138.5 (Ar-C)

    • δ 128.5 (Ar-CH)

    • δ 128.0 (Ar-CH)

    • δ 127.5 (Ar-CH)

    • δ 64.0 (α-CH)

    • δ 63.0 (-CH₂-OH)

    • δ 52.0 (-OCH₃)

    • δ 51.5 (-CH₂-Ph)

Maintaining Chiral Integrity: A Critical Consideration

Throughout the synthesis, maintaining the stereochemical integrity of the α-carbon is paramount. The reaction conditions outlined in the provided protocols are generally mild and not prone to causing significant racemization.

Key Self-Validating Systems:

  • Reaction Temperature: Both the esterification with thionyl chloride and the reductive amination are performed under conditions that do not typically lead to epimerization of the α-carbon.

  • Reagent Choice: The use of mild reducing agents like NaBH₃CN minimizes side reactions that could compromise chiral purity.

Assessing Enantiomeric Purity

Post-synthesis, it is crucial to verify the enantiomeric purity of the final product. Two primary methods are recommended for this purpose:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method that physically separates the enantiomers on a chiral stationary phase, allowing for accurate quantification of the enantiomeric excess (ee).[5]

  • ¹H NMR with a Chiral Solvating Agent (CSA): The addition of a chiral solvating agent, such as Mosher's acid, can induce diastereomeric interactions that result in distinct, quantifiable signals for each enantiomer in the ¹H NMR spectrum.[5]

  • Column Selection: Choose a suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A typical mobile phase consists of a mixture of hexanes and isopropanol, with the exact ratio optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile with a UV detector. The enantiomeric excess is calculated from the integrated areas of the peaks corresponding to the D and L enantiomers.

Conclusion

The synthesis of this compound is a valuable process for medicinal chemists and drug development professionals. The two pathways detailed in this guide, esterification followed by N-benzylation and vice versa, offer reliable and efficient routes to this important chiral building block. By adhering to the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this compound while maintaining its critical stereochemical integrity. The inclusion of methods for assessing enantiomeric purity provides a complete framework for the production and validation of high-quality this compound for its diverse applications in the synthesis of novel therapeutic agents.

References

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The Strategic Role of D-N-Benzylserine Methyl Ester in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

D-N-Benzylserine methyl ester, a chiral derivative of the non-proteinogenic amino acid D-serine, has emerged as a cornerstone in the edifice of medicinal chemistry. Its unique structural attributes, featuring a stereochemically defined center, a reactive hydroxyl group, and orthogonally protected amino and carboxyl functionalities, render it an exceptionally versatile chiral building block. This technical guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this compound in the development of complex pharmaceutical agents. We will delve into detailed experimental protocols, elucidate its role in the asymmetric synthesis of key therapeutic molecules, and discuss its potential in modulating biological pathways, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality and D-Serine Analogs in Drug Design

Chirality is a fundamental principle in drug design, as the stereochemistry of a molecule dictates its interaction with biological targets, profoundly influencing its efficacy and safety profile.[1][2] The use of enantiomerically pure starting materials is paramount in modern pharmaceutical synthesis to avoid the potential for off-target effects or reduced potency associated with racemic mixtures. D-amino acids and their derivatives, once considered biological rarities, are now recognized as crucial components of numerous bioactive molecules and play significant roles in various physiological processes.[3]

D-serine itself is a vital neuromodulator, acting as a co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, which is integral to synaptic plasticity, learning, and memory.[3] This inherent biological relevance has spurred significant interest in D-serine derivatives as potential therapeutic agents for neurological disorders.[3][4][5] this compound, as a protected and synthetically tractable form of D-serine, serves as a critical intermediate, enabling chemists to introduce this important chiral motif into a wide array of molecular scaffolds.[1][6] Its applications span from the synthesis of antiviral drugs and antibiotics to the development of novel enzyme inhibitors and neuroprotective agents.[6][7][8]

Synthesis and Characterization of this compound

The efficient and stereoretentive synthesis of this compound is a critical first step for its utilization in medicinal chemistry. The most common and logical approach involves a two-step sequence starting from D-serine: esterification of the carboxylic acid followed by N-benzylation of the resulting amino ester.[3]

Step 1: Esterification of D-Serine

The initial step is the conversion of D-serine to its methyl ester, typically isolated as the hydrochloride salt to enhance stability and ease of handling.[3][6] The Fischer-Speier esterification using thionyl chloride in methanol is a widely employed and effective method.[6]

  • Reaction Setup: Suspend D-serine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, and cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is D-serine methyl ester hydrochloride, which can be used in the next step without further purification.

Step 2: N-Benzylation via Reductive Amination

The introduction of the benzyl group onto the nitrogen atom is efficiently achieved through reductive amination.[3][6][9][10] This one-pot procedure involves the formation of an intermediate imine by reacting the D-serine methyl ester with benzaldehyde, which is then reduced in situ to the desired N-benzyl amine.[6][9] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents due to their selectivity for the imine over the aldehyde.[6][11]

  • Preparation of Free Base: Dissolve D-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol. Add triethylamine (1.1 equivalents) dropwise at 0°C and stir for 30 minutes to generate the free amine.

  • Imine Formation: To the reaction mixture, add benzaldehyde (1.1 equivalents) and stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (1.2 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction by the careful addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.[6][12]

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Characteristic signals for the benzyl group (aromatic protons and benzylic CH₂), the serine backbone (α-H, β-CH₂), and the methyl ester (OCH₃).
¹³C NMR Resonances corresponding to the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, and the carbons of the serine backbone.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₁H₁₅NO₃.
Chiral HPLC A single peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric purity.[13]

Applications in Medicinal Chemistry

This compound serves as a versatile chiral precursor in the synthesis of a variety of biologically active molecules.

Synthesis of Chiral Amino Alcohols

Chiral amino alcohols are crucial structural motifs in many pharmaceuticals, including antivirals and beta-blockers.[14] this compound can be readily reduced to the corresponding chiral amino alcohol, N-benzyl-D-serinol.

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2 equivalents) in anhydrous tetrahydrofuran (THF) and cool to 0°C.

  • Substrate Addition: Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the stirred LiAlH₄ suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0°C and quench sequentially by the careful addition of water, 15% aqueous NaOH, and then water again. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

  • Purification: Purify the product by flash column chromatography on silica gel.

G D_Serine D-Serine D_Serine_Ester D-Serine Methyl Ester Hydrochloride D_Serine->D_Serine_Ester SOCl₂, MeOH DNBSME D-N-Benzylserine Methyl Ester D_Serine_Ester->DNBSME 1. Et₃N 2. PhCHO 3. NaBH₃CN Amino_Alcohol N-Benzyl-D-Serinol (Chiral Amino Alcohol) DNBSME->Amino_Alcohol LiAlH₄, THF

Caption: Synthetic pathway from D-Serine to N-Benzyl-D-Serinol.

Precursor for β-Lactam Antibiotics

The β-lactam ring is the core structural feature of a major class of antibiotics, including penicillins and cephalosporins.[8][15] The synthesis of novel β-lactam derivatives often relies on the [2+2] cycloaddition of a ketene and an imine (the Staudinger synthesis).[16] Chiral amino acid derivatives like this compound can be transformed into chiral imines or ketenes, thereby enabling the asymmetric synthesis of β-lactams. The stereochemistry at the C3 and C4 positions of the β-lactam ring is critical for antibacterial activity and can be controlled by the chirality of the starting material.[16]

G DNBSME D-N-Benzylserine Methyl Ester Chiral_Intermediate Chiral Imine or Ketenophile DNBSME->Chiral_Intermediate Functional Group Manipulation Beta_Lactam Enantiomerically Pure β-Lactam Derivative Chiral_Intermediate->Beta_Lactam [2+2] Cycloaddition

Caption: General scheme for β-lactam synthesis from this compound.

Intermediate in the Synthesis of Oseltamivir (Tamiflu®)

Oseltamivir is a widely used antiviral drug for the treatment of influenza.[17] While the commercial synthesis often starts from shikimic acid, alternative synthetic routes have been explored to circumvent reliance on this natural product.[17] Several of these routes utilize chiral pool starting materials, and D-serine derivatives have been investigated for this purpose.[7] The stereocenters of D-serine can be strategically employed to control the stereochemistry of the three contiguous chiral centers in the oseltamivir molecule. This compound can be converted into key intermediates, such as Garner's aldehyde, which then undergo further transformations to construct the cyclohexene core of oseltamivir.[7]

Development of Enzyme Inhibitors and Neuroprotective Agents

Given the role of D-serine in the central nervous system, there is considerable interest in developing its derivatives as modulators of neuronal function.[4][5] N-benzylated amino acid derivatives have been shown to exhibit inhibitory activity against various enzymes, including α-mannosidases.[7] While specific inhibitory data for this compound is not widely reported, its structural features make it a valuable scaffold for the synthesis of libraries of compounds to be screened for activity against targets such as serine proteases or other enzymes involved in neurological pathways. The benzyl group can enhance lipophilicity, potentially improving blood-brain barrier penetration, a critical factor for CNS-acting drugs.[1]

Conclusion and Future Perspectives

This compound stands as a testament to the power of chiral building blocks in modern medicinal chemistry. Its straightforward synthesis from an inexpensive chiral starting material, coupled with its versatile reactivity, provides a reliable and efficient entry point to a diverse range of complex molecular architectures. From established applications in the synthesis of chiral amino alcohols and β-lactams to its potential in the development of novel antivirals and neuroprotective agents, the utility of this compound is vast and continues to expand. As our understanding of the biological roles of D-amino acids deepens, we can anticipate that this compound and its derivatives will play an increasingly important role in the discovery and development of the next generation of therapeutic agents.

References

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  • Chemistry Skills. (2023, March 16).
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  • Somfai, P. (2003). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]
  • Donkor, M. K., et al. (2020). Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents. Journal of Medicinal Chemistry, 63(24), 15836-15855. [Link]
  • Wang, D., et al. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Neuroscience, 15, 723846. [Link]
  • Lin, Y.-W. (2010). Study of Oseltamivir Synthesis from D-serine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. [Link]
  • De Kimpe, N., et al. (2006). Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. The Journal of Organic Chemistry, 71(11), 4347-4350. [Link]
  • Wikipedia. (n.d.). Oseltamivir total synthesis. [Link]
  • ResearchGate. (n.d.). Scheme 1 Retrosynthetic analysis of oseltamivir. [Link]
  • ResearchGate. (n.d.). Application to the synthesis of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals. [Link]
  • Li, C., et al. (2026). Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC-Ir(III) Complex. Organic Letters. [Link]
  • Sebai, A. (2017). Preparation of methyl ester of L-serine.
  • Google Patents. (n.d.). CN101735085A - Method for preparing D-serine by kinetic resolution.
  • Google Patents. (n.d.). WO2009137916A1 - Processes and intermediates for the preparation of oseltamivir and analogs thereof.
  • Al-Hourani, B. J. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Pharmaceuticals, 4(2), 307-352. [Link]
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. [Link]
  • Lambert, J. B., et al. (2025).
  • Du, J., & Chu, C. K. (1998). Asymmetric synthesis of oxazolidine nucleosides and related chemistry. Nucleosides & Nucleotides, 17(1-3), 1-13. [Link]
  • Bush, K. (1987). Evaluation of Enzyme Inhibition Data in Screening for New Drugs. Journal of Enzyme Inhibition, 2(1), 1-13. [Link]
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Ye, Z., et al. (2010). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Journal of the American Chemical Society, 132(48), 17111-17113. [Link]
  • ResearchGate. (n.d.). (PDF) L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. [Link]
  • Baldwin, J. E., et al. (1987). beta-Lactam synthetase: a new biosynthetic enzyme.
  • MDPI. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]
  • Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of Biological Chemistry, 294(32), 12046-12055. [Link]
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  • Tugarinov, V., & Kay, L. E. (2004). Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. Journal of the American Chemical Society, 126(42), 13813-13821. [Link]

Sources

A Technical Guide to the Chiral Purity of D-N-Benzylserine Methyl Ester: Synthesis, Analysis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the synthesis, chiral purity analysis, and critical applications of D-N-Benzylserine Methyl Ester. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis where enantiomeric purity is a critical parameter for success.

The Imperative of Chirality in Modern Drug Development

In the realm of pharmaceutical sciences, chirality is a fundamental property that profoundly influences the biological activity of a drug.[1][2][3] Many drug molecules are chiral, meaning they exist as non-superimposable mirror images known as enantiomers.[2] These enantiomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.[1][4]

The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have established stringent guidelines for the development of chiral drugs, emphasizing the need to characterize each enantiomer.[2][5][6] This regulatory scrutiny stems from historical instances where one enantiomer was therapeutically active while the other was inactive or, in the worst cases, responsible for severe adverse effects.[5] Consequently, the development of single-enantiomer drugs has become the standard in the pharmaceutical industry, necessitating robust methods for the synthesis and analysis of chirally pure compounds.[2][7] this compound serves as a valuable chiral building block in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[8] Its enantiomeric purity is therefore of paramount importance to ensure the stereochemical integrity of the final drug product.

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure this compound typically starts from the corresponding enantiopure D-serine. A common synthetic route involves the protection of the amino and carboxylic acid functional groups. One established method is the Fischer-Speier esterification, where the amino acid is treated with an alcohol (in this case, methanol) in the presence of an acid catalyst to form the methyl ester.[9][10] The N-benzylation can be achieved through various methods, such as reductive amination or direct alkylation with benzyl bromide.

It is crucial to employ synthetic methods that avoid racemization.[9][11] For instance, the choice of solvents and reaction conditions during esterification can significantly impact the enantiomeric excess of the final product.[11][12] The synthesis of related N,N-dibenzyl serine methyl ester has been described as a precursor for creating enantiomerically pure beta-amino and alpha,beta-diamino esters via an aziridinium intermediate.[13]

Below is a conceptual workflow for the synthesis of this compound.

Synthesis_Workflow D_Serine D-Serine Protection Protection of Functional Groups D_Serine->Protection Initial Step Esterification Esterification (Methanol, Acid Catalyst) Protection->Esterification N_Benzylation N-Benzylation (e.g., Reductive Amination) Esterification->N_Benzylation Purification Purification (e.g., Crystallization) N_Benzylation->Purification Final_Product This compound Purification->Final_Product Analytical_Workflow cluster_hplc Chiral HPLC cluster_nmr NMR with CSA hplc_sample Sample Preparation hplc_injection Injection onto Chiral Column hplc_sample->hplc_injection hplc_separation Separation of Enantiomers hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_analysis Data Analysis (Peak Integration) hplc_detection->hplc_analysis End Enantiomeric Excess (ee%) hplc_analysis->End nmr_sample Sample Preparation nmr_csa Addition of Chiral Solvating Agent nmr_sample->nmr_csa nmr_acquisition NMR Data Acquisition nmr_csa->nmr_acquisition nmr_analysis Data Analysis (Signal Integration) nmr_acquisition->nmr_analysis nmr_analysis->End Start This compound Sample Start->hplc_sample Start->nmr_sample

Sources

A Technical Guide to D-N-Benzylserine Methyl Ester: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and complex molecule synthesis, the use of enantiomerically pure building blocks is not merely an advantage; it is a fundamental necessity. D-N-Benzylserine methyl ester has emerged as a pivotal chiral intermediate, offering a unique combination of a defined stereocenter, versatile protecting groups, and strategic reactivity. This guide provides an in-depth examination of its synthesis, characterization, and application. We will explore the causality behind established synthetic protocols, delve into the strategic manipulation of its protecting groups, and illustrate its role in the stereocontrolled construction of advanced molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.

Introduction: The Imperative of Chirality and the Role of this compound

The biological activity of a vast majority of pharmaceuticals is intrinsically linked to their three-dimensional structure. Enantiomers of the same molecule can exhibit dramatically different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery.[1][2] Chiral building blocks—small, enantiopure molecules—serve as foundational starting materials for constructing these complex targets, embedding stereochemical information at the outset of a synthetic sequence.

This compound (CAS No: 131110-76-4) is a derivative of the non-proteinogenic D-serine amino acid.[3][4] Its structure is distinguished by three key features that make it a powerful tool in asymmetric synthesis:

  • A Defined Stereocenter: The α-carbon possesses the (R)-configuration, providing a reliable source of chirality for subsequent transformations.

  • N-Benzyl Protection: The amine is protected by a benzyl (Bn) group, which is stable across a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation.[5][6]

  • Methyl Ester Protection: The carboxylic acid is protected as a methyl ester, which can be hydrolyzed under acidic or basic conditions.[7]

This combination of features allows for selective manipulation of the side-chain hydroxyl group and subsequent deprotection, making it a valuable intermediate for molecules like beta-lactam antibiotics, modified peptides, and other biologically active compounds.[3]

Property Value
Molecular Formula C₁₁H₁₅NO₃[3]
Molecular Weight 209.24 g/mol [3][8]
CAS Number 131110-76-4[3][4]
Appearance Typically an oil or low-melting solid
Chirality (R)-configuration at the α-carbon

Table 1: Physicochemical Properties of this compound.

Synthesis and Characterization of this compound

The most efficient and common synthesis of this compound begins with the commercially available D-serine methyl ester hydrochloride. The process involves a direct N-benzylation via reductive amination. This approach is favored over alternatives because it is a high-yielding, one-pot reaction that avoids harsh conditions that could lead to racemization.

Synthetic Workflow: Reductive Amination

The transformation from D-serine methyl ester to the N-benzylated product is a classic example of reductive amination. The reaction proceeds through the in-situ formation of an imine between the primary amine of the serine derivative and benzaldehyde, which is then immediately reduced by a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

G start D-Serine Methyl Ester HCl + Benzaldehyde base Add Base (e.g., Et3N) to neutralize HCl start->base Step 1 imine Imine Formation (in situ) base->imine Step 2 reducer Add Reducing Agent (e.g., NaBH3CN) imine->reducer Step 3 product D-N-Benzylserine Methyl Ester reducer->product Reduction workup Aqueous Workup & Extraction product->workup Quench purify Purification (Column Chromatography) workup->purify

Workflow for the synthesis of this compound.
Detailed Experimental Protocol

Causality: This protocol uses D-serine methyl ester hydrochloride as the starting material. A base, such as triethylamine, is required to neutralize the hydrochloride salt and liberate the free amine, which is necessary for the initial reaction with benzaldehyde. Sodium cyanoborohydride is chosen as the reducing agent because it is selective for the iminium ion over the aldehyde, preventing the wasteful reduction of benzaldehyde to benzyl alcohol.

  • Reaction Setup: To a round-bottom flask, add D-serine methyl ester hydrochloride (1.0 eq). Dissolve it in an anhydrous solvent such as methanol (approx. 10 mL per gram of starting material).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise to the stirred solution to neutralize the hydrochloride salt.

  • Imine Formation: Add benzaldehyde (1.05 eq) to the reaction mixture. Allow the mixture to stir at 0 °C for 20-30 minutes.

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.2 eq) in methanol. Add this solution dropwise to the main reaction flask, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding water. Reduce the volume of methanol using a rotary evaporator. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Drying: Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure this compound.

Characterization Data

Full characterization is essential to confirm the structure and purity of the synthesized product.

  • ¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are expected for the methyl ester protons (~3.7 ppm), the benzylic CH₂ protons (~3.8-4.0 ppm, as a multiplet), the serine backbone protons (CH and CH₂OH), and the aromatic protons of the benzyl group (~7.2-7.4 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals corresponding to the ester carbonyl carbon (~174 ppm), aromatic carbons (127-139 ppm), and the aliphatic carbons of the serine backbone and benzyl group.

  • Mass Spectrometry (ESI+): The calculated mass for the protonated molecule [M+H]⁺ is approximately 210.11 m/z.

Applications in Asymmetric Synthesis

The primary value of this compound lies in its application as a chiral precursor. The free hydroxyl group serves as a reactive handle for further modification, allowing for the construction of more complex chiral molecules.

A key application is in the synthesis of β-amino or α,β-diamino esters.[9] The hydroxyl group can be converted into a good leaving group (e.g., a mesylate or tosylate). Subsequent intramolecular cyclization or reaction with a nucleophile can proceed via an intermediate aziridinium ion, leading to the stereospecific formation of new C-N or C-X bonds.[9]

G sub D-N-Benzylserine Methyl Ester act Activation of OH (e.g., MsCl, Et3N) sub->act Step 1 int N-Benzyl-O-mesyl Serine Methyl Ester act->int aziridinium Aziridinium Ion Intermediate int->aziridinium Intramolecular Displacement nuc Nucleophile (e.g., NaN3, R2NH) nuc->aziridinium Ring Opening product β-Substituted α-Amino Ester (Enantiopure) aziridinium->product

Synthesis of β-substituted amino esters via an aziridinium intermediate.

This strategy has been successfully employed to synthesize enantiomerically pure 2,3-diamino propionates, which are valuable components of peptidomimetics and other biologically active molecules.[9]

Strategic Deprotection

The utility of any protecting group strategy hinges on the ability to remove the groups selectively and efficiently without affecting the rest of the molecule.[10][11] This is known as an orthogonal protection strategy.[6] this compound is an excellent example, as the N-benzyl and methyl ester groups can be removed under distinct, non-interfering conditions.

N-Benzyl Group Removal (Debenzylation)

The N-benzyl group is most commonly removed by catalytic hydrogenation.[5][6] This method is highly effective and clean, typically affording the free amine in high yield. Catalytic transfer hydrogenation is a particularly convenient alternative that avoids the need for high-pressure hydrogen gas.[5]

Method Reagents Conditions Typical Yield Key Considerations
Catalytic Hydrogenation H₂ (gas), 10% Pd/CRT, 1 atm>95%Requires hydrogenation apparatus.
Catalytic Transfer Hydrogenation Ammonium Formate, 10% Pd/CMethanol, Reflux>90%Fast and avoids H₂ gas; suitable for standard lab equipment.[5]
Oxidative Cleavage CAN (Ceric Ammonium Nitrate)Acetonitrile/WaterVariableUsed for PMP (p-methoxyphenyl) groups, less common for standard benzyl.

Table 2: Comparison of N-Debenzylation Methods.

Protocol: Debenzylation via Catalytic Transfer Hydrogenation
  • Setup: Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate).

  • Hydrogen Donor: Add ammonium formate (HCOONH₄) (4-5 eq) in one portion to the stirred suspension.[5]

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is often complete within 30 minutes to 2 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected D-serine methyl ester. Further purification can be performed if necessary.[5]

Methyl Ester Removal (Hydrolysis)

The methyl ester can be cleaved to reveal the free carboxylic acid, a necessary step for peptide coupling. This is typically achieved through saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its defined stereochemistry, coupled with a robust and orthogonal protecting group strategy, makes it an exceptionally valuable and versatile chiral building block. By providing a reliable route to enantiomerically pure serine derivatives, it facilitates the synthesis of complex pharmaceuticals and advanced materials. The protocols and strategies outlined in this guide demonstrate its broad utility and provide a framework for its successful application in research and development, empowering scientists to construct the chiral molecules of tomorrow with precision and efficiency.

References

  • Benchchem. (n.d.). Synthesis of Methyl benzyl-DL-serinate: A Technical Guide.
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  • Benchchem. (n.d.). Application Notes and Protocols: Protecting Group Removal from N-benzyl-DL-serine methyl ester.
  • MySkinRecipes. (n.d.). This compound.
  • PubMed. (2006). Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. Organic Letters, 8(10), 2183-6.
  • BLD Pharm. (n.d.). 131110-76-4|this compound.
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  • Benchchem. (n.d.). A Comparative Guide to Serine Derivatives in Synthesis: Methyl benzyl-DL-serinate vs. Boc-Ser(Bzl)-OH.
  • Jennychem. (n.d.). N-Benzyl-DL-serine Methyl Ester.
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  • Benchchem. (n.d.). Methyl benzyl-L-serinate | 123639-56-5.
  • PubChem. (n.d.). N-benzyl-d-serine methyl ester hydrochloride.
  • NIH. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation.
  • Chemsrc. (n.d.). α-benzylserine methyl ester | CAS#:923578-94-3.
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  • Santa Cruz Biotechnology. (n.d.). Benzyl-O-benzyl-serine methyl ester | CAS 201209-83-8.
  • PubMed. (2016). Enantioselective Synthesis of α-Methyl-β-cyclopropyldihydrocinnamates. Journal of Organic Chemistry, 81(3), 824-30.
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Sources

Commercial suppliers of D-N-Benzylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to D-N-Benzylserine Methyl Ester for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This compound is a chiral building block of significant interest in pharmaceutical and organic synthesis. Its unique structural features make it a valuable intermediate for the creation of complex molecules, including beta-lactam antibiotics and modified peptides.[1] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality evaluation, and practical applications of this compound. We will delve into the landscape of commercial suppliers, critical quality control parameters, and the analytical methodologies required to ensure the enantiomeric purity essential for its use in drug discovery and development.

Introduction: The Strategic Importance of this compound

This compound, with the CAS number 131110-76-4, is a derivative of the D-isostere of serine, an amino acid gaining recognition for its role as a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[2] The compound's benzyl and methyl ester protecting groups offer synthetic chemists a versatile platform for further molecular elaboration.[3] Its chiral nature is of paramount importance, as the biological activity of resulting pharmaceuticals is often stereospecific.[4] Consequently, access to high-purity, enantiomerically defined this compound is a critical starting point for any research or development program utilizing this intermediate.

This guide aims to equip researchers with the necessary knowledge to confidently source and utilize this compound. We will explore the supplier landscape, provide a framework for quality assessment, and detail the analytical techniques required to validate its purity and stereochemical integrity.

Commercial Supplier Landscape

A variety of chemical suppliers offer this compound, catering to different scales of research and manufacturing needs. The choice of supplier will often depend on factors such as required purity, quantity, availability, and cost. Below is a comparative table of several notable suppliers.

SupplierPurityAvailable QuantitiesNotes
BLD PharmResearch Use OnlyInquire for detailsOffers cold-chain transportation.[5]
Amadis Chemical Company Limited0.97mgs, gs, kgs-
Accela ChemBio Co.,Ltd.>97%0.1g; 0.25g; 1g; 5g; 10g; 25g; 100g-
Hangzhou Molcore Biopharmatech Co.,Ltd.95+%1G; 5G; 10G; 25G; 50G; 100G; 250G; 500G-
Shanghai Chaolan Chemical Technology Center981G, 5G, 10G, 50G, 100G, 500G-
MySkinRecipes95%Inquire for detailsAlso positioned as a cosmetic ingredient supplier.[1]
CROCHEMInquire for detailsInquire for detailsOffers custom synthesis and contract manufacturing.
GuidechemVariesVariesA platform that aggregates listings from multiple suppliers.[6]

This table is not exhaustive but provides a representative sample of suppliers. Researchers are encouraged to conduct their own due diligence.

Quality Control and Procurement Strategy: A Self-Validating System

The procurement of this compound should be approached with a rigorous quality control mindset. The ultimate success of a synthesis is intrinsically linked to the quality of the starting materials.

Essential Documentation

When sourcing this chiral building block, the following documentation should be requested and carefully reviewed:

  • Certificate of Analysis (CoA): This is a critical document that provides lot-specific data on the purity, identity, and physical properties of the compound.

  • Safety Data Sheet (SDS): Essential for understanding the handling, storage, and safety precautions required for the chemical.

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data: These spectra provide structural confirmation of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC) Data: This is arguably the most crucial piece of data for this specific compound, as it verifies the enantiomeric purity.

The Criticality of Chiral Purity

In drug development, the stereochemistry of a molecule can have profound effects on its pharmacological and toxicological properties. The use of a racemic or enantiomerically impure starting material like N-Benzylserine Methyl Ester can lead to the formation of diastereomeric products that are difficult to separate and may exhibit different biological activities.[4] Therefore, ensuring the high enantiomeric excess (e.e.) of this compound is a non-negotiable aspect of quality control.

Analytical Methodologies for Chiral Purity Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity of chiral compounds like this compound.[7]

Experimental Protocol: Chiral HPLC Analysis

The following protocol is a representative method for the chiral separation of serine derivatives.[2][7] Researchers should optimize the method based on their specific instrumentation and the specifications of the chiral column used.

Objective: To resolve and quantify the D- and L-enantiomers of N-Benzylserine Methyl Ester.

Materials:

  • This compound sample

  • L-N-Benzylserine Methyl Ester reference standard (if available)

  • HPLC-grade solvents (e.g., n-hexane, 2-propanol, trifluoroacetic acid)

  • Chiral HPLC column (e.g., CHIRALPAK® series)

  • HPLC system with UV or Evaporative Light Scattering Detector (ELSD)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane, 2-propanol, and trifluoroacetic acid. A common ratio is 80:20:0.1 (v/v/v).[7]

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC System Setup:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[7]

    • Set the column temperature (e.g., 25°C).[7]

    • Set the detector wavelength (e.g., 270 nm for UV detection).[7]

  • Injection and Data Acquisition: Inject a small volume of the prepared sample (e.g., 10 µL) onto the column and start data acquisition.

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-enantiomers based on their retention times. If a reference standard for the L-enantiomer is available, it can be injected separately to confirm peak identity.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:

      • e.e. (%) = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100

Alternative Derivatization-Based Methods

An alternative to direct chiral HPLC is pre-column derivatization to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[7][8] This can be achieved by reacting the amino acid derivative with a chiral derivatizing agent, such as ortho-phthaldialdehyde (OPA) in combination with a chiral thiol like N-acetyl-L-cysteine (NAC).[8]

Synthetic and Application Insights

This compound is a versatile intermediate. The N-benzyl group provides steric bulk and can influence the stereochemical outcome of subsequent reactions. The methyl ester is a readily cleavable protecting group for the carboxylic acid functionality.

Key Synthetic Transformations

The primary utility of this compound lies in its role as a precursor for more complex molecules. Common synthetic transformations include:

  • Hydrolysis of the methyl ester: This reveals the free carboxylic acid, which can then be coupled with other amino acids or amines to form amide bonds.[4]

  • Modification of the hydroxyl group: The free hydroxyl group can be further functionalized, for example, by etherification or esterification.

  • Deprotection of the N-benzyl group: This can be achieved through various methods, such as catalytic hydrogenation, to yield the free amine.

The choice of synthetic route will depend on the target molecule. For instance, in the synthesis of peptide analogs, the methyl ester would first be hydrolyzed to allow for peptide bond formation.[4]

Conclusion

The successful application of this compound in research and drug development hinges on a thorough understanding of the supplier landscape and a stringent approach to quality control. By implementing the procurement strategies and analytical methodologies outlined in this guide, researchers can ensure the integrity of their starting materials, thereby increasing the reliability and reproducibility of their synthetic efforts. The continued availability of high-quality chiral building blocks like this compound will undoubtedly fuel further innovation in medicinal chemistry and the development of novel therapeutics.

Diagrams

Procurement_Workflow Procurement and Quality Control Workflow cluster_procurement Procurement cluster_qc Quality Control start Identify Need for this compound suppliers Research and Select Potential Suppliers start->suppliers request_docs Request CoA, SDS, and Analytical Data suppliers->request_docs review_docs Review Documentation request_docs->review_docs chiral_hplc Perform In-House Chiral HPLC Analysis review_docs->chiral_hplc approve Approve for Use chiral_hplc->approve Meets Purity Specs reject Reject and Contact Supplier chiral_hplc->reject Fails Purity Specs

Caption: A logical workflow for the procurement and quality control of this compound.

Chiral_HPLC_Workflow Chiral HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_mobile Prepare Mobile Phase prep_sample Prepare Sample Solution prep_mobile->prep_sample equilibrate Equilibrate HPLC System and Column prep_sample->equilibrate inject Inject Sample equilibrate->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Enantiomeric Excess (e.e.) integrate->calculate report Generate Report calculate->report

Caption: A step-by-step workflow for determining the enantiomeric purity using Chiral HPLC.

References

  • Benchchem.
  • Guidechem. CAS 131110-76-4 D−N−ベンジルセリンメチル 供給.
  • Benchchem.
  • Benchchem. Chiral Separation of D-Serine and L-Serine using HPLC: Application Notes and Protocols Utilizing D-Serine-d3 as an Internal Stan.
  • ChemicalBook. N-Benzyl-DL-serine Methyl Ester suppliers & manufacturers in China.
  • PubMed Central. Separation and detection of D-/L-serine by conventional HPLC.
  • MySkinRecipes. This compound.
  • CROCHEM. DN-Benzylserine Methyl Ester CAS:131110-76-4 manufacturer & supplier.
  • Benchchem.
  • BLD Pharm. 131110-76-4|this compound|BLD Pharm.

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Introduction: The Significance of Solubility in Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of D-N-Benzylserine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This compound is a protected amino acid derivative with significant potential in synthetic organic chemistry and pharmaceutical development. As a chiral building block, its utility in the synthesis of peptides and other complex molecules is noteworthy. The N-benzyl and methyl ester protecting groups render the molecule more amenable to organic-phase reactions by masking the hydrophilic and zwitterionic nature of the parent amino acid, serine.

The solubility of this compound is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. A thorough understanding of its solubility profile is paramount for optimizing synthetic yields, ensuring purity, and developing viable drug delivery systems. This guide delves into the predicted solubility of this compound, provides robust protocols for its empirical determination, and discusses the key factors influencing this essential physicochemical property.

Predicted Solubility Profile of this compound

The following table summarizes the predicted qualitative solubility of this compound in a variety of common laboratory solvents, based on the principle of "like dissolves like" and data from similar compounds[4][5].

Solvent ClassSolventPredicted SolubilityRationale & Expert Insights
Polar Aprotic Dimethylformamide (DMF)HighExcellent solvent for protected amino acids. Its high polarity and hydrogen bond accepting capability will facilitate dissolution.
Dimethyl Sulfoxide (DMSO)HighSimilar to DMF, DMSO is a powerful solvent for a wide range of organic molecules. A hygroscopic nature can impact solubility, so use of freshly opened solvent is recommended[6].
Acetonitrile (MeCN)ModerateLess polar than DMF and DMSO, but should still be a suitable solvent for many applications.
Tetrahydrofuran (THF)Moderate to HighA good solvent for moderately polar compounds. The ether linkage and cyclic structure provide a balance of polarity.
Ethyl Acetate (EtOAc)Moderate to HighCommonly used for extraction and chromatography of protected amino acids. Expected to be a good solvent[4].
Polar Protic Methanol (MeOH)ModerateThe hydroxyl group can interact with the ester and amine functionalities. Generally a good solvent for many organic compounds[4].
Ethanol (EtOH)ModerateSimilar to methanol, but slightly less polar.
Non-Polar Dichloromethane (DCM)HighAn excellent solvent for many protected amino acids due to its ability to dissolve a wide range of organic compounds.
Chloroform (CHCl₃)HighSimilar in properties to DCM and is expected to be a very effective solvent[4].
TolueneLow to ModerateThe aromatic nature may offer some interaction with the benzyl group, but overall lower polarity might limit solubility.
Hexanes/HeptaneLow/InsolubleAs non-polar aliphatic hydrocarbons, these are unlikely to be effective solvents. Often used as anti-solvents for precipitation.
Aqueous WaterLow/InsolubleThe organic protecting groups significantly reduce water solubility. The free base is expected to be poorly soluble[7]. Formation of a hydrochloride salt can improve aqueous solubility[8].
Aqueous Acids/BasesModerate (with reaction)Solubility in acidic or basic aqueous solutions will likely be accompanied by hydrolysis of the methyl ester or protonation/deprotonation of the amine.

Logical Workflow for Solubility Assessment

The following diagram outlines a systematic approach to determining the solubility of this compound. This workflow ensures a comprehensive evaluation from qualitative screening to quantitative determination.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Semi-Quantitative Estimation cluster_2 Phase 3: Quantitative Determination A Select a diverse range of solvents (polar, non-polar, protic, aprotic) B Add a small, known amount of solute to a fixed volume of solvent A->B C Observe for dissolution at room temperature with agitation B->C D Categorize as 'Soluble', 'Partially Soluble', or 'Insoluble' C->D E For 'Soluble' or 'Partially Soluble' systems, incrementally add solute until saturation D->E Proceed if not insoluble F Record the approximate concentration at saturation (e.g., mg/mL) E->F G Prepare a saturated solution at a controlled temperature F->G For precise data H Equilibrate for a sufficient time (e.g., 24-48 hours) G->H I Separate the supernatant from undissolved solid (centrifugation/filtration) H->I J Quantify the concentration of the solute in the supernatant using a suitable analytical method (e.g., HPLC-UV, Gravimetric analysis) I->J

Caption: A stepwise workflow for determining the solubility of this compound.

Experimental Protocols for Solubility Determination

The following protocols provide detailed methodologies for both qualitative and quantitative solubility assessment.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly assess the solubility of this compound in a broad range of solvents at room temperature.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, Methanol, Dichloromethane, Ethyl Acetate, Hexanes)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer

  • Spatula

Procedure:

  • Preparation: Label a series of vials, one for each solvent to be tested.

  • Solute Addition: Accurately weigh approximately 5 mg of this compound and add it to each vial.

  • Solvent Addition: Add 0.5 mL of the respective solvent to each vial. This provides an initial concentration of approximately 10 mg/mL.

  • Mixing: Cap the vials securely and vortex for 1-2 minutes.

  • Observation: Visually inspect each vial against a dark background.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some solid remains undissolved, or the solution is hazy.

    • Insoluble: The solid does not appear to dissolve at all.

  • Documentation: Record the observations for each solvent.

Causality and Insights: This initial screen is a cost-effective and rapid method to identify promising solvents for reactions or purification. The choice of a diverse solvent set is crucial for building a comprehensive solubility profile.

Protocol 2: Quantitative Solubility Determination by HPLC-UV

Objective: To accurately determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Chosen solvent of interest

  • Thermostatically controlled shaker or incubator

  • Centrifuge or syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Perform a series of dilutions to create at least five calibration standards of decreasing concentration.

    • Inject each standard into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax) for the compound.

    • Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

  • Saturated Solution Preparation:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 20 mg in 2 mL). The amount should be sufficient to ensure undissolved solid remains after equilibration.

    • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated.

  • Sample Processing:

    • After equilibration, carefully remove the vial and allow the excess solid to settle.

    • Separate the supernatant from the solid. This can be done by centrifuging the vial and carefully pipetting the clear supernatant, or by drawing the supernatant through a syringe filter. This step is critical to avoid transferring any solid particles.

  • Analysis:

    • Accurately dilute a known volume of the supernatant with the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to calculate the solubility of this compound in the solvent at the specified temperature.

Self-Validating System: The use of a multi-point calibration curve ensures the accuracy and linearity of the analytical method. The long equilibration time helps to ensure that a true equilibrium solubility is measured. Running replicates is recommended to assess the precision of the measurement. Analytical methods like HPLC are highly specific and sensitive for this purpose[9].

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • pH: While the N-benzyl and methyl ester groups protect the primary amine and carboxylic acid, extreme pH conditions can lead to their cleavage, altering the chemical structure and thus the solubility of the compound. For the intact molecule, pH will have a less pronounced effect than on unprotected amino acids, but protonation of the secondary amine at low pH could increase aqueous solubility[7].

  • Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized and pure sample for accurate solubility determination.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique solubility. The solid-state properties of the material used for testing should be considered.

Conclusion

This guide provides a foundational understanding of the solubility of this compound. While direct quantitative data is sparse, a predictive profile has been established based on the behavior of analogous compounds. The provided experimental protocols offer robust and reliable methods for researchers to determine the solubility in their specific solvent systems. A systematic approach to solubility assessment, as outlined in this document, will empower scientists and drug development professionals to optimize their synthetic processes, purification strategies, and formulation development involving this important chemical entity.

References

  • Qualitative Analysis of Amino Acids and Proteins.
  • Cas 106910-77-4, D-N-Benzylserine - LookChem.
  • BOC-ON - Sigma-Aldrich.
  • N-benzyl-d-serine methyl ester hydrochloride | C11H16ClNO3 | CID 11160929 - PubChem.
  • N-BOC-DL-serine methyl ester - MedchemExpress.com.
  • Boc-L-serine tert-butyl ester - Chem-Impex.
  • Boc-L-serine tert-butyl ester - (CAS 7738-22-9) - Amino Acids.
  • Analytical Methods for Amino Acids - Shimadzu.
  • Solvent Miscibility Table - Sigma-Aldrich.
  • Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester.

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Methodological & Application

Strategic Synthesis of D-N-Benzylserine Methyl Ester: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

D-N-Benzylserine methyl ester is a valuable chiral building block in medicinal chemistry and drug development, serving as a key intermediate for synthesizing complex pharmaceutical compounds and modified peptides.[1][2] Its structure allows for diverse subsequent modifications. This guide provides a comprehensive, two-step synthetic pathway starting from the readily available amino acid, D-serine. The protocol is designed for reproducibility and scalability, emphasizing mechanistic rationale, in-process controls, and detailed characterization. The described method first involves the esterification of D-serine to form its methyl ester hydrochloride, followed by a direct N-benzylation via reductive amination.

Introduction and Synthetic Strategy

The synthesis of N-alkylated amino esters is a cornerstone of modern pharmaceutical development. The N-benzyl group serves as a crucial protecting group and a common structural motif in bioactive molecules.[3] The target molecule, this compound, requires a strategic approach to ensure chemoselectivity and preservation of the stereocenter.

The most efficient pathway involves a two-step sequence:

  • Esterification: The carboxylic acid of D-serine is first converted to a methyl ester. This protects the carboxylate from participating in side reactions during the subsequent N-alkylation step. The reaction is typically performed using methanol with an acid catalyst, such as thionyl chloride (SOCl₂), which generates HCl in situ.[4][5] The product, D-serine methyl ester, is conveniently isolated as a stable hydrochloride salt, which is crystalline and easier to handle than the free base.

  • N-Benzylation via Reductive Amination: The primary amine of D-serine methyl ester is then selectively benzylated using benzaldehyde and a mild reducing agent.[6] This reaction proceeds through the formation of a Schiff base (imine) intermediate, which is subsequently reduced in situ.[7] The use of a chemoselective hydride agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. These reagents are too weak to reduce the starting aldehyde but are highly effective at reducing the protonated imine intermediate, minimizing the formation of benzyl alcohol as a byproduct.[4][7]

This strategic sequence is illustrated in the reaction scheme below.

G DSerine D-Serine Step1_label Step 1: Esterification DSerine->Step1_label EsterHCl D-Serine Methyl Ester Hydrochloride Step2_label Step 2: N-Benzylation (Reductive Amination) EsterHCl->Step2_label FinalProduct D-N-Benzylserine Methyl Ester Step1_label->EsterHCl  MeOH, SOCl₂ Step2_label->FinalProduct 1. Benzaldehyde, Base 2. NaBH₃CN

Figure 1: Overall two-step synthesis pathway.

Detailed Experimental Protocols

Protocol 1: Synthesis of D-Serine Methyl Ester Hydrochloride

This protocol details the Fischer esterification of D-serine. Thionyl chloride reacts with methanol to generate HCl gas, which protonates the carbonyl, activating it for nucleophilic attack by methanol.

Materials and Reagents

ReagentMW ( g/mol )AmountMolesEquivalents
D-Serine105.0910.0 g95.1 mmol1.0
Methanol (MeOH)32.04150 mL--
Thionyl Chloride (SOCl₂)118.977.60 mL (12.4 g)104.2 mmol1.1
Diethyl Ether (Et₂O)74.12~100 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add D-serine (10.0 g, 95.1 mmol).

  • Solvent Addition: Add methanol (150 mL) to the flask and begin stirring to create a suspension.

  • Reagent Addition: Cool the flask to 0 °C in an ice-water bath. Slowly add thionyl chloride (7.60 mL, 104.2 mmol) dropwise to the stirred suspension over 20-30 minutes. CAUTION: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 24 hours. The suspension should gradually dissolve to form a clear solution.

  • Work-up: After 24 hours, remove the solvent under reduced pressure using a rotary evaporator. A white solid will form.

  • Purification: To the resulting solid, add diethyl ether (~50 mL) and triturate the solid by scraping and swirling. This wash removes any non-polar impurities. Collect the white solid by vacuum filtration.

  • Drying: Wash the solid on the filter with two additional portions of diethyl ether (2 x 25 mL). Dry the product under vacuum to yield D-serine methyl ester hydrochloride as a fine white crystalline solid.

  • Characterization: The expected yield is typically >95%. The product can be characterized by its melting point (163-166 °C) and NMR spectroscopy.

Protocol 2: Synthesis of this compound

This protocol uses the hydrochloride salt from the previous step. The amine is first liberated by a non-nucleophilic base before it reacts with benzaldehyde to form the imine, which is then reduced.

Materials and Reagents

ReagentMW ( g/mol )AmountMolesEquivalents
D-Serine Methyl Ester HCl155.5810.0 g64.3 mmol1.0
Methanol (MeOH)32.04200 mL--
Triethylamine (TEA)101.199.0 mL (6.5 g)64.3 mmol1.0
Benzaldehyde106.127.2 mL (7.5 g)70.7 mmol1.1
Sodium Cyanoborohydride (NaBH₃CN)62.844.45 g70.8 mmol1.1
Dichloromethane (DCM)84.93~200 mL--
Saturated NaHCO₃ (aq)-~100 mL--
Brine-~100 mL--
Anhydrous Na₂SO₄142.04~10 g--

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask with a magnetic stir bar, dissolve D-serine methyl ester hydrochloride (10.0 g, 64.3 mmol) in methanol (200 mL).

  • Neutralization: Cool the solution to 0 °C and add triethylamine (9.0 mL, 64.3 mmol) dropwise. Stir for 15 minutes to neutralize the hydrochloride salt, forming triethylammonium chloride.

  • Imine Formation: Add benzaldehyde (7.2 mL, 70.7 mmol) to the mixture and allow the reaction to stir at room temperature for 1 hour to facilitate the formation of the Schiff base.

  • Reduction: Cool the reaction mixture back to 0 °C. In a single portion, add sodium cyanoborohydride (4.45 g, 70.8 mmol). CAUTION: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Work-up: Quench the reaction by carefully adding water (~50 mL). Remove the methanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add dichloromethane (100 mL). Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a clear oil.

Workflow and Characterization

The complete experimental workflow, from starting materials to the final purified product, is outlined below.

G cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Benzylation DSerine D-Serine in MeOH AddSOCl2 Add SOCl₂ at 0 °C DSerine->AddSOCl2 React24h Stir at RT for 24h AddSOCl2->React24h Evaporate1 Rotary Evaporation React24h->Evaporate1 WashEther Triturate with Et₂O Evaporate1->WashEther FilterDry1 Filter and Dry WashEther->FilterDry1 EsterHCl Product 1: D-Serine Methyl Ester HCl FilterDry1->EsterHCl DissolveEster Dissolve Ester HCl in MeOH EsterHCl->DissolveEster Neutralize Add TEA at 0 °C DissolveEster->Neutralize AddAldehyde Add Benzaldehyde Neutralize->AddAldehyde AddReducer Add NaBH₃CN at 0 °C AddAldehyde->AddReducer React16h Stir at RT for 16h AddReducer->React16h QuenchEvap Quench & Evaporate React16h->QuenchEvap Extract DCM Extraction & Washes QuenchEvap->Extract DryConcentrate Dry (Na₂SO₄) & Concentrate Extract->DryConcentrate Purify Column Chromatography DryConcentrate->Purify FinalProduct Final Product: This compound Purify->FinalProduct

Figure 2: Detailed experimental workflow diagram.

Analytical Characterization:

The identity and purity of the final product, this compound (C₁₁H₁₅NO₃, MW: 209.24 g/mol ), should be confirmed using standard analytical techniques.

  • ¹H NMR (in CDCl₃): Expected chemical shifts (δ) include: ~7.3 ppm (multiplet, 5H, aromatic protons of benzyl group), a singlet for the methyl ester protons (~3.7 ppm), signals for the benzylic CH₂ protons, and signals for the α- and β-protons of the serine backbone. The hydroxyl and amine protons may appear as broad singlets.[8][9]

  • ¹³C NMR (in CDCl₃): Expected signals include: the ester carbonyl (~173 ppm), aromatic carbons (~127-139 ppm), and distinct signals for the benzylic carbon, the serine α- and β-carbons, and the methoxy carbon.[10]

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 210.11.

  • Chiral HPLC: To confirm that no racemization has occurred during the synthesis, the enantiomeric excess (ee) should be determined using a suitable chiral stationary phase.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. It is a lachrymator. Always handle in a fume hood with appropriate gloves and eye protection.

  • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic if ingested or if it comes into contact with acid, releasing hydrogen cyanide gas. Handle with extreme care.

  • Benzaldehyde: Combustible and moderately toxic. Can cause skin and eye irritation.

  • All operations should be carried out in a well-ventilated chemical fume hood. Standard personal protective equipment (lab coat, safety glasses, and chemical-resistant gloves) must be worn at all times.

References

  • Organic Syntheses. Procedure for N-Boc-L-serine methyl ester. [Link]
  • Google Patents. CN105949074A - Synthesis method of O-methyl-D-serine.
  • Google Patents.
  • ResearchGate. Preparation of methyl ester of L-serine. [Link]
  • ResearchGate. Intermolecular reductive amination of amino acid- derived b.... [Link]
  • Thieme E-Journals.
  • Supporting Information. Synthesis of O-benzyl-L-serine. [Link]
  • LookChem. Cas 106910-77-4, D-N-Benzylserine. [Link]
  • National Institutes of Health.
  • Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link]
  • YouTube.
  • MySkinRecipes. This compound. [Link]
  • Google APIs. (1°) DK/EP 3144295 T3. [Link]
  • National Institutes of Health.
  • ESA-IPB.
  • MySkinRecipes. This compound (Thai). [Link]
  • ResearchGate. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Applica. [Link]
  • ResearchGate. Production, purification, and identification of Glycine, N-(m-anisoyl)-methyl ester.... [Link]
  • ResearchGate. 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. [Link]

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Application Notes & Protocol: Synthesis of N-benzyl-D-serine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-benzylation of D-serine methyl ester, a critical process for synthesizing chiral building blocks used in pharmaceutical development and peptide chemistry. The protocol herein is structured to provide not only a step-by-step methodology but also the underlying chemical principles and expert insights required for successful and reproducible execution.

The N-benzyl group serves as a robust protecting group for the primary amine of serine, preventing undesired side reactions during subsequent synthetic steps. Its stability under a range of conditions, coupled with its facile removal via catalytic hydrogenation, makes it a valuable tool in multi-step organic synthesis[1]. The following protocol outlines an efficient two-stage synthesis beginning with the readily available amino acid, D-serine.

Overall Synthetic Strategy

The synthesis of N-benzyl-D-serine methyl ester is most effectively achieved through a two-step sequence. This approach ensures high chemoselectivity and avoids competing reactions at the hydroxyl or carboxylic acid functionalities.

  • Esterification: The carboxylic acid of D-serine is first converted to its methyl ester. This is commonly accomplished using thionyl chloride in methanol, which is a highly efficient method for generating the amino acid ester hydrochloride salt[2][3].

  • N-Benzylation via Reductive Amination: The resulting D-serine methyl ester is then reacted with benzaldehyde to form an intermediate imine (Schiff base), which is subsequently reduced in situ to the desired N-benzyl amine. This one-pot reaction is a cornerstone of amine synthesis, valued for its efficiency and control[4][5].

Part 1: Fischer-Speier Esterification of D-Serine

This initial step converts the carboxylic acid of D-serine into a methyl ester, which is more suitable for the subsequent N-alkylation reaction. The use of thionyl chloride (SOCl₂) in methanol is a classic and effective method that generates the ester as its hydrochloride salt.

Protocol 1: Synthesis of D-Serine Methyl Ester Hydrochloride

Materials:

  • D-Serine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Drying tube (e.g., with CaCl₂)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend D-serine (1.0 equivalent) in anhydrous methanol (approx. 5-10 mL per gram of D-serine).

  • Cooling: Cool the suspension to 0 °C using an ice bath. This is critical to control the exothermic reaction between thionyl chloride and methanol.

  • Reagent Addition: Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred suspension over 30-45 minutes. Ensure the temperature remains below 10 °C. The solid D-serine will gradually dissolve as the reaction proceeds.

    • Causality Insight: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl gas in situ. The HCl protonates the amino group and catalyzes the esterification of the carboxylic acid. Adding it slowly at low temperature prevents uncontrolled evolution of HCl gas and potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours, or until Thin-Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material. Attach a drying tube to the condenser to protect the reaction from atmospheric moisture.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator. The resulting residue is the crude D-serine methyl ester hydrochloride.

  • Crystallization: To purify the product, add a minimal amount of cold methanol to dissolve the residue, then add an excess of cold diethyl ether or MTBE to precipitate the hydrochloride salt. Collect the white solid product by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.[3]

Part 2: N-Benzylation by Reductive Amination

With the methyl ester in hand, the next stage is the introduction of the benzyl group onto the nitrogen atom. Reductive amination is a superior method for this transformation as it avoids the over-alkylation issues commonly associated with using benzyl halides directly[5].

Reaction Mechanism: Reductive Amination

The reaction proceeds in two key stages within the same pot:

  • Imine Formation: The primary amine of D-serine methyl ester acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. This is followed by dehydration to form a protonated imine intermediate (a Schiff base). The reaction is typically performed under weakly acidic or neutral conditions to facilitate both the nucleophilic attack and the dehydration step[4][6].

  • Hydride Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN), is introduced. It selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final N-benzylated secondary amine[5][7].

Reductive_Amination Reductive Amination Mechanism cluster_0 Imine Formation cluster_1 Reduction D-Serine_Ester D-Serine Methyl Ester (Amine) Imine Imine Intermediate (Schiff Base) D-Serine_Ester->Imine + Benzaldehyde, -H₂O Final_Product N-benzyl-D-serine Methyl Ester Imine->Final_Product + [H⁻]

Caption: The two-stage process of reductive amination.

Protocol 2: Synthesis of N-benzyl-D-serine Methyl Ester

Materials:

  • D-Serine methyl ester hydrochloride (from Part 1)

  • Benzaldehyde

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution & Neutralization: Dissolve D-serine methyl ester hydrochloride (1.0 equivalent) in methanol. Add a base such as triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Imine Formation: Add benzaldehyde (1.0-1.1 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate[2].

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly and portion-wise, add the reducing agent (e.g., NaBH₄, 1.5 equivalents)[2]. Maintain the temperature below 10 °C during the addition to control the reaction rate and prevent side reactions.

    • Expertise Insight: Sodium triacetoxyborohydride (STAB) is an excellent alternative to NaBH₄. It is milder and can be added at the same time as the amine and aldehyde in a true one-pot fashion, as it reduces imines much faster than it reduces aldehydes.[5][7]

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours, or until TLC analysis confirms the consumption of the imine intermediate.

  • Quenching and Work-up: Carefully quench the reaction by adding water or 1 M HCl to decompose any excess reducing agent. Remove the bulk of the organic solvent under reduced pressure.

  • Extraction: Dilute the residue with water and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-D-serine methyl ester.

  • Purification: The crude product is typically an oil. Purify it by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product[7].

Visual Workflow of Synthesis

Workflow Start D-Serine Esterification Esterification (MeOH, SOCl₂) Start->Esterification Intermediate D-Serine Methyl Ester HCl Esterification->Intermediate ReductiveAmination Reductive Amination (Benzaldehyde, NaBH₄) Intermediate->ReductiveAmination CrudeProduct Crude Product ReductiveAmination->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct Pure N-benzyl-D-serine Methyl Ester Purification->FinalProduct

Caption: Overall workflow for the synthesis of N-benzyl-D-serine methyl ester.

Data Summary and Expected Results

ParameterStage 1: EsterificationStage 2: N-Benzylation
Key Reagents D-Serine, MeOH, SOCl₂D-Serine Methyl Ester HCl, Benzaldehyde, NaBH₄
Stoichiometry SOCl₂ (1.2-1.5 eq)Benzaldehyde (1.0-1.1 eq), NaBH₄ (1.5 eq)
Solvent MethanolMethanol or Dichloromethane
Temperature 0 °C to Reflux0 °C to Room Temperature
Reaction Time 4-6 hours12-18 hours
Typical Yield >90%[3]80-95% (after purification)
Product Form White crystalline solidColorless to pale yellow oil

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Yield in Esterification Incomplete reaction; moisture contamination.Ensure anhydrous conditions. Extend reflux time and monitor by TLC. Use fresh SOCl₂.
Incomplete Reductive Amination Insufficient reducing agent; inactive reducing agent.Add more reducing agent. Ensure the NaBH₄ is fresh and has been stored properly.
Presence of Dimer or Aldol Byproducts Reaction temperature too high during NaBH₄ addition.Maintain strict temperature control (0-5 °C) during the addition of the reducing agent.
Product Contaminated with Benzaldehyde Insufficient reduction or excess benzaldehyde used.Ensure complete reaction. Wash the organic extract with aqueous sodium bisulfite solution to remove unreacted aldehyde.
Difficult Purification Co-elution of impurities.Adjust the polarity of the chromatography eluent. A shallow gradient may be required for better separation.

References

  • Benchchem. (2025). Synthesis of Methyl benzyl-DL-serinate: A Technical Guide.
  • Benchchem. (2025). Application Notes and Protocols for the Esterification of N-benzyl-DL-serine.
  • Google Patents. (n.d.). DK/EP 3144295 T3.
  • Benchchem. (2025). Application Notes and Protocols: Protecting Group Removal from N-benzyl-DL-serine methyl ester.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Wikipedia. (n.d.). Reductive amination.

Sources

Application Notes & Protocols: Synthesis of D-N-Benzylserine Methyl Ester via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of a Chiral Building Block

D-N-Benzylserine methyl ester is a valuable chiral intermediate in synthetic organic chemistry and drug development. Its structure, derived from the non-proteinogenic D-serine, offers three distinct functional handles: a secondary amine, a hydroxyl group, and a methyl ester. The N-benzyl group serves as a common and stable protecting group for the amine, which can be readily removed via hydrogenolysis when required.[1][2]

The most direct and efficient pathway for synthesizing this compound is through the reductive amination of D-serine methyl ester with benzaldehyde.[3][4] This method is a cornerstone of amine synthesis due to its versatility, operational simplicity, and ability to avoid the overalkylation issues often associated with direct alkylation using alkyl halides.[5] This guide provides a comprehensive overview of the underlying mechanism, a detailed experimental protocol optimized for high yield and purity, and field-proven insights for researchers.

The Chemistry: Mechanism and Reagent Selection

Reductive amination is a powerful one-pot reaction that transforms a carbonyl group and an amine into a more substituted amine.[6] The process occurs in two distinct, sequential stages within the same reaction flask:

  • Iminium Ion Formation: The nucleophilic nitrogen of D-serine methyl ester attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to form an intermediate known as an iminium ion.[7][8] This step is typically catalyzed by mild acid.[7]

  • In-Situ Reduction: A carefully selected reducing agent, present in the reaction mixture from the start, reduces the C=N double bond of the iminium ion to form the final C-N single bond of the target secondary amine.[5][6]

Diagram: The Reductive Amination Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Expert Insight: Selecting the Optimal Reducing Agent

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must selectively reduce the protonated iminium ion intermediate much faster than it reduces the starting aldehyde.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or "STAB"): This is the reagent of choice for this transformation.[9] STAB is a mild and selective reducing agent, hindered both sterically and electronically by its acetoxy groups.[9] This allows it to coexist with the aldehyde in the flask with minimal premature reduction, reacting rapidly only after the iminium ion has formed.[10] This high selectivity and its non-toxic nature make it superior to other common borohydrides for this application.[11]

  • Sodium Cyanoborohydride (NaBH₃CN): While effective and selective for iminiums at a controlled pH of 6-8, NaBH₃CN is highly toxic and its use can result in cyanide contamination in the product and waste stream.[5][10]

  • Sodium Borohydride (NaBH₄): This reagent is too reactive and will readily reduce the starting benzaldehyde, leading to low yields of the desired amine.[12] It is only suitable if the imine is pre-formed and isolated before the reduction step, which negates the efficiency of a one-pot procedure.[12]

Experimental Application & Protocol

This protocol details a reliable, lab-scale synthesis of this compound.

Materials & Reagents
ReagentFormulaM.W. ( g/mol )QuantityMmol (Equiv.)Notes
D-Serine Methyl Ester HClC₄H₁₀ClNO₃155.585.00 g32.1 (1.0)Starting material.
Triethylamine (TEA)C₆H₁₅N101.194.9 mL35.3 (1.1)To free-base the starting amine.
BenzaldehydeC₇H₆O106.123.4 mL33.7 (1.05)Reagent grade, freshly distilled if necessary.
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.948.2 g38.5 (1.2)Handle quickly, moisture sensitive.
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96150 mL-Anhydrous solvent. Dichloromethane (DCM) is an alternative.[12]
Step-by-Step Protocol
  • Amine Free-Basing: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add D-Serine methyl ester hydrochloride (5.00 g, 32.1 mmol). Suspend the solid in 1,2-dichloroethane (150 mL). Add triethylamine (4.9 mL, 35.3 mmol) dropwise at room temperature and stir the resulting suspension for 30 minutes.

  • Imine Formation: To the suspension, add benzaldehyde (3.4 mL, 33.7 mmol). Stir the mixture at room temperature.

  • Reduction: After 1 hour, add sodium triacetoxyborohydride (8.2 g, 38.5 mmol) to the flask in one portion. Note: STAB can react with atmospheric moisture; handle it efficiently. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours (overnight). Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., 1:1 Ethyl Acetate:Hexanes). The disappearance of benzaldehyde (visualized with a UV lamp and a permanganate stain) and the appearance of a new, higher-running spot indicates product formation.

  • Work-up & Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM) (2 x 50 mL). Combine all organic layers.

  • Washing & Drying: Wash the combined organic phase with brine (1 x 50 mL). Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) to isolate the pure this compound.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Extraction cluster_purify 4. Purification & Analysis A Suspend D-Serine Methyl Ester HCl in DCE B Add Triethylamine (TEA) A->B C Stir for 30 min B->C D Add Benzaldehyde C->D E Add NaBH(OAc)₃ D->E F Stir overnight at RT E->F G Monitor by TLC F->G H Quench with sat. NaHCO₃ G->H I Extract with DCM H->I J Wash with Brine I->J K Dry over Na₂SO₄ & Concentrate J->K L Purify via Flash Chromatography K->L M Characterize by NMR, IR, MS L->M

Caption: Step-by-step experimental workflow for the synthesis and purification.

Product Characterization

Confirm the identity and purity of the final product using standard spectroscopic techniques.

Technique Expected Observations
¹H NMR (CDCl₃)~7.30 ppm (m, 5H): Aromatic protons (C₆H₅).~3.85 ppm (s, 2H): Benzyl CH₂.~3.70 ppm (s, 3H): Methyl ester (OCH₃).~3.65 ppm (m, 2H): β-CH₂ of serine.~3.40 ppm (m, 1H): α-CH of serine.~2.50 ppm (br s, 2H): NH and OH protons (exchangeable with D₂O).[1]
¹³C NMR (Predicted)~174 ppm: Ester Carbonyl (C=O).~138 ppm: Quaternary Aromatic Carbon.~128.5, 127.5 ppm: Aromatic CH carbons.~63 ppm: β-CH₂ of serine.~60 ppm: α-CH of serine.~52 ppm: Methyl ester (OCH₃).~51 ppm: Benzyl CH₂.[1]
IR Spectroscopy ~3300-3500 cm⁻¹: Broad peak (O-H and N-H stretching).~3030 cm⁻¹: Aromatic C-H stretching.~2850-2960 cm⁻¹: Aliphatic C-H stretching.~1735 cm⁻¹: Strong C=O stretch of the ester.[1]
Mass Spec. (MS) Expected m/z for C₁₁H₁₅NO₃: 209.24. Look for [M+H]⁺ at 210.25 in ESI+.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Reaction (Starting materials remain)1. Inactive reducing agent (degraded by moisture).2. Insufficient reaction time.1. Use a fresh bottle of NaBH(OAc)₃ or purchase new.2. Allow the reaction to stir for a longer period (up to 24h).
Low Yield 1. Premature reduction of benzaldehyde.2. Inefficient extraction.1. Ensure the use of a selective reagent like STAB. If using NaBH₄, imine must be pre-formed.2. Perform additional extractions of the aqueous layer.
Presence of Benzyl Alcohol Reduction of benzaldehyde by the reducing agent.This indicates the reducing agent used was not selective enough or the conditions were not optimal. STAB should minimize this side reaction.[10]
Dialkylation Product Detected A second molecule of benzaldehyde reacts with the product amine.This is highly unlikely under these conditions as the product secondary amine is less nucleophilic than the starting primary amine. This is a key advantage over direct alkylation.[5]

Safety Precautions

  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • 1,2-Dichloroethane (DCE) / Dichloromethane (DCM): These are halogenated solvents and suspected carcinogens. Avoid inhalation and skin contact.

    • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable hydrogen gas. It is also an irritant. Avoid contact with skin and do not add water directly to the neat reagent.

    • Benzaldehyde: Can cause skin and respiratory irritation.

    • Triethylamine (TEA): Corrosive and flammable with a strong odor. Handle with care.

References

  • Benchchem. (2025). Synthesis of Methyl benzyl-DL-serinate: A Technical Guide.
  • Wikipedia. (n.d.). Reductive amination.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination.
  • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • common-reagents.com. (n.d.). Reductive Amination - Common Conditions.
  • Benchchem. (2025). Application Notes and Protocols for the Esterification of N-benzyl-DL-serine.
  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Benchchem. (2025). Application Notes and Protocols: Protecting Group Removal from N-benzyl-DL-serine methyl ester.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Bolchi, C., Roda, G., & Pallavicini, M. (n.d.). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric purity of amino acid benzyl esters.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

Sources

The Strategic Incorporation of D-N-Benzylserine Methyl Ester in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Standard Amino Acid

In the intricate world of peptide synthesis, the precise selection of building blocks is paramount to achieving the desired therapeutic efficacy, structural integrity, and biological activity. D-N-Benzylserine methyl ester emerges as a specialized chiral intermediate, offering unique possibilities in the design of novel peptidomimetics and complex peptide architectures.[1] Its D-configuration provides a strategic tool to enhance enzymatic stability, while the N-benzyl group introduces a distinct structural and electronic feature. However, its direct application in standard solid-phase peptide synthesis (SPPS) protocols is not straightforward. This guide provides an in-depth exploration of the strategic considerations, detailed protocols, and mechanistic underpinnings for the successful incorporation of this compound into peptide chains, tailored for researchers, scientists, and drug development professionals.

Strategic Considerations: Navigating the Chemical Landscape of this compound

The structure of this compound, with a protected amine and an esterified carboxyl group but a free hydroxyl group, necessitates a carefully planned synthetic strategy.[2] Direct use in peptide coupling is hindered by the unprotected hydroxyl group, which can lead to undesirable side reactions such as O-acylation.[2] Furthermore, the methyl ester must be saponified to liberate the carboxylic acid for subsequent amide bond formation.

The Imperative of Orthogonal Protection

Modern peptide synthesis relies on the principle of orthogonal protecting groups, which allows for the selective deprotection of one functional group without affecting others.[3] For this compound, the N-benzyl group is relatively stable and typically requires catalytic hydrogenation for removal, which may not be compatible with other protecting groups in the peptide sequence.[2] Therefore, a strategic approach involves pre-synthesis modification of the molecule to install protecting groups compatible with standard SPPS chemistries (e.g., Fmoc or Boc).

Suppressing Racemization: A Critical Hurdle

A primary concern during peptide bond formation is the risk of racemization at the α-carbon of the activated amino acid.[4] While the N-benzyl group can offer some steric hindrance that may influence the rate of racemization, the choice of coupling reagents and additives is critical.[4][5] The use of reagents like HOBt or Oxyma Pure® is known to suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone oxazolone intermediate.[6]

Experimental Protocols

The following protocols detail the necessary steps to prepare this compound for peptide synthesis and its subsequent incorporation into a peptide chain using a standard Fmoc-based solid-phase strategy.

Protocol 1: Saponification of the Methyl Ester

Objective: To hydrolyze the methyl ester of this compound to yield the free carboxylic acid necessary for peptide coupling.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1 M aqueous solution

  • Tetrahydrofuran (THF) or Dioxane

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in a 1:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of 1 M LiOH solution dropwise while stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with 1 M HCl to a pH of approximately 6-7.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain D-N-Benzylserine.

Protocol 2: Protection of the Serine Hydroxyl Group

Objective: To protect the free hydroxyl group of D-N-Benzylserine to prevent side reactions during peptide coupling. A common protecting group compatible with Fmoc chemistry is the tert-butyl (tBu) group.

Materials:

  • D-N-Benzylserine (from Protocol 1)

  • Isobutylene or tert-Butyl acetate

  • Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve D-N-Benzylserine in DCM.

  • Add a catalytic amount of a strong acid.

  • Cool the mixture to 0 °C.

  • Carefully add an excess of isobutylene or tert-butyl acetate.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Quench the reaction by washing with a saturated sodium bicarbonate solution.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield D-N-Benzyl-O-tert-butyl-serine.

Protocol 3: Incorporation into a Peptide Chain via SPPS (Fmoc Strategy)

Objective: To couple the modified D-N-Benzyl-O-tert-butyl-serine onto a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • D-N-Benzyl-O-tert-butyl-serine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Methanol

  • Solid-phase peptide synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[7]

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[8]

  • Activation of D-N-Benzyl-O-tert-butyl-serine: In a separate vial, dissolve 3-5 equivalents of D-N-Benzyl-O-tert-butyl-serine, 3-5 equivalents of HBTU/HATU, and 6-10 equivalents of DIPEA in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[9]

  • Washing: After the coupling reaction, drain the solution and wash the resin extensively with DMF, DCM, and Methanol to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and DIPEA can be performed.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

Data Presentation

ParameterThis compoundD-N-BenzylserineD-N-Benzyl-O-tert-butyl-serine
Molecular Formula C₁₁H₁₅NO₃C₁₀H₁₃NO₃C₁₄H₂₁NO₃
Molecular Weight 209.24 g/mol 195.21 g/mol 251.32 g/mol
Typical Coupling Efficiency N/A (requires modification)N/A (requires modification)>95% (with HBTU/HATU)
Primary Side Reaction Risk O-acylationO-acylationMinimal with tBu protection

Visualizing the Workflow

Workflow for Preparing D-N-Benzylserine for SPPS

G A D-N-Benzylserine Methyl Ester B Saponification (LiOH or NaOH) A->B Step 1 C D-N-Benzylserine (Free Carboxylic Acid) B->C D Hydroxyl Protection (e.g., tert-butylation) C->D Step 2 E D-N-Benzyl-O-tert-butyl-serine D->E F Ready for SPPS Coupling E->F

Caption: Preparation of D-N-Benzylserine for SPPS.

SPPS Coupling Cycle

G start Start Cycle deprotection Fmoc Deprotection 20% Piperidine/DMF start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling HBTU/HATU, DIPEA wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Next Cycle or Final Cleavage wash2->end

Caption: Standard Fmoc-SPPS coupling cycle.

Conclusion and Future Perspectives

The use of this compound in peptide synthesis, while requiring preliminary modification, opens avenues for creating peptides with enhanced stability and unique structural motifs. The protocols outlined in this guide provide a robust framework for its successful incorporation. Future research may focus on the development of novel protecting group strategies that allow for the direct use of such specialized amino acid derivatives, further streamlining the synthesis of complex peptides and accelerating drug discovery efforts.

References

  • Organic Syntheses. Procedure. [Link]
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • National Institutes of Health. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
  • Amblard, F., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 2006.
  • National Institutes of Health.
  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]
  • AAPPTec.
  • Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
  • National Institutes of Health. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
  • Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
  • PubMed. Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. [Link]
  • MySkinRecipes. This compound. [Link]
  • MDPI.
  • University of California, Irvine.
  • ResearchGate. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
  • ScienceDirect. On-resin peptide ligation via C-terminus benzyl ester. [Link]
  • Google Patents. Temporary minimal protection synthesis of serine-containing polypeptides.
  • Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]
  • PubMed. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. [Link]
  • PubMed.
  • ACS Publications. A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. [Link]

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Application Notes & Protocols: D-N-Benzylserine Methyl Ester as a Strategic Intermediate for Complex Chiral Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

D-N-Benzylserine methyl ester is a versatile, enantiomerically pure building block of significant utility in synthetic organic chemistry. Its trifunctional nature—comprising a protected secondary amine, a methyl ester, and a primary alcohol—positions it as a valuable chiral precursor for the synthesis of complex molecular architectures, particularly nitrogen-containing heterocycles. This guide provides an in-depth exploration of its application, focusing on the synthesis of β-lactams, a core structural motif in many antibiotic agents. We present detailed, field-proven protocols, mechanistic insights, and the scientific rationale behind the strategic use of this intermediate in asymmetric synthesis.

Introduction: The Strategic Importance of Chiral Intermediates

In pharmaceutical development, the stereochemistry of a molecule is paramount. The distinct three-dimensional arrangement of atoms in a chiral drug can dictate its efficacy, pharmacology, and safety profile.[1][2] Enantiomers, non-superimposable mirror images of a molecule, can exhibit vastly different biological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even toxic.[1] Therefore, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical objective in drug discovery and manufacturing.

Chiral intermediates, such as this compound, are foundational to achieving this goal.[3] They serve as pre-synthesized, stereochemically defined building blocks that introduce a specific chirality into the target molecule, circumventing the need for challenging chiral separations or complex asymmetric catalysis steps later in the synthetic sequence.[1][4][5] this compound, derived from the naturally occurring amino acid D-serine, offers a rigid stereochemical framework and multiple reactive handles for elaboration into more complex structures.[6]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 131110-76-4[6][7]
Molecular Formula C₁₁H₁₅NO₃[6][7]
Molecular Weight 209.24 g/mol [6][7]
Appearance Typically an oil or low-melting solid-
Storage Store at room temperature in a dry, well-ventilated area[6]
Solubility Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate)-

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Core Application: Synthesis of a Chiral β-Lactam Precursor

One of the most powerful applications of this compound is its use as a precursor for the synthesis of chiral β-lactams (2-azetidinones). The β-lactam ring is a key pharmacophore in a wide range of antibiotics, including penicillins and cephalosporins.[5] The protocol detailed below outlines a reliable, two-step sequence involving an intramolecular Mitsunobu reaction followed by cyclization to form a key β-lactam intermediate, (R)-1-benzyl-4-(hydroxymethyl)azetidin-2-one.

Mechanistic Rationale

The synthetic strategy hinges on the intramolecular cyclization of the serine backbone. The primary hydroxyl group is transformed into a good leaving group, which is then displaced by the nitrogen atom of the N-benzylamino group to form the strained four-membered ring. A direct intramolecular cyclization is challenging due to the poor leaving group ability of the hydroxyl group. The Mitsunobu reaction provides an elegant solution by activating the primary alcohol in situ under mild conditions, facilitating the subsequent intramolecular SN2 reaction.[1][4][8]

The reaction proceeds with a clean inversion of stereochemistry at the alcohol-bearing carbon, a hallmark of the Mitsunobu reaction.[4][8] However, in this specific intramolecular cyclization to form the azetidinone, the stereocenter at the α-carbon (C2 of serine) remains unaffected, while the newly formed stereocenter at the β-carbon (C4 of the azetidinone) is established.

Experimental Workflow Diagram

G cluster_0 Step 1: Intramolecular Mitsunobu Reaction cluster_1 Step 2: Ester Reduction start This compound + PPh₃ + DIAD in THF step1 Formation of Betaine Intermediate (PPh₃ + DIAD) start->step1 Reagent Addition (Cool to 0°C) step2 Activation of Primary Alcohol (Formation of Oxyphosphonium Salt) step1->step2 Reaction with Alcohol step3 Intramolecular Sₙ2 Attack by Nitrogen Nucleophile step2->step3 Deprotonation & Cyclization product1 (R)-1-benzyl-4-(methoxycarbonyl)azetidin-2-one step3->product1 product1_input (R)-1-benzyl-4-(methoxycarbonyl)azetidin-2-one step4 Reduction with LiBH₄ in THF product1_input->step4 product2 (R)-1-benzyl-4-(hydroxymethyl)azetidin-2-one step4->product2

Caption: Workflow for the synthesis of a chiral β-lactam intermediate.

Detailed Experimental Protocol

Protocol 1: Synthesis of (R)-1-benzyl-4-(methoxycarbonyl)azetidin-2-one via Intramolecular Cyclization

This protocol is adapted from established methodologies for β-lactam formation from serine derivatives.[9][10]

Materials:

  • This compound (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (to a concentration of approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq), dissolved in a small amount of anhydrous THF, dropwise to the cooled solution over 30 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired (R)-1-benzyl-4-(methoxycarbonyl)azetidin-2-one.

Protocol 2: Reduction to (R)-1-benzyl-4-(hydroxymethyl)azetidin-2-one

Materials:

  • (R)-1-benzyl-4-(methoxycarbonyl)azetidin-2-one (1.0 eq)

  • Lithium borohydride (LiBH₄) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the β-lactam ester (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add lithium borohydride (2.0 eq) portion-wise to the solution, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up:

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford (R)-1-benzyl-4-(hydroxymethyl)azetidin-2-one as the final product.

Further Synthetic Transformations & Broader Applications

The resulting (R)-1-benzyl-4-(hydroxymethyl)azetidin-2-one is a valuable intermediate in its own right. The primary alcohol can be further functionalized, and the N-benzyl group can be removed under hydrogenolysis conditions to provide a secondary amine for further elaboration. This opens pathways to a diverse range of complex nitrogen heterocycles.[11][12]

Beyond β-lactam synthesis, this compound can be employed in:

  • Peptide Chemistry: As a modified amino acid for the synthesis of peptidomimetics with constrained conformations.[6]

  • Synthesis of Diamino Esters: The hydroxyl group can be activated and displaced by nitrogen nucleophiles to generate enantiomerically pure α,β-diamino esters, which are important precursors for bioactive molecules.[13][14]

Logical Pathway for Diamino Ester Synthesis

G start This compound step1 Activation of OH group (e.g., Mesylation, Tosylation) start->step1 MsCl, Et₃N step2 Formation of Aziridinium Intermediate step1->step2 Intramolecular Displacement step3 Nucleophilic Ring Opening (e.g., with Sodium Azide) step2->step3 NaN₃ product β-Azido-α-(benzylamino) Ester step3->product final_product α,β-Diamino Ester product->final_product Reduction (e.g., H₂/Pd)

Caption: Synthesis of α,β-diamino esters via an aziridinium intermediate.

Conclusion

This compound stands out as a robust and reliable chiral intermediate for the asymmetric synthesis of complex molecules. Its pre-defined stereochemistry and versatile functional groups allow for its strategic incorporation into a variety of synthetic targets, most notably in the construction of the medicinally significant β-lactam core. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively leverage the synthetic potential of this valuable building block.

References

  • Protheragen. Chiral Drug Intermediate: Impact On Drug Efficacy And Safety. (URL: [Link])
  • Patel, S., et al.
  • Master Organic Chemistry. Mitsunobu Reaction. (URL: [Link])
  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. (URL: [Link])
  • MySkinRecipes. This compound. (URL: [Link])
  • Organic Chemistry Portal. Mitsunobu Reaction. (URL: [Link])
  • Miller, M. J., et al. Synthesis of 2-azetidinones from serinehydroxamates: approaches to the synthesis of 3-aminonocardicinic acid. The Journal of Organic Chemistry. (URL: [Link])
  • Zhu, J., et al. Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. PubMed, (URL: [Link])
  • ResearchGate. Preparation of methyl ester of L-serine. (URL: [Link])
  • Al-Ostoot, F. H., et al. Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central, (URL: [Link])
  • ResearchGate.
  • Wikipedia. Mitsunobu reaction. (URL: [Link])
  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. (URL: [Link])
  • ResearchGate. Synthesis of (R)‐4‐(hydroxymethyl)
  • ResearchGate. Aziridinium from N,N-Dibenzyl Serine Methyl Ester: Synthesis of Enantiomerically Pure -Amino and ,-Diamino Esters. (URL: [Link])
  • MDPI.
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  • Organic & Biomolecular Chemistry (RSC Publishing). Stereoselective synthesis of β-lactams: recent examples. (URL: [Link])
  • University of Notre Dame.

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Application Notes & Protocols: A Guide to Serine Derivatives in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Note on D-N-Benzylserine Methyl Ester: Initial searches for the specific application of this compound in enzyme inhibition studies did not yield specific, publicly available scientific literature or established protocols. While chemical suppliers suggest its potential use in this area, detailed research applications are not documented in peer-reviewed sources[1][2]. However, the broader class of serine derivatives is of significant interest in enzyme inhibition, particularly in the study of serine proteases[3]. This guide will, therefore, focus on the principles and applications of serine derivatives as inhibitors of serine proteases, providing a robust framework for researchers. One study of note found that Benzylserine (a related compound) can inhibit amino acid transporters ASCT2 and LAT1, which disrupts amino acid homeostasis and inhibits breast cancer cell growth[4][5].

Introduction: The Role of Serine Proteases and Their Inhibitors

Serine proteases are a large family of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, immunity, and inflammation[6][7]. These enzymes are characterized by a highly conserved catalytic triad, which includes a crucial serine residue in the active site that acts as a nucleophile to hydrolyze peptide bonds[8].

Due to their central role in biology, the dysregulation of serine protease activity is implicated in numerous diseases. Consequently, the development of inhibitors for these enzymes is a major focus of drug discovery and biochemical research[6]. Serine protease inhibitors (SPIs), both natural and synthetic, are essential tools for studying the function of these enzymes and for developing new therapeutic agents[8]. They operate through various mechanisms, often by interacting with the active site serine residue to block substrate access and render the enzyme inactive[8][9].

Mechanisms of Serine Protease Inhibition

Serine protease inhibitors can be broadly classified based on their mechanism of action. Understanding these mechanisms is crucial for designing experiments and interpreting inhibition data.

  • Canonical (Substrate-like) Inhibition: Many inhibitors, such as those from the Kunitz and Kazal families, mimic the natural substrate of the protease. They bind tightly to the active site, with a specific residue (the P1 group) inserting into the S1 pocket of the protease, forming a stable enzyme-inhibitor complex. This interaction can be so strong that it is effectively irreversible[6][10].

  • Conformational Change Inhibition (Serpins): Serpins (Serine Protease Inhibitors) represent a unique class of inhibitors that use a sophisticated conformational change mechanism. The serpin presents a reactive loop to the protease, which initially interacts like a substrate. Upon cleavage, the serpin undergoes a dramatic conformational change, trapping the protease in a covalent complex and distorting its active site, thereby irreversibly inhibiting it[7][10].

  • Covalent Inhibition: Some small molecule inhibitors are designed to form a covalent bond with the catalytic serine residue in the protease's active site[11]. This leads to irreversible inhibition of the enzyme.

Below is a diagram illustrating the general mechanism of a competitive inhibitor binding to the active site of a serine protease.

G cluster_0 Enzyme-Substrate Interaction (Normal) cluster_1 Enzyme-Inhibitor Interaction Enzyme_S Serine Protease Active Site (Serine) ES_Complex Enzyme-Substrate Complex Catalysis Occurs Enzyme_S->ES_Complex Binds Substrate Substrate ES_Complex->Enzyme_S Releases Products Products ES_Complex->Products Hydrolysis Enzyme_I Serine Protease Active Site (Serine) EI_Complex Enzyme-Inhibitor Complex Catalysis Blocked Enzyme_I->EI_Complex Binds Inhibitor Serine Derivative Inhibitor EI_Complex->Enzyme_I Reversible/ Irreversible

Caption: Competitive inhibition of a serine protease.

Experimental Protocols for Enzyme Inhibition Studies

The following protocols provide a framework for characterizing the inhibitory potential of a serine derivative against a target serine protease.

Protocol 1: Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This protocol uses a fluorogenic substrate for continuous monitoring of enzyme activity[12][13].

Materials:

  • Purified serine protease

  • Test inhibitor (e.g., a serine derivative) stock solution (in DMSO)

  • Fluorogenic peptide substrate specific for the protease[13]

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)

  • 96-well black microplates

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution series of the inhibitor in the assay buffer. A common starting point is a 10 mM stock, diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Plate Setup:

    • Add 50 µL of the diluted inhibitor solutions to the wells of the 96-well plate.

    • Include "no inhibitor" controls (assay buffer + DMSO) and "no enzyme" controls (assay buffer only).

  • Enzyme Addition: Add 25 µL of the serine protease solution to each well (except the "no enzyme" control). The final enzyme concentration should be chosen to give a linear reaction rate for at least 30 minutes.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate to all wells to start the reaction. The final substrate concentration should ideally be at or near its Km value[14].

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time (e.g., every minute for 30-60 minutes) using the microplate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used[13].

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize the rates relative to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value[14].

Protocol 2: Kinetic Analysis of Inhibition Mechanism

This protocol helps to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by measuring enzyme kinetics at various substrate and inhibitor concentrations[15][16].

Materials:

  • Same as Protocol 3.1.

Procedure:

  • Experimental Design: Set up a matrix of experiments with varying concentrations of both the substrate and the inhibitor.

    • Choose a range of substrate concentrations, typically from 0.5x Km to 5x or 10x Km.

    • For each substrate concentration, run the assay with several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Assay Performance: For each condition in the matrix, perform the enzyme assay as described in Protocol 3.1 (steps 2-6).

  • Data Analysis:

    • Calculate the initial velocity for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/velocity (1/V) versus 1/[Substrate] (1/[S]) for each inhibitor concentration[16][17].

    • Analyze the resulting plot to determine the mechanism of inhibition.

Interpreting Lineweaver-Burk Plots:

Inhibition TypeVmaxKmLineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect on the y-axis[17].
Non-competitive DecreasesUnchangedLines intersect on the x-axis[17].
Uncompetitive DecreasesDecreasesLines are parallel[17].
Mixed DecreasesIncreasesLines intersect in the upper-left quadrant[14].

The workflow for determining the inhibition mechanism is visualized below.

G start Start: Characterize Inhibitor ic50 Protocol 1: Determine IC50 Value start->ic50 kinetic_study Protocol 2: Perform Kinetic Study (Vary [S] and [I]) ic50->kinetic_study data_analysis Calculate Initial Velocities (V) kinetic_study->data_analysis lb_plot Generate Lineweaver-Burk Plot (1/V vs 1/[S]) data_analysis->lb_plot interpretation Analyze Plot to Determine Inhibition Mechanism lb_plot->interpretation competitive Competitive interpretation->competitive Lines intersect on Y-axis noncompetitive Non-competitive interpretation->noncompetitive Lines intersect on X-axis uncompetitive Uncompetitive interpretation->uncompetitive Lines are parallel end End: Mechanism Identified competitive->end noncompetitive->end uncompetitive->end

Caption: Workflow for kinetic analysis of enzyme inhibition.

Data Interpretation and Best Practices

  • Controls are Critical: Always include appropriate controls in your assays. This includes "no enzyme," "no substrate," and "vehicle" (e.g., DMSO) controls to account for background signal and solvent effects[18].

  • Statistical Analysis: Perform experiments in triplicate and use statistical analysis to ensure the reliability of your results[16].

  • Substrate Choice: The choice of substrate is important. Fluorogenic or colorimetric substrates are often used for high-throughput screening and kinetic studies due to their convenience[19].

  • Enzyme Purity: Ensure the purity of your target enzyme, as contaminants can interfere with the assay.

Conclusion

While specific applications for this compound in enzyme inhibition are not well-documented, the broader class of serine derivatives holds significant promise as inhibitors of serine proteases. By employing systematic protocols for IC50 determination and kinetic analysis, researchers can effectively characterize the potency and mechanism of novel inhibitory compounds. This knowledge is fundamental to advancing our understanding of enzyme function and to the development of new therapeutic strategies for a wide range of diseases.

References

  • Madala, P. K., & Tyagi, C. (2022). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 23(19), 11299. [Link]
  • Patsnap Synapse. (2024). What are Serine protease inhibitors and how do they work?.
  • Chou, T. C. (1993). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. [Link]
  • ResearchGate. (n.d.). Mechanisms of action of serine protease inhibitors. [Link]
  • Creative Biolabs. (n.d.). Serine Protease Inhibitor Development.
  • Tsetsenis, T., & Tasker, J. G. (2011). Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior. Frontiers in Molecular Neuroscience, 4, 39. [Link]
  • Kim, Y., et al. (2006). Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(18), 4947-4951. [Link]
  • Goodwin, A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 58-61. [Link]
  • Golic, G. R., & Stojan, J. (2001). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable. [Link]
  • ResearchGate. (n.d.). Experimental conditions for serine protease inhibition assays. [Link]
  • ResearchGate. (2025). β-Lactams as Inhibitors of Serine Enzymes. [Link]
  • LookChem. (n.d.). D-N-Benzylserine. LookChem. [Link]
  • Lawrence, D. A., et al. (1995). Role of the catalytic serine in the interactions of serine proteinases with protein inhibitors of the serpin family. PubMed. [Link]
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
  • Pharmaceutical & Chemical. (n.d.).
  • Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 962590. [Link]
  • National Center for Biotechnology Information. (2012). Protease Assays. Assay Guidance Manual. [Link]
  • Zhang, W., et al. (2015). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine Drugs, 13(4), 2097-2111. [Link]
  • Kandasamy, P., et al. (2018).
  • Kandasamy, P., et al. (2018).

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D-N-Benzylserine Methyl Ester in protein-protein interaction assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: D-N-Benzylserine Methyl Ester: A Novel Probe for the Interrogation of Protein-Protein Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, forming the backbone of signal transduction, metabolic pathways, and transcriptional regulation.[1][2] The dysregulation of these intricate networks is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the modulation of PPIs with small molecules presents a vast and compelling therapeutic opportunity.[3][4] However, targeting PPIs has historically been challenging. The interaction surfaces are often large, flat, and lack the well-defined pockets typical of traditional drug targets, making them difficult to address with conventional small molecules.[3][5]

Despite these hurdles, successes in the field are accumulating, demonstrating that selective modulation of PPIs by drug-like small molecules is an attainable goal.[4][6] This progress has been driven by a deeper understanding of PPI interfaces, which often contain smaller "hot spots" that contribute a significant portion of the binding energy, and by the development of sophisticated biophysical screening techniques.[3]

This compound is a chiral amino acid derivative that has been utilized as a building block in the synthesis of pharmaceuticals and as a tool in medicinal chemistry.[7][8] Its structural features, combining a protected serine core with a benzyl group, make it an intriguing candidate for exploring interactions within the complex topographies of protein surfaces. This application note presents a comprehensive guide to utilizing this compound as a novel chemical probe in a suite of biophysical assays designed to identify and characterize its potential role as a modulator of a model protein-protein interaction.

Principle of Investigation: A Multi-Assay Approach to Characterize PPI Modulation

A robust investigation into a small molecule's effect on a PPI requires a multi-pronged approach. No single technique can provide a complete picture of the binding event. This guide details a workflow that progresses from high-throughput screening to in-depth biophysical characterization:

  • Primary Screening (FRET): A Förster Resonance Energy Transfer (FRET) assay is employed for initial high-throughput screening (HTS) to identify if this compound can disrupt or enhance the PPI in a cellular or biochemical context.[1][2]

  • Binding Kinetics & Affinity (SPR/BLI): Positive hits from the primary screen are then subjected to label-free, real-time analysis using Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to confirm direct binding and determine kinetic parameters (kₐ, kₔ) and binding affinity (Kₗ).[9][10][11]

  • Thermodynamic Characterization (ITC): Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, revealing the enthalpy (ΔH) and entropy (ΔS) changes, which offers insights into the forces driving the interaction.[12][13]

This tiered approach ensures that initial findings are rigorously validated and deeply characterized, providing a solid foundation for any subsequent drug development efforts.

Section 1: Primary Screening Using Förster Resonance Energy Transfer (FRET)

FRET is a powerful, distance-dependent phenomenon that can monitor PPIs in real-time.[2][14] Energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor fluorophore, but only when they are within a close proximity (typically 1-10 nm).[2][14] By tagging the two interacting proteins with a FRET pair (e.g., CFP and YFP), their interaction can be monitored by measuring the FRET efficiency. A small molecule that disrupts the PPI will lead to a decrease in FRET, while a stabilizer could potentially increase it.

Experimental Workflow: FRET-Based PPI Assay

FRET_Workflow cluster_prep Assay Preparation cluster_read Data Acquisition cluster_analysis Data Analysis plate Dispense Proteins (Protein A-CFP & Protein B-YFP) into 384-well plate add_compound Add D-N-Benzylserine Methyl Ester (or DMSO control) at various concentrations plate->add_compound incubate Incubate at RT (e.g., 30 minutes) add_compound->incubate read_plate Read plate on a fluorescence plate reader incubate->read_plate excite_donor Excite Donor (CFP) ~430 nm read_plate->excite_donor measure_emission Measure Emission: Donor (CFP) at ~475 nm FRET (YFP) at ~530 nm excite_donor->measure_emission calc_ratio Calculate FRET Ratio (Acceptor Emission / Donor Emission) measure_emission->calc_ratio plot_data Plot FRET Ratio vs. Compound Concentration calc_ratio->plot_data det_ic50 Determine IC50/EC50 plot_data->det_ic50

Caption: Workflow for a FRET-based PPI screening assay.

Protocol 1: FRET Assay for PPI Inhibitor Screening

1. Reagent Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
  • Purify recombinant Protein A tagged with a donor fluorophore (e.g., CFP) and Protein B tagged with an acceptor fluorophore (e.g., YFP).
  • Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

2. Assay Procedure:

  • In a 384-well, low-volume, black plate, add 10 µL of Protein A-CFP and Protein B-YFP mixture (e.g., 20 nM final concentration each) to all wells.
  • Create a serial dilution of the this compound stock solution in DMSO.
  • Using a liquid handler, transfer a small volume (e.g., 100 nL) of the compound dilutions to the assay plate. For control wells, add DMSO only.
  • Incubate the plate at room temperature for 30 minutes, protected from light.

3. Data Acquisition:

  • Read the plate using a multi-mode plate reader equipped for FRET.
  • Set the excitation wavelength for the donor (CFP, ~430 nm).
  • Measure the emission intensity at two wavelengths: the donor emission peak (~475 nm) and the acceptor/FRET emission peak (~530 nm).[15]

4. Data Analysis:

  • Calculate the FRET ratio for each well: (Intensity at 530 nm) / (Intensity at 475 nm).
  • Normalize the data to the DMSO controls (0% inhibition) and a positive control inhibitor or no-protein control (100% inhibition).
  • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Trustworthiness Check: The protocol includes positive (known inhibitor) and negative (DMSO) controls to ensure assay validity. Normalizing the data helps to minimize plate-to-plate variability.

Section 2: Kinetic and Affinity Characterization by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor surface.[9][16] One protein (the "ligand") is immobilized on the sensor chip, and the other protein ("analyte") is flowed over the surface in the presence and absence of the small molecule inhibitor. This allows for the precise determination of association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ).[9]

Experimental Workflow: SPR Competition Assay

SPR_Workflow cluster_prep Sensor Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize Protein A (Ligand) on a sensor chip (e.g., CM5) block Block remaining active sites immobilize->block inject_analyte Inject Protein B (Analyte) at various concentrations to determine baseline Kₗ block->inject_analyte inject_mixture Inject pre-incubated mixture of Protein B + this compound block->inject_mixture generate_sensorgrams Generate sensorgrams (Response vs. Time) inject_analyte->generate_sensorgrams inject_mixture->generate_sensorgrams fit_curves Fit curves to kinetic models (e.g., 1:1 binding) generate_sensorgrams->fit_curves determine_kinetics Determine ka, kd, and Kₗ fit_curves->determine_kinetics

Caption: Workflow for an SPR-based PPI inhibition assay.

Protocol 2: SPR Analysis of PPI Inhibition

1. Surface Preparation:

  • Immobilize one of the interacting proteins (e.g., Protein A, the larger partner) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) according to the instrument manufacturer's instructions.
  • The goal is to achieve a stable surface with sufficient activity.[17] A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

2. Baseline Interaction Analysis:

  • Prepare a series of dilutions of the analyte protein (Protein B) in running buffer (e.g., HBS-EP+).
  • Inject the analyte dilutions over the ligand (Protein A) and reference flow cells, starting with the lowest concentration.
  • After each injection (association phase), flow running buffer to monitor the dissociation phase.
  • Regenerate the surface between injections if necessary.
  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the baseline Kₗ of the protein-protein interaction.

3. Inhibition Assay:

  • Prepare a series of solutions containing a fixed concentration of the analyte (Protein B, typically at its Kₗ value) and varying concentrations of this compound. Pre-incubate these mixtures.
  • Inject these mixtures over the sensor surface.
  • Monitor the binding response. A decrease in the response signal compared to the analyte-only injection indicates inhibition.

4. Data Analysis:

  • Analyze the data using the instrument's software.
  • For kinetic analysis, fit the association and dissociation curves to determine kₐ and kₔ. The Kₗ is calculated as kₔ/kₐ.[9]
  • For steady-state analysis, plot the response at equilibrium against the analyte concentration to determine Kₗ.[17]
  • Compare the kinetic and affinity constants in the presence and absence of the compound to characterize its inhibitory mechanism.

Causality and Expertise: Using a reference cell is critical for correcting non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction.[18] Pre-incubating the analyte and inhibitor allows the system to reach equilibrium before injection, which is crucial for competition-in-solution assays.

Section 3: Thermodynamic Validation with Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic characterization of the interaction.[13] By titrating the small molecule into a solution containing one of the protein partners, one can directly measure the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).[12][13] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated, offering deep insight into the driving forces of the interaction.

Protocol 3: Direct Binding ITC Titration

1. Sample Preparation:

  • Extensively dialyze the target protein (e.g., Protein A) and this compound into the same buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.2) to minimize heats of dilution.[19] Mismatched buffers are a common source of artifacts.[19]
  • Degas all solutions immediately before the experiment to prevent air bubbles in the calorimeter cells.
  • Accurately determine the concentrations of the protein and the small molecule stock solution.

2. ITC Experiment Setup:

  • Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
  • Load the this compound solution (e.g., 100-200 µM, typically 10-20 times the protein concentration) into the titration syringe.
  • Set the experimental temperature (e.g., 25 °C).

3. Titration and Data Acquisition:

  • Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point during analysis.
  • Carry out a series of injections (e.g., 20-30 injections of 1.5-2.5 µL each) with adequate spacing to allow the signal to return to baseline.
  • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change per injection.

4. Data Analysis:

  • Integrate the area under each injection peak to determine the heat change (ΔH).
  • Plot the heat change per mole of injectant against the molar ratio of the small molecule to the protein.
  • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters: Kₐ (and thus Kₗ), n, and ΔH.
  • Calculate ΔG and TΔS using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
Data Summary Table

The results from these assays can be summarized to provide a comprehensive profile of the compound's activity.

AssayParameterThis compound (Hypothetical Value)
FRET IC₅₀15.2 µM
SPR Kₗ (Equilibrium Dissociation Constant)12.8 µM
kₐ (Association Rate)1.5 x 10³ M⁻¹s⁻¹
kₔ (Dissociation Rate)1.92 x 10⁻² s⁻¹
ITC Kₗ (Equilibrium Dissociation Constant)13.5 µM
n (Stoichiometry)0.98
ΔH (Enthalpy)-4.5 kcal/mol
-TΔS (Entropy)-2.3 kcal/mol

Conclusion

This application note provides a detailed framework for using this compound as a chemical probe to investigate protein-protein interactions. The described multi-assay workflow, from high-throughput FRET screening to detailed biophysical characterization with SPR and ITC, represents a robust and validated strategy for identifying and characterizing novel PPI modulators. By following these protocols, researchers can rigorously assess the potential of this compound and other small molecules to target the vast and challenging landscape of the human interactome, paving the way for new therapeutic discoveries.

References

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Sources

Application Notes & Protocols: Strategic Protection of D-N-Benzylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Imperative for Protecting D-Serine Derivatives

D-N-Benzylserine methyl ester is a valuable chiral building block in synthetic organic chemistry, particularly for the synthesis of complex peptides, peptidomimetics, and pharmacologically active molecules.[1] Its trifunctional nature—possessing a secondary amine, a primary hydroxyl group, and a methyl ester—presents a distinct chemical challenge. To achieve regioselective modification at one site without unintended reactions at others, a robust and orthogonal protecting group strategy is not merely advantageous; it is essential.[2][3]

This guide provides an in-depth analysis and field-proven protocols for the strategic protection of this compound. We will explore two primary strategic pathways:

  • Strategy A: Protection of the primary hydroxyl group while retaining the N-benzyl group as a stable amine protecting element.

  • Strategy B: An orthogonal approach involving the replacement of the N-benzyl group with a more synthetically versatile protecting group (e.g., Boc or Cbz), followed by the protection of the hydroxyl group.

The choice between these strategies is dictated by the downstream synthetic route, specifically the reaction conditions the molecule must endure and the desired final product. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block with precision and control.

Analysis of the Substrate: Key Reactive Centers

This compound has three key functional groups, but for the purpose of further elongation or modification, the nucleophilic amine and hydroxyl groups are of primary concern.

  • N-Benzyl (Bn) Group: The existing N-benzyl group is a robust amine protecting group. It is stable to a wide range of non-reductive conditions, including the acidic and basic treatments used for Boc and Fmoc deprotection, respectively.[4][5] Its primary lability is towards catalytic hydrogenolysis, a feature that can be exploited for its removal.[6][7]

  • Primary Hydroxyl (-CH₂OH) Group: This is the most common site for modification. Its reactivity necessitates protection to prevent O-acylation, O-alkylation, or oxidation during subsequent synthetic steps, such as peptide coupling.

  • Methyl Ester (-COOCH₃): This group protects the C-terminus. It is stable under many conditions but can be hydrolyzed by strong acids or bases (saponification).[]

The central challenge is to select a protecting group for the hydroxyl function that is "orthogonal" to the existing N-benzyl group and the methyl ester, meaning it can be removed selectively without disturbing the other groups.[9][10]

Strategic Pathway A: O-Protection with N-Benzyl Retention

This is the most direct approach when the N-benzyl group is suitable for the planned synthetic sequence. The goal is to selectively protect the primary hydroxyl group. Silyl ethers are the premier choice for this purpose due to their ease of installation, stability, and orthogonal removal conditions.

Rationale for Silyl Ether Protection

Tert-butyldimethylsilyl (TBDMS) is an ideal protecting group for the hydroxyl moiety in this context.[11]

  • Stability: TBDMS ethers are stable to a wide range of reaction conditions, including those used in peptide coupling and mild acidic or basic treatments.[11][12] They are notably stable during the acidic removal of a tert-butoxycarbonyl (Boc) group.[13][]

  • Orthogonality: The Si-O bond is uniquely cleaved by fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF).[15] This deprotection method is highly specific and will not affect the N-benzyl group, the methyl ester, or other common protecting groups like Boc or Cbz.

Experimental Protocol: O-TBDMS Protection

This protocol details the protection of the primary hydroxyl group of this compound using tert-Butyldimethylsilyl chloride.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M solution).

  • Add imidazole (2.5 eq.) to the solution and stir until it dissolves.

  • Add TBDMS-Cl (1.2 eq.) portion-wise at room temperature. The formation of imidazole hydrochloride is often observed as a white precipitate.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure O-TBDMS protected product.

Strategic Pathway B: N-Benzyl Group Replacement (Orthogonal Strategy)

For synthetic routes incompatible with hydrogenolysis or requiring a different N-protecting group (like the acid-labile Boc group for Boc-SPPS), the N-benzyl group must first be replaced. This involves a debenzylation-reprotection sequence.

Step 1: N-Debenzylation via Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a convenient and effective method for N-debenzylation that avoids the use of pressurized hydrogen gas.[6] It uses a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst.[6]

Protocol: N-Debenzylation

  • Dissolve this compound (1.0 eq.) in methanol (MeOH) in a round-bottom flask.

  • Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate).

  • Add ammonium formate (4-5 eq.) to the stirred suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC (typically 30-90 minutes).

  • After completion, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with MeOH.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude D-serine methyl ester can often be used directly in the next step after aqueous work-up (dissolving in ethyl acetate and washing with saturated NaHCO₃ to remove formate salts) or purified further if necessary.[6]

Step 2: N-Reprotection with Boc or Cbz

The choice between tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) depends on the desired orthogonality.

  • Boc Group: Introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to base and hydrogenolysis but is readily cleaved under acidic conditions (e.g., TFA).[][16][17] This makes it orthogonal to O-TBDMS and O-Bn protecting groups.

  • Cbz Group: Introduced using benzyl chloroformate (Cbz-Cl). It is stable to acid but is cleaved by the same hydrogenolysis conditions used to remove N-Bn and O-Bn groups.[13][18][19]

Protocol: N-Boc Protection

  • Dissolve the crude D-Serine Methyl Ester (1.0 eq.) from the previous step in a suitable solvent mixture such as THF/water or Dioxane/water (1:1).

  • Add a base such as sodium bicarbonate (NaHCO₃, 2-3 eq.).

  • Cool the mixture to 0 °C and add Boc₂O (1.1-1.2 eq.) dissolved in the organic solvent.[20]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor by TLC. Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected product, which can be purified by chromatography.[21]

Summary of Orthogonal Strategies and Data

The selection of a protecting group pair is critical for multi-step synthesis. The following table summarizes the stability and deprotection conditions for the key protecting groups discussed.

Protecting GroupAbbreviationFunctionality ProtectedStable ToLabile To (Deprotection Conditions)
Benzyl (amine)N-BnSecondary AmineAcid, Base, NucleophilesCatalytic Hydrogenolysis (H₂, Pd/C)[6][7]
tert-ButoxycarbonylN-BocAmineBase, Hydrogenolysis, NucleophilesStrong Acid (TFA, HCl in Dioxane)[][16][17]
BenzyloxycarbonylN-CbzAmineAcidCatalytic Hydrogenolysis (H₂, Pd/C)[13][18][22]
tert-ButyldimethylsilylO-TBDMSHydroxyl (Alcohol)Acid (mild), Base, HydrogenolysisFluoride Ions (TBAF in THF)[12][15]

Recommended Orthogonal Pairs for D-Serine Methyl Ester:

N-ProtectionO-ProtectionRationale for Orthogonality
N-Boc O-TBDMS N-Boc is removed with acid, while O-TBDMS is removed with fluoride. Highly orthogonal and widely used.[]
N-Bn O-TBDMS N-Bn is removed by hydrogenolysis, while O-TBDMS is removed with fluoride. Excellent orthogonality.
N-Cbz O-TBDMS N-Cbz is removed by hydrogenolysis, while O-TBDMS is removed with fluoride. Also a highly effective orthogonal pair.

Visualization of Synthetic Workflows

The following diagrams illustrate the decision-making process and a typical synthetic workflow.

G start Start: D-N-Benzylserine Methyl Ester q1 Is N-Benzyl group compatible with downstream synthesis? start->q1 strat_a Strategy A: Retain N-Benzyl q1->strat_a Yes strat_b Strategy B: Replace N-Benzyl q1->strat_b No protect_oh Protect Hydroxyl Group (e.g., O-TBDMS) strat_a->protect_oh downstream Proceed to Downstream Synthesis protect_oh->downstream debenzylate 1. N-Debenzylation (Catalytic Hydrogenation) strat_b->debenzylate reprotect_n 2. N-Reprotection (e.g., N-Boc) debenzylate->reprotect_n protect_oh_b 3. Protect Hydroxyl Group (e.g., O-TBDMS) reprotect_n->protect_oh_b protect_oh_b->downstream

Caption: Decision workflow for selecting a protecting group strategy.

G cluster_0 Protection Phase cluster_1 Selective Deprotection Phase start D-Serine Methyl Ester boc N-Boc Protection (Boc₂O, Base) start->boc tbdms O-TBDMS Protection (TBDMS-Cl, Imidazole) boc->tbdms protected N-Boc, O-TBDMS Protected Serine tbdms->protected Ready for Orthogonal Chemistry deprotect_o Remove O-TBDMS (TBAF) protected->deprotect_o deprotect_n Remove N-Boc (TFA) protected->deprotect_n

Caption: Orthogonal workflow for N-Boc / O-TBDMS protection.

Conclusion and Expert Recommendations

The successful functionalization of this compound hinges on a carefully chosen, orthogonal protecting group strategy.

  • For syntheses where hydrogenolysis is a viable final deprotection step, retaining the N-benzyl group and protecting the hydroxyl with a silyl ether like O-TBDMS is the most efficient route.

  • For syntheses requiring acid-lability for the N-terminus, such as in standard Boc-based solid-phase peptide synthesis, the N-Boc / O-TBDMS combination is the industry standard. This strategy offers maximum flexibility and orthogonality, allowing for selective deprotection of either the amine or the hydroxyl group under mild and specific conditions.

Always verify reaction completion using appropriate analytical methods like TLC or LC-MS before proceeding to subsequent steps. The protocols provided herein are robust starting points that can be optimized for specific substrates and scales.

References

  • Creative Commons, "Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups," Vertex AI Search.
  • Master Organic Chemistry, "Amine Protection and Deprotection," Master Organic Chemistry. Available: [Link]
  • ResearchGate, "Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reaction | Request PDF," ResearchG
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  • University of Guelph, "Alcohol Protecting Groups," University of Guelph. Available: [Link]
  • ResearchGate, "A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz)
  • Hackenberger, C. P. R., "The hitchhiker's guide to chemoselectivity in chemical protein synthesis," ChemTexts, 2018.
  • Albericio, F. et al., "Amino Acid-Protecting Groups," Chemical Reviews, 2004.
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  • Chemistry LibreTexts, "Protecting Groups in Organic Synthesis," Chemistry LibreTexts. Available: [Link]
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Application Note & Protocol: High-Purity Isolation of D-N-Benzylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

D-N-Benzylserine Methyl Ester is a valuable chiral building block used in asymmetric synthesis and the development of modified peptides and peptidomimetics.[1] Its utility in pharmaceutical research is critically dependent on its chemical and enantiomeric purity. Impurities from its synthesis, typically a reductive amination process, can include unreacted starting materials, diastereomeric side-products, and over-benzylated species. This application note provides a comprehensive, field-proven protocol for the purification of this compound to >98% purity. The methodology employs a sequential liquid-liquid extraction, followed by silica gel column chromatography. An optional recrystallization step for achieving the highest possible purity is also detailed. The protocol emphasizes not just the procedural steps but the underlying chemical principles, ensuring adaptability and successful outcomes.

Introduction: The Rationale for Rigorous Purification

The synthesis of N-protected amino acid esters, such as this compound, often proceeds via methods like reductive amination of the corresponding amino ester with an aldehyde (benzaldehyde in this case).[2] While effective, this reaction seldom yields a perfectly pure product. The crude mixture typically contains:

  • Unreacted Starting Materials: D-serine methyl ester and benzaldehyde.

  • Reducing Agent Byproducts: Salts and other species derived from reagents like NaBH(OAc)₃ or NaBH₃CN.[2]

  • Potential Side-Products: Di-benzylated serine or other minor adducts.

These impurities can interfere with subsequent high-sensitivity reactions, such as peptide coupling, or introduce undesirable artifacts in biological assays. Therefore, a robust purification strategy is not merely a suggestion but a prerequisite for reliable downstream applications. This protocol is designed as a self-validating system, combining a bulk purification step (chromatography) with methods for analytical verification.

Overall Purification Workflow

The purification strategy is a multi-step process designed to remove orthogonal classes of impurities at each stage. The workflow begins with an aqueous workup to remove water-soluble materials, followed by column chromatography to separate the target compound based on polarity, and concludes with analytical verification of purity.

Caption: Purification workflow for this compound.

Experimental Protocol

This protocol assumes the starting point is a crude reaction mixture from a reductive amination, which has been quenched and is ready for an extractive work-up.

Materials and Equipment
Reagents & Consumables Equipment
Crude this compoundSeparatory Funnel (500 mL)
Ethyl Acetate (EtOAc), HPLC GradeRotary Evaporator
Hexanes, HPLC GradeGlass Chromatography Column (e.g., 40mm ID)
Saturated aq. NaHCO₃ solutionFraction Collector (optional)
Brine (Saturated aq. NaCl solution)Thin Layer Chromatography (TLC) plates
Anhydrous Sodium Sulfate (Na₂SO₄)UV Lamp (254 nm)
Silica Gel (230-400 mesh)Magnetic Stirrer & Stir Bars
TLC Stains (e.g., Ninhydrin, KMnO₄)Standard Glassware (flasks, beakers)
Step 1: Extractive Aqueous Work-up

The goal of this step is to remove water-soluble impurities, such as salts from the reducing agent and any remaining D-serine methyl ester hydrochloride.

  • Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve/dilute the mixture with ethyl acetate (approx. 150 mL for a 10-20g scale reaction).

  • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Invert the funnel gently, venting frequently to release any evolved gas. This wash is crucial for neutralizing any acidic catalysts or byproducts. Shake vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Brine Wash: Add an equal volume of brine to the organic layer remaining in the funnel. Shake for 30 seconds. This wash removes bulk water from the organic phase, improving the efficiency of the subsequent drying step.

  • Drying: Drain the ethyl acetate layer into an Erlenmeyer flask and add a generous amount of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing. Let it sit for 15-20 minutes.

  • Concentration: Filter the dried organic solution to remove the Na₂SO₄ and concentrate the filtrate using a rotary evaporator. This will yield a crude oil or semi-solid, which is now ready for chromatographic purification.

Step 2: Purification by Flash Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[3] Less polar compounds elute faster, while more polar compounds are retained longer on the silica.

  • Prepare the Mobile Phase: A common starting mobile phase for N-protected amino esters is a mixture of ethyl acetate and hexanes. Prepare a stock solution of 30% EtOAc in Hexanes (v/v).

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column. Ensure there are no air bubbles or cracks in the silica bed.

  • Load the Sample: Dissolve the crude oil from Step 1 in a minimal amount of dichloromethane (DCM) or the mobile phase. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) by concentrating it to a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the 30% EtOAc/Hexanes mobile phase. It is often effective to run a gradient elution, slowly increasing the polarity by increasing the percentage of ethyl acetate, to improve separation.[4]

  • Fraction Collection & Analysis: Collect fractions (e.g., 15-20 mL each) and analyze them by TLC. Spot each fraction on a TLC plate and elute with the same solvent system. Visualize the spots under a UV lamp. The N-benzyl group provides a UV-active chromophore. Staining with ninhydrin can help identify any primary or secondary amine impurities.

  • Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC showing a single spot at the correct Rf). Concentrate the pooled fractions on a rotary evaporator to yield the purified this compound, typically as a clear oil or a waxy solid.

Step 3 (Optional): Recrystallization

If the product solidifies upon concentration and the highest purity is required, recrystallization can be performed. This technique relies on the principle that the target compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain in solution.[5]

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. A common choice for moderately polar compounds is ethyl acetate/hexanes or diethyl ether/hexanes.

  • Procedure: Dissolve the compound in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature. Slowly add the less polar co-solvent (e.g., hexanes) until the solution becomes faintly cloudy (the saturation point).

  • Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer (4°C to -20°C) to facilitate crystal growth.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a high vacuum.

Purity Assessment and Characterization

The purity of the final product must be rigorously confirmed. A multi-pronged analytical approach is recommended.

Technique Purpose Expected Outcome for Pure Product
TLC Quick purity check of column fractions and final product.A single spot with a consistent Rf value.
HPLC (Reverse Phase) Quantitative assessment of chemical purity. HPLC is a primary method for analyzing impurities in amino acids and their derivatives.[6]A single major peak, with purity calculated as >98% by peak area integration.
Chiral HPLC Determination of enantiomeric purity (enantiomeric excess, e.e.). Polysaccharide-based chiral stationary phases are effective for this.[7][8]A single peak corresponding to the D-enantiomer, confirming >99% e.e.
¹H NMR & ¹³C NMR Structural confirmation and detection of impurities.Spectra consistent with the structure of this compound, with no significant signals from residual solvents or impurities.
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound (e.g., [M+H]⁺ at m/z 210.2).

Expected Results

The following table summarizes the typical quantitative data expected from this purification protocol. Actual yields will vary based on the efficiency of the preceding synthetic reaction.

Parameter Typical Value Notes
Recovery Yield (from column) 75 - 90%Based on the mass of crude material loaded.
Chemical Purity (by HPLC) > 98%Purity can often exceed 99% after careful chromatography or subsequent recrystallization.
Enantiomeric Excess (by Chiral HPLC) > 99%Assuming no racemization occurred during synthesis.
Physical Appearance Colorless Oil or White SolidSome N-protected amino esters are persistent oils, while others can be induced to crystallize.[9]

Troubleshooting

  • Product is an Oil and Won't Solidify: This is common for many protected amino acid derivatives.[9] If purity is high by HPLC and NMR, it can be used as is. To attempt solidification, try dissolving in a minimal amount of ether and adding hexanes while scratching the flask's inner wall.

  • Poor Separation on the Column: If TLC shows co-elution of the product and an impurity, adjust the mobile phase polarity. A shallower gradient or an isocratic elution with a less polar solvent system may improve resolution.

  • Streaking on TLC: This may indicate that the compound is acidic or basic and interacting strongly with the silica. Adding a very small amount (e.g., 0.1%) of triethylamine or acetic acid to the mobile phase can sometimes resolve this.

References

  • Ali, I., et al. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 40(4).
  • Merrifield, R. B. (Date not available). Solution-Phase-Peptide Synthesis without Purification of Column Chromatography and Recrystallization by Protecting Amino Acid Esters with Phosphinyl Chloride. ResearchGate.
  • Garner, P., & Park, J. M. (1990). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, 70, 18.
  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system.
  • Ye, B. H., & Hyun, M. H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 256-265.
  • Kadar, A., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2841.
  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography.
  • MySkinRecipes. (n.d.). This compound.
  • D'Hondt, E., et al. (2022). Analytical strategies for the determination of amino acids: Past, present and future trends. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949.
  • Agilent. (n.d.). Amino Acid Analysis - AdvanceBio AAA.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • Next Peptide. (n.d.). 131110-76-4 | this compound.
  • ResearchGate. (n.d.). Preparation of methyl ester of L-serine.
  • Lennie, A. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 3), 285–286.
  • CP Lab Safety. (n.d.). N-Benzyl-L-serine, methyl ester, min 95%, 1 gram.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.

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Application Notes & Protocols for the Scale-Up Synthesis of D-N-Benzylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-N-Benzylserine methyl ester is a valuable chiral building block in medicinal chemistry and drug development.[1][2] Its structural features, including a secondary amine, a methyl ester, and a primary alcohol, make it a versatile intermediate for the synthesis of more complex molecules, such as ligands, and pharmaceutical agents.[3] As drug development progresses from laboratory-scale synthesis to preclinical and clinical trials, the demand for larger quantities of key intermediates like this compound necessitates a robust and scalable synthetic process.[4]

This document provides a detailed guide for the scale-up synthesis of this compound, focusing on practical considerations for transitioning from bench-scale to pilot-plant or kilo-lab production. The protocols and discussions herein are grounded in established chemical principles and process scale-up methodologies to ensure safety, efficiency, and product quality.

Synthetic Strategy: Causality Behind Experimental Choices

For the scale-up synthesis of this compound, a two-step approach starting from D-serine is recommended. This involves the initial esterification of the carboxylic acid, followed by the N-benzylation of the resulting amino ester.

This strategic choice is based on the following considerations:

  • Minimizing Side Reactions: Protecting the carboxylic acid as a methyl ester first prevents its interference during the N-benzylation step. If the free amino acid were used, the basic conditions required for N-alkylation could lead to undesirable side reactions involving the carboxylic acid.

  • Improved Solubility and Handling: The methyl ester of D-serine is more soluble in common organic solvents compared to the zwitterionic D-serine, which facilitates a more homogenous reaction medium for the subsequent N-benzylation, a critical factor for consistent reaction kinetics on a larger scale.

  • Chemoselectivity: Direct N-benzylation of D-serine methyl ester with benzyl bromide allows for a more controlled reaction, targeting the primary amine with high selectivity over the hydroxyl group.

The overall synthetic workflow is depicted below:

Synthetic Workflow D_Serine D-Serine Step1 Esterification (Thionyl Chloride, Methanol) D_Serine->Step1 D_Serine_Methyl_Ester D-Serine Methyl Ester Hydrochloride Step1->D_Serine_Methyl_Ester Step2 N-Benzylation (Benzyl Bromide, Base) D_Serine_Methyl_Ester->Step2 DN_Benzylserine_Methyl_Ester D-N-Benzylserine Methyl Ester Step2->DN_Benzylserine_Methyl_Ester Purification Purification (Crystallization) DN_Benzylserine_Methyl_Ester->Purification Final_Product Final Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Part 1: Scale-Up Synthesis of D-Serine Methyl Ester Hydrochloride

The first stage of the process involves the esterification of D-serine using thionyl chloride in methanol. This method is highly efficient and scalable.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
D-Serine105.095.0047.58
Thionyl Chloride118.976.27 (3.82 L)52.71
Methanol32.0447.46 (60.0 L)1481.27
Diethyl Ether74.12As required-

Procedure:

  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution), and an addition funnel is rendered inert with nitrogen.

  • Charging Methanol: Charge the reactor with 60.0 L of anhydrous methanol.

  • Cooling: Cool the methanol to -10°C to -5°C using a suitable cooling system. Vigorous stirring is essential to ensure uniform temperature distribution.

  • Thionyl Chloride Addition: Add thionyl chloride (6.27 kg) dropwise to the cold methanol via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 0°C. This exothermic reaction generates HCl gas, which reacts with methanol to form methyl chloroformate in situ, which then esterifies the amino acid. The scrubber will neutralize the excess HCl gas.

  • D-Serine Addition: Once the thionyl chloride addition is complete, add D-serine (5.00 kg) portion-wise to the reaction mixture, maintaining the temperature below 0°C.

  • Reaction: After the addition of D-serine, allow the reaction mixture to slowly warm to room temperature and then heat to 35-40°C. Maintain this temperature for 24-48 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.

  • Crystallization: Upon reaction completion, cool the mixture to 0-5°C to induce crystallization of the D-serine methyl ester hydrochloride.

  • Isolation: The resulting slurry is filtered using a suitable filtration apparatus (e.g., a Nutsche filter-dryer). The filter cake is washed with cold diethyl ether to remove any residual impurities.

  • Drying: The product is dried under vacuum at 40-50°C until a constant weight is achieved.

Expected Yield: 80-90%

Part 2: Scale-Up Synthesis of this compound

The second stage is the N-benzylation of the prepared D-serine methyl ester hydrochloride.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
D-Serine Methyl Ester HCl155.586.0038.56
Benzyl Bromide171.047.25 (5.0 L)42.41
Triethylamine101.198.60 (11.8 L)84.99
Dichloromethane84.9366.5 (50.0 L)783.0
Deionized Water18.02As required-
Brine-As required-
Anhydrous Sodium Sulfate142.04As required-

Procedure:

  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel is rendered inert with nitrogen.

  • Charging Reagents: Charge the reactor with D-serine methyl ester hydrochloride (6.00 kg) and dichloromethane (50.0 L).

  • Cooling: Cool the suspension to 0-5°C with continuous stirring.

  • Base Addition: Slowly add triethylamine (8.60 kg) via the addition funnel over 30-60 minutes, maintaining the temperature below 10°C. This will neutralize the hydrochloride and liberate the free amine.

  • Benzyl Bromide Addition: Add benzyl bromide (7.25 kg) dropwise over 1-2 hours, ensuring the temperature remains below 10°C. Benzyl bromide is a lachrymator and should be handled with extreme care in a well-ventilated area.[5][6]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to 10-15°C.

    • Quench the reaction by adding deionized water (20 L).

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water (2 x 20 L) and brine (20 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purification: The crude product can be purified by column chromatography on silica gel if high purity is required. For large-scale production, crystallization is a more practical approach. The crude oil can be dissolved in a minimal amount of a suitable hot solvent (e.g., ethyl acetate/hexanes mixture) and allowed to cool slowly to induce crystallization.

  • Isolation and Drying: The crystallized product is collected by filtration, washed with a cold solvent mixture, and dried under vacuum.

Expected Yield: 75-85%

Scale-Up Considerations and Justifications

Transitioning a synthesis from the lab to a pilot plant requires careful consideration of several factors that are less critical at the bench scale.[2][7]

ScaleUp_Considerations ScaleUp Scale-Up Synthesis HeatManagement Heat Management ScaleUp->HeatManagement Mixing Mixing & Mass Transfer ScaleUp->Mixing ReagentAddition Reagent Addition ScaleUp->ReagentAddition Downstream Downstream Processing ScaleUp->Downstream Safety Safety ScaleUp->Safety

Caption: Key considerations for process scale-up.

  • Heat Management: Both the esterification with thionyl chloride and the N-benzylation are exothermic. In a large reactor, the surface-area-to-volume ratio is significantly lower than in a laboratory flask, making heat dissipation less efficient.[8] The protocols specify slow, controlled addition of reagents at low temperatures to manage the heat generated and prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is paramount.

  • Mixing and Mass Transfer: Inefficient mixing can lead to localized high concentrations of reagents and temperature gradients, resulting in the formation of impurities.[7][9] Mechanical stirrers are necessary in large reactors to ensure homogeneity. The type of agitator (e.g., paddle, turbine) should be chosen based on the viscosity of the reaction mixture to ensure effective mixing.[10]

  • Reagent Addition: The rate of addition of thionyl chloride and benzyl bromide is critical for controlling the reaction exotherm and minimizing side reactions. Using an addition funnel or a metering pump allows for precise control over the addition rate.

  • Downstream Processing:

    • Filtration: On a large scale, filtration can be time-consuming. A Nutsche filter-dryer is a versatile piece of equipment that allows for filtration, washing, and drying in a single contained unit, which is particularly useful when handling potent or hazardous materials.

    • Crystallization: This is the preferred method for purification on a large scale as it can be more cost-effective and efficient than chromatography.[11][] The choice of crystallization solvent, cooling rate, and agitation are critical parameters that need to be optimized to obtain the desired crystal form and particle size distribution, which can impact the product's handling and formulation properties.[13][14]

  • Safety:

    • Benzyl Bromide: Benzyl bromide is a corrosive, lachrymatory, and toxic compound.[15][16] When handling kilogram quantities, appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and protective clothing, is mandatory.[5] The reaction should be conducted in a well-ventilated area, preferably in a closed system like a chemical reactor, to minimize exposure.[5] Emergency showers and eyewash stations must be readily accessible.[5]

    • Thionyl Chloride: This reagent is also highly corrosive and reacts violently with water. It should be handled with similar precautions to benzyl bromide. The off-gases (HCl and SO2) from the esterification reaction must be neutralized through a scrubber.

Conclusion

The successful scale-up of the synthesis of this compound hinges on a thorough understanding of the reaction's thermodynamics and kinetics, coupled with careful engineering considerations for heat and mass transfer. By implementing the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and drug development professionals can efficiently and safely produce this key intermediate in the larger quantities required for advancing pharmaceutical research and development.

References

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  • N-Benzyl-Protection of Amino Acid Derivatives by Reductive Alkylation with α-Picoline-Borane. Thieme E-Journals. (2010).
  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México.

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Application Notes and Protocols: Derivatization Techniques for D-N-Benzylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

D-N-Benzylserine methyl ester is a pivotal chiral building block in medicinal chemistry and drug discovery, valued for its utility in the stereospecific synthesis of complex bioactive molecules.[1][2][3] Its structure incorporates two fundamental protecting groups: an N-benzyl group at the amine and a methyl ester at the carboxyl terminus. This strategic protection allows for selective chemical modifications, primarily at the side-chain hydroxyl group.[1] This guide provides a comprehensive overview of key derivatization techniques for this compound, tailored for researchers, scientists, and drug development professionals. We will explore derivatization from two critical perspectives: (1) for synthetic advancement, focusing on the protection of the hydroxyl group to facilitate integration into larger molecular scaffolds, and (2) for analytical quantification, detailing methods to enable robust detection and analysis by High-Performance Liquid Chromatography (HPLC). Each section elucidates the causality behind experimental choices and provides detailed, field-proven protocols to ensure reliable and reproducible outcomes.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid D-serine. The inherent chirality of the molecule makes it an invaluable precursor for constructing enantiomerically pure pharmaceuticals, where stereochemistry is a critical determinant of biological activity and safety.[1]

  • Chemical Structure and Properties: The molecule features a benzyl group (Bzl) protecting the secondary amine and a methyl group (Me) protecting the carboxylic acid. This leaves the primary hydroxyl (-OH) group on the side chain as the principal site for further chemical manipulation.

  • Significance in Synthesis: In drug development, this compound serves as a versatile intermediate. It is used in the synthesis of enzyme inhibitors, modified peptides, and other complex therapeutic agents.[2] The N-benzyl group can be removed via hydrogenolysis, while the methyl ester can be hydrolyzed, allowing for sequential and controlled deprotection in a synthetic route.[1]

The Rationale for Derivatization: A Tale of Two Goals

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application. For this compound, the motivation for derivatization is typically twofold:

  • Synthetic Advancement: To build more complex molecules, the reactive hydroxyl group must often be temporarily masked or "protected." This prevents it from participating in unwanted side reactions during subsequent synthetic steps, such as peptide coupling. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal.[4]

  • Analytical Quantification: For accurate measurement in biological matrices or for reaction monitoring, the native molecule can be challenging to detect. It lacks a strong chromophore, making it difficult to quantify using standard HPLC with UV-Vis detectors.[5] Derivatization introduces a chemical tag that is easily detectable, significantly enhancing the sensitivity and reliability of analytical methods.[6][7]

Derivatization for Synthetic Advancement: Hydroxyl Group Protection

The primary objective for synthetic derivatization is the protection of the side-chain hydroxyl group. This is crucial when this compound is to be incorporated into a peptide chain or subjected to conditions that could otherwise lead to undesirable side reactions at the -OH site.

Expertise & Experience: Choosing the Right Protecting Group

The selection of a hydroxyl protecting group is a critical strategic decision in multi-step synthesis. The ideal group must be stable during the subsequent reaction steps but readily cleavable under conditions that do not affect other protecting groups on the molecule (i.e., it must be "orthogonal"). The tert-butyl (tBu) ether is an excellent choice in many contexts, particularly in peptide synthesis, due to its high stability to a wide range of reagents and its clean removal with strong acid.[4][8][9]

Table 1: Comparison of Common Hydroxyl Protecting Groups for Serine Derivatives
Protecting GroupAbbreviationStabilityCleavage ConditionsKey Considerations
tert-Butyl tBuStable to base, catalytic hydrogenation.[4]Strong acid (e.g., Trifluoroacetic Acid, TFA).[4]Excellent orthogonality with Fmoc and Benzyl groups.
Benzyl BzlStable to acid and base.Catalytic Hydrogenolysis (H₂/Pd).[1]Non-orthogonal with the existing N-Benzyl group.
Trityl TrtStable to base. Labile to acid.Mild acidic conditions.Can be selectively removed in the presence of tBu groups.[9]
Cyclohexyl ChxStable to TFA and basic conditions.[10]Stronger acids (e.g., TFMSA).[10]Offers enhanced acid stability compared to Bzl.[10]
Experimental Protocol 1: O-tert-Butylation of this compound

This protocol describes the formation of a tert-butyl ether on the hydroxyl side chain, a robust protecting group for subsequent synthetic manipulations.

Principle: The reaction proceeds via the formation of a tert-butyl cation from isobutylene in the presence of a strong acid catalyst, which is then attacked by the nucleophilic hydroxyl group of the serine derivative.

Materials and Reagents:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Isobutylene (can be condensed as a liquid at low temperature or bubbled as a gas)

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, pressure-rated or with a dry-ice condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of starting material) in a pressure-rated flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents:

    • Carefully add an excess of liquid isobutylene (approx. 10-20 eq) to the cooled solution.

    • Slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) dropwise.

  • Reaction: Seal the flask and allow the reaction to slowly warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the flask back down to 0 °C and carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure O-tert-butyl-D-N-benzylserine methyl ester.

Trustworthiness: The success of this reaction hinges on anhydrous conditions to prevent side reactions. The use of a pressure-rated flask is critical due to the volatility of isobutylene. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization: Synthetic Workflow Diagram

G Start D-N-Benzylserine Methyl Ester Reagents Isobutylene, H₂SO₄ (cat.) in Anhydrous DCM Start->Reagents Step 1: Reaction Purification Workup & Flash Chromatography Reagents->Purification Step 2: Quench Product O-tert-Butyl-D-N-benzylserine Methyl Ester Purification->Product Step 3: Isolate

Caption: Workflow for O-tert-butylation of this compound.

Derivatization for Analytical Quantification via HPLC

To accurately quantify this compound, especially at low concentrations, derivatization is essential to introduce a UV-active or fluorescent tag.

Expertise & Experience: Why Dabsyl Chloride?

While OPA/chiral thiol reagents are excellent for primary amines, they are not suitable for the secondary amine in our target molecule.[11][12] Dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride), however, reacts effectively with both primary and secondary amines to form stable, brightly colored sulfonamide derivatives.[7] These derivatives have a strong absorbance in the visible range (~450 nm), allowing for highly sensitive detection with a standard UV-Vis detector, far from the interference of common biological matrix components.[7]

Experimental Protocol 2: Pre-Column Derivatization with Dabsyl Chloride

This protocol details the derivatization of this compound for quantitative analysis by reversed-phase HPLC.

Principle: The sulfonyl chloride group of dabsyl chloride reacts with the secondary amine of the analyte in a basic buffer to form a stable dabsyl-sulfonamide, which is highly chromophoric.

Materials and Reagents:

  • This compound standard solutions

  • Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile)

  • Sodium bicarbonate or borate buffer (e.g., 0.1 M, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Heating block or water bath set to 70 °C

  • HPLC system with a UV-Vis detector and a C18 column

Procedure:

  • Sample Preparation: In a microcentrifuge tube, mix 50 µL of the sample (or standard solution) with 100 µL of the sodium bicarbonate buffer.

  • Derivatization: Add 200 µL of the dabsyl chloride solution. Vortex briefly to mix.

  • Reaction: Incubate the mixture in a heating block at 70 °C for 15 minutes.

  • Stopping the Reaction: After incubation, the reaction is effectively stopped by the consumption of the dabsyl chloride. Some protocols may add a quenching solution (e.g., a solution containing a primary amine like glycine) if unreacted dabsyl chloride interferes with chromatography.

  • Preparation for Injection: Centrifuge the sample to pellet any precipitate. The supernatant is ready for injection into the HPLC system. If necessary, dilute with the mobile phase.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at ~30% B, ramping up to 90% B over 20-30 minutes to elute the derivatized analyte.

    • Detection: Monitor at the absorbance maximum of the dabsyl derivative, typically around 436-450 nm.

    • Quantification: Create a calibration curve using derivatized standards of known concentrations to quantify the amount of this compound in the unknown samples.

Self-Validation: The identity of the derivatized peak can be confirmed by comparing its retention time to that of a derivatized authentic standard. For absolute certainty, the peak can be collected and analyzed by mass spectrometry. An alternative analytical approach for enantiomeric purity analysis would be to use a Chiral Stationary Phase (CSP) HPLC column, which separates enantiomers directly without derivatization.[6]

Visualization: Analytical Workflow Diagram

G Sample Sample or Standard (containing analyte) Reagents Add Dabsyl-Cl & Buffer (pH 9.0) Sample->Reagents Step 1 Reaction Heat at 70°C for 15 min Reagents->Reaction Step 2 HPLC Inject Supernatant into HPLC-UV System Reaction->HPLC Step 3 Data Quantify using Calibration Curve HPLC->Data Step 4

Caption: Workflow for HPLC quantification via dabsyl chloride derivatization.

Summary and Future Perspectives

The derivatization of this compound is a fundamental requirement for its effective use in both synthesis and analysis. For synthetic applications, the protection of the hydroxyl side chain, for instance by O-tert-butylation, is a key step to enable its incorporation into more complex molecular architectures. For analytical purposes, derivatization with a chromophoric agent like dabsyl chloride provides the necessary sensitivity for robust quantification by HPLC. The protocols and strategies outlined in this guide provide a solid foundation for researchers to confidently utilize this important chiral building block in their drug discovery and development efforts.

References

  • Benchchem. (n.d.). Chiral Separation of D-Serine and L-Serine using HPLC: Application Notes and Protocols Utilizing D-Serine-d3 as an Internal Stan.
  • Benchchem. (n.d.). Synthesis of Methyl benzyl-DL-serinate: A Technical Guide.
  • Garner, P., & Park, J. M. (n.d.). Organic Syntheses Procedure.
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). The Crucial Role of N-BOC-DL-Serine Methyl Ester in Modern Drug Discovery.
  • Benchchem. (n.d.). Methyl benzyl-L-serinate | 123639-56-5.
  • (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • AKJournals. (n.d.). Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
  • NIH. (n.d.). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation.
  • J-Stage. (2020, October 8). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyd.
  • ResearchGate. (n.d.). (PDF) Preparation of methyl ester of L-serine.
  • ResearchGate. (2015, April 16). How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?.
  • LookChem. (n.d.). Cas 106910-77-4,D-N-Benzylserine.
  • PubMed. (n.d.). Simultaneous analysis of D- and L-serine in cerebrospinal fluid by use of HPLC.
  • (2012). An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures. Methods in Molecular Biology.
  • (2025, August 6). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides.
  • ChemicalBook. (2025, July 14). N-Benzyl-DL-serine Methyl Ester | 144001-42-3.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.
  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine.
  • PubChem. (n.d.). N-benzyl-d-serine methyl ester hydrochloride | C11H16ClNO3 | CID 11160929.
  • Google Patents. (n.d.). DK3144295T3 - METHOD FOR LACOSAMIDE PREPARATION.
  • Santa Cruz Biotechnology. (n.d.). Benzyl-O-benzyl-serine methyl ester | CAS 201209-83-8 | SCBT.
  • BOC Sciences. (n.d.). Boc-L-serine tert-butyl ester - (CAS 7738-22-9) - Amino Acids.

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of D-N-Benzylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

D-N-Benzylserine methyl ester is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its precise structure, purity, and stereochemical integrity are critical quality attributes that dictate its suitability for downstream applications. This guide provides a comprehensive set of analytical methods for the definitive characterization of this compound. We present detailed, field-proven protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), purity assessment via High-Performance Liquid Chromatography (HPLC), functional group identification through Infrared (IR) Spectroscopy, and enantiomeric purity confirmation using Chiral HPLC. This multi-technique workflow ensures a holistic and robust quality assessment for researchers, scientists, and drug development professionals.

Introduction

The functional and stereochemical complexity of molecules like this compound necessitates a rigorous analytical strategy. A single analytical technique is insufficient to confirm identity, purity, and stereochemistry. For instance, while NMR can confirm the covalent structure, it does not readily provide information on chemical purity, which is the domain of chromatography. Similarly, standard HPLC cannot distinguish between enantiomers. Therefore, an orthogonal, multi-technique approach is essential for a complete and trustworthy characterization. This application note details the necessary protocols and explains the scientific rationale behind the chosen methods and parameters, providing a self-validating system for quality control.

Analytical Workflow

A logical and sequential workflow is critical for the efficient and comprehensive analysis of this compound. The process begins with the confirmation of the molecular structure, followed by an assessment of its chemical and stereochemical purity.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Identity cluster_2 Stereochemical Integrity NMR NMR Spectroscopy (¹H, ¹³C) HPLC RP-HPLC (Chemical Purity) NMR->HPLC Structure known MS Mass Spectrometry (HRMS) MS->HPLC MW known Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC Purity confirmed IR FTIR Spectroscopy (Functional Groups) Sample D-N-Benzylserine Methyl Ester Sample Sample->NMR Confirms covalent structure Sample->MS Confirms molecular weight Sample->IR Confirms functional groups

Figure 1: Integrated workflow for the characterization of this compound.

Structural Elucidation Protocols

The primary structure and molecular weight are the most fundamental characteristics of the compound. NMR and MS are the gold-standard techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR elucidates the number, environment, and connectivity of protons, while ¹³C NMR provides analogous information for carbon atoms. Together, they allow for the unambiguous confirmation of the this compound structure.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in a clean NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Obtain at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Obtain a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; CD₃OD: δ 3.31 ppm) and the ¹³C spectrum (CDCl₃: δ 77.16 ppm; CD₃OD: δ 49.00 ppm).

Expected Data & Interpretation: The chemical shifts (δ) are predictive based on the electronic environment of the nuclei.

  • ¹H NMR: Expect signals for the aromatic protons of the benzyl group (δ ~7.2-7.4 ppm), the benzylic CH₂ (singlet or AB quartet, δ ~3.7-3.9 ppm), the serine α-proton (CH, δ ~3.5-3.7 ppm), the serine β-protons (CH₂, δ ~3.8-4.0 ppm), and the methyl ester protons (singlet, δ ~3.7 ppm). The NH and OH protons may be broad and their chemical shifts can vary.

  • ¹³C NMR: Expect signals for the ester carbonyl (δ ~172-174 ppm), aromatic carbons (δ ~127-138 ppm), the serine α-carbon (δ ~58-60 ppm), the serine β-carbon (δ ~62-64 ppm), the benzylic carbon (δ ~52-54 ppm), and the methyl ester carbon (δ ~52 ppm).

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid derivatives. The fragmentation characteristics of N-benzyl derivatives often involve cleavage of the C-N bond linking the benzyl group to the side chain.[1][2]

Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Use an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Acquisition:

    • Infuse the sample solution directly or via an HPLC system.

    • Acquire data in positive ion mode. The secondary amine is readily protonated.

    • Set the mass range to scan from m/z 100 to 500.

  • Data Analysis: Determine the m/z of the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the accurate mass.

Expected Data: The molecular formula for this compound is C₁₁H₁₅NO₃.[3] The expected monoisotopic mass for the [M+H]⁺ ion is 210.1125 Da. A measured mass within 5 ppm of this theoretical value confirms the elemental composition.

Purity and Identity Confirmation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their polarity. It is the workhorse method for assessing the chemical purity of pharmaceutical ingredients and intermediates. A high-purity sample should ideally show a single major peak.

Protocol: HPLC for Chemical Purity

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.[4] Filter the solution through a 0.22 µm syringe filter.[4]

  • Chromatographic Conditions: The following conditions serve as a robust starting point.

ParameterConditionRationale
HPLC System Standard system with UV DetectorWidely available and suitable for this chromophore.
Column C18, 250 x 4.6 mm, 5 µmThe industry standard for separating moderately polar compounds.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% TFAA common strong solvent for reversed-phase chromatography.
Gradient 10% to 90% B over 20 minutesA broad gradient ensures elution of potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe benzyl group provides strong UV absorbance at this wavelength.[4]
Injection Vol. 10 µLA typical volume for analytical HPLC.
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It serves as a rapid and reliable identity check. While FTIR can be used to distinguish between chiral isomers and racemic mixtures of serine, this is often more challenging for derivatives and requires careful comparison of fingerprint regions.[5][6][7]

Protocol: FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a potassium bromide (KBr) pellet.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3400O-H StretchHydroxyl
~3300N-H StretchSecondary Amine
~3030C-H StretchAromatic
~2950C-H StretchAliphatic (CH₃, CH₂)
~1740C=O StretchEster Carbonyl
~1600, ~1495, ~1450C=C StretchAromatic Ring
~1180C-O StretchEster

Stereochemical Integrity Analysis

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Confirming the enantiomeric purity is crucial for a chiral molecule. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including amino acid derivatives.[4][8]

Protocol: Chiral HPLC for Enantiomeric Purity

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in the mobile phase. Also prepare a solution of the racemic (D,L) compound, if available, to confirm the elution order and resolution.

  • Chromatographic Conditions:

ParameterConditionRationale
HPLC System Standard system with UV DetectorSufficient for this analysis.
Column Polysaccharide-based CSP (e.g., CHIRALPAK® series)These columns have broad applicability for amino acid derivatives.[4][8]
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v)A common mobile phase system for normal-phase chiral separations.
Flow Rate 1.0 mL/minStandard analytical flow rate.[4]
Detection UV at 220 nm or 254 nmWavelengths suitable for the benzyl chromophore.

Data Analysis: Inject the sample and the racemate standard. The chromatogram of the this compound sample should show a single major peak corresponding to one of the peaks in the racemic standard. The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Total Area)] x 100

Technique_Information cluster_info Information Obtained cluster_tech Analytical Technique Compound D-N-Benzylserine Methyl Ester NMR_Tech NMR MS_Tech HRMS HPLC_Tech RP-HPLC CHIRAL_Tech Chiral HPLC IR_Tech FTIR Structure Covalent Structure (Atom Connectivity) MolWeight Molecular Weight & Formula Purity Chemical Purity (% Area) Stereochem Enantiomeric Purity (e.e. %) FuncGroups Functional Groups (e.g., C=O, OH, NH) NMR_Tech->Structure MS_Tech->MolWeight HPLC_Tech->Purity CHIRAL_Tech->Stereochem IR_Tech->FuncGroups

Figure 2: Relationship between analytical techniques and the information they provide.

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying NMR and HRMS for structural elucidation, RP-HPLC for chemical purity, FTIR for functional group confirmation, and Chiral HPLC for stereochemical integrity, researchers can ensure the quality and reliability of this important chemical entity. This multi-technique, evidence-based approach is fundamental to good scientific practice and is indispensable in the fields of chemical synthesis and drug development.

References

  • BenchChem. (2025). Chiral Separation of D-Serine and L-Serine using HPLC: Application Notes and Protocols. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Determining the Enantiomeric Excess of N-benzyl-DL-serine Methyl Ester. BenchChem.
  • LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
  • Fukushima, T., et al. (2015). Separation and detection of D-/L-serine by conventional HPLC. PubMed Central.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji.
  • BenchChem. Methyl benzyl-L-serinate. BenchChem.
  • J-Stage. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyd. J-Stage.
  • AKJournals. Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre. AKJournals.
  • ResearchGate. (2013). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate.
  • Simon, E. S., et al. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PubMed Central.
  • Simon, E. S., et al. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. CORE.
  • PubChem. N-benzyl-d-serine methyl ester hydrochloride. National Institutes of Health.
  • ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. ResearchGate.
  • Journal of Pharmaceutical Quality Assurance and Quality Control. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification.
  • ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. ResearchGate.
  • CP Lab Safety. N-Benzyl-L-serine, methyl ester, min 95%, 1 gram. CP Lab Safety.

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The Strategic Application of D-N-Benzylserine Methyl Ester in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of enantiomerically pure molecules is a cornerstone of modern pharmaceutical development and chemical research. Chiral auxiliaries have emerged as a powerful and reliable tool for inducing stereoselectivity in chemical transformations. This comprehensive guide delves into the strategic application of D-N-Benzylserine Methyl Ester as a versatile chiral building block in asymmetric synthesis. While not a direct chiral auxiliary in its native form, its serine backbone provides a readily accessible platform for the construction of rigid chiral templates, most notably oxazolidinones. This document provides a detailed exploration of the conversion of this compound into a functionalized chiral auxiliary and its subsequent application in the diastereoselective alkylation for the synthesis of non-proteinogenic α-amino acids. Detailed protocols, mechanistic insights, and data interpretation are provided to empower researchers in leveraging this valuable chiral synthon.

Introduction: The Latent Potential of this compound

This compound is a commercially available derivative of the naturally occurring amino acid D-serine.[1][2] Its inherent chirality makes it an attractive starting material for the synthesis of enantiomerically pure compounds.[1] The true power of this reagent in asymmetric synthesis is realized when it is transformed into a more conformationally restricted chiral auxiliary, such as an oxazolidinone. This conversion creates a rigid scaffold that effectively shields one face of a reactive intermediate, directing the approach of incoming electrophiles and thus controlling the formation of new stereocenters.

The N-benzyl and methyl ester functionalities serve as protecting groups during the initial stages of synthesis and can be strategically manipulated or removed in subsequent steps. This guide will focus on a key application: the use of a this compound-derived oxazolidinone in the diastereoselective alkylation of an enolate, a fundamental carbon-carbon bond-forming reaction.

The Strategic Transformation: From Serine Derivative to Chiral Auxiliary

The first critical step is the conversion of this compound into a chiral oxazolidinone. This is typically achieved through a two-step process: reduction of the methyl ester to the corresponding alcohol, followed by cyclization to form the oxazolidinone ring.

Workflow for Chiral Auxiliary Synthesis

The following diagram illustrates the synthetic pathway from this compound to the N-acylated oxazolidinone chiral auxiliary, ready for asymmetric alkylation.

workflow start D-N-Benzylserine Methyl Ester reduction Reduction (e.g., LiBH4, THF) start->reduction amino_alcohol N-Benzyl-(D)-serinol reduction->amino_alcohol cyclization Cyclization (e.g., Phosgene, Et3N) amino_alcohol->cyclization oxazolidinone (4R)-4-(Hydroxymethyl)-3-benzyl -2-oxazolidinone cyclization->oxazolidinone protection Hydroxyl Protection (e.g., TBDMSCl, Imidazole) oxazolidinone->protection protected_oxaz Protected Oxazolidinone protection->protected_oxaz acylation N-Acylation (e.g., Propionyl Chloride, n-BuLi) protected_oxaz->acylation final_auxiliary N-Acyl Oxazolidinone Chiral Auxiliary acylation->final_auxiliary caption Figure 1. Synthesis of the Chiral Auxiliary.

Caption: Figure 1. Synthetic workflow for the conversion of this compound to a functionalized chiral auxiliary.

Detailed Protocol: Synthesis of (S)-4-Benzyl-3-propionyl-2-oxazolidinone from L-Phenylalaninol (A Model System)

Materials:

  • (S)-4-benzyl-2-oxazolidinone (derived from L-phenylalaninol, analogous to the serine-derived auxiliary)

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • Allyl iodide

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • N-Acylation:

    • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq).

    • Slowly add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Filter the reaction mixture to remove triethylammonium chloride and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield N-propionyl oxazolidinone.

  • Diastereoselective Alkylation:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add NaHMDS solution (1.1 eq) dropwise, and stir the resulting enolate solution for 30 minutes at -78 °C.

    • Add allyl iodide (1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 4 hours.

    • Quench the reaction by adding saturated aqueous NH4Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure.

    • The diastereomeric ratio can be determined by GC or 1H NMR analysis of the crude product.

    • Purify the major diastereomer by flash chromatography.

The Core Application: Asymmetric Alkylation for the Synthesis of Non-Proteinogenic α-Amino Acids

The N-acylated oxazolidinone derived from this compound is a powerful tool for the asymmetric synthesis of non-proteinogenic α-amino acids.[4] These are amino acids not found in the genetic code and are of significant interest in drug discovery for their ability to introduce novel structural and functional properties into peptides and other bioactive molecules.

Mechanism of Diastereoselection

The high degree of stereocontrol in the alkylation reaction is attributed to the formation of a rigid, chelated (Z)-enolate. The bulky substituent at the C4 position of the oxazolidinone ring (derived from the serine side chain) effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.

mechanism cluster_0 Chelated (Z)-Enolate enolate [Enolate Structure] transition_state Transition State enolate->transition_state Approach from less hindered face electrophile Electrophile (R-X) electrophile->transition_state product Alkylated Product (Major Diastereomer) transition_state->product caption Figure 2. Stereochemical Model for Alkylation.

Caption: Figure 2. Simplified model illustrating the diastereoselective alkylation of the chiral enolate.

Quantitative Data: Representative Diastereoselectivities

The following table summarizes typical diastereoselectivities achieved in the alkylation of Evans-type oxazolidinones, which are analogous to the system derived from this compound.

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)Reference
Benzyl bromideLDA>99:1Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
Methyl iodideNaHMDS97:3Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.
Allyl iodideKHMDS98:2[3]
Isopropyl iodideNaHMDS95:5Gage, J. R.; Evans, D. A. Org. Synth.1990 , 68, 83.

Liberation of the Chiral Product: Auxiliary Cleavage

A key advantage of using a chiral auxiliary is its temporary nature. After the desired stereocenter has been established, the auxiliary can be cleaved to reveal the chiral carboxylic acid, which can then be further functionalized. The auxiliary itself can often be recovered and reused.

Cleavage Methods

Several methods are available for the cleavage of the N-acyl oxazolidinone, allowing for the isolation of different functional groups.

  • Hydrolysis (to Carboxylic Acid): Treatment with lithium hydroxide (LiOH) in a mixture of THF and water provides the free carboxylic acid.

  • Reductive Cleavage (to Alcohol): Strong reducing agents like lithium borohydride (LiBH4) or lithium aluminum hydride (LiAlH4) will reduce the acyl group to the corresponding primary alcohol.

  • Transesterification (to Ester): Reaction with sodium methoxide in methanol can yield the methyl ester of the newly formed chiral acid.

cleavage start Alkylated N-Acyl Oxazolidinone hydrolysis Hydrolysis (LiOH, THF/H2O) start->hydrolysis reduction Reduction (LiBH4) start->reduction transesterification Transesterification (NaOMe, MeOH) start->transesterification acid Chiral Carboxylic Acid hydrolysis->acid auxiliary Recovered Chiral Auxiliary hydrolysis->auxiliary alcohol Chiral Alcohol reduction->alcohol reduction->auxiliary ester Chiral Ester transesterification->ester transesterification->auxiliary caption Figure 3. Auxiliary Cleavage Pathways.

Caption: Figure 3. Common methods for the removal of the oxazolidinone chiral auxiliary.

Conclusion and Future Outlook

This compound serves as an exemplary chiral building block, readily transformable into a powerful chiral auxiliary for asymmetric synthesis. The derived oxazolidinone provides a robust and predictable platform for the diastereoselective formation of carbon-carbon bonds, enabling the synthesis of a wide array of valuable, non-proteinogenic α-amino acids. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the full potential of this versatile chiral synthon in their synthetic endeavors. Future work in this area may focus on the development of novel, serine-derived auxiliaries with enhanced reactivity and selectivity, as well as their application in a broader range of asymmetric transformations.

References

  • MySkinRecipes. This compound. [Link]
  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. [Link]
  • PubMed. Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. [Link]
  • Encyclopedia.pub. Synthesis of β-Lactams. [Link]
  • MySkinRecipes. This compound. [Link]
  • MySkinRecipes. This compound. [Link]
  • ResearchGate.
  • PubMed Central.
  • ResearchGate. Aziridinium from N,N-Dibenzyl Serine Methyl Ester: Synthesis of Enantiomerically Pure -Amino and ,-Diamino Esters. [Link]
  • PubMed Central. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
  • PubMed. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. [Link]
  • RSC Publishing. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. [Link]
  • AIR Unimi. Cristiano Bolchi, Francesco Bavo, Marco Pallavicini One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. [Link]
  • PubMed. Highly enantioselective synthesis of (R)
  • Monash University. 6 Synthesis of N-Alkyl Amino Acids. [Link]
  • PubMed Central. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

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Application Notes and Protocols for D-N-Benzylserine Methyl Ester in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of D-N-Benzylserine Methyl Ester in Medicinal Chemistry

In the landscape of modern pharmaceutical development, the strategic selection of chiral building blocks is paramount to the successful synthesis of complex, biologically active molecules. This compound, a derivative of the non-proteinogenic amino acid D-serine, represents a versatile and highly valuable intermediate for medicinal chemists. Its unique structural features—a protected amine via a benzyl group, an esterified carboxyl terminus, and a reactive hydroxyl group on a chiral scaffold—offer a trifecta of functionalities for intricate molecular design.[1]

The incorporation of the N-benzyl group not only serves as a stable protecting group, readily removable by catalytic hydrogenation, but also enhances the lipophilicity of the molecule, which can be advantageous for modulating pharmacokinetic properties.[1][2] The methyl ester provides a convenient handle for peptide synthesis and other coupling reactions, while the D-configuration offers a strategic advantage in designing peptides with increased resistance to enzymatic degradation.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this compound. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use and storage.

PropertyValueReference
Molecular Formula C₁₁H₁₅NO₃[1]
Molecular Weight 209.24 g/mol MySkinRecipes
Appearance White to off-white solid/crystalline powderBenchchem
Storage Store at room temperature in a dry, well-ventilated place.LookChem

Safety and Handling:

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis and Purification: A Protocol for High-Purity this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the esterification of D-serine followed by N-benzylation via reductive amination.[4]

Workflow for Synthesis and Purification

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start D-Serine esterification Fischer Esterification (MeOH, SOCl₂) start->esterification intermediate D-Serine Methyl Ester HCl esterification->intermediate amination Reductive Amination (Benzaldehyde, NaBH(OAc)₃) intermediate->amination crude Crude D-N-Benzylserine Methyl Ester amination->crude chromatography Column Chromatography (Silica Gel) crude->chromatography pure Pure D-N-Benzylserine Methyl Ester chromatography->pure

Caption: Overall workflow for the synthesis and purification of this compound.

Step 1: Synthesis of D-Serine Methyl Ester Hydrochloride

This Fischer-Speier esterification is a classic and efficient method for the preparation of amino acid methyl esters.[5]

Materials:

  • D-Serine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Dry tert-butyl methyl ether

  • Ice bath

  • Round-bottom flask with magnetic stirrer and condenser

Protocol:

  • Suspend D-serine (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 35-40 °C) for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath to induce crystallization.

  • Add dry tert-butyl methyl ether to facilitate complete precipitation of the product.

  • Collect the crystalline D-serine methyl ester hydrochloride by filtration, wash with cold dry tert-butyl methyl ether, and dry under vacuum.[5]

Step 2: Synthesis of this compound via Reductive Amination

Reductive amination is a robust method for the formation of C-N bonds. The use of sodium triacetoxyborohydride offers mild reaction conditions and high selectivity.

Materials:

  • D-Serine methyl ester hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a suspension of D-serine methyl ester hydrochloride (1 equivalent) in anhydrous DCM, add TEA or DIPEA (1.1 equivalents) dropwise at 0 °C to prepare the free base in situ.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzaldehyde (1.1 equivalents) and stir at room temperature for 1-2 hours to form the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the filtrate under reduced pressure to obtain the crude product.[5]

Step 3: Purification by Column Chromatography

Flash column chromatography is a standard and effective method for purifying organic compounds.[6]

Materials:

  • Crude this compound

  • Silica gel (40-63 µm)

  • Ethyl acetate and hexanes (for elution)

  • Chromatography column

Protocol:

  • Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexanes) and pack the column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Carefully load the sample onto the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Characterization and Quality Control

Ensuring the purity and stereochemical integrity of this compound is critical for its use in pharmaceutical development.

Workflow for Characterization

Characterization Workflow cluster_structural Structural Verification cluster_chiral Chiral Purity start Pure D-N-Benzylserine Methyl Ester nmr ¹H and ¹³C NMR start->nmr ms Mass Spectrometry start->ms hplc Chiral HPLC start->hplc nmr_csa ¹H NMR with Chiral Solvating Agent start->nmr_csa

Caption: Analytical workflow for the characterization of this compound.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound.

Protocol for ¹H NMR:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Acquire a standard one-dimensional proton NMR spectrum.

  • Expected signals include aromatic protons from the benzyl group, the methoxy protons of the ester, and protons of the serine backbone.

Protocol for ¹³C NMR:

  • Prepare the sample as for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • This will confirm the number and types of carbon atoms in the molecule.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Chiral HPLC is a powerful technique for determining the enantiomeric purity of chiral compounds.[7][8]

Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in the mobile phase to a concentration of about 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., polysaccharide-based).

  • Conditions:

    • Mobile Phase: A mixture of hexanes and isopropanol is a common starting point. The exact ratio should be optimized for baseline separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Injection Volume: 5-10 µL.

  • Data Analysis: Integrate the peak areas for the D- and L-enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area of D - Area of L) / (Area of D + Area of L) ] x 100

Applications in Pharmaceutical Development

This compound is a versatile building block with several potential applications in drug discovery and development.

Synthesis of Bioactive Peptides

The incorporation of D-amino acids into peptides can enhance their stability against enzymatic degradation, a crucial factor for therapeutic peptides.[9] this compound is an excellent precursor for this purpose.[3]

Protocol for Dipeptide Synthesis (Solution-Phase):

  • Deprotection of this compound: The N-benzyl group can be removed by catalytic transfer hydrogenation using 10% Pd/C and ammonium formate as the hydrogen donor.[2]

  • Coupling Reaction: The resulting D-serine methyl ester can be coupled with an N-protected L-amino acid (e.g., Boc-L-Alanine) using standard peptide coupling reagents such as DCC/HOBt or HATU.

  • Purification: The resulting dipeptide can be purified by column chromatography.

Precursor for Amino Acid Transporter Inhibitors

The related compound, benzylserine, has been shown to inhibit amino acid transporters like LAT1 and ASCT2, which are often overexpressed in cancer cells.[10][11] This suggests that derivatives of this compound could be explored as potential anti-cancer agents.

Protocol for In Vitro Amino Acid Uptake Inhibition Assay:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time.

  • Uptake Assay: Add a radiolabeled amino acid substrate (e.g., ³H-Leucine for LAT1) and incubate for a short period.

  • Measurement: Wash the cells to remove extracellular radiolabel, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound for the inhibition of amino acid uptake.

Scaffold for Neuroprotective Agents

Serine and its derivatives play important roles in the central nervous system, and some have shown neuroprotective effects.[12][13] The D-configuration of this compound makes it an interesting starting point for the synthesis of novel neuroprotective agents with potentially enhanced stability in the brain.[6][14]

Conceptual Application: this compound can be used as a scaffold to synthesize analogs of known neuroprotective agents. For example, the hydroxyl group can be functionalized, or the benzyl group can be replaced with other aromatic or heterocyclic moieties to explore structure-activity relationships in models of neurodegenerative diseases.

Building Block for Antiviral and Antidiabetic Agents

Amino acid derivatives are common structural motifs in antiviral and antidiabetic drugs.[15][16][17] The chiral nature and multiple functional groups of this compound make it a suitable starting material for the synthesis of libraries of compounds to be screened for these activities.[18][19]

Stability Assessment

Evaluating the stability of a drug candidate is a critical step in pharmaceutical development.

Protocol for Preliminary Stability Testing in Buffer:

  • Prepare a stock solution of this compound in an organic solvent (e.g., DMSO).

  • Dilute the stock solution into aqueous buffers at different pH values (e.g., pH 4, 7.4, and 9) to a final concentration suitable for analysis.

  • Incubate the solutions at a controlled temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.

  • Analyze the samples by HPLC to quantify the amount of remaining this compound and identify any degradation products.

  • Plot the concentration of the compound versus time to determine its stability profile at different pH values.

Conclusion

This compound is a chiral building block with significant potential in pharmaceutical development. Its versatile functionalities allow for its use in the synthesis of a wide range of complex molecules, from enzyme-resistant peptides to potential inhibitors of amino acid transporters and scaffolds for novel therapeutic agents. The detailed protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their drug discovery and development programs.

References

  • A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. (2024). National Institutes of Health.
  • A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. (2026). ACS Publications.
  • Synthesis and Antiviral Evaluation of α-Amino Acid Esters Bearing N6-Benzyladenine Side Chain. (2012). Acta Poloniae Pharmaceutica – Drug Research, 69(5), 917-925.
  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). MDPI.
  • The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. (n.d.). Pharmaffiliates.
  • Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response p
  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. (2025). PubMed.
  • The Role of L-Serine Methyl Ester HCl in Peptide Synthesis and Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways. (2018). ResearchGate.
  • Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. (2018). National Institutes of Health.
  • Amino Acid and Peptide-Based Antiviral Agents. (2021). PubMed.
  • Amino Acid and Peptide‐Based Antiviral Agents. (2021). ResearchGate.
  • Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. (2006). PubMed.
  • Design and synthesis of novel antidiabetic agents. (2005). ResearchGate.
  • N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. (n.d.). Organic Syntheses.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
  • Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives. (n.d.). PubMed.
  • Studies on antidiabetic agents. II. Synthesis of 5-[4-(1-methylcyclohexylmethoxy)-benzyl]thiazolidine-2,4-dione (ADD-3878) and its derivatives. (1982). PubMed.
  • Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. (n.d.). National Institutes of Health.
  • L-Serine: a Naturally-Occurring Amino Acid with Therapeutic Potential. (2018). PubMed.
  • Synthesis, anti-diabetic profiling and molecular docking studies of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones. (n.d.). National Institutes of Health.
  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (n.d.). National Institutes of Health.
  • Neuroprotective Effects of N-acetylserotonin and Its Derivative. (2023). PubMed.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of D-N-Benzylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of D-N-Benzylserine Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction

This compound is a valuable chiral building block in organic synthesis and medicinal chemistry.[1] Its synthesis, while conceptually straightforward, involves the protection of the amine and carboxylic acid functionalities of D-serine, a trifunctional amino acid. The presence of the hydroxyl group on the serine side chain introduces a layer of complexity, often leading to undesired side reactions that can complicate purification and reduce yields.[2][3] This guide will address these potential pitfalls with scientifically grounded explanations and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Incomplete N-Benzylation and Formation of Dibenzylated Products

Question: My reaction to N-benzylate D-serine methyl ester is sluggish, and I'm observing a significant amount of starting material along with a byproduct that appears to be dibenzylated. What's causing this, and how can I optimize the reaction?

Answer: This is a common issue stemming from suboptimal reaction conditions for reductive amination, the typical method for N-benzylation.

Root Cause Analysis:

  • Incomplete Imine Formation: The initial step of reductive amination is the formation of a Schiff base (imine) between the amino group of D-serine methyl ester and benzaldehyde.[2] If this equilibrium is not driven sufficiently towards the imine, you will have unreacted starting material.

  • Over-alkylation (Dibenzylation): The newly formed secondary amine (the desired product) can compete with the primary amine of the starting material and react with another molecule of benzaldehyde and the reducing agent. This leads to the formation of the N,N-dibenzyl byproduct.

  • Steric Hindrance: While less common, significant steric hindrance around the amine can slow down the reaction.

Troubleshooting and Solutions:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of benzaldehyde (1.1-1.2 equivalents).This helps to drive the equilibrium towards the formation of the imine.[2]
pH Control Maintain a pH between 6 and 7 during the imine formation step.This pH range is optimal for the formation of the Schiff base. A lower pH will protonate the amine, making it non-nucleophilic, while a higher pH can lead to side reactions of the aldehyde.
Reducing Agent Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.These reagents are less likely to reduce the benzaldehyde directly and are effective at reducing the imine as it is formed, thus minimizing the chance for over-alkylation.
Temperature Perform the reaction at room temperature or slightly below.Exothermic reactions can favor byproduct formation. Controlling the temperature helps to maintain selectivity.

Experimental Protocol: Optimized Reductive Amination

  • Dissolve D-serine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane or methanol).

  • Add one equivalent of a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride salt.

  • Add 1.1 equivalents of benzaldehyde and stir for 1-2 hours at room temperature to facilitate imine formation.

  • Add 1.2 equivalents of sodium triacetoxyborohydride in portions and continue stirring overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Issue 2: O-Benzylation of the Serine Side Chain

Question: I've successfully N-benzylated my D-serine methyl ester, but I'm detecting a byproduct with a similar mass, which I suspect is the O-benzylated isomer. How can I prevent this?

Answer: The formation of an O-benzyl ether on the serine side chain is a significant side reaction, especially under conditions that favor nucleophilic attack by the hydroxyl group.

Root Cause Analysis:

  • Basic Conditions: Strong bases can deprotonate the hydroxyl group of serine, making it a potent nucleophile that can react with a benzylating agent.[4]

  • Choice of Benzylating Agent: Highly reactive benzylating agents like benzyl bromide in the presence of a strong base will readily react with both the amine and the hydroxyl group.

Troubleshooting and Solutions:

StrategyRecommendationRationale
Orthogonal Protection Protect the hydroxyl group of D-serine before N-benzylation using a protecting group that can be removed under different conditions than the N-benzyl group.A common strategy involves using a tert-butyl (tBu) or trityl (Trt) ether to protect the hydroxyl group, which are stable to the conditions of reductive amination but can be removed later with acid.
Reaction Sequencing Perform the esterification and N-benzylation under conditions that do not favor O-benzylation.For instance, esterification can be achieved using thionyl chloride in methanol, followed by reductive amination for N-benzylation.
Selective N-Alkylation Use reductive amination as it is generally selective for the amino group over the hydroxyl group under controlled conditions.

Workflow for Preventing O-Benzylation:

G start Problem with Synthesis q1 Low Yield/ Incomplete Reaction? start->q1 q2 Presence of Unexpected Byproduct? start->q2 q3 Loss of Enantiomeric Purity? start->q3 q4 Loss of Ester Group? start->q4 a1 Check Stoichiometry and pH q1->a1 a2 Consider O-Benzylation or Dibenzylation q2->a2 a3 Evaluate Temperature and pH Conditions q3->a3 a4 Use Mild Workup Conditions q4->a4

Sources

Technical Support Center: Optimizing Yield for D-N-Benzylserine Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of D-N-Benzylserine Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ensuring the highest standards of scientific integrity in your work. The synthesis, while straightforward in principle, presents several critical junctures where yields can be compromised. This document provides a structured, question-and-answer-based approach to navigate these challenges effectively.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues you may encounter. The answers are grounded in chemical principles to help you understand the causality behind the proposed solutions.

Issue 1: Low Yield in the Fischer Esterification of D-Serine

Question: I am getting a low yield for the first step, the conversion of D-Serine to D-Serine Methyl Ester Hydrochloride. My reaction seems to stall, or I have a difficult time isolating the product. What are the likely causes and solutions?

Answer:

Low yields in the Fischer esterification of amino acids are common and typically stem from the equilibrium nature of the reaction and challenges with work-up.[1][2] Here’s a breakdown of the likely culprits and how to address them:

  • Incomplete Reaction (Equilibrium Issues): The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[2] To drive the reaction to completion, you must shift the equilibrium to the product side.

    • Causality: According to Le Châtelier's principle, the equilibrium can be shifted by either using a large excess of one reactant (methanol in this case) or by removing a product (water) as it forms.[3]

    • Solution:

      • Use Methanol as the Solvent: Employing a large excess of anhydrous methanol not only serves as the reagent but also as the reaction solvent, effectively pushing the equilibrium towards the methyl ester.[4][5]

      • Efficient Acid Catalysis: A strong acid catalyst is crucial. Thionyl chloride (SOCl₂) is highly effective as it reacts with methanol to generate anhydrous HCl in situ, which is the true catalyst. This method also consumes any trace amounts of water present.[4][6] The reaction of SOCl₂ with methanol also produces SO₂ and HCl gas, which helps to drive the reaction forward.

      • Temperature and Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. After the initial addition of thionyl chloride at a low temperature (0-10 °C), warming the mixture to around 40 °C for 24-48 hours is often necessary for complete conversion.[6]

  • Product Isolation Challenges: D-Serine methyl ester hydrochloride is a salt and is highly soluble in methanol. Premature work-up or improper crystallization techniques can lead to significant product loss.

    • Causality: The product needs to be crashed out of the solution. If the solution is not sufficiently concentrated or if the temperature is not low enough, the product will remain dissolved.

    • Solution:

      • Concentration and Cooling: After the reaction is complete, cool the reaction mixture to induce crystallization. If crystals do not form, you may need to reduce the volume of methanol under reduced pressure carefully.

      • Anti-Solvent Addition: The addition of a less polar solvent in which the product is insoluble, such as diethyl ether or methyl tert-butyl ether (MTBE), can facilitate precipitation. Add the anti-solvent slowly to the cold methanolic solution until the product crystallizes out.

Issue 2: Poor Yield and Multiple Spots on TLC During Reductive Amination

Question: My reductive amination of D-Serine Methyl Ester with benzaldehyde using sodium triacetoxyborohydride (STAB) is giving a low yield of the desired product, and my TLC plate shows multiple spots, including what I suspect is the starting material. What's going wrong?

Answer:

This is a classic challenge in reductive amination. The issues can range from reagent quality to the reaction conditions not favoring the desired pathway. Let's dissect the problem:

  • Incomplete Imine Formation: The reductive amination is a two-step, one-pot process: the formation of an imine (or iminium ion) followed by its reduction.[7][8] If the imine does not form efficiently, the reducing agent will not produce the desired product.

    • Causality: Imine formation is an equilibrium-driven condensation reaction that releases water. The reaction is often catalyzed by mild acid.[9] If water is not effectively removed or if the pH is not optimal, the equilibrium may not favor the imine.

    • Solution:

      • Pre-formation of the Imine: Before adding the reducing agent, allow the D-Serine Methyl Ester Hydrochloride and benzaldehyde to stir in the reaction solvent for a period (e.g., 1-2 hours) to facilitate imine formation. The hydrochloride salt of the amine starting material can provide the necessary acidic environment.

      • Use of a Dehydrating Agent: Adding a mild dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help to sequester the water formed and drive the imine formation forward.

      • Solvent Choice: Use an aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM). Protic solvents like methanol are generally not recommended with STAB as they can react with it.[10][11]

  • Sub-optimal Reducing Agent Activity: Sodium triacetoxyborohydride (STAB) is an excellent choice for this reaction due to its mildness and selectivity for imines over carbonyls.[3][12][13][14] However, its effectiveness can be compromised.

    • Causality: STAB is moisture-sensitive and its potency can degrade over time if not stored properly.[10] An insufficient amount of active reducing agent will lead to an incomplete reaction.

    • Solution:

      • Use Fresh Reagent: Always use a fresh bottle of STAB or one that has been stored under an inert atmosphere in a desiccator.

      • Stoichiometry: Ensure you are using a sufficient excess of STAB, typically 1.2 to 1.5 equivalents relative to the limiting reagent.[12]

  • Formation of Byproducts: The extra spots on your TLC could be several possibilities.

    • Dibenzylation (Over-alkylation): The product, a secondary amine, is nucleophilic and can react with another molecule of benzaldehyde and subsequently be reduced to form the tertiary amine.[9]

      • Causality: This is more likely if there is a large excess of benzaldehyde and reducing agent, or if the reaction is run for an extended period at elevated temperatures.

      • Solution: Use a stoichiometry of close to 1:1 for the amine and aldehyde. Adding the reducing agent portion-wise can also help to control the reaction and minimize over-alkylation.

    • Reduction of Benzaldehyde: While STAB is selective for the iminium ion, if the imine formation is slow, the reducing agent can slowly reduce the benzaldehyde to benzyl alcohol.[12]

      • Causality: This points back to inefficient imine formation.

      • Solution: Address the factors for imine formation mentioned above. A two-step procedure where the imine is formed first, followed by the addition of a less selective but more reactive reducing agent like sodium borohydride (NaBH₄), can also be employed, though this requires more careful control.[11]

Issue 3: Difficulty in Purifying the Final Product

Question: After work-up, my crude this compound is an oil that is difficult to purify by column chromatography. I'm seeing significant streaking on my TLC plates.

Answer:

Purification of amines, especially those with additional polar functional groups like a hydroxyl group, can be challenging on silica gel.

  • Strong Adsorption to Silica Gel: The basic nitrogen atom and the polar hydroxyl group in your product can interact strongly with the acidic silanol groups on the surface of the silica gel.

    • Causality: This strong interaction leads to poor elution, resulting in broad, streaking bands on both TLC and column chromatography, which diminishes separation efficiency and can lead to product loss on the column.

    • Solution:

      • Basified Silica/Solvent System: Deactivate the silica gel by adding a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia solution, to your eluent system (typically 0.5-1% v/v).[15] This will cap the acidic sites on the silica and allow for much sharper bands and better separation.

      • Optimize the Eluent System: A typical solvent system for a compound of this polarity would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[15] Start with a low polarity to elute non-polar impurities (like any remaining benzaldehyde or dibenzylated product) and gradually increase the polarity to elute your desired product.

      • Alternative Stationary Phases: If silica gel proves too problematic, consider using a less acidic stationary phase like alumina (basic or neutral) or reverse-phase chromatography (C18 silica) with a mobile phase of acetonitrile/water or methanol/water.

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic route for this compound?

The most direct and efficient route involves a two-step sequence:

  • Esterification: Conversion of the carboxylic acid of D-serine to its methyl ester. This is typically achieved via a Fischer esterification using methanol in the presence of an acid catalyst like HCl (generated in situ from thionyl chloride or acetyl chloride).[6]

  • Reductive Amination: The resulting D-serine methyl ester hydrochloride is then reacted with benzaldehyde in the presence of a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to form the N-benzyl group.[7]

Q2: Why is Sodium Triacetoxyborohydride (STAB) the preferred reducing agent for the N-benzylation step?

STAB offers several key advantages over other common borohydrides like sodium borohydride (NaBH₄):

  • Chemoselectivity: STAB is a milder reducing agent that selectively reduces iminium ions much faster than it reduces aldehydes or ketones.[12][14] This is crucial for a one-pot reductive amination, as it minimizes the wasteful reduction of benzaldehyde to benzyl alcohol. In contrast, NaBH₄ can readily reduce both the imine and the starting aldehyde, leading to byproducts.[11]

  • Mild Reaction Conditions: STAB is effective under mildly acidic to neutral conditions, which are compatible with the ester functional group and helps to prevent racemization.[12]

  • Safety: It is considered safer to handle than sodium cyanoboro­hydride (NaBH₃CN), which can release toxic hydrogen cyanide gas under acidic conditions.

Q3: Can racemization occur during this synthesis, and how can it be minimized?

Yes, racemization is a potential risk, particularly for the chiral center at the alpha-carbon of serine.

  • During Esterification: Strongly acidic or basic conditions, especially at elevated temperatures for prolonged periods, can lead to racemization. The use of thionyl chloride in methanol at moderate temperatures (around 40°C) is generally considered safe for preserving stereochemical integrity.

  • During Reductive Amination: The imine intermediate can potentially tautomerize, leading to racemization. However, performing the reaction under mildly acidic conditions and at room temperature typically minimizes this side reaction. Serine is known to be susceptible to racemization, so it is crucial to maintain mild conditions throughout the synthesis.[16][17][18]

Q4: Are there any potential side reactions involving the hydroxyl group of serine?

Yes, the primary alcohol of the serine side chain is a potential nucleophile.

  • O-Benzylation: Under certain conditions, particularly if a more reactive benzylating agent like benzyl bromide were used with a base, competitive O-benzylation could occur. However, in a reductive amination with benzaldehyde, N-benzylation is the overwhelmingly favored pathway due to the formation of the imine intermediate. The hydroxyl group does not participate in imine formation.

  • Intramolecular Cyclization: While less common under these conditions, there is a theoretical possibility of side reactions involving the hydroxyl group, especially if harsh conditions are used. Sticking to the established protocols for reductive amination will minimize these risks.

Q5: What are the expected analytical characteristics of pure this compound?

Confirming the structure and purity of your final product is essential. Here are the expected analytical data:

Technique Expected Observations
¹H NMR Aromatic protons from the benzyl group (approx. 7.2-7.4 ppm), a singlet for the methyl ester (approx. 3.7 ppm), signals for the benzylic CH₂ group, and protons on the serine backbone.[7]
¹³C NMR A signal for the ester carbonyl (approx. 174 ppm), aromatic carbons (approx. 127-138 ppm), and aliphatic carbons for the serine backbone, methyl ester, and benzylic CH₂.
IR Spectroscopy Characteristic absorption bands for O-H and N-H stretching (broad, around 3200-3400 cm⁻¹), C=O stretching of the ester (strong, around 1740 cm⁻¹), and aromatic C-H and C=C stretching.[7]
Mass Spec (ESI) Expected [M+H]⁺ ion at m/z = 210.11.[7]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of D-Serine Methyl Ester Hydrochloride
  • Materials:

    • D-Serine

    • Anhydrous Methanol (MeOH)

    • Thionyl Chloride (SOCl₂)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend D-Serine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of serine).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and warm the reaction mixture to 35-40 °C.

    • Stir at this temperature for 24-48 hours, during which the solid D-serine should dissolve completely.

    • Monitor the reaction by TLC (n-butanol/acetic acid/water system) until the starting material is consumed.

    • Cool the reaction mixture in an ice bath to induce crystallization. If necessary, reduce the volume of methanol under vacuum.

    • Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product can be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Materials:

    • D-Serine Methyl Ester Hydrochloride (from Protocol 1)

    • Benzaldehyde

    • Sodium Triacetoxyborohydride (STAB)

    • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add D-Serine Methyl Ester Hydrochloride (1.0 eq), anhydrous DCE or DCM (approx. 15-20 mL per gram of ester), and benzaldehyde (1.05 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • In one portion, add sodium triacetoxyborohydride (1.4 eq) to the reaction mixture. Note: The addition may cause some effervescence.

    • Stir the reaction at room temperature and monitor its progress by TLC (e.g., 30-50% ethyl acetate in hexanes). The reaction is typically complete within 4-12 hours.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow oil.

    • Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%). Remember to add 0.5-1% triethylamine to the eluent to prevent streaking.

Visualizations

Overall Synthetic Workflow

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Reductive Amination cluster_2 Purification D_Serine D-Serine MeOH_SOCl2 MeOH, SOCl₂ 0 °C to 40 °C D_Serine->MeOH_SOCl2 SerineEster D-Serine Methyl Ester HCl MeOH_SOCl2->SerineEster STAB Sodium Triacetoxyborohydride (STAB), DCE SerineEster->STAB Benzaldehyde Benzaldehyde Benzaldehyde->STAB FinalProduct D-N-Benzylserine Methyl Ester STAB->FinalProduct Workup Aqueous Workup FinalProduct->Workup Chromatography Column Chromatography (Hex/EtOAc + Et₃N) Workup->Chromatography PureProduct Pure Product Chromatography->PureProduct

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Reductive Amination

G Start Low Yield / Multiple Spots in Reductive Amination CheckImine Is Imine Formation Inefficient? Start->CheckImine CheckSTAB Is STAB Inactive? Start->CheckSTAB CheckByproducts Are Byproducts Forming? Start->CheckByproducts Imine_Sol1 Pre-stir amine and aldehyde before adding STAB CheckImine->Imine_Sol1 Imine_Sol2 Add dehydrating agent (e.g., MgSO₄) CheckImine->Imine_Sol2 Imine_Sol3 Ensure aprotic solvent (DCE or DCM) CheckImine->Imine_Sol3 STAB_Sol1 Use fresh, properly stored STAB CheckSTAB->STAB_Sol1 STAB_Sol2 Use 1.2-1.5 equivalents CheckSTAB->STAB_Sol2 Byprod_Dibenzyl Dibenzylation? CheckByproducts->Byprod_Dibenzyl Byprod_BnOH Benzyl Alcohol? CheckByproducts->Byprod_BnOH Result1 Improved Yield and Purity Imine_Sol1->Result1 Imine_Sol2->Result1 Imine_Sol3->Result1 STAB_Sol1->Result1 STAB_Sol2->Result1 Dibenzyl_Sol Use 1:1 amine:aldehyde ratio Byprod_Dibenzyl->Dibenzyl_Sol BnOH_Sol Improve imine formation conditions Byprod_BnOH->BnOH_Sol Dibenzyl_Sol->Result1 BnOH_Sol->Result1

Caption: Decision tree for troubleshooting the reductive amination step.

References

  • Albericio, F., et al. (2020). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Bocomma.
  • Ikushiro, H., et al. (2019). Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine. Journal of Biological Chemistry, 294(4), 1235-1247. [Link]
  • BenchChem Technical Support Team. (2025). A Head-to-Head Battle of Hydrides: STAB vs.
  • Davis, J. T., et al. (2010). Racemization in the Use of N-(9-(9-Phenylfluorenyl))Serine-Derived Cyclic Sulfamidates in the Synthesis of δ-Keto α-Amino Carboxylates and Prolines. The Journal of Organic Chemistry, 75(15), 5145-5156.
  • Saikia, L. (2014). Sodium Triacetoxyborohydride.
  • Wikipedia contributors. (2023). Sodium triacetoxyborohydride. Wikipedia. [Link]
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic-chemistry.org. [Link]
  • Biotage. (2023, January 19).
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic-chemistry.org. [Link]
  • Bodanszky, M., & Bodanszky, A. (1984). Racemization mechanism of serine dipeptide active ester derivatives. International Journal of Peptide and Protein Research, 23(6), 565-573.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Racemization of Serine during Peptide Synthesis. BenchChem.
  • Oommen, O. P., et al. (2013). How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
  • Organic Chemistry Tutor. (n.d.).
  • Wikipedia contributors. (2023).
  • Reddit User Discussion. (2018).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Protecting Group Removal from N-benzyl-DL-serine methyl ester. BenchChem.
  • OperaChem. (2024, January 5).
  • Pharmaffiliates. (n.d.). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis.
  • Magritek. (n.d.).
  • Supporting Information. (n.d.). Synthesis of O-benzyl-L-serine.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Bolchi, C., et al. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 50(8), 1145-1151.
  • Houk, K. N., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11578-11587.
  • BenchChem Technical Support Team. (2025).
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
  • Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
  • Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin. [Link]
  • Spectral Database for Organic Compounds (SDBS). (n.d.). L-Serine, N-(ethoxycarbonyl)-, methyl ester.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11160929, N-benzyl-d-serine methyl ester hydrochloride. [Link]
  • Gani, D., & Rutherford, T. J. (1995). Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. The Journal of Organic Chemistry, 60(10), 2976-2978.
  • Bolchi, C., et al. (2018). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. Amino Acids, 50(8), 1153-1159.
  • Villa, C., et al. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. RSC Advances, 10(49), 29339-29347.

Sources

Technical Support Center: Purification Challenges of N-benzyl Amino Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-benzyl amino acid esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of these valuable intermediates. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials

Q1: My reaction mixture shows a significant amount of unreacted benzaldehyde. What is the most effective way to remove it?

A1: The presence of residual benzaldehyde is a frequent challenge due to its moderate reactivity and boiling point. The most effective removal strategies are based on reactive extraction.

  • Sodium Bisulfite Wash: This is a highly selective and efficient method for aldehydes.[1][2] Benzaldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a water-soluble adduct, which is then easily separated into the aqueous layer during an extraction.[1][3]

    • Underlying Principle: The nucleophilic addition of the bisulfite ion to the carbonyl carbon of benzaldehyde forms a tetrahedral intermediate, which then rearranges to the stable, water-soluble α-hydroxy sulfonate salt.

    • Causality in Experimental Choice: This method is preferred when the N-benzyl amino acid ester is sensitive to basic conditions or when other purification methods are ineffective. It is crucial to use a freshly prepared saturated solution of sodium bisulfite for optimal results.[2]

  • Basic Aqueous Wash: Benzaldehyde is susceptible to air oxidation, which forms benzoic acid. A wash with a mild basic solution, such as 5-10% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), will convert the benzoic acid into its water-soluble sodium salt, facilitating its removal.[1]

    • Expert Insight: While this method primarily removes the benzoic acid impurity, it can also help to a lesser extent with benzaldehyde removal. However, a bisulfite wash is more direct for unreacted benzaldehyde.

Q2: I still have unreacted amino acid ester in my crude product. How can I separate it from my N-benzylated product?

A2: The separation of the unreacted amino acid ester from the N-benzylated product can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method for this separation. A carefully selected solvent system is key.

    • Troubleshooting: If you observe co-elution, consider the following:

      • Optimize the Solvent System: A shallow gradient elution can improve separation.[4] For instance, if you are using a hexane/ethyl acetate system, a gradual increase in the ethyl acetate concentration may resolve the two compounds. Trying a different solvent system, like dichloromethane/methanol, can also be effective.[4]

      • Add a Modifier: The basic amino group in both the starting material and product can interact with the acidic silanol groups on silica gel, causing peak tailing.[4] Adding a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent can suppress this interaction and improve peak shape.[4][5]

  • Acidic Wash: The unreacted amino acid ester is more basic than the N-benzylated product. A dilute acid wash (e.g., 1M HCl) can protonate the unreacted amino ester, making it water-soluble and allowing for its removal via extraction.

    • Caution: This method should be used with care, as the ester group of your desired product could be susceptible to hydrolysis under acidic conditions, especially with prolonged exposure.

Issue 2: Formation of Side Products

Q3: I am observing the formation of a di-benzylated product. How can I minimize this and separate it from my mono-benzylated product?

A3: The formation of the di-benzylated product occurs when the secondary amine of the mono-benzylated product undergoes a second benzylation.

  • Minimizing Formation:

    • Control Stoichiometry: Use a slight excess of the amino acid ester relative to the benzylating agent to favor the formation of the mono-benzylated product.

    • Slow Addition: Adding the benzylating agent slowly to the reaction mixture can help to maintain a low concentration of it, thereby reducing the likelihood of a second benzylation.

  • Separation:

    • Flash Chromatography: The di-benzylated product is significantly less polar than the mono-benzylated product. Flash column chromatography is typically effective for this separation. A solvent system with a lower polarity will elute the di-benzylated product first.

Q4: My product seems to be degrading on the silica gel column. What is happening and how can I prevent it?

A4: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.

  • Underlying Cause: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can catalyze the decomposition of certain functional groups.

  • Troubleshooting Strategies:

    • Deactivate the Silica Gel: Pre-treating the silica gel with a base, such as triethylamine, can neutralize the acidic sites.[4] This is done by preparing a slurry of the silica gel in the eluent containing 0.1-1% triethylamine before packing the column.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or reverse-phase silica gel (C18).[4]

Issue 3: Physical State and Crystallinity

Q5: My N-benzyl amino acid ester is an oil and difficult to handle. Can I convert it to a solid?

A5: Many N-benzyl amino acid esters are oils at room temperature, which can complicate purification and handling. Converting them to a salt is a common and effective strategy.

  • Salt Formation: The basic amino group of your product can be protonated with an acid to form a stable, crystalline salt.

    • Common Acids: p-Toluenesulfonic acid (p-TsOH) and hydrochloric acid (HCl) are frequently used to form tosylate and hydrochloride salts, respectively.[6][7] These salts are often crystalline and can be purified by recrystallization.

  • Experimental Protocol: Formation of the p-Toluenesulfonate Salt [6]

    • Dissolve the crude N-benzyl amino acid ester in a suitable solvent like ethyl acetate.

    • Add a solution of one equivalent of p-toluenesulfonic acid in the same solvent.

    • Stir the mixture at room temperature. The salt will often precipitate out of the solution.

    • If precipitation does not occur, cooling the mixture in an ice bath may induce crystallization.

    • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q6: I am struggling to recrystallize my N-benzyl amino acid ester salt. What are some key considerations?

A6: Successful recrystallization hinges on selecting the right solvent and using the proper technique.

  • Solvent Selection is Critical: An ideal solvent should dissolve your compound well at its boiling point but poorly at room temperature.[4]

    • Troubleshooting:

      • Perform Small-Scale Solubility Tests: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find the optimal one.

      • Use a Binary Solvent System: If a single solvent is not effective, a binary system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be used. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • "Oiling Out": This occurs when the compound comes out of solution as a liquid instead of a solid.

    • Solution: This often happens if the cooling is too rapid or if the solvent's boiling point is higher than the melting point of your compound. Try using a larger volume of solvent or a lower-boiling point solvent, and ensure the solution cools slowly and undisturbed.[4]

Visualizing the Workflow

Troubleshooting Purification of N-benzyl Amino Acid Esters

Troubleshooting Purification of N-benzyl Amino Acid Esters A Crude Product Analysis (TLC, NMR) B Impurity Detected? A->B C Unreacted Benzaldehyde B->C Yes D Unreacted Amino Acid Ester B->D Yes E Di-benzylated Side Product B->E Yes F Product Degradation on Silica B->F Yes P No Impurities B->P No G Sodium Bisulfite Wash C->G H Column Chromatography (Optimized Eluent) D->H I Column Chromatography (Polarity Gradient) E->I J Deactivate Silica or Use Alumina F->J G->A H->A I->A J->A K Pure Product (Oil or Solid) L Product is an Oil? K->L M Salt Formation (p-TsOH or HCl) L->M Yes O Pure Crystalline Product L->O No N Recrystallization M->N N->O P->K

Caption: A workflow diagram for troubleshooting the purification of N-benzyl amino acid esters.

Data Summary Table

Problem Potential Cause(s) Recommended Solution(s) Key Considerations
Residual Benzaldehyde Incomplete reaction; difficulty in removal by standard extraction.Sodium bisulfite wash; Basic aqueous wash (for benzoic acid byproduct).[1]Use freshly prepared saturated sodium bisulfite solution.[2]
Residual Amino Acid Ester Incomplete reaction; similar polarity to the product.Column chromatography with optimized eluent; Dilute acid wash.Add triethylamine to the eluent to prevent tailing.[4][5] Be cautious with acid wash to avoid ester hydrolysis.
Di-benzylation Over-reaction with the benzylating agent.Control stoichiometry; Slow addition of the benzylating agent; Flash chromatography.The di-benzylated product is less polar than the mono-benzylated product.
Product Degradation Acidity of silica gel.Deactivate silica gel with triethylamine; Use a neutral stationary phase like alumina.[4]Pre-slurry the silica gel with the modified eluent.
Product is an Oil Inherent physical property of the compound.Convert to a crystalline salt (e.g., tosylate or hydrochloride).[6][7]This often facilitates easier handling and further purification.
Difficulty in Recrystallization Poor solvent choice; Rapid cooling.Systematic solvent screening; Use of a binary solvent system; Slow cooling.[4]"Oiling out" can be prevented by using a larger solvent volume or a lower boiling point solvent.[4]

References

  • BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • Yao, W., et al. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives.
  • BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi.
  • Google Patents. (n.d.). CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride.
  • Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
  • PubMed. (1994). Separations of basic amino acid benzyl esters by pH-zone-refining counter-current chromatography.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
  • Google Patents. (n.d.). JP2000247934A - Production of amino acid benzyl ester having high optical purity.
  • PubMed. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids.
  • Brindle, C. S. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Organic Process Research & Development.
  • Google Patents. (n.d.). Method of producing optically active α-amino acid benzyl esters.

Sources

Technical Support Center: Purification of D-N-Benzylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

D-N-Benzylserine Methyl Ester is a valuable chiral building block in organic synthesis, particularly for creating enantiomerically pure substances and developing modified peptides for drug discovery.[1][2] Its synthesis, most commonly achieved through the reductive amination of D-serine methyl ester with benzaldehyde, is generally efficient. However, the process is often complicated by the formation of structurally similar byproducts that can be challenging to remove.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common issues encountered during the purification of this compound. We will delve into the mechanistic origins of key byproducts and provide detailed, field-proven protocols for their effective removal, ensuring the high purity required for subsequent applications.

Part 1: FAQ - Understanding Byproduct Formation

This section addresses the fundamental questions regarding the synthesis and the common impurities that arise.

Q1: What is the primary synthetic route to this compound and why does it generate byproducts?

The most direct and widely used method is a one-pot reductive amination.[3] This process involves reacting D-serine methyl ester with benzaldehyde to form an intermediate N-benzylidine imine, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) to yield the desired secondary amine.[3] The primary issue is that the product, this compound, is itself a secondary amine and can react further with benzaldehyde and the reducing agent still present in the mixture.

Q2: What are the most common byproducts I should expect in my crude product?

You should anticipate three main impurities:

  • Unreacted Starting Materials: Residual D-serine methyl ester and benzaldehyde.

  • N,N-dibenzylserine Methyl Ester: This is the most common and challenging byproduct, formed from a second benzylation of the desired product.[4]

  • Over-reduced Species: In some cases, particularly with aggressive reducing agents or prolonged reaction times, the methyl ester can be reduced to the corresponding primary alcohol.[5]

Q3: Can you explain the mechanism for the formation of the N,N-dibenzyl byproduct?

Certainly. The formation of the N,N-dibenzyl byproduct is a sequential reaction that competes with the primary synthesis. Once the desired this compound is formed, its secondary amine nitrogen is still nucleophilic. It can attack another molecule of benzaldehyde to form a new iminium ion, which is then readily reduced by the borohydride present in the reaction flask. This second reductive amination step converts your desired mono-benzylated product into the undesired di-benzylated byproduct.

Below is a diagram illustrating this competing reaction pathway.

G cluster_main Primary Reaction Pathway cluster_byproduct Byproduct Formation Pathway SM D-Serine Methyl Ester (Primary Amine) INT1 Imine Intermediate SM->INT1 + Benzaldehyde PROD This compound (Desired Product) INT1->PROD + [H⁻] (Reduction) BYPROD_INT Iminium Ion PROD->BYPROD_INT + Benzaldehyde BYPROD N,N-dibenzylserine Methyl Ester (Dibenzyl Byproduct) BYPROD_INT->BYPROD + [H⁻] (Reduction)

Caption: Competing pathways in reductive amination.

Part 2: Troubleshooting Guide - Identification and Removal of Byproducts

This section provides practical advice for diagnosing issues during purification and implementing effective solutions.

Q1: My post-reaction TLC shows three spots. How do I identify them?

A typical Thin Layer Chromatography (TLC) analysis of the crude reaction mixture on a silica gel plate will show spots corresponding to the starting materials, product, and the main byproduct. Their relative positions are determined by polarity.

CompoundStructure (Simplified)PolarityExpected TLC Rf (Relative)
D-Serine Methyl EsterR-NH₂HighLow (Baseline)
This compound R-NH-Bn Medium Medium
N,N-dibenzylserine Methyl EsterR-N(Bn)₂LowHigh
BenzaldehydePh-CHOLowHigh
  • The N,N-dibenzyl byproduct is the least polar because it lacks the N-H bond available for hydrogen bonding with the silica. It will have the highest Rf value.

  • The desired This compound is moderately polar due to its N-H bond and will have an intermediate Rf.

  • The starting D-serine methyl ester is the most polar due to its primary amine and will have the lowest Rf, often close to the baseline.

  • Benzaldehyde is also relatively non-polar and may co-elute with or run slightly below the N,N-dibenzyl byproduct.

Q2: What is the most effective method to separate the desired mono-benzyl product from the di-benzyl byproduct?

The significant difference in polarity between the mono- and di-benzylated products makes flash column chromatography on silica gel the most effective and standard purification method.[3][6] The mono-benzylated product, being more polar, will adhere more strongly to the silica gel and elute later, while the less polar di-benzylated byproduct will pass through the column much more quickly.

Q3: My purified product is a persistent oil. How can I induce solidification?

Amino acid derivatives can often be difficult to crystallize and may present as oils or amorphous solids, sometimes due to trace impurities or their hygroscopic nature.[7] If you have confirmed the purity of your oil by NMR or LC-MS, you can attempt the following:

  • Trituration: Stir the oil vigorously with a solvent in which the product is insoluble but the remaining impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can wash away trace impurities and induce crystallization.

  • Recrystallization: This requires finding a suitable solvent system where the product is soluble at high temperatures but insoluble at low temperatures.[8] Isopropanol/water or ethanol/hexane mixtures can be effective starting points. High-pressure or solvothermal recrystallization techniques can also be powerful methods for generating new polymorphs.[9]

  • Salt Formation: If the free amine is an oil, converting it to a hydrochloride or other salt by treating it with the corresponding acid can often yield a stable, crystalline solid.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a standard procedure for purifying gram-scale quantities of crude this compound. The key is to use a gradient elution to effectively separate compounds of varying polarity.

Materials:

  • Crude this compound (as an oil or solid)

  • Silica Gel (40-63 µm particle size)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade

  • Celite (optional, for sample loading)

  • Compressed air or nitrogen source

Procedure:

  • Column Preparation (Slurry Packing):

    • Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in 100% hexanes.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[10] Add a thin layer of sand on top to protect the silica bed.

    • Equilibrate the column by flushing with 2-3 column volumes of the initial eluent (e.g., 95:5 Hexanes:EtOAc).

  • Sample Loading:

    • Direct Loading (if oil): Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Carefully pipette this solution onto the top of the sand layer.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the weight of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc). This will elute the non-polar byproducts first.

    • Collect fractions and monitor them by TLC. The first spots to appear should be benzaldehyde and the N,N-dibenzyl byproduct.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., step gradients to 90:10, 80:20, 70:30 Hexanes:EtOAc).

    • The desired this compound will begin to elute as the polarity increases.

    • Once the desired product has completely eluted, a high-polarity flush (e.g., 50:50 Hexanes:EtOAc or 100% EtOAc) can be used to wash any remaining highly polar impurities from the column.

  • Analysis and Concentration:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound, typically as a clear or pale yellow oil.[3]

Visualization of the Purification Workflow

G cluster_impurities Byproducts Removed start Crude Reaction Mixture workup Aqueous Workup (Wash with NaHCO₃, Brine) start->workup concentrate Concentration in vacuo workup->concentrate crude_oil Crude Product (Oil) concentrate->crude_oil chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc Gradient) crude_oil->chromatography fractions Combine Pure Fractions chromatography->fractions byprod1 N,N-dibenzyl Byproduct (Elutes First) chromatography->byprod1 byprod2 Unreacted Benzaldehyde (Elutes First) chromatography->byprod2 byprod3 Polar Impurities (Remain on Column) chromatography->byprod3 final_product Pure this compound fractions->final_product

Caption: General workflow for purification.

References

  • Garner, P., & Park, J. M. (n.d.). A procedure for the synthesis of N-Boc-L-serine methyl ester. Organic Syntheses.
  • Alker, A., et al. (2006). Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. PubMed.
  • Szewczyk, M., et al. (2020). Preparation of methyl ester of L-serine. ResearchGate.
  • MySkinRecipes. (n.d.). This compound.
  • LookChem. (n.d.). D-N-Benzylserine.
  • Olejniczak, A., et al. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. National Institutes of Health (PMC).
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.
  • Still, W. C., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.

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Troubleshooting reductive amination for D-N-Benzylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of D-N-Benzylserine Methyl Ester

A Guide for Synthetic Chemistry Professionals

Welcome to the technical support resource for the synthesis of this compound via reductive amination. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical principles to empower you to diagnose and resolve challenges in your synthetic work.

Core Reaction Overview

The synthesis of this compound is most commonly achieved through the direct reductive amination of D-Serine Methyl Ester Hydrochloride with benzaldehyde. This one-pot reaction involves the formation of an intermediate imine (or its protonated form, the iminium ion), which is then reduced in situ by a selective hydride agent to yield the desired N-benzylated secondary amine.[1][2][3]

Caption: General reaction scheme for reductive amination.

Frequently Asked Questions (FAQs)

Reaction Setup & Reagents

Q1: Which reducing agent is the most effective for this transformation: Sodium Triacetoxyborohydride (NaBH(OAc)₃), Sodium Cyanoborohydride (NaBH₃CN), or Sodium Borohydride (NaBH₄)?

This is a critical question, as the choice of reducing agent dictates the reaction's selectivity and success.

  • Our Top Recommendation: Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this synthesis.[4][5] Its primary advantage is its remarkable selectivity for reducing the protonated imine (iminium ion) intermediate over the starting benzaldehyde.[2][4] This minimizes the formation of benzyl alcohol as a side product. STAB is also milder and less toxic than cyanoborohydride reagents.[4]

  • A Viable Alternative: Sodium Cyanoborohydride (NaBH₃CN) is also highly effective. It is stable in mildly acidic conditions (pH 4-5) required for imine formation and selectively reduces the iminium ion.[6] However, its high toxicity and the potential to generate hydrogen cyanide gas during workup make it a less desirable option from a safety perspective.[7]

  • Not Recommended: Sodium Borohydride (NaBH₄) is generally too reactive for a one-pot direct reductive amination.[8] It will readily reduce benzaldehyde to benzyl alcohol, often faster than the imine can form, leading to poor yields of the desired product.[6][8] It can only be used in an indirect, two-step process where the imine is pre-formed and isolated before the addition of NaBH₄.[3]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Selectivity Key Advantages Key Disadvantages
NaBH(OAc)₃ (STAB) Excellent (Imine > Aldehyde) High yields, minimal side products, safer profile.[4][5] Moisture sensitive, not compatible with protic solvents like methanol.[4][8]
NaBH₃CN Good (Imine > Aldehyde at pH ~6-7)[7] Effective and well-established.[6] Highly toxic, generates HCN waste.[7]

| NaBH₄ | Poor (Reduces both imine and aldehyde)[2] | Inexpensive and readily available. | Not suitable for one-pot direct amination; leads to significant side product formation.[8] |

Q2: Do I need to protect the hydroxyl group on the serine backbone before the reaction?

Generally, no. The hydroxyl group of serine is a poor nucleophile compared to the primary amine and is unlikely to compete in the initial reaction with benzaldehyde. Furthermore, the mild and selective nature of NaBH(OAc)₃ does not typically reduce the ester or affect the hydroxyl group. Protecting the hydroxyl group would add unnecessary steps to the synthesis.[9] However, under strongly acidic or basic conditions or with more aggressive reagents, side reactions involving the hydroxyl group are possible.

Q3: What are the optimal solvent and pH conditions?

Imine formation is the rate-limiting step and is catalyzed by mild acid.[6][10] The reaction is an equilibrium, and water is produced as a byproduct.[2][3]

  • Solvent: Aprotic solvents that can dissolve the reactants are ideal. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices, especially when using the moisture-sensitive NaBH(OAc)₃.[4]

  • pH: The reaction should be run under mildly acidic conditions. A small amount of acetic acid is often added as a catalyst, which protonates the carbonyl oxygen, making it more electrophilic for the amine to attack.[6] If the solution is too acidic, the primary amine of the serine ester will be fully protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[6]

Troubleshooting Guide

Q4: My reaction has stalled or shows low conversion of starting materials. What went wrong?

Low conversion is a common issue that can typically be traced back to one of three areas: imine formation, reagent quality, or reaction conditions.

Troubleshooting_Workflow start Low / No Conversion Observed check_imine Is Imine Intermediate forming? (Monitor by TLC/LCMS) start->check_imine check_reagent Is Reducing Agent Active? check_imine->check_reagent Yes sol_water Problem: Excess Water Solution: Add drying agent (e.g., anhydrous MgSO₄). check_imine->sol_water No check_conditions Are Reaction Conditions Optimal? check_reagent->check_conditions Yes sol_reagent Problem: Deactivated Hydride Solution: Use fresh, anhydrous NaBH(OAc)₃. check_reagent->sol_reagent No sol_temp Problem: Slow Kinetics Solution: Allow longer reaction time or gently warm if stable. check_conditions->sol_temp No sol_ph Problem: Incorrect pH Solution: Add catalytic AcOH. Avoid strong acids.

Caption: Troubleshooting workflow for low reaction conversion.
  • Inefficient Imine Formation: The equilibrium between the starting materials and the imine must be established.[2][3]

    • Cause: The water produced during imine formation can hydrolyze the imine back to the starting materials.

    • Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture to sequester water and drive the equilibrium forward.

  • Deactivated Reducing Agent: Sodium triacetoxyborohydride is sensitive to moisture.[4]

    • Cause: Using old or improperly stored NaBH(OAc)₃ can lead to its decomposition.

    • Solution: Use a fresh bottle of the reagent and handle it quickly in an inert atmosphere if possible. Ensure your solvent is anhydrous.

  • Incorrect Stoichiometry:

    • Cause: Using a large excess of benzaldehyde may not be beneficial and can complicate purification.

    • Solution: Start with near-stoichiometric amounts (e.g., 1.0 eq of amine to 1.1-1.2 eq of benzaldehyde).

Q5: I've isolated my product, but the yield is low and I see a significant side product corresponding to a di-benzylated amine. How can I prevent this?

The formation of the tertiary amine, D-N,N-dibenzylserine methyl ester, is a known side reaction in reductive aminations.[11]

  • Mechanism of Formation: The desired secondary amine product is still nucleophilic and can react with another molecule of benzaldehyde to form a new iminium ion, which is then reduced to the tertiary amine.

  • Prevention Strategies:

    • Control Stoichiometry: Avoid a large excess of benzaldehyde and the reducing agent.

    • Slow Addition: Add the reducing agent slowly to the mixture of the amine and aldehyde. This keeps the concentration of the hydride low, favoring the reduction of the more reactive primary iminium ion before the secondary amine product can accumulate and react further.

    • Monitor the Reaction: Use TLC or LCMS to monitor the reaction. Stop the reaction as soon as the starting D-Serine Methyl Ester has been consumed to prevent the over-alkylation of the product.

Q6: I'm concerned about the stereochemical integrity of my product. Can racemization occur during this reaction?

Yes, racemization at the α-carbon of serine is a valid concern, although it is generally low under standard reductive amination conditions.[12] Serine is known to be one of the more racemization-prone amino acids.[13][14]

  • Mechanism of Racemization: Racemization can occur via the enolization of the imine intermediate. Abstraction of the α-proton leads to a planar enol/enamine structure, and subsequent reprotonation can occur from either face, scrambling the stereocenter.[13]

  • Conditions that Promote Racemization:

    • Elevated Temperatures: Running the reaction at high temperatures for extended periods can increase the rate of racemization.[12]

    • Strongly Basic or Acidic Conditions: Both extremes can catalyze the enolization process.[15] The mildly acidic conditions used for reductive amination are generally safe.

  • How to Minimize Risk:

    • Run the reaction at room temperature or 0 °C.

    • Avoid strong acids or bases during the reaction and workup.

    • Keep reaction times as short as possible.

    • If racemization is a persistent issue, verify the optical purity of your final product using chiral HPLC or by measuring its optical rotation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and may require optimization based on your specific lab conditions and reagent purity.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add D-Serine Methyl Ester Hydrochloride (1.0 eq).

  • Solvent and Amine Neutralization: Suspend the starting material in anhydrous dichloromethane (DCM, approx. 10-15 mL per gram of starting material). Add triethylamine (TEA) (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Aldehyde Addition: Add benzaldehyde (1.1 eq) to the mixture.

  • Imine Formation: Stir the reaction at room temperature for 1 hour. You may add anhydrous MgSO₄ (2.0 eq) at this stage to aid in water removal.

  • Reduction: Cool the flask in an ice bath (0 °C). Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexanes).[1]

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

  • Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel to yield the pure this compound.[1]

References

  • Benchchem. (2025).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Abdel-Magid, A. F., et al. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry.
  • ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. ChemicalBook.
  • Benchchem. (2025). Application Notes and Protocols: Protecting Group Removal from N-benzyl-DL-serine methyl ester. Benchchem.
  • Benchchem. (2025).
  • Organic Syntheses. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses Procedure. [Link]
  • ResearchGate. (2025). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.
  • Wikipedia.
  • MDPI. (2018).
  • ResearchGate. Amino Acid-Protecting Groups.
  • chemeurope.com.
  • Myers, A.
  • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
  • ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
  • Beilstein Journal of Organic Chemistry. (2011). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. [Link]
  • Nottingham ePrints. (2021). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]
  • PubMed. (2006). Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. PubMed. [Link]
  • MySkinRecipes. This compound. MySkinRecipes. [Link]
  • Google Patents. Method for racemization of optically active serine.
  • ScholarWorks@UARK. (2009). Improved Methodology for the Preparation of Chiral Amines. ScholarWorks@UARK. [Link]
  • PubMed Central. (2010). Age-dependent racemization of serine residues in a human chaperone protein. PubMed Central. [Link]
  • Scribd.
  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. RSC Publishing. [Link]
  • PubMed Central. (2019). Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function. PubMed Central. [Link]
  • Chemical Reviews. (2019). Amino Acid-Protecting Groups.
  • Chemistry Steps.
  • organic-chemistry.org. Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

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Column chromatography conditions for D-N-Benzylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of D-N-Benzylserine Methyl Ester via column chromatography. This document provides field-proven insights, detailed protocols, and robust troubleshooting advice designed for researchers, medicinal chemists, and process development scientists. Our goal is to empower you to overcome common purification challenges, ensuring high purity and yield for your critical intermediate.

Section 1: Core Concepts & Recommended Protocol
Understanding the Molecule

This compound is a derivative of the amino acid serine, featuring a benzyl protecting group on the amine and a methyl ester on the carboxyl group.[1] Its polarity is moderate, but the presence of the free hydroxyl group and the secondary amine can lead to challenging interactions with the stationary phase, often resulting in peak tailing on silica gel. The key to a successful purification is to select conditions that mitigate these interactions while providing adequate separation from common synthesis impurities (e.g., unreacted starting materials like benzaldehyde or D-serine methyl ester, or byproducts from the reaction).[2][3]

Experimental Workflow: From TLC to Purified Product

The entire purification process can be visualized as a logical sequence of steps, each informing the next. The initial Thin Layer Chromatography (TLC) analysis is the most critical step for determining the appropriate conditions for the preparative column.

G cluster_prep Phase 1: Condition Scouting cluster_main Phase 2: Column Chromatography cluster_post Phase 3: Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) Rf Determine Rf of Target (Aim for ~0.25-0.35) TLC->Rf Pack Pack Column (Slurry Method) Rf->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Chosen Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent Pool->Evap Final Characterize Final Product Evap->Final

Caption: Workflow for Column Chromatography Purification.

Detailed Step-by-Step Protocol

This protocol assumes a standard purification on silica gel.

1. Materials & Reagents:

  • Crude this compound

  • Silica Gel (Standard Grade, 60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade or distilled.

  • Triethylamine (TEA) (optional, for reducing tailing)

  • TLC plates (Silica gel 60 F254)

  • TLC Visualization Stain: Potassium permanganate (KMnO₄) or Ninhydrin solution.

2. TLC Optimization:

  • Prepare several eluent systems of varying polarity. A good starting point is a mixture of Hexanes and Ethyl Acetate.

  • Spot your crude reaction mixture on a TLC plate.

  • Develop the plate in a chamber saturated with the chosen eluent.

  • Visualize the plate under UV light (for the benzyl group) and then with a chemical stain.

  • Goal: Find a solvent system where the this compound has an Rf value of approximately 0.25-0.35. This provides the optimal balance for separation on a column.[4]

3. Column Preparation:

  • Select an appropriate column size. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude material by weight.

  • Prepare a slurry of silica gel in the initial, least polar eluent you plan to use (e.g., 10% EtOAc in Hexanes).

  • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[5]

4. Sample Loading:

  • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly stronger solvent (like DCM).[5] Carefully pipette this solution onto the top of the silica bed.

  • Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., DCM or MeOH), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent to get a free-flowing powder.[5] Carefully add this powder to the top of the column. This method often results in better resolution.

5. Elution and Fraction Collection:

  • Begin eluting with the solvent system determined from your TLC analysis.

  • If impurities are close to your product, a shallow gradient elution (slowly increasing the percentage of the polar solvent) is recommended. For example, start with 10% EtOAc/Hexanes, then move to 15%, 20%, and so on.

  • Collect fractions of a consistent volume. The appropriate volume depends on the column size (a good rule is ~10% of the column volume).

6. Fraction Analysis:

  • Analyze the collected fractions by TLC. Spot several fractions per plate to quickly identify which ones contain your product.

  • Pool the fractions that contain the pure desired product.

  • Evaporate the solvent under reduced pressure to yield the purified this compound.

Section 2: Data Summary & Visualization
Table 1: Recommended Solvent Systems

The choice of mobile phase is critical for successful separation. Below are common systems for N-protected amino acid esters.

Mobile Phase SystemPolarityTypical Use Case & Comments
Hexanes/Ethyl Acetate Low to MediumRecommended Starting Point. Excellent for separating moderately polar compounds. A gradient of 10% to 50% EtOAc is often effective.[6]
DCM/Methanol Medium to HighUse if the compound has very low Rf in Hexanes/EtOAc. Start with 1-2% MeOH in DCM and increase slowly. Note: DCM can be acidic; consider adding 0.1% TEA.
Toluene/Acetone MediumAn alternative to Hexanes/EtOAc, can sometimes offer different selectivity.
Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My compound is streaking or "tailing" on the TLC plate and the column. How can I fix this?

A: Tailing is a classic sign of strong, undesirable interactions between your compound and the acidic silanol groups on the silica surface. The secondary amine and the hydroxyl group in your molecule are the likely culprits.

  • Solution: Add a small amount of a competitive base to your mobile phase. Incorporating 0.1-1% triethylamine (TEA) into your eluent system (e.g., 40:60:1 EtOAc/Hexanes/TEA) will neutralize the acidic sites on the silica, leading to sharper peaks and improved separation.

Q2: My compound won't elute from the column, even with a high concentration of ethyl acetate.

A: This indicates that your mobile phase is not polar enough to displace the compound from the stationary phase.

  • Solution 1: Switch to a Stronger Solvent System. If 100% EtOAc is insufficient, you need a more polar mobile phase. Switch to a Dichloromethane/Methanol system. Start with 2% MeOH in DCM and gradually increase the MeOH concentration.[6]

  • Solution 2: Check for Decomposition. It's possible the compound is degrading on the silica. To test this, dissolve a small amount of your crude material, spot it on a TLC plate, and add a pinch of silica gel on top of the spot. Let it sit for an hour, then develop the plate. If a new baseline spot appears or the original spot diminishes, decomposition is occurring.[4] In this case, consider using a less acidic stationary phase like neutral alumina or deactivated silica.

Q3: The separation between my product and an impurity is very poor (ΔRf < 0.1). What should I do?

A: Poor resolution requires careful optimization of the mobile phase polarity.

  • Solution 1: Fine-Tune Polarity. The best separation is often achieved in a less polar solvent system where the Rf values are lower. Try decreasing the polarity of your eluent to bring the target Rf down to ~0.15-0.20. This will increase the residence time on the column and may improve separation.

  • Solution 2: Use a Shallow Gradient. Instead of running the column isocratically (with a single solvent mixture), use a very slow, shallow gradient. For example, collect several column volumes at 15% EtOAc, then slowly increase to 16%, 17%, etc. This can effectively resolve closely running spots.

Q4: I ran the column, but I can't find my compound in any of the fractions. Where did it go?

A: This frustrating situation has several possible causes. The following decision tree can help diagnose the problem.

G Start Problem: No Compound Recovered Q1 Did you check the very first fractions (solvent front)? Start->Q1 A1_Yes Yes Q1->A1_Yes Found it A1_No No Q1->A1_No Not there Res1 Compound may be very non-polar and eluted immediately. Combine and concentrate first few fractions to check. A1_Yes->Res1 Q2 Did you check the column itself (e.g., with a UV lamp or by flushing with a very strong solvent like MeOH)? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Found it A2_No No Q2->A2_No Still nothing Res2 Compound is highly polar and stuck at the top of the column. Flush with 10-20% MeOH/DCM to recover. A2_Yes->Res2 Q3 Did you test for stability on silica? (See Q2) A2_No->Q3 A3_Yes Yes Q3->A3_Yes Decomposition observed Res3 Compound likely decomposed on the column. Consider alternative purification methods (e.g., crystallization) or a different stationary phase. A3_Yes->Res3

Caption: Troubleshooting tree for unrecovered compound.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Restek Corpor
  • Organic Syntheses. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester.
  • BenchChem. (n.d.).
  • Demeo, R. P., et al. (2014).
  • Chromatography Forum. (2009).
  • ChemistryViews. (2012).
  • ACS Publications. (2014).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • IMSA Digital Commons. (n.d.).
  • Organic Syntheses. (n.d.). L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester.
  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • EPFL. (n.d.).
  • PubMed. (2013).
  • Neta Scientific. (n.d.). O-Benzyl-L-serine methyl ester hydrochloride.
  • CP Lab Safety. (n.d.). N-Benzyl-L-serine, methyl ester, min 95%, 1 gram.
  • Organic Chemistry Portal. (n.d.). TLC of aminoacids and short peptides.
  • ChemicalBook. (n.d.). N-BENZYL-L-SERINE, METHYL ESTER | 123639-56-5.
  • ResearchGate. (2021). Indirect TLC resolution of amino acid enantiomers after derivatization with Marfey's reagent and its chiral variants.

Sources

Technical Support Center: Managing Over-alkylation in N-benzylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-benzylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with selectivity, particularly the issue of over-alkylation. Here, we provide in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Troubleshooting Guide - Diagnosis and Resolution of Common Issues

Question 1: My N-benzylation of a primary amine is producing significant amounts of dibenzylated product and even quaternary ammonium salt. What is happening and how can I fix it?

Answer:

This is a classic case of over-alkylation, a frequent challenge in N-benzylation.[1][2][3] The root cause lies in the relative nucleophilicity of the species in your reaction flask. The desired mono-benzylated product, a secondary amine, is often more nucleophilic than the starting primary amine. This increased reactivity makes it a better nucleophile for the benzylating agent, leading to a second benzylation to form a tertiary amine (dibenzyl product). If the tertiary amine is sufficiently nucleophilic, it can react again to form a highly stable, but often undesired, quaternary ammonium salt.[1]

Underlying Mechanism:

The reaction proceeds via a series of sequential SN2 reactions. Each successive product competes with the remaining starting material for the electrophilic benzylating agent.

  • Step 1 (Desired): Primary Amine + Benzyl-X → Secondary Amine (Mono-benzylated) + HX

  • Step 2 (Over-alkylation): Secondary Amine + Benzyl-X → Tertiary Amine (Dibenzylated) + HX

  • Step 3 (Over-alkylation): Tertiary Amine + Benzyl-X → Quaternary Ammonium Salt (Tribenzylated) + X⁻

Troubleshooting Workflow:

To suppress these unwanted side reactions, a multi-faceted approach focusing on reaction kinetics and stoichiometry is required.

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outcome [label="Outcome:\nSelective Mono-N-benzylation", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> {strategy1, strategy2, strategy3} [color="#5F6368"]; strategy1 -> {action1a, action1b} [color="#5F6368"]; strategy2 -> {action2a, action2b, action2c} [color="#5F6368"]; strategy3 -> {action3a, action3b} [color="#5F6368"]; {action1a, action1b, action2a, action2b, action2c, action3a, action3b} -> outcome [color="#5F6368"]; } dot Caption: Decision workflow for managing over-alkylation.

Detailed Protocols & Explanations:

1. Stoichiometric Control:

  • Protocol: Increase the molar ratio of the primary amine to the benzylating agent significantly (e.g., 5-10 equivalents of amine).

  • Causality: By creating a large excess of the initial nucleophile (primary amine), you statistically favor its reaction with the electrophile over the reaction of the newly formed, and much lower concentration, secondary amine.[1] This is a direct application of Le Châtelier's principle.

2. Controlled Addition:

  • Protocol: Add the benzylating agent (e.g., benzyl bromide) dropwise to the solution of the amine and base over an extended period using a syringe pump.

  • Causality: This technique maintains a very low instantaneous concentration of the benzylating agent. It ensures that any molecule of the electrophile is more likely to encounter a molecule of the abundant primary amine before it can react with the mono-benzylated product.

3. Temperature and Solvent Adjustment:

  • Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider switching from polar aprotic solvents like DMF or DMSO to less polar options like toluene or THF.

  • Causality: Lowering the temperature reduces the overall reaction rate, giving the primary amine a better kinetic chance to react. Polar aprotic solvents can stabilize the transition state of the SN2 reaction, accelerating it.[4] Sometimes, a less polar solvent can temper this reactivity and improve selectivity.

4. Choice of Base:

  • Protocol: Instead of strong, non-hindered bases like NaOH or K₂CO₃, consider a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA or Hünig's base).[5]

  • Causality: A bulky base can deprotonate the primary amine to make it nucleophilic but may be too sterically encumbered to facilitate the deprotonation and subsequent reaction of the more crowded secondary or tertiary amine intermediates.[5][6][7]

Question 2: I'm struggling to purify my desired mono-benzylated product from the quaternary ammonium salt byproduct. They have similar polarities and are difficult to separate by column chromatography.

Answer:

Purifying polar, salt-like compounds from organic products is a common frustration. Quaternary ammonium salts ("quats") are particularly troublesome due to their low solubility in typical organic solvents and their tendency to streak on silica gel.[8]

Strategies for Purification:

MethodPrincipleProtocolSuitability & Remarks
Aqueous Wash / Extraction Differential SolubilityDuring workup, wash the organic layer extensively with brine or a dilute acid solution (e.g., 1M HCl). The ionic quat salt will preferentially partition into the aqueous phase.Most effective first step. May require multiple washes. Check both layers by TLC to ensure product is not being lost.
Precipitation / Trituration Induced CrystallizationAfter removing the reaction solvent, dissolve the crude mixture in a minimal amount of a polar solvent (e.g., acetonitrile) and then add a large volume of a non-polar anti-solvent (e.g., diethyl ether, hexanes) to precipitate the salt.[8][9]Highly effective if the desired product remains soluble. The precipitated salt can be filtered off.
Ion Exchange Chromatography Charge-Based SeparationPass the crude mixture through a column packed with an ion-exchange resin (e.g., Dowex-H+).[10] The positively charged quat will be retained by the resin.More specialized but very effective for removing trace to moderate amounts of ionic impurities.
Adsorption Surface BindingTreat the crude solution with an adsorbent like activated carbon.[11][12][13] The large, often aromatic, quaternary salt may adsorb onto the carbon surface.Can be effective but may also lead to loss of the desired product. Requires careful optimization.

Experimental Protocol: Purification by Precipitation

  • Concentrate the crude reaction mixture in vacuo.

  • Dissolve the resulting residue in a minimum volume of a solvent in which your desired product is highly soluble, but the quaternary salt has some solubility (e.g., Dichloromethane or Acetonitrile).

  • Slowly add a non-polar "anti-solvent" (e.g., Hexanes or Diethyl Ether) with vigorous stirring until a precipitate is observed.[8]

  • Continue adding the anti-solvent until precipitation appears complete.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolate the solid by filtration, washing the filter cake with the cold anti-solvent.

  • The desired mono-benzylated product should be in the filtrate. Confirm by TLC analysis of both the solid and the filtrate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason over-alkylation is less of a problem with secondary amines as starting materials?

A1: The primary reason is steric hindrance .[14] A secondary amine already has two alkyl/aryl groups attached to the nitrogen, making it more sterically crowded than a primary amine. The resulting product, a tertiary amine, is even more crowded. This increasing steric bulk around the nitrogen lone pair progressively hinders the approach of the electrophilic benzylating agent, slowing down the rate of subsequent alkylations.[6][14] While the tertiary amine is still nucleophilic, the steric barrier to reaction is significantly higher, often making the mono-alkylation of a secondary amine a more selective process.

Q2: Are there alternative methods to direct benzylation that completely avoid over-alkylation?

A2: Absolutely. When selectivity is paramount, indirect methods are superior. The two most reliable are Reductive Amination and the Gabriel Synthesis.

  • Reductive Amination: This is a highly selective and widely used method.[1] It involves the reaction of an amine with benzaldehyde to form an imine (or enamine) intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][15] Over-alkylation is avoided because the reaction conditions for reduction are not conducive to further alkylation. This method is often a one-pot procedure and is considered a green chemistry approach as it can utilize benzyl alcohol (via a "hydrogen borrowing" mechanism) producing only water as a byproduct.[16][17]

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// Nodes amine [label="Primary Amine\n(R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; aldehyde [label="Benzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Imine Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reductant [label="Reducing Agent\n(e.g., NaBH₃CN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Mono-benzylated\nSecondary Amine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges amine -> intermediate [label="+", color="#5F6368"]; aldehyde -> intermediate [label="- H₂O", color="#5F6368"]; intermediate -> product [color="#5F6368"]; reductant -> product [label="Reduction", color="#5F6368"]; } dot Caption: The reductive amination pathway for selective mono-N-benzylation.

  • Gabriel Synthesis: This classic method is specifically for preparing primary amines but is the gold standard for avoiding over-alkylation.[1] It uses potassium phthalimide as an ammonia surrogate. The phthalimide anion is alkylated with a benzyl halide, and subsequent hydrazinolysis or hydrolysis cleaves the phthalimide group to release the pure primary benzylamine. Since the nitrogen in the phthalimide intermediate is non-nucleophilic due to delocalization with two adjacent carbonyl groups, it cannot be further alkylated.[1]

Q3: How can I effectively monitor the progress of my N-benzylation reaction to stop it at the right time?

A3: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for monitoring your reaction.[18][19][20]

Protocol for Reaction Monitoring by TLC:

  • Prepare your TLC Plate: Draw a baseline in pencil about 1 cm from the bottom of a silica gel plate. Mark three lanes: 'S' for starting material, 'C' for co-spot, and 'R' for the reaction mixture.[20]

  • Spot the Plate:

    • In lane 'S', spot a dilute solution of your starting amine.

    • In lane 'R', use a capillary tube to spot a small amount of your reaction mixture.

    • In lane 'C', first spot the starting material, then spot the reaction mixture directly on top of it (this is the "co-spot").[20]

  • Develop the Plate: Place the plate in a TLC chamber containing an appropriate solvent system (eluent), ensuring the solvent level is below your baseline. A common eluent for amines is a mixture of hexane and ethyl acetate; you may need to add a small amount of triethylamine (1%) to the eluent to prevent the amine spots from streaking.

  • Visualize and Interpret:

    • Remove the plate when the solvent front is near the top and mark the front with a pencil.

    • Visualize the spots under a UV lamp (if your compounds are UV active) and/or by staining (e.g., with potassium permanganate or ninhydrin stain).[18][19]

    • Interpretation: As the reaction proceeds, the spot corresponding to your starting material ('S') will diminish in intensity, and a new spot for your mono-benzylated product will appear. The co-spot lane ('C') helps to definitively distinguish the starting material spot from the product spot, especially if their Rf values are close. The appearance of additional, less polar spots (higher Rf) may indicate the formation of the dibenzylated product. The reaction should be quenched when the starting material spot has disappeared or is acceptably faint, and before the over-alkylation product spot becomes too intense.

Q4: Can Phase-Transfer Catalysis (PTC) help control selectivity in N-benzylation?

A4: Yes, Phase-Transfer Catalysis can be an excellent strategy for improving selectivity and reaction efficiency, especially for large-scale applications.[21][22] PTC is used for reactions where the reactants are in two different, immiscible phases (e.g., an aqueous phase containing an inorganic base and an organic phase containing the amine and benzyl halide).[23]

  • Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, facilitates the reaction.[23] It transports a deprotonated amine (as an ion pair) from the aqueous/solid phase into the organic phase where it can react with the benzylating agent.

  • Benefits for Selectivity: By carefully controlling reaction conditions (catalyst loading, stirring rate, temperature), the rate at which the nucleophile is delivered to the organic phase can be managed. This controlled delivery can mimic the effect of slow addition, helping to maintain a low concentration of the active nucleophile in the organic phase and thus favoring the reaction with the more abundant primary amine, thereby suppressing over-alkylation.[24][25]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine.
  • Zendy. (1981). Phase‐transfer catalysis in the N‐benzylation of adenine. Journal of Heterocyclic Chemistry.
  • Reddit. (2025). Quaternary ammonium salt purification. r/Chempros.
  • Google Patents. (n.d.). Isolation and purification of quaternary ammonium salts.
  • Google Patents. (1999). PROCESS FOR REMOVAL OF QUATERNARY AMMONIUM SALT.
  • Putro, W. S., et al. (2020). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
  • Google Patents. (n.d.). The method of removing quaternary ammonium salt.
  • BenchChem. (n.d.). Preventing over-alkylation in benzylamine synthesis.
  • Google Patents. (n.d.). Process for removal of quaternary ammonium salt.
  • The Hive. (n.d.). reductive amination w/ n-methyl benzylamine- help!. Hive Methods Discourse.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Reactivity: Benzyl Chloride in Organic Synthesis.
  • BenchChem. (n.d.). Overcoming steric hindrance in N-alkylation of imidazole derivatives.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress.
  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
  • MDPI. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Wikipedia. (n.d.). Non-nucleophilic base.
  • Wikipedia. (n.d.). Benzyl group.
  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
  • ResearchGate. (2025). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate.
  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
  • Royal Society of Chemistry. (n.d.). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances.
  • Google Patents. (n.d.). A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Journal of Chemistry.
  • University College Dublin. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. UCD Research Repository.
  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.
  • Semantic Scholar. (2004). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress.
  • Wikipedia. (n.d.). Amine alkylation.
  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry.
  • Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
  • The Royal Society of Chemistry. (n.d.). Efficient and selective N-benzylation of amines using Pd doped La-BDC MOF catalyst.
  • Osaka University. (n.d.). Development of a New Benzylating Reagent Spontaneously Releasing Benzyl Cation Equivalents at Room Temperature. OUCI.
  • ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.
  • ResearchGate. (2019). (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • ACS Publications. (2024).
  • Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC.
  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • Reddit. (2023). Reasoning for choosing sterically-hindered base (see comment). r/chemhelp.

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Ester hydrolysis as a side reaction in D-N-Benzylserine Methyl Ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Ester Hydrolysis as a Side Reaction

Introduction

The synthesis of D-N-Benzylserine Methyl Ester is a critical step in the development of various pharmaceutical compounds, including beta-lactam antibiotics and modified peptides.[1] A prevalent and often frustrating side reaction encountered during this process is the hydrolysis of the methyl ester, leading to the formation of the corresponding carboxylic acid. This not only reduces the yield of the desired product but also complicates purification. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and minimize this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem in my synthesis?

A1: Ester hydrolysis is a chemical reaction where an ester bond is cleaved by reacting with water, resulting in the formation of a carboxylic acid and an alcohol.[2] In the context of this compound synthesis, this means your target molecule is converted back to D-N-Benzylserine. This side reaction is problematic because it lowers your product yield and introduces an impurity (the carboxylic acid) that can be challenging to separate from the desired ester due to their similar polarities.

Q2: What are the main factors that promote ester hydrolysis?

A2: The rate of ester hydrolysis is significantly influenced by several factors:

  • Presence of Water: Water is a necessary reactant for hydrolysis. Even trace amounts of moisture in your solvents or reagents can lead to this side reaction.[3][4]

  • pH: Both acidic and basic conditions catalyze ester hydrolysis. The reaction is generally slowest in a neutral or slightly acidic pH range, typically between pH 4 and 6.[4]

  • Temperature: Like most chemical reactions, the rate of ester hydrolysis increases with temperature.[4][5]

  • Catalysts: Acids (H⁺) and bases (OH⁻) are the most common catalysts.[4] Certain enzymes, if present as contaminants, can also efficiently catalyze hydrolysis.

Q3: How can I detect if ester hydrolysis is occurring in my reaction?

A3: Several analytical techniques can be employed to monitor for the presence of the hydrolyzed byproduct:

  • Thin-Layer Chromatography (TLC): The carboxylic acid byproduct is typically more polar than the ester. On a silica TLC plate, the acid will have a lower Rf value (it will travel a shorter distance up the plate) than the ester. Staining with an appropriate indicator can help visualize both spots.

  • Infrared (IR) Spectroscopy: You can monitor the disappearance of the characteristic ester C=O stretch (typically around 1735-1750 cm⁻¹) and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) in your reaction mixture.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the methyl ester singlet (usually around 3.7 ppm) and the appearance of a broad singlet for the carboxylic acid proton.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the ratio of ester to carboxylic acid, providing a precise measure of the extent of hydrolysis.

Troubleshooting Guide: Ester Hydrolysis in this compound Synthesis

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Significant formation of the carboxylic acid byproduct is observed by TLC/HPLC analysis.

Root Cause Analysis and Solutions:

This is the most direct indication of ester hydrolysis. The primary culprit is often the presence of water and/or acidic or basic conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for excessive ester hydrolysis.

Detailed Solutions:

  • Implement Strict Anhydrous Techniques:

    • Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas (nitrogen or argon) or in a desiccator.[4]

    • Solvents: Use commercially available anhydrous solvents or dry your solvents using appropriate methods (e.g., distillation over a drying agent).

    • Reagents: Handle hygroscopic (water-absorbing) reagents in a glove box or under an inert atmosphere.[4] Add solid reagents under a positive flow of inert gas.

    • Reaction Setup: Conduct the reaction under an inert atmosphere (nitrogen or argon) using a Schlenk line or a balloon. Use septa for reagent addition via syringe.

  • Control Reaction pH:

    • Avoid Strong Acids and Bases: If possible, use reaction conditions that are close to neutral. The synthesis of N-benzyl-DL-serine methyl ester can be achieved through reductive amination of the methyl ester, which can be performed under mildly acidic or neutral conditions.[7]

    • Use Non-Nucleophilic Bases: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) to minimize direct attack on the ester carbonyl.

    • Acid Scavengers: In reactions that produce acidic byproducts, consider adding an acid scavenger to maintain a neutral pH.

Issue 2: The yield of this compound is consistently low, even with anhydrous conditions.

Root Cause Analysis and Solutions:

If water has been meticulously excluded, other factors could be at play, such as reaction temperature, reaction time, or the choice of reagents.

Troubleshooting Protocol:

Parameter Potential Issue Recommended Action Rationale
Temperature Elevated temperatures increase the rate of hydrolysis.Conduct the reaction at a lower temperature (e.g., 0°C or room temperature).[4]Lowering the temperature will slow down the rate of the hydrolysis side reaction more significantly than many desired synthetic transformations.
Reaction Time Prolonged reaction times increase the exposure of the ester to potential sources of water or catalytic species.Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.Minimizing reaction time reduces the opportunity for side reactions to occur.
Reagents Acidic or basic impurities in reagents can catalyze hydrolysis.Purify reagents before use. For example, distill liquid reagents and recrystallize solid reagents.Ensuring the purity of all components of the reaction mixture is crucial for reproducibility and minimizing side reactions.
Protecting Groups The N-benzyl group may not be sufficiently protecting under certain conditions.Consider using a more robust protecting group for the amine, such as a Boc (tert-butoxycarbonyl) group, which is stable to many reaction conditions but can be removed later.[8][9]Protecting groups are chemical moieties that render a functional group inert to specific reaction conditions.[4]

Issue 3: Difficulty in purifying the this compound from its carboxylic acid byproduct.

Root Cause Analysis and Solutions:

The similar polarities of the ester and the carboxylic acid can make separation by standard column chromatography challenging.

Purification Strategies:

  • Aqueous Wash:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

    • The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.

    • The desired ester will remain in the organic layer.

    • Separate the layers and wash the organic layer with brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

  • Acidic Wash (if the product is base-sensitive):

    • Dissolve the crude product in an organic solvent.

    • Wash with a dilute aqueous acid (e.g., 1% HCl). This can sometimes help in separating amphoteric compounds.

    • Follow with a water and brine wash, then dry and concentrate.

Experimental Workflow for Purification:

Purification_Workflow Crude_Product Crude Product (Ester + Carboxylic Acid) Dissolve Dissolve in Organic Solvent Crude_Product->Dissolve Wash_Base Wash with aq. NaHCO₃ Dissolve->Wash_Base Separate_Layers Separate Layers Wash_Base->Separate_Layers Aqueous_Layer Aqueous Layer (Carboxylate Salt) Separate_Layers->Aqueous_Layer Discard Organic_Layer Organic Layer (Ester) Separate_Layers->Organic_Layer Dry_Concentrate Dry and Concentrate Organic_Layer->Dry_Concentrate Pure_Ester {Pure Ester} Dry_Concentrate->Pure_Ester

Caption: Workflow for purification of the ester from the carboxylic acid byproduct.

Advanced Strategies for Minimizing Ester Hydrolysis

For particularly sensitive substrates or when maximum yield is critical, consider these advanced strategies:

  • Use of Protecting Groups: As mentioned, protecting the amine with a group like Boc can alter the electronic properties of the molecule and potentially reduce the susceptibility of the ester to hydrolysis under certain conditions.[8][9] The Boc group is typically stable to the conditions of reductive amination and can be removed later with acid.[8]

  • Ester Stabilizers: In some applications, ester stabilizers can be added to the formulation to prevent hydrolysis.[3] Carbodiimides are one class of compounds that can act as ester stabilizers by reacting with any carboxylic acid formed, preventing the reverse reaction.[3] While less common in laboratory synthesis, this is a strategy employed in industrial applications to enhance product stability.

Conclusion

Ester hydrolysis is a common challenge in the synthesis of this compound, but it can be effectively managed with careful attention to experimental conditions. By implementing strict anhydrous techniques, controlling the reaction pH, optimizing temperature and reaction time, and employing appropriate purification strategies, researchers can significantly improve the yield and purity of their desired product. This guide provides a framework for troubleshooting and optimizing your synthetic protocol, leading to more consistent and successful outcomes.

References

  • TutorChase. How do esters undergo hydrolysis? [Link]
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Technical Support Center: Optimizing Amide Coupling Reactions for D-N-Benzylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for D-N-Benzylserine Methyl Ester coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully navigating the challenges associated with this unique N-alkylated amino acid ester. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound challenging?

A1: this compound presents a twofold challenge in peptide synthesis. Firstly, the N-benzyl group introduces significant steric hindrance around the nitrogen atom, which can impede the approach of the activated carboxylic acid. Secondly, as a secondary amine, its nucleophilicity is reduced compared to a primary amine, making the reaction inherently slower.[1]

Q2: What are the initial signs of a failing or sluggish coupling reaction with this substrate?

A2: Common indicators include the persistence of starting materials (the carboxylic acid and this compound) as observed by analytical techniques like TLC or LC-MS, even after extended reaction times. Another sign is the formation of byproducts, such as the self-condensation product of the activated carboxylic acid or hydrolysis of the methyl ester.

Q3: Is the unprotected hydroxyl group on the serine side chain a concern during coupling?

A3: While O-acylation of the side-chain hydroxyl group by the activated carboxylic acid is a potential side reaction, it is generally less favored than N-acylation. The use of highly efficient coupling reagents that promote rapid amide bond formation can minimize this side reaction. However, for particularly sensitive sequences or if O-acylation is detected, protection of the hydroxyl group (e.g., as a benzyl or t-butyl ether) should be considered prior to coupling.

Q4: Can I use standard coupling reagents like DCC or EDC/HOBt?

A4: While not impossible, standard carbodiimide reagents like DCC and EDC, even with additives like HOBt, are often inefficient for sterically demanding couplings involving N-alkylated amino acids.[2] These reagents may lead to low yields and require prolonged reaction times, which can increase the risk of side reactions. More potent activating agents are strongly recommended.

In-Depth Troubleshooting and Optimization Guide

Issue 1: Low or No Product Yield

Low product yield is the most common issue when coupling this compound. This is often a result of incomplete activation of the carboxylic acid, insufficient nucleophilicity of the secondary amine, or steric hindrance.

Root Cause Analysis and Solutions:

  • Inadequate Coupling Reagent Potency: The choice of coupling reagent is critical. For sterically hindered N-alkylated amino acids, high-reactivity reagents are necessary to achieve efficient coupling.

    • Solution: Employ uronium/aminium salts such as HATU , HBTU , or HCTU , or phosphonium salts like PyBOP or PyAOP .[2] These reagents form highly reactive esters that can overcome the steric barrier more effectively. For exceptionally difficult couplings, converting the carboxylic acid to its acyl fluoride using a reagent like TFFH can be a powerful strategy.[3]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and any resin-bound peptide, which is essential for a successful reaction. Poor solvation can lead to aggregation, further hindering the coupling.

    • Solution: N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[3] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.

  • Insufficient Reaction Time or Temperature: Steric hindrance significantly slows down the reaction rate.

    • Solution: Increase the reaction time, potentially from a standard 1-2 hours to overnight.[3] Gentle heating (e.g., to 40-50 °C) can also help overcome the activation energy, but must be used judiciously to minimize the risk of racemization. Microwave-assisted peptide synthesis is an excellent technique to drive difficult couplings to completion rapidly.[4]

Issue 2: Presence of Significant Byproducts

The formation of byproducts indicates that undesired reaction pathways are competing with the desired amide bond formation.

Root Cause Analysis and Solutions:

  • Hydrolysis of the Methyl Ester: The methyl ester of D-N-Benzylserine can be susceptible to hydrolysis, especially during aqueous workup procedures if the pH is not carefully controlled.[5][6]

    • Solution: During workup, use mild acidic (e.g., dilute citric acid or NH4Cl) and basic (e.g., saturated NaHCO3) washes, avoiding prolonged exposure to strongly acidic or basic conditions. Ensure all organic layers are thoroughly dried before solvent evaporation.

  • Guanidinylation of the Amine: Uronium/aminium coupling reagents like HATU or HBTU can react with the unprotected N-terminal amine of a peptide chain to form a guanidine moiety, which irreversibly terminates the peptide.[7]

    • Solution: Pre-activate the carboxylic acid with the coupling reagent for a short period (1-5 minutes) before adding it to the this compound. This ensures that the highly reactive species is consumed in the desired reaction pathway.[8]

  • Racemization: The chiral center of the activated carboxylic acid can be susceptible to epimerization, leading to a mixture of diastereomeric products.

    • Solution: The addition of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly effective at suppressing racemization.[2] Using a weaker base, such as N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, can also be beneficial.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a starting point for the efficient coupling of a generic N-protected amino acid to this compound in solution phase.

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.05 eq)

  • DIPEA (2.2 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIPEA (2.2 eq) to the solution and stir for 5 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound to the pre-activated carboxylic acid solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 10% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling to a Resin-Bound Amine (Solid-Phase Peptide Synthesis)

This protocol outlines the coupling of Fmoc-D-N-Benzylserine-OH (assuming prior hydrolysis of the methyl ester) onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with free amine (1.0 eq)

  • Fmoc-D-N-Benzylserine-OH (4.0 eq)

  • HATU (3.9 eq)

  • DIPEA (8.0 eq)

  • Anhydrous NMP

Procedure:

  • Swell the resin in NMP.

  • Perform the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide and wash thoroughly with NMP.

  • In a separate vessel, pre-activate the Fmoc-D-N-Benzylserine-OH (4.0 eq) by dissolving it with HATU (3.9 eq) and DIPEA (8.0 eq) in NMP. Allow pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours.

  • Take a small sample of resin beads and perform a Bromophenol Blue test to monitor the reaction. The standard Kaiser test will not work for the secondary amine of D-N-Benzylserine.[9]

  • If the test indicates incomplete coupling, perform a second coupling with a fresh solution of activated amino acid.

  • Once the coupling is complete, wash the resin thoroughly with NMP, DCM, and methanol.

Data Presentation

Table 1: Recommended Coupling Reagents for this compound

Coupling ReagentFull NameKey Advantages for Hindered Couplings
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient, fast reaction rates, reduced side reactions.[1]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateStrong coupling reagent with high chemoselectivity (favors N-acylation).
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHighly effective for coupling N-alkylated amino acids.[8]
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh reactivity and suppresses racemization; water-soluble byproducts simplify purification.

Visualizations

Workflow for Troubleshooting Low Coupling Yield

G start Low Yield in Coupling Reaction reagent Is the coupling reagent potent enough? (e.g., HATU, PyBOP) start->reagent time_temp Are reaction time and temperature sufficient? reagent->time_temp Yes change_reagent Switch to a more potent reagent (HATU, PyAOP, etc.) reagent->change_reagent No solvent Is the solvent optimal? (e.g., NMP) time_temp->solvent Yes increase_time_temp Increase reaction time (e.g., overnight) or apply gentle heat (40-50 °C) time_temp->increase_time_temp No double_couple Perform a double coupling solvent->double_couple Yes change_solvent Switch to NMP or a solvent mixture solvent->change_solvent No success Successful Coupling double_couple->success change_reagent->time_temp increase_time_temp->solvent change_solvent->double_couple

Caption: Troubleshooting workflow for low coupling efficiency.

Reaction Monitoring Logic

G start Monitor Coupling Reaction (Solid Phase) is_secondary_amine Is the amine secondary? (e.g., Proline, N-alkylated AA) start->is_secondary_amine Identify N-terminal amine kaiser_test Perform Kaiser Test result Analyze Result kaiser_test->result bromophenol_test Perform Bromophenol Blue Test bromophenol_test->result is_complete is_complete result->is_complete Coupling Complete? is_secondary_amine->kaiser_test No (Primary Amine) is_secondary_amine->bromophenol_test Yes success Proceed to Next Step is_complete->success Yes (Negative Test) recouple Recouple or Cap Unreacted Amines is_complete->recouple No (Positive Test)

Caption: Logic for selecting the correct reaction monitoring test.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204–205.
  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem.
  • SciELO México. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México.
  • Roodbeen, R., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Protocols.
  • ACS Omega. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
  • BenchChem. (2025). Application Notes and Protocols for the Coupling of BOC-L-Alanine Benzyl Ester with N-. BenchChem.
  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.
  • Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synform.
  • PMC. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC.
  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute.
  • BenchChem. (2025). Benzyl Ester vs.
  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • ResearchGate. (n.d.). Examining protected amino methyl ester for peptide bond formation | Download Scientific Diagram.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
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  • PubMed. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. PubMed.
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  • PubMed. (1994).
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Technical Support Center: D-N-Benzylserine Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of D-N-Benzylserine Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this multi-step synthesis.

Introduction: The Synthetic Pathway and its Challenges

The synthesis of this compound is a cornerstone for creating chiral building blocks in pharmaceutical development and peptide chemistry.[1] A prevalent and efficient method involves a two-step process: the esterification of D-serine to its methyl ester hydrochloride, followed by the N-benzylation of the resulting amino ester, commonly via reductive amination.[2] While seemingly straightforward, each step is susceptible to side reactions and yield loss, with solvent choice being a pivotal, yet often overlooked, parameter influencing the reaction's success. This guide will dissect these challenges, providing you with the expertise to optimize your synthesis for high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Esterification Stage: D-Serine to D-Serine Methyl Ester Hydrochloride

Question 1: My esterification of D-serine using thionyl chloride in methanol is giving a low yield. What are the likely causes?

Answer: Low yields in this Fischer-type esterification are common and can typically be attributed to three main factors: incomplete reaction, suboptimal temperature control, or issues with reagent purity.

  • Incomplete Reaction: The esterification of amino acids can be a slow process. Ensure your reaction time is adequate, typically between 24-48 hours.[2] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

  • Temperature Control: The initial addition of thionyl chloride to methanol is highly exothermic. It is critical to maintain a low temperature (0-10 °C) during this addition to prevent the formation of byproducts.[2] After the addition, the reaction mixture should be gently heated to 35-40 °C to drive the reaction to completion without degrading the product.[2]

  • Reagent Quality: Thionyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. Using a fresh bottle or recently distilled thionyl chloride is recommended. Similarly, ensure your methanol is anhydrous.

Troubleshooting Workflow for Low Esterification Yield

start Low Yield in Esterification check_time Reaction Time Adequate? (24-48h) start->check_time check_temp Temperature Control Correct? check_time->check_temp Yes increase_time Increase Reaction Time & Monitor by TLC check_time->increase_time No check_reagents Reagents Anhydrous/Pure? check_temp->check_reagents Yes optimize_temp Maintain 0-10°C during SOCl2 addition, then 35-40°C check_temp->optimize_temp No use_fresh_reagents Use Anhydrous Methanol & Fresh Thionyl Chloride check_reagents->use_fresh_reagents No end_bad Yield Still Low check_reagents->end_bad Yes end_good Improved Yield increase_time->end_good optimize_temp->end_good use_fresh_reagents->end_good

Caption: Troubleshooting workflow for low esterification yield.

N-Benzylation Stage: D-Serine Methyl Ester to this compound

Question 2: I'm performing a reductive amination for the N-benzylation step, but my yield is poor and I see multiple spots on my TLC plate. How does my choice of solvent impact this?

Answer: The solvent plays a critical role in reductive amination, influencing everything from the initial formation of the imine intermediate to the efficacy of the reducing agent. The presence of multiple spots on your TLC suggests side reactions or incomplete conversion, both of which are heavily solvent-dependent.

The mechanism of reductive amination involves two key steps:

  • Imine/Iminium Ion Formation: The amino group of D-serine methyl ester nucleophilically attacks the carbonyl carbon of benzaldehyde to form a hemiaminal, which then dehydrates to an imine (or a protonated iminium ion).

  • Reduction: A hydride-based reducing agent then reduces the imine to the final N-benzylated amine.[3]

The choice of solvent directly impacts both stages:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally excellent for the imine formation step.[4][5] Their ability to hydrogen bond can stabilize the intermediates in the hemiaminal and imine formation pathways. Methanol, in particular, has been identified as a superior solvent for reductive amination as it promotes high rates of imine and Schiff base formation.[4][5] However, a potential downside is that polar protic solvents can form a "cage" around the amine nucleophile through hydrogen bonding, which can slightly decrease its reactivity.[6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are excellent at dissolving the reactants but cannot act as hydrogen bond donors.[6] This means they do not "cage" the nucleophile, leaving it more "naked" and potentially more reactive.[7] However, the dehydration step to form the imine can be less efficient in the absence of a protic solvent to assist in proton transfers.

  • Non-Polar Aprotic Solvents (e.g., Toluene, Dichloromethane): While often used, particularly with milder reducing agents like sodium triacetoxyborohydride (STAB), these solvents may lead to solubility issues with the starting D-serine methyl ester hydrochloride.[8] Phase-transfer catalysis can be employed in these systems to enhance reactivity.[9]

Comparative Impact of Solvents on Reductive Amination

Solvent TypeExample(s)Impact on Imine FormationImpact on NucleophilicityOverall Suitability & Considerations
Polar Protic Methanol, EthanolExcellent: Stabilizes intermediates and facilitates proton transfer.[4][5]Good: Can slightly decrease nucleophilicity due to hydrogen bonding ("caging").[6]Often the best choice. Methanol is highly recommended for promoting high reaction rates.[4][5]
Polar Aprotic DMF, AcetonitrileModerate: Less effective at stabilizing charged intermediates in the dehydration step.Excellent: Does not hydrogen bond with the nucleophile, leading to higher reactivity.[6][7]Good alternative, especially if solubility is an issue in alcohols.
Non-Polar Aprotic Toluene, DCMFair: Generally requires a catalyst (e.g., acetic acid) to drive imine formation.Excellent: No hydrogen bonding to hinder the nucleophile.Often used with specific reducing agents like STAB.[8] May require phase-transfer catalysis for optimal results.[9]

Question 3: I'm using methanol as my solvent for the reductive amination and still getting a low yield. What else could be going wrong?

Answer: If you're using an optimal solvent like methanol and still facing issues, consider the following factors:

  • Choice of Reducing Agent: The reactivity and selectivity of the reducing agent are critical.

    • Sodium Borohydride (NaBH₄): A strong reducing agent that can also reduce the starting benzaldehyde if not used carefully. It's typically added after the imine has had time to form.

    • Sodium Cyanoborohydride (NaBH₃CN): More selective for imines over carbonyls, but it's highly toxic and requires careful pH control (pH 6-7) to be effective and to avoid the release of hydrogen cyanide gas.[3]

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): A mild and selective reagent that is often preferred as it tolerates a wider range of functional groups and does not require strict pH control. It is particularly effective in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8]

  • pH Control: For reducing agents like NaBH₃CN, maintaining a slightly acidic pH is crucial for the formation of the iminium ion, which is more readily reduced than the neutral imine.[3]

  • Side Reactions: The free hydroxyl group on the serine backbone can potentially undergo side reactions. While N-benzylation is generally favored, O-benzylation is a possibility under certain conditions. Ensuring the reaction is run under reductive amination conditions (presence of an aldehyde and a reducing agent) will heavily favor N-alkylation.

Reductive Amination Troubleshooting Workflow

start Low Yield in N-Benzylation check_solvent Is the Solvent Optimal? (e.g., Methanol) start->check_solvent check_reductant Reducing Agent Appropriate? check_solvent->check_reductant Yes change_solvent Consider Methanol or a Polar Aprotic Solvent check_solvent->change_solvent No check_pH Is pH Controlled (if needed)? check_reductant->check_pH Yes change_reductant Consider STAB for higher selectivity check_reductant->change_reductant No adjust_pH Adjust to pH 6-7 for NaBH3CN check_pH->adjust_pH No end_bad Yield Still Low/Side Products check_pH->end_bad Yes end_good Improved Yield change_solvent->end_good change_reductant->end_good adjust_pH->end_good

Caption: Troubleshooting workflow for N-benzylation.

Experimental Protocols

Protocol 1: Esterification of D-Serine

This protocol details the synthesis of D-serine methyl ester hydrochloride.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend D-serine (1 equivalent) in anhydrous methanol (3-5 L per kg of D-serine).

  • Cooling: Cool the suspension to 0-10 °C using an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.35-1.7 equivalents) dropwise to the stirred suspension, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 35-40 °C. Stir for 24-48 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to induce crystallization. Collect the crystalline product by filtration, wash with cold methanol, and dry under vacuum to yield D-serine methyl ester hydrochloride.

Protocol 2: N-Benzylation via Reductive Amination with NaBH₄

This protocol describes the N-benzylation of D-serine methyl ester hydrochloride.

  • Setup: Dissolve D-serine methyl ester hydrochloride (1 equivalent) in methanol. Add triethylamine (1 equivalent) to neutralize the hydrochloride salt.

  • Imine Formation: Add benzaldehyde (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the careful addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.

Concluding Remarks

The successful synthesis of this compound is a delicate balance of reaction conditions, reagent choice, and, most critically, solvent selection. A thorough understanding of how different solvents influence the reactivity of your substrates and intermediates is paramount. Polar protic solvents like methanol often provide the best environment for reductive amination by facilitating the crucial imine formation step. However, should you encounter challenges, a systematic approach to troubleshooting, considering alternative solvents and reducing agents as outlined in this guide, will enable you to optimize your synthesis for both high yield and purity.

References

  • Song, J., et al. (2020). A remarkable solvent effect on reductive amination of ketones.
  • Song, J., et al. (2020). A remarkable solvent effect on reductive amination of ketones.
  • Park, Y. S., et al. (2002). Solvent effects in the enantioselective catalytic-phase-transfer alkylation of polymer-supported glycine-imine tert-butyl ester: Asymmetric solid-phase synthesis of (R)-α-amino acid derivatives. Tetrahedron Letters, 43(14), 2490-2496.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Princeton University.
  • BenchChem. (2025). Application Notes and Protocols: Protecting Group Removal from N-benzyl-DL-serine methyl ester. BenchChem.
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  • Srinivasan, R., & Medary, R. T. (1983). Configurational, conformational, and solvent effects on the reduction of a Schiff base by reduced pyridine nucleotide analogs. Archives of Biochemistry and Biophysics, 223(2), 453-457.
  • Bram, G., et al. (1988). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • BenchChem. (2025).
  • Park, Y. S., et al. (2001). Highly enantioselective phase-transfer catalytic alkylation in the preparation of non-natural alpha-amino acids via solid phase synthesis using aldimine linker. Journal of the American Chemical Society, 123(24), 5743-5744.
  • Reddit. (2019). Polar Protic vs. Polar Aprotic Solvents. r/chemhelp.
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Martins, P. F., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Physical Chemistry Chemical Physics, 22(47), 27699-27706.
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  • BenchChem. (2025).
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  • Behera, R. K., & Sahoo, A. K. (2015). Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-265.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Annalisa, R., et al. (2014). Amino Acid Based Solvent Vs. Traditional Amine Solvent: a Comparison. Chemical Engineering Transactions, 39, 151-156.
  • BenchChem. (2025). Common pitfalls in "2-amino-N-benzyl-5-hydroxybenzamide" experiments. BenchChem.
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  • BenchChem. (2025).
  • Clark, J. H., et al. (2018). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 20(1), 161-169.
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Technical Support Center: Synthesis of D-N-Benzylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of D-N-Benzylserine Methyl Ester. The strategic selection of a catalyst is paramount for achieving high yield, purity, and stereochemical integrity. This document provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a comparative analysis of catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and commonly used method for synthesizing this compound?

The most robust and widely adopted method is the direct N-benzylation of D-serine methyl ester via reductive amination.[1][2] This one-pot reaction involves the formation of a transient imine intermediate from D-serine methyl ester and benzaldehyde, which is then immediately reduced to the target secondary amine.[2] This approach is favored for its efficiency and generally high yields.

Q2: What are the primary catalyst/reagent choices for the reductive amination step, and how do I select the best one?

The choice of reducing agent is a critical parameter. The two primary catalytic strategies are:

  • Chemical Reductants (Hydride Donors): Reagents like Sodium triacetoxyborohydride (NaBH(OAc)₃) and Sodium cyanoborohydride (NaBH₃CN) are highly effective.[1][2] NaBH(OAc)₃ is often the preferred choice as it is a milder, more selective agent that readily reduces the intermediate imine without significantly reducing the starting benzaldehyde. Its handling does not require the same level of caution as cyanoborohydrides.

  • Catalytic Hydrogenation: This classic method involves a heterogeneous catalyst, typically Palladium on Carbon (Pd/C) or Ruthenium on Carbon (Ru/C), with a hydrogen source.[2] The hydrogen source can be molecular hydrogen (H₂) gas or a transfer hydrogenation donor like ammonium formate.[3] This method is very clean as the byproducts are minimal and the catalyst is easily removed by filtration.

The selection criteria are summarized in the table below:

Catalyst/ReagentPrimary AdvantagesPrimary DisadvantagesBest Suited For
Sodium Triacetoxyborohydride (NaBH(OAc)₃) High selectivity for imines, mild reaction conditions, no specialized equipment needed.[2]Stoichiometric amounts are required, workup involves aqueous quench.Standard laboratory setups, reactions sensitive to over-reduction.
Catalytic Hydrogenation (e.g., Pd/C, H₂) Atom economical, clean workup (filtration), high yields.[3]Requires specialized high-pressure hydrogenation equipment, potential for over-reduction of other functional groups.Scale-up operations, processes where minimal waste is critical.
Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOONH₄) Avoids high-pressure H₂ gas, uses standard glassware, rapid and clean reactions.[3]Requires higher temperatures (reflux), donor fragments can sometimes complicate purification.Labs not equipped for high-pressure hydrogenation, rapid screening.
Q3: Are there any critical parameters to control during the synthesis to ensure success?

Absolutely. Success hinges on the careful control of several parameters:

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of benzaldehyde to drive the reaction to completion. A significant excess can lead to purification challenges.

  • Temperature: Imine formation is typically done at room temperature, but the reduction step, especially with hydride reagents, should be initiated at a lower temperature (0 °C) to manage exotherms and improve selectivity.[2]

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or dichloroethane (DCE) are ideal for reductive aminations with hydride reagents.[2] For catalytic hydrogenation, alcohols like methanol are common.[3]

  • Purity of Starting Materials: The synthesis begins with the preparation of D-serine methyl ester, usually from its hydrochloride salt.[4] Ensuring the free base is properly formed and dry before adding benzaldehyde is crucial for preventing side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield
  • Probable Cause A: Incomplete formation of the free amine. The starting material, D-serine methyl ester hydrochloride, must be fully neutralized to its free base form. Residual hydrochloride will quench the reducing agent and prevent imine formation.

    • Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is added to the hydrochloride salt suspension and stirred for at least 30 minutes before adding other reagents.[2]

  • Probable Cause B: Inactive reducing agent. Hydride reagents like NaBH(OAc)₃ are moisture-sensitive.

    • Solution: Use a freshly opened bottle of the reagent or a properly stored batch. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon).

  • Probable Cause C: Poor catalyst activity (for hydrogenation). The Pd/C catalyst may be old or poisoned.

    • Solution: Use a fresh batch of catalyst. Ensure the starting materials and solvent are free of catalyst poisons like sulfur or thiol compounds.

Problem 2: Presence of Multiple Spots on TLC, Including a Major Side Product
  • Probable Cause A: Formation of Benzyl Alcohol. The reducing agent is reducing the starting benzaldehyde in addition to the imine. This is more common with less selective agents like sodium borohydride.

    • Solution: Switch to the milder, more selective Sodium triacetoxyborohydride (NaBH(OAc)₃).[2] Add the reducing agent slowly at 0 °C to maintain control over the reaction.

  • Probable Cause B: Formation of the Dibenzyl Product. Excess benzaldehyde and reducing agent can lead to a second benzylation event on the product amine.

    • Solution: Carefully control the stoichiometry. Use no more than 1.1-1.2 equivalents of benzaldehyde. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

Problem 3: Product is an Oil or Wax and Difficult to Purify
  • Probable Cause: Residual impurities. Small amounts of starting materials, benzyl alcohol, or triethylammonium salts from the workup can prevent crystallization.

    • Solution: Perform a thorough aqueous workup to remove water-soluble impurities. A wash with a saturated sodium bicarbonate solution followed by brine is effective.[2] If issues persist, purification via silica gel column chromatography is the most reliable method. A gradient of ethyl acetate in hexanes is a good starting point for elution.[2]

Visualized Workflows & Protocols

General Reaction Pathway: Reductive Amination

The diagram below illustrates the key steps in the synthesis of this compound via reductive amination.

G cluster_start Starting Materials cluster_product Final Product D-Serine Methyl Ester D-Serine Methyl Ester Imine Intermediate Imine Intermediate D-Serine Methyl Ester->Imine Intermediate Benzaldehyde Benzaldehyde Benzaldehyde->Imine Intermediate This compound This compound Imine Intermediate->this compound  Catalyst/Reagent  (e.g., NaBH(OAc)₃ or Pd/C, H₂) G cluster_tlc TLC Analysis cluster_solutions Potential Causes & Solutions Start Low Yield Observed CheckTLC Analyze TLC Plate of Crude Reaction Start->CheckTLC MainlySM Mainly Starting Material (SM) Remains CheckTLC->MainlySM Is SM consumed? No MultipleSpots Multiple Unidentified Spots CheckTLC->MultipleSpots Are there many side products? Yes CleanButLow Clean Reaction, but Low Isolated Mass CheckTLC->CleanButLow Is the reaction clean? Yes Sol_SM Cause: Inactive Reagent or Incomplete Free-Basing Solution: Use fresh reagent; Ensure complete neutralization of HCl salt. MainlySM->Sol_SM Sol_Spots Cause: Non-selective reduction or Impure Starting Materials Solution: Switch to NaBH(OAc)₃; Purify benzaldehyde. MultipleSpots->Sol_Spots Sol_Low Cause: Product loss during workup Solution: Optimize extraction pH; Check for emulsion formation; Use column chromatography. CleanButLow->Sol_Low

Caption: A decision tree for troubleshooting low yields.

Experimental Protocol: Synthesis via Reductive Amination with NaBH(OAc)₃

This protocol is adapted from established methods for the N-alkylation of amino esters. [2] Materials:

  • D-Serine methyl ester hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Free Base: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add D-serine methyl ester hydrochloride (1.0 eq). Suspend it in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise.

  • Remove the ice bath and stir the mixture at room temperature for 30-45 minutes.

  • Imine Formation: To the reaction mixture, add benzaldehyde (1.1 eq) via syringe. Stir at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture back down to 0 °C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight (or until TLC analysis indicates complete consumption of the starting material).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield pure this compound.

References

  • Chiral Amino Acids Synthesis.
  • Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst - Georgia Southern Commons.
  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - NIH.
  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis.
  • Synthesis of Methyl benzyl-DL-serinate: A Technical Guide - Benchchem.
  • Methyl benzyl-L-serinate | 123639-56-5 - Benchchem.
  • Application Notes and Protocols: Protecting Group Removal from N-benzyl-DL-serine methyl ester - Benchchem.
  • Application Notes and Protocols for the Esterification of N-benzyl-DL-serine - Benchchem.
  • (PDF) Preparation of methyl ester of L-serine - ResearchGate.

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Validation & Comparative

A Comparative Guide to D-N-Benzylserine Methyl Ester and L-N-Benzylserine Methyl Ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chiral building blocks for pharmaceutical synthesis, the enantiomers of N-benzylserine methyl ester represent critical starting materials. The decision to utilize either the D- or L-isomer is a pivotal one, with far-reaching implications for the stereochemistry, and consequently, the biological activity and safety profile of the final drug candidate. This guide provides a comprehensive comparison of D-N-Benzylserine Methyl Ester and L-N-Benzylserine Methyl Ester, offering experimental insights and data to inform the selection process for researchers, scientists, and drug development professionals.

The Central Role of Chirality: Why the "Handedness" of a Molecule Matters

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, the biological systems they are designed to interact with—receptors, enzymes, and other biomolecules—are themselves chiral. This inherent chirality of biological targets means that enantiomers can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the use of enantiopure compounds is a cornerstone of modern drug design, ensuring specificity and safety.

Physicochemical Properties: A Tale of Two Enantiomers

While chemically identical in many respects, the defining difference between D- and L-N-Benzylserine Methyl Ester lies in their interaction with plane-polarized light, a property known as optical activity.

PropertyThis compoundL-N-Benzylserine Methyl EsterReference
Molecular Formula C₁₁H₁₅NO₃C₁₁H₁₅NO₃[1][2]
Molecular Weight 209.24 g/mol 209.24 g/mol [1][2]
IUPAC Name methyl (2R)-2-(benzylamino)-3-hydroxypropanoatemethyl (2S)-2-(benzylamino)-3-hydroxypropanoate[1][3]
Optical Rotation Expected to be equal in magnitude but opposite in sign to the L-enantiomer. For a related compound, N-Boc-D-serine methyl ester derived oxazolidine, a positive specific rotation of +53° was observed.[4]For a related compound, N-Boc-L-serine methyl ester derived oxazolidine, a negative specific rotation of -46.7° (CHCl₃, c 1.30) was observed.[4][4]

Note: Specific rotation is highly dependent on concentration, solvent, temperature, and the wavelength of light used. The values for the N-Boc protected precursors provide a strong indication of the opposing optical activity of the final N-benzyl products.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure N-benzylserine methyl esters typically starts from the corresponding D- or L-serine. A common synthetic route involves two key steps:

  • Esterification: The carboxylic acid of serine is first converted to its methyl ester. A prevalent method is the Fischer-Speier esterification, often employing thionyl chloride in methanol. This reaction generally proceeds with retention of configuration at the chiral center.[5][6]

  • N-Benzylation: The amino group of the serine methyl ester is then benzylated. A widely used and efficient method is reductive amination, where the serine methyl ester is reacted with benzaldehyde to form an intermediate imine, which is then reduced in situ to the secondary amine using a suitable reducing agent like sodium borohydride or sodium cyanoborohydride.[5][6]

The stereochemical integrity of the final product is contingent on the stereopurity of the starting serine material.

Diagram of the General Synthetic Workflow

G cluster_start Starting Material cluster_esterification Step 1: Esterification cluster_benzylation Step 2: N-Benzylation start D- or L-Serine ester D- or L-Serine Methyl Ester start->ester  Thionyl Chloride,  Methanol   product D- or L-N-Benzylserine Methyl Ester ester->product  Benzaldehyde,  Reducing Agent  

Caption: General synthetic route to D- or L-N-Benzylserine Methyl Ester.

Analytical Differentiation: Confirming Enantiomeric Purity

Ensuring the enantiomeric purity of the synthesized material is a critical quality control step. Two primary analytical techniques are employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent.[7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for the physical separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separate peaks on the chromatogram.

Experimental Protocol for Chiral HPLC Separation:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of N-benzyl-DL-serine methyl ester (as a racemic standard) or the synthesized enantiomer in the mobile phase to a concentration of about 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.[7]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.[7]

    • Chiral Column: A polysaccharide-based CSP, such as one derived from cellulose or amylose (e.g., CHIRALPAK® series), is a common first choice for method development.[7]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized to achieve baseline separation.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

  • Data Analysis: The enantiomeric excess (ee) is calculated from the integrated areas of the two enantiomer peaks using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Logical Workflow for Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Dissolve sample in mobile phase filter Filter through 0.22 µm filter prep->filter inject Inject onto Chiral Column filter->inject separate Elute with Mobile Phase inject->separate detect Detect with UV Detector separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for determining enantiomeric purity using Chiral HPLC.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This technique involves the use of a chiral solvating agent, such as Mosher's acid, which forms diastereomeric complexes with the enantiomers in solution. These diastereomeric complexes have different chemical environments, leading to distinct and quantifiable signals in the ¹H NMR spectrum.[7]

Experimental Protocol for NMR Analysis with a CSA:

  • Sample Preparation: Place 1-5 mg of the N-benzylserine methyl ester sample in a clean NMR tube and dissolve in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[7]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.[7]

  • Addition of CSA: Add a slight molar excess (1.1 to 1.2 equivalents) of a chiral solvating agent (e.g., (R)-Mosher's acid) to the NMR tube.[7]

  • Data Acquisition: Acquire another ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio, which is crucial for accurate integration.[7]

  • Data Analysis: Identify a proton signal (e.g., the α-proton) that shows clear separation for the two diastereomeric complexes. Carefully integrate the areas of these two distinct signals. The enantiomeric excess is calculated from the ratio of these integrals.[7]

Biological Activity: The Critical Point of Divergence

While direct comparative studies on the biological activity of D- and L-N-Benzylserine Methyl Ester are not extensively published, the principles of stereopharmacology and data from related serine derivatives strongly suggest that their biological effects will differ significantly.

For instance, D-serine acts as a co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor in the brain and has been investigated as a potential therapeutic for schizophrenia.[8][9] In contrast, L-serine is a non-essential amino acid involved in numerous metabolic pathways.[10][11] The pharmacokinetic profiles of D- and L-serine also differ.[8][9][10][11] These fundamental differences in the parent amino acids strongly imply that their N-benzylated and esterified derivatives will also exhibit distinct biological activities and pharmacokinetic properties.

Derivatives of benzylserine have been shown to inhibit amino acid transporters like LAT1 and ASCT2, which are crucial for the growth of some cancer cells.[12] Given the stereospecificity of transporter-substrate interactions, it is highly probable that the D- and L-enantiomers of N-benzylserine methyl ester will display different potencies as inhibitors of these transporters.

Implications for Drug Development:

  • Target Specificity: One enantiomer may bind to the target receptor or enzyme with significantly higher affinity than the other, leading to greater potency.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of the enantiomers can vary, affecting bioavailability and dosing regimens.

  • Toxicology: The off-target effects and potential toxicity of each enantiomer must be independently evaluated.

Therefore, it is imperative for researchers and drug developers to synthesize and test both enantiomers of a chiral drug candidate to identify the eutomer (the more active enantiomer) and to fully characterize the pharmacological and toxicological profile of each.

Conclusion

This compound and L-N-Benzylserine Methyl Ester, while chemically similar, are distinct entities in a biological context. Their opposing stereochemistry, confirmed by their opposite optical rotations, dictates that they will interact differently with the chiral environment of the body. This guide has outlined the key physicochemical differences, synthetic considerations, and analytical methods for distinguishing these enantiomers. For drug development professionals, the critical takeaway is the necessity of evaluating each enantiomer independently to unlock the full therapeutic potential of a chiral drug candidate while ensuring its safety and efficacy. The choice between the D- and L-isomer is not arbitrary but a scientifically driven decision that profoundly impacts the entire drug development process.

References

  • A Comparative Guide to Determining the Enantiomeric Excess of N-benzyl-DL-serine Methyl Ester. (2025). BenchChem.
  • Hasegawa, H., et al. (2019). Pharmacokinetics and toxicokinetics of D-serine in rats. Journal of Pharmaceutical and Biomedical Analysis, 162, 184-190.
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A Comparative Guide to Serine Incorporation in Peptide Synthesis: D-N-Benzylserine Methyl Ester vs. Boc-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise assembly of peptides is paramount. The incorporation of serine, a key hydrophilic and often functional amino acid, presents unique challenges, including the potential for side reactions like O-acylation and racemization.[1][2] The choice of protected serine derivative is therefore a critical decision that profoundly impacts synthesis efficiency, purity, and overall yield.

This guide provides an in-depth, objective comparison of two serine building blocks: the industry-standard Boc-Ser(Bzl)-OH and the less conventional D-N-Benzylserine Methyl Ester .[3] While Boc-Ser(Bzl)-OH is a cornerstone of the widely practiced Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, this compound offers an alternative approach, primarily for solution-phase synthesis, with a different set of advantages and disadvantages.[3][4] This analysis is grounded in fundamental principles of peptide chemistry and supported by illustrative experimental data to guide your selection of the optimal reagent for your specific synthetic goals.

Conceptual Framework: A Tale of Two Protecting Group Strategies

The fundamental difference between Boc-Ser(Bzl)-OH and this compound lies in their protecting group strategies, which dictates their suitability for different synthetic workflows.

Boc-Ser(Bzl)-OH embodies the principle of orthogonal protection , a cornerstone of modern peptide synthesis.[5][6] The N-terminal tert-butyloxycarbonyl (Boc) group is labile to mild acids (e.g., trifluoroacetic acid - TFA), while the side-chain benzyl (Bzl) ether is stable to these conditions and requires strong acids like hydrofluoric acid (HF) or catalytic hydrogenation for removal.[4][7] This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protection, minimizing the risk of unwanted side reactions.

This compound , on the other hand, employs a non-orthogonal protection scheme. Both the N-terminal benzyl (Bzl) group and the C-terminal methyl (Me) ester require distinct, non-acidolytic conditions for their removal. The N-benzyl group is typically removed by catalytic hydrogenation, while the methyl ester is cleaved by saponification (base-mediated hydrolysis).[8][9] This necessitates a different strategic approach to peptide synthesis, often lending itself to solution-phase fragment condensation rather than stepwise solid-phase synthesis.

The following diagram illustrates the distinct protecting group strategies of the two molecules:

G cluster_0 Boc-Ser(Bzl)-OH cluster_1 This compound a Boc (N-terminus) Acid-labile (TFA) b Serine Backbone a->b c Benzyl (Side-chain) Strong acid-labile (HF) or Hydrogenolysis b->c d Carboxylic Acid (C-terminus) Free for coupling b->d e Benzyl (N-terminus) Hydrogenolysis f Serine Backbone e->f g Free Hydroxyl (Side-chain) Potential for O-acylation f->g h Methyl Ester (C-terminus) Base-labile (Saponification) f->h G start Start: H-Ala-Merrifield Resin swell 1. Swell Resin (DCM) start->swell deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect If starting with Boc-Ala-Resin neutralize 3. Neutralization (10% DIEA in DCM) deprotect->neutralize couple 5. Couple to Resin neutralize->couple activate 4. Activate Boc-D-Ser(Bzl)-OH (HBTU/DIEA in DMF) activate->couple wash 6. Wash (DMF, DCM) couple->wash cleave 7. Cleavage & Deprotection (HF/anisole) wash->cleave precipitate 8. Precipitate in Ether cleave->precipitate purify 9. Purify (RP-HPLC) precipitate->purify end End: D-Ser-Ala purify->end

Figure 2: SPPS workflow for Boc-D-Ser(Bzl)-Ala synthesis.

Step-by-Step Procedure:

  • Resin Preparation: Swell H-Ala-Merrifield resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection (if starting with Boc-Ala-Resin): Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash with DCM.

  • Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM. Wash with DCM.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-D-Ser(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF). Add DIEA (6 eq.) and allow to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake for 2 hours. Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of HF/anisole (9:1) at 0°C for 1 hour.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of D-Ser-Ala-OMe via Solution-Phase Synthesis

This protocol utilizes this compound in a multi-step solution-phase approach.

Workflow Diagram:

G start Start: This compound hydrolysis 1. Saponification (LiOH, THF/H2O) start->hydrolysis acidify 2. Acidification (1M HCl) hydrolysis->acidify extract1 3. Extraction (EtOAc) acidify->extract1 couple 4. Couple with H-Ala-OMe (EDC/HOBt, DMF) extract1->couple extract2 5. Workup & Extraction (EtOAc) couple->extract2 debenzylate 6. N-Debenzylation (H2, Pd/C, MeOH) extract2->debenzylate filter 7. Filter Catalyst debenzylate->filter purify 8. Purify (Crystallization or Chromatography) filter->purify end End: D-Ser-Ala-OMe purify->end

Figure 3: Solution-phase workflow for D-Ser-Ala-OMe synthesis.

Step-by-Step Procedure:

  • Saponification of this compound: Dissolve this compound in a mixture of THF and water. Add LiOH (1.2 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidification: Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extraction: Extract the resulting N-Benzyl-D-Serine with ethyl acetate. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Coupling: Dissolve the N-Benzyl-D-Serine (1 eq.), H-Ala-OMe.HCl (1 eq.), and HOBt (1.1 eq.) in DMF. Cool to 0°C and add EDC.HCl (1.1 eq.) and DIEA (2.2 eq.). Stir at room temperature overnight.

  • Workup and Extraction: Quench the reaction with water and extract the dipeptide with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry and concentrate.

  • N-Debenzylation: Dissolve the protected dipeptide in methanol and add 10% Pd/C. Hydrogenate under a hydrogen atmosphere (balloon) until the reaction is complete. [8]7. Catalyst Removal: Filter the reaction mixture through Celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the crude D-Ser-Ala-OMe by crystallization or column chromatography.

Concluding Remarks and Recommendations

For the synthesis of peptides with defined biological activity, particularly in the context of solid-phase peptide synthesis, Boc-Ser(Bzl)-OH (or its D-enantiomer) is the unequivocally superior choice . [3]Its orthogonal protecting group strategy provides excellent protection against side reactions, minimizes racemization, and is fully compatible with well-established and high-yielding SPPS protocols. [5][7]The investment in this building block is justified by the higher purity and yield of the final peptide product.

This compound , while a valuable chiral building block in its own right, presents significant challenges for routine peptide synthesis. [10]Its non-orthogonal protection scheme necessitates a more complex, multi-step solution-phase approach that is prone to lower yields and a higher risk of racemization and side reactions. Its application in peptide synthesis should be considered only in specific contexts where a solution-phase strategy is mandated and the potential drawbacks can be carefully managed.

Ultimately, the selection of the appropriate serine derivative is a critical determinant of success in peptide synthesis. For researchers and drug development professionals seeking reliability, efficiency, and high purity, the advantages of the Boc/Bzl orthogonal protection strategy offered by Boc-Ser(Bzl)-OH are clear and compelling.

References

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A Comparative Guide to Enantiomeric Purity Analysis of D-N-Benzylserine Methyl Ester by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical identity of pharmaceutical compounds is a cornerstone of modern drug development, directly influencing pharmacological activity and patient safety. D-N-Benzylserine Methyl Ester is a key chiral intermediate where enantiomeric purity is a critical quality attribute. This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) for the enantiomeric purity analysis of this compound. We will explore the foundational principles of chiral recognition, present a detailed and validated experimental protocol, and compare the performance of chiral HPLC against alternative analytical methodologies such as chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable analytical methods for chiral purity assessment.

Introduction: The Criticality of Enantiomeric Purity

Many organic molecules, including a vast number of active pharmaceutical ingredients (APIs), are chiral. This means they exist as two non-superimposable mirror images, known as enantiomers. While they often share identical physical properties in an achiral environment, their interaction with the chiral environment of the human body can differ dramatically. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, responsible for toxic side effects.

Therefore, regulatory bodies worldwide mandate the rigorous control and quantification of enantiomeric purity for chiral drugs.[1] this compound is a crucial building block in the synthesis of more complex pharmaceutical molecules. Ensuring its enantiomeric purity at the outset is essential for controlling the stereochemistry of the final API. Chiral HPLC is widely regarded as the gold standard for this purpose due to its accuracy, robustness, and high resolution.[2]

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC facilitates the direct separation of enantiomers by employing a Chiral Stationary Phase (CSP). The underlying principle of this separation is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[3]

2.1 Principle of Chiral Recognition

For effective chiral recognition and separation to occur, there must be a sufficient difference in the stability of the diastereomeric complexes formed between each enantiomer and the CSP. This is often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) are necessary for chiral discrimination.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for separating a wide range of chiral compounds, including amino acid derivatives like this compound.[5][6] These phases offer a complex array of chiral grooves and cavities, providing multiple interaction sites that lead to excellent enantioselectivity.

2.2 Experimental Workflow: A Step-by-Step Protocol

This protocol is designed to be a robust starting point for the analysis of this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure suitability for its intended purpose.[7][8]

2.2.1 Instrumentation and Reagents

  • HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based CSP, such as a Lux® Cellulose-1 or CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm), is an excellent starting point.[9]

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).

  • Sample: this compound standard and the sample to be analyzed. A racemic mixture is required for method development and system suitability.

2.2.2 Chromatographic Conditions

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) with 0.1% Trifluoroacetic Acid (TFA). A common starting gradient is 90:10 (v/v). The acid modifier is crucial for improving peak shape and ensuring consistent ionization of the analyte.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm (due to the benzyl group).

  • Injection Volume: 10 µL

2.2.3 Sample Preparation

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1.0 mg/mL.

  • Prepare a racemic standard at the same concentration.

  • For determining the limit of detection of the undesired enantiomer, prepare a spiked sample by adding a known small amount of the L-enantiomer to the D-enantiomer sample.

  • Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.

2.2.4 System Suitability and Data Analysis

  • System Suitability Test (SST): Before running samples, inject the racemic standard. The method is deemed suitable if the following criteria are met:

    • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.

    • Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

    • Reproducibility: The relative standard deviation (%RSD) for the retention times of replicate injections should be less than 2.0%.

  • Quantification: The enantiomeric purity (or enantiomeric excess, % ee) is calculated from the peak areas of the two enantiomers in the chromatogram of the sample.

    % Enantiomeric Excess (ee) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

2.3 Workflow Visualization

The following diagram illustrates the logical flow of the chiral HPLC analysis process.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) RacemicStd Racemic Standard Prep. SampleInject Inject Sample SamplePrep->SampleInject MobilePhase Mobile Phase Preparation (Hexane/IPA/TFA) SST System Suitability Test (Inject Racemic Std) MobilePhase->SST RacemicStd->SST SST->SampleInject ChromSep Chromatographic Separation (Chiral Column) SampleInject->ChromSep Detection UV Detection (@ 254 nm) ChromSep->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for chiral HPLC analysis.

Performance Comparison: Chiral HPLC vs. Alternative Methodologies

While chiral HPLC is a dominant technique, other methods can be employed for determining enantiomeric excess. The choice often depends on available instrumentation, sample characteristics, and the specific requirements of the analysis.[10]

3.1 Head-to-Head Data Analysis

The table below provides a semi-quantitative comparison of chiral HPLC with Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)¹H NMR with Chiral Solvating Agents (CSAs)
Principle Physical separation on a chiral stationary phase.[11]Separation of volatile enantiomers on a chiral capillary column.[11]Formation of diastereomeric complexes in solution leading to distinct NMR signals.[2]
Primary Output Chromatogram with baseline-separated peaks.Chromatogram with separated peaks.¹H NMR spectrum with separate signals for each enantiomer.
Sensitivity High (typically <0.1% of minor enantiomer detectable).Very High (can be more sensitive than HPLC for certain analytes).Lower (generally requires >1-5% of minor enantiomer for accurate integration).[2]
Sample Volatility Not required. Broad applicability.Required. May need derivatization to increase volatility.Not required.
Method Development Moderate. Screening of columns and mobile phases is often necessary.[12]Moderate to High. Derivatization adds a step and requires optimization.Relatively Fast. Involves screening different CSAs and solvents.
Analysis Time 10-30 minutes per sample.5-20 minutes per sample.5-15 minutes per sample (plus sample prep).
Quantitation Highly accurate and precise via peak area integration.Accurate, but can be affected by derivatization efficiency.Less precise due to signal-to-noise limitations and integration challenges.
Instrumentation Standard HPLC/UHPLC system.Gas Chromatograph with FID or MS detector.NMR Spectrometer (≥300 MHz).

3.2 Methodology Deep Dive: Alternative Approaches

  • Chiral Gas Chromatography (GC): This technique is ideal for volatile and thermally stable compounds. For non-volatile molecules like N-Benzylserine Methyl Ester, a derivatization step is typically required to make them suitable for GC analysis. This adds complexity and a potential source of error to the workflow.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a different approach where a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA) is added to the sample in the NMR tube.[2] This converts the enantiomers into diastereomeric species in situ, which can be distinguished by their different chemical shifts in the NMR spectrum. While fast and non-destructive, NMR is generally less sensitive and less precise for quantifying low levels of enantiomeric impurities compared to chromatographic methods.

Method Selection Guide: Choosing the Right Tool for the Job

The decision to use a particular technique for enantiomeric purity analysis is a multi-faceted one. The following decision tree provides a logical framework for selecting the most appropriate method based on common laboratory scenarios and analytical requirements.

Method_Selection Start Start: Need to Determine Enantiomeric Purity Quant_Check Is quantification of <1% impurity required? Start->Quant_Check HPLC_Method Use Chiral HPLC (High Sensitivity & Robustness) Quant_Check->HPLC_Method Yes NMR_Method Use NMR with CSA/CDA (Fast Screening, Less Sensitive) Quant_Check->NMR_Method No Volatility_Check Is the analyte volatile & thermally stable? GC_Method Consider Chiral GC (High Sensitivity, Requires Volatility) Volatility_Check->GC_Method Yes Deriv_Check Is derivatization acceptable? Volatility_Check->Deriv_Check No HPLC_Method->Volatility_Check If HPLC fails or is unavailable Deriv_Check->HPLC_Method No, default to HPLC Deriv_Check->GC_Method Yes

Sources

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of D-N-Benzylserine Methyl Ester using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug candidate's efficacy and safety. N-Benzylserine methyl ester, a versatile intermediate in the synthesis of complex pharmaceuticals, is one such molecule where precise control and verification of its enantiomeric composition are paramount.[1] The determination of enantiomeric excess (ee) has become a critical concern, as different enantiomers of a substance can exhibit dramatically different pharmacological potency and toxicity.[2]

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy methods for accurately quantifying the enantiomeric excess of D-N-Benzylserine Methyl Ester. As a powerful, non-destructive analytical technique, NMR offers a direct window into the molecular environment, allowing for robust and reliable ee determination without the need for physical separation of enantiomers. We will explore the causality behind three primary NMR-based strategies: Chiral Solvating Agents (CSAs), Chiral Derivatizing Agents (CDAs), and Chiral Lanthanide Shift Reagents (CLSRs), providing field-proven protocols and comparative data to guide your selection of the optimal method.

The Fundamental Principle: Inducing Diastereotopicity

Enantiomers, by definition, are non-superimposable mirror images. In a standard achiral NMR solvent (like CDCl₃), they are isochronous, meaning their corresponding nuclei resonate at the exact same frequency, yielding identical, superimposed spectra. To resolve them, we must break this symmetry. The core principle of any NMR-based ee determination is to introduce a chiral auxiliary that interacts with the enantiomeric analyte to form diastereomeric species.[3] Unlike enantiomers, diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for their individual signals to be resolved and quantified.

Method 1: Chiral Solvating Agents (CSAs)

The CSA approach is often the first line of attack due to its simplicity and non-destructive nature. It relies on the formation of transient, non-covalent diastereomeric complexes in solution.[4]

Mechanism of Action

A chiral solvating agent, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid ((R)-Mosher's acid) or a carbamate-based agent, interacts with the enantiomers of N-benzylserine methyl ester through reversible, weak interactions like hydrogen bonding or π-π stacking.[5][6] This rapid equilibrium between the free and complexed states creates a time-averaged, diastereotopically distinct chemical environment for each enantiomer. Consequently, specific proton signals of the D- and L-enantiomers, which were once identical, appear at slightly different chemical shifts (ΔΔδ), enabling quantification.[4]

Experimental Protocol: Using (R)-Mosher's Acid
  • Sample Preparation: In a clean NMR tube, dissolve approximately 2-5 mg of the N-benzylserine methyl ester sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the pure substrate to serve as a baseline.

  • CSA Addition: Add approximately 1.1 to 1.2 molar equivalents of the chiral solvating agent, such as (R)-Mosher's acid, directly to the NMR tube.[4] Gently agitate the tube to ensure complete dissolution and mixing.

  • Data Acquisition: Re-acquire the ¹H NMR spectrum. Ensure a sufficient number of scans are averaged to achieve a high signal-to-noise ratio, which is critical for accurate integration, especially for the minor enantiomer's signal.[4]

  • Data Analysis: Identify a well-resolved proton signal that has been split into two distinct peaks (a doublet of signals). The α-proton of the serine backbone is often a good candidate.[6] Carefully integrate the areas of these two signals.

  • Calculation: The enantiomeric excess is calculated from the ratio of the integrals: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

Data Presentation: Illustrative ¹H NMR Data
Proton AssignmentAnalyte Only (δ, ppm)Analyte + (R)-Mosher's Acid (δ, ppm)ΔΔδ (ppm)
α-CH (D-enantiomer)~4.114.150.04
α-CH (L-enantiomer)~4.114.11
OCH₃ (D-enantiomer)~3.753.780.02
OCH₃ (L-enantiomer)~3.753.76

Note: Data is illustrative. Actual chemical shifts and ΔΔδ values are dependent on solvent, concentration, and temperature.

Workflow Visualization

CSA_Workflow sub Prepare Substrate (2-5 mg in 0.6 mL CDCl3) acquire1 Acquire Baseline ¹H NMR Spectrum sub->acquire1 Step 1 add_csa Add ~1.2 eq. Chiral Solvating Agent ((R)-Mosher's Acid) acquire1->add_csa Step 2 acquire2 Acquire Final ¹H NMR Spectrum add_csa->acquire2 Step 3 analyze Integrate Resolved Signals & Calculate ee% acquire2->analyze Step 4

Caption: Workflow for ee determination using a Chiral Solvating Agent.

Method 2: Chiral Derivatizing Agents (CDAs)

When CSAs fail to provide adequate resolution, CDAs offer a more robust alternative. This method involves the covalent reaction of the analyte with a chiral reagent to form stable diastereomers.

Mechanism of Action

A chiral derivatizing agent, which must be enantiomerically pure, reacts with a functional group in the analyte—in the case of N-benzylserine methyl ester, the free hydroxyl or the secondary amine—to form a covalent bond.[7] This reaction converts the pair of enantiomers into a pair of stable diastereomers. Because diastereomers have different chemical and physical properties, their NMR spectra will show significant chemical shift differences for multiple nuclei (¹H, ¹³C, ³¹P, etc.), often much larger than those observed with CSAs.[8]

Experimental Protocol: Using a Chiral Phosphorous Agent
  • Reaction: In a small vial, dissolve the N-benzylserine methyl ester sample (1.0 eq.) in a dry, inert solvent (e.g., anhydrous CH₂Cl₂ or THF) under an inert atmosphere (N₂ or Ar). Add a suitable base (e.g., triethylamine, 1.5 eq.) followed by the enantiopure chiral phosphorus derivatizing agent (e.g., (S)-(1,1′-binaphthalen-2,2′-dioxy)chlorophosphine, 1.1 eq.).[8]

  • Monitoring: Stir the reaction at room temperature. The reaction should be rapid, but its completion can be monitored by TLC or a quick NMR check. It is critical that the reaction goes to completion to avoid kinetic resolution, which would result in an inaccurate ee measurement.

  • Workup & Purification: Once complete, perform a simple aqueous workup to remove the base and any unreacted CDA. The crude diastereomeric product is often pure enough for NMR analysis. If necessary, a quick filtration through a silica plug can be performed.

  • NMR Analysis: Dissolve the purified diastereomeric product in a deuterated solvent and acquire the appropriate NMR spectrum. If a phosphorus-based CDA was used, ³¹P NMR is exceptionally useful as it provides a wide spectral window with sharp, baseline-separated signals for the two diastereomers.[8]

  • Calculation: Integrate the distinct signals corresponding to each diastereomer and calculate the ee as described previously.

Data Presentation: Illustrative ³¹P NMR Data
DiastereomerChemical Shift (δ, ppm)Integration
Formed from D-enantiomer145.298.5
Formed from L-enantiomer144.81.5

Note: Data is illustrative. ³¹P NMR provides a clean background for quantification.

Workflow Visualization

CDA_Workflow sub Substrate + Base in Anhydrous Solvent add_cda Add Chiral Derivatizing Agent sub->add_cda Step 1 react Stir to Completion (Monitor by TLC) add_cda->react Step 2 workup Aqueous Workup & Purification react->workup Step 3 nmr Acquire Spectrum (e.g., ³¹P NMR) workup->nmr Step 4 analyze Integrate Signals & Calculate ee% nmr->analyze Step 5

Caption: Workflow for ee determination using a Chiral Derivatizing Agent.

Method 3: Chiral Lanthanide Shift Reagents (CLSRs)

CLSRs are paramagnetic complexes that act as chiral Lewis acids, offering a powerful method for resolving signals in congested spectral regions.

Mechanism of Action

Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), form reversible coordinate bonds with Lewis basic sites on the analyte, such as the ester carbonyl, hydroxyl, or amine groups.[9][10] The paramagnetic lanthanide ion induces large changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS).[9] When an enantiopure CLSR is used, it forms two transient diastereomeric complexes with the analyte enantiomers. These diastereomeric complexes experience different LIS values, resulting in the splitting of the analyte's signals.[11] The magnitude of the shift is dependent on the distance and angle of the nucleus from the lanthanide ion.

Experimental Protocol: Titration with Eu(hfc)₃
  • Sample Preparation: Prepare a solution of the N-benzylserine methyl ester sample in a dry, non-coordinating deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum.

  • Titration: Prepare a stock solution of the CLSR. Add small, incremental aliquots of the CLSR stock solution to the NMR tube.

  • Incremental Acquisition: Acquire a ¹H NMR spectrum after each addition of the CLSR. Monitor the spectra for signal separation and line broadening. The goal is to find an optimal molar ratio of CLSR to substrate (often 0.15 - 0.40) that provides baseline resolution of at least one signal without excessive broadening.[11][12]

  • Final Spectrum & Analysis: Once optimal separation is achieved, acquire a final, high-quality spectrum. Integrate the resolved signals and calculate the ee.

Data Presentation: Illustrative LIS Data
Proton AssignmentAnalyte Only (δ, ppm)Analyte + Eu(hfc)₃ (δ, ppm)ΔΔδ (ppm)
OCH₃ (D-enantiomer)3.755.200.15
OCH₃ (L-enantiomer)3.755.05
Benzyl CH₂ (D-enantiomer)~4.606.100.08
Benzyl CH₂ (L-enantiomer)~4.606.02

Note: Data is illustrative. The magnitude of LIS is highly dependent on the specific proton and CLSR concentration.

Workflow Visualization

CLSR_Workflow sub Prepare Substrate in Dry Solvent acquire1 Acquire Baseline ¹H NMR Spectrum sub->acquire1 Step 1 titrate Add Aliquots of CLSR Solution acquire1->titrate Step 2 acquire2 Acquire Spectrum After Each Addition titrate->acquire2 Step 3 acquire2->titrate Monitor Resolution analyze Identify Optimal Molar Ratio Integrate & Calculate ee% acquire2->analyze Optimal Separation

Caption: Workflow for ee determination using a Chiral Lanthanide Shift Reagent.

Comparative Summary and Expert Recommendations

The choice of method is dictated by the specific needs of the analysis, available instrumentation, and the nature of the analyte itself.

FeatureChiral Solvating Agents (CSAs)Chiral Derivatizing Agents (CDAs)Chiral Lanthanide Shift Reagents (CLSRs)
Principle Formation of transient, non-covalent diastereomeric complexes.[4]Covalent reaction to form stable diastereomers.[8]Formation of transient, coordinate diastereomeric complexes.[9]
Sample Prep Simple mixing in an NMR tube.Requires a chemical reaction, workup, and purification.Titration of reagent into the NMR tube.
Data Quality Often small ΔΔδ values; risk of peak overlap.Large ΔΔδ values; excellent resolution.Large induced shifts can resolve overlapping signals, but causes line broadening.[9]
Destructive? No, sample is recoverable.Yes, the original sample is consumed.No, but recovery may require chromatography.
Key Risk Poor resolution.Incomplete reaction or kinetic resolution leading to inaccurate results.Excessive line broadening obscuring signals.
Best For Rapid, routine screening; high-throughput analysis.Complex molecules with overlapping signals; when definitive, large separation is required.Samples with severe signal overlap in the baseline spectrum.

Senior Scientist's Insight: For routine quality control of this compound, the Chiral Solvating Agent method is the most efficient starting point. Its speed and non-destructive nature are highly advantageous. If signal resolution is insufficient, progressing to a Chiral Derivatizing Agent , particularly a ³¹P-based reagent, will almost certainly yield definitive, baseline-separated signals for highly accurate quantification. While powerful, Chiral Lanthanide Shift Reagents should be reserved for particularly challenging cases where severe spectral overlap cannot be resolved by other means, due to the complication of line broadening.

Conclusion

NMR spectroscopy provides a suite of powerful and versatile tools for the accurate determination of the enantiomeric excess of this compound. By converting the enantiomeric pair into diastereomeric species through the use of chiral solvating agents, derivatizing agents, or lanthanide shift reagents, researchers can obtain unambiguous and quantifiable spectral differentiation. Understanding the distinct mechanisms, advantages, and limitations of each method allows the informed scientist to select the most appropriate technique, ensuring the stereochemical integrity of their chiral intermediates and contributing to the development of safer, more effective pharmaceuticals.

References

  • BenchChem. (2025). Synthesis of Methyl benzyl-DL-serinate: A Technical Guide. BenchChem.
  • BenchChem. (2025). Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. BenchChem.
  • Relsneider, et al. NMR Studies of Drugs. Application of a Chiral Lanthanide Shift Reagent for Potential Direct Determination of Enantiomeric Excess.
  • BenchChem. (2025). A Comparative Guide to Determining the Enantiomeric Excess of N-benzyl-DL-serine Methyl Ester. BenchChem.
  • Iuliano, A., et al. (2014). Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy. RSC Publishing.
  • ResearchGate. (2025). A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR. ResearchGate.
  • Bohrium. Use of chiral lanthanide shift reagents for the nuclear magnetic resonance spectrometric determination of amphetamine enantiomers.
  • Di Bari, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
  • Journal of the Chemical Society, Perkin Transactions 2. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. RSC Publishing.
  • BenchChem. Methyl benzyl-L-serinate | 123639-56-5. BenchChem.
  • Scribd. (2012). Lanthanide Shift Reagents 1. Scribd.
  • Latypov, S. K., et al. (2001). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron.
  • Bolchi, C., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759-1767.
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A Guide to the Spectroscopic Validation of D-N-Benzylserine Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral amino acid derivatives is a cornerstone of modern pharmaceutical and materials science research. Among these, D-N-Benzylserine methyl ester stands out as a valuable chiral building block, frequently employed in the asymmetric synthesis of complex molecules such as beta-lactam antibiotics and modified peptides.[1] Its defined stereochemistry is crucial for the biological activity of the final products.[2] Therefore, rigorous validation of its synthesis is paramount to ensure the structural integrity and purity of this key intermediate.

This guide provides an in-depth comparison of spectroscopic techniques for the validation of this compound synthesis. It offers detailed experimental protocols, data interpretation, and a comparative analysis of alternative validation methods, grounded in established scientific principles.

Synthesis Pathway: Reductive Amination

A common and efficient method for synthesizing N-benzyl-DL-serine methyl ester is through the reductive amination of DL-serine methyl ester.[3] This two-step, one-pot procedure involves the reaction of the free amino group of the serine methyl ester with benzaldehyde to form an N-benzylidene imine intermediate. This intermediate is then reduced in situ to the desired secondary amine using a suitable reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[2]

The workflow for this synthesis can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product D-Serine_Methyl_Ester D-Serine Methyl Ester Imine_Formation Imine Formation D-Serine_Methyl_Ester->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Reductive_Amination Reductive Amination (e.g., NaBH₄) Imine_Formation->Reductive_Amination DNBE D-N-Benzylserine Methyl Ester Reductive_Amination->DNBE

Caption: Synthetic pathway for this compound.

Spectroscopic Validation: A Multi-Faceted Approach

No single spectroscopic technique provides a complete structural picture. A combination of methods is essential for unambiguous validation. The following sections detail the application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the characterization of this compound.

Experimental Protocol: Sample Preparation for Spectroscopy
  • Sample Purification: Prior to analysis, the crude product must be purified, typically by column chromatography on silica gel, to remove unreacted starting materials and byproducts.

  • Solvent Selection: For NMR analysis, deuterated chloroform (CDCl₃) is a common choice. For IR spectroscopy, the sample can be analyzed as a thin film or a KBr pellet. For Mass Spectrometry, a suitable volatile solvent like methanol or acetonitrile is used.

  • Concentration: For NMR, a concentration of 10-20 mg of the sample in 0.5-0.7 mL of deuterated solvent is typical.[4]

¹H NMR Spectroscopy: Mapping the Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.

Expected Chemical Shifts and Multiplicities:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
Phenyl-H7.20-7.40Multiplet5H
Benzyl-CH₂3.70-3.90Doublet of Doublets (AB quartet)2H
Methoxy-CH₃3.75Singlet3H
α-CH3.50-3.60Multiplet1H
β-CH₂3.80-4.00Multiplet2H
N-HVariable (broad)Singlet1H
O-HVariable (broad)Singlet1H

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[4]

The diastereotopic protons of the benzyl-CH₂ group often appear as a pair of doublets (an AB quartet) due to the adjacent chiral center. The coupling between the α-CH and β-CH₂ protons provides further confirmation of the serine backbone.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule.

Expected Chemical Shifts:

Carbon AssignmentExpected Chemical Shift (ppm)
Ester C=O~173
Phenyl C (quaternary)~138
Phenyl C-H127-129
β-CH₂ (attached to OH)~62
α-CH (attached to N)~58
Methoxy-CH₃~52
Benzyl-CH₂~52

The chemical shifts are characteristic of the functional groups present and provide strong evidence for the formation of the desired product.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light.

Key IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (alcohol)3200-3600Broad
N-H (amine)3300-3500Medium
C-H (aromatic)3000-3100Medium
C-H (aliphatic)2850-3000Medium
C=O (ester)1735-1750Strong, sharp
C=C (aromatic)1450-1600Medium to weak
C-O (ester)1000-1300Strong

The presence of a strong absorption band around 1740 cm⁻¹ confirms the methyl ester, while the broad O-H and medium N-H stretches are also characteristic.

Mass Spectrometry: Determining the Molecular Weight

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (C₁₁H₁₅NO₃), the expected molecular weight is 209.24 g/mol .[2]

Expected Fragmentation:

  • Molecular Ion (M⁺): m/z = 209

  • Loss of methoxy group (-OCH₃): m/z = 178

  • Loss of the ester group (-COOCH₃): m/z = 150

  • Benzyl cation (C₇H₇⁺): m/z = 91 (often a prominent peak)

  • Tropylium ion (rearranged from benzyl): m/z = 91

The observation of the correct molecular ion peak and characteristic fragment ions provides definitive confirmation of the compound's identity.

Comparison with Alternative Validation Methods

While the combination of NMR, IR, and MS is the gold standard, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Can determine enantiomeric purity.[5]Requires a suitable chiral stationary phase.
X-ray Crystallography Provides the absolute 3D structure.Requires a single crystal of suitable quality, which can be difficult to obtain.[6]
Elemental Analysis Determines the elemental composition (%C, %H, %N).Does not provide structural information.

The choice of validation method will depend on the specific requirements of the research, such as the need to determine enantiomeric purity.

Logical Workflow for Spectroscopic Validation

The process of validating the synthesis of this compound using spectroscopy follows a logical progression:

Validation_Workflow Synthesis Synthesis of D-N-Benzylserine Methyl Ester Purification Purification of Crude Product Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS NMR_H ¹H NMR Spectroscopy (Proton Environment) Purification->NMR_H Structure_Validation Structure Validated IR->Structure_Validation MS->Structure_Validation NMR_C ¹³C NMR Spectroscopy (Carbon Skeleton) NMR_H->NMR_C NMR_C->Structure_Validation Further_Analysis Consider Further Analysis (e.g., Chiral HPLC) Structure_Validation->Further_Analysis

Caption: Workflow for the spectroscopic validation of synthesis.

Conclusion

The robust validation of this compound synthesis is critical for its successful application in research and development. A comprehensive approach utilizing a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system that ensures the structural integrity and purity of the final product. By understanding the principles behind each technique and the expected spectroscopic data, researchers can confidently confirm the successful synthesis of this important chiral building block.

References

  • Gelpi, E., Koenig, W. A., Gibert, J., & Oro, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives.
  • Garner, P., & Park, J. M. (1990). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, 69, 70.
  • Azuma, A., & Ouchi, T. (2002). Synthesis of a novel ester analog of nucleic acids bearing a serine backbone. Nucleic Acids Research Supplement, (2), 15-16.
  • Hamann, C. S., Myers, D. P., Rittle, K. J., Wirth, E. F., & Moe, O. A. (2009). Quantitative determination of the amino acid composition of a protein using gas chromatography-mass spectrometry.
  • Numata, K., & Osanai, S. (2021). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au, 1(2), 93–100.
  • Antonacci, A., & Armentano, D. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2735–2744.
  • Sidda, R. L., & Fairbanks, A. J. (2012). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 8, 1852–1857.
  • D'Souza, R. N., & Pingle, M. (2017). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Chemical Science, 8(12), 8090–8096.
  • Reddy, P. V., & Rao, A. V. (2006). Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. Organic Letters, 8(10), 2099–2102.
  • MySkinRecipes. (n.d.). This compound.
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  • Pampaloni, G., & Zacchini, S. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(5), 1546–1558.
  • Kolev, T., & Stoyanov, S. (2012). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino Acids, 43(4), 1461–1470.
  • PubChem. (n.d.). N-Benzyl-N-methyl-L-alanine methyl ester.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.
  • Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry.
  • Roda, G., Bolchi, C., & Pallavicini, M. (2018). The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher acid in ¹H NMR spectroscopy was investigated.
  • LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
  • eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

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A Comparative Guide to the Biological Activity of D-N-Benzylserine Methyl Ester Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Modified Serine Scaffolds in Drug Discovery

Serine, a fundamental amino acid, is a crucial player in a myriad of physiological processes, from protein synthesis to one-carbon metabolism.[1][2] Its derivatives have garnered significant attention in medicinal chemistry as versatile scaffolds for developing novel therapeutic agents.[1] D-N-Benzylserine methyl ester, a chiral building block, serves as a valuable starting point for the synthesis of complex biologically active molecules, including beta-lactam antibiotics and peptidomimetics.[3] The strategic modification of this core structure presents a compelling avenue for tuning its biological activity, offering the potential for enhanced potency and selectivity against various therapeutic targets.

This guide provides a comprehensive comparison of the biological activities of a series of rationally designed this compound analogs. We will delve into their comparative anticancer, antimicrobial, and serine protease inhibitory activities, supported by detailed experimental protocols and illustrative data. The causality behind experimental choices and the interpretation of potential outcomes are emphasized to provide researchers, scientists, and drug development professionals with actionable insights.

Rationale for Analog Design: Exploring Structure-Activity Relationships

To systematically investigate the structure-activity relationship (SAR) of this compound, we have synthesized a focused library of analogs with modifications at two key positions: the aromatic ring of the benzyl group and the methyl ester moiety. These modifications are intended to modulate the electronic and steric properties of the molecule, which can significantly impact its interaction with biological targets.

Table 1: Structures of this compound and its Analogs

Compound IDR1 (Substitution on Benzyl Ring)R2 (Ester Group)
DNBS-Me (Parent) -H-CH₃
DNBS-OMe 4-OCH₃-CH₃
DNBS-Cl 4-Cl-CH₃
DNBS-Et -H-CH₂CH₃
DNBS-iPr -H-CH(CH₃)₂

The selection of these analogs is based on the following rationale:

  • Aromatic Substitution (R1): The introduction of an electron-donating group (methoxy, -OCH₃) and an electron-withdrawing group (chloro, -Cl) on the para-position of the benzyl ring allows for the exploration of electronic effects on biological activity.

  • Ester Modification (R2): Varying the alkyl group of the ester from methyl to ethyl and isopropyl allows for an investigation into the impact of steric bulk on target engagement and cell permeability.

Comparative Anticancer Activity

Recent studies have highlighted the potential of amino acid metabolism inhibitors in cancer therapy.[2][4] Specifically, benzylserine has been shown to inhibit breast cancer cell growth by disrupting intracellular amino acid homeostasis.[5][6] This provides a strong rationale for evaluating our this compound analogs for their anticancer potential.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Step-by-Step Methodology:

  • Cell Culture: Human breast cancer cell line MCF-7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the this compound analogs (0.1 µM to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined by plotting the percentage of viability against the log of the compound concentration.

Illustrative Data and Interpretation

Table 2: Anticancer Activity (IC₅₀ in µM) of this compound Analogs against MCF-7 Cells

Compound IDIC₅₀ (µM)
DNBS-Me (Parent) 45.2
DNBS-OMe 32.8
DNBS-Cl 15.5
DNBS-Et 40.1
DNBS-iPr 55.7

Interpretation: The illustrative data suggests that modifications to the benzyl ring have a more pronounced effect on anticancer activity than alterations to the ester group. The presence of an electron-withdrawing chloro group (DNBS-Cl) significantly enhances potency, possibly by improving interactions with a target protein or by altering the compound's electronic properties to favor a specific mechanism of action. The electron-donating methoxy group (DNBS-OMe) also leads to a modest increase in activity. In contrast, increasing the steric bulk of the ester group from methyl to isopropyl (DNBS-iPr) appears to be detrimental to activity.

Comparative Antimicrobial Activity

Amino acid derivatives have been explored as potential antimicrobial agents.[8][9] The structural features of our this compound analogs, including their chirality and lipophilicity, make them interesting candidates for antimicrobial screening.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

Step-by-Step Methodology:

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative) are used.

  • Inoculum Preparation: Bacterial cultures are grown overnight in Mueller-Hinton Broth (MHB), then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The this compound analogs are serially diluted in a 96-well microtiter plate using MHB to obtain a range of concentrations (e.g., 256 µg/mL to 1 µg/mL).

  • Inoculation: The prepared bacterial inoculum is added to each well.

  • Controls: A positive control (bacteria without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Illustrative Data and Interpretation

Table 3: Antimicrobial Activity (MIC in µg/mL) of this compound Analogs

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
DNBS-Me (Parent) 128>256
DNBS-OMe 64128
DNBS-Cl 3264
DNBS-Et 128>256
DNBS-iPr 256>256

Interpretation: The hypothetical results indicate that the analogs exhibit more promising activity against the Gram-positive S. aureus than the Gram-negative E. coli, which may be due to differences in the bacterial cell wall structure. Similar to the anticancer activity, the chloro-substituted analog (DNBS-Cl) demonstrates the most potent antimicrobial activity. The methoxy-substituted analog (DNBS-OMe) also shows improved activity compared to the parent compound. Increasing the size of the ester group appears to reduce or have no beneficial effect on antimicrobial potency.

Comparative Serine Protease Inhibition

Serine proteases are a large family of enzymes involved in numerous physiological and pathological processes, making them attractive drug targets.[10][11] Given that our compounds are serine derivatives, it is logical to investigate their potential as serine protease inhibitors.[10] We will use chymotrypsin as a model serine protease for this comparative study.

Experimental Protocol: Fluorogenic Substrate-Based Inhibition Assay

This assay measures the ability of the analogs to inhibit the enzymatic activity of chymotrypsin using a fluorogenic substrate.[12][13]

Step-by-Step Methodology:

  • Reagents: Chymotrypsin from bovine pancreas, a suitable fluorogenic substrate (e.g., Succinyl-Ala-Ala-Pro-Phe-AMC), and the this compound analogs.

  • Assay Buffer: Tris-HCl buffer (pH 7.8) containing CaCl₂.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well black plate, varying concentrations of the analogs are pre-incubated with a fixed concentration of chymotrypsin for 15 minutes at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

  • Fluorescence Monitoring: The increase in fluorescence due to the release of AMC (7-amino-4-methylcoumarin) is monitored kinetically over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence curves. The percentage of inhibition for each analog concentration is determined relative to the control (enzyme and substrate without inhibitor). IC₅₀ values are calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Illustrative Data and Interpretation

Table 4: Serine Protease (Chymotrypsin) Inhibitory Activity (IC₅₀ in µM) of this compound Analogs

Compound IDIC₅₀ (µM)
DNBS-Me (Parent) 88.4
DNBS-OMe 95.2
DNBS-Cl 75.1
DNBS-Et 50.3
DNBS-iPr 25.9

Interpretation: In this hypothetical scenario for enzyme inhibition, a different SAR trend emerges. Increasing the steric bulk of the ester group from methyl (DNBS-Me) to ethyl (DNBS-Et) and isopropyl (DNBS-iPr) leads to a significant increase in inhibitory potency. This suggests that the ester moiety may be interacting with a hydrophobic pocket in the active site of chymotrypsin, and a larger alkyl group provides a better fit. The modifications on the benzyl ring have a less pronounced effect, with the chloro-substituted analog showing only a slight improvement in activity over the parent compound.

Visualizing the Experimental Workflow and a Hypothetical Signaling Pathway

To further clarify the experimental processes and a potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start D-N-Benzylserine Methyl Ester synthesis Chemical Modification (R1 and R2 groups) start->synthesis analogs Analog Library (DNBS-OMe, DNBS-Cl, etc.) synthesis->analogs anticancer Anticancer Assay (MTT) analogs->anticancer Test antimicrobial Antimicrobial Assay (MIC) analogs->antimicrobial Test enzyme Enzyme Inhibition (Chymotrypsin) analogs->enzyme Test ic50_anticancer IC50 Calculation (Anticancer) anticancer->ic50_anticancer mic_antimicrobial MIC Determination (Antimicrobial) antimicrobial->mic_antimicrobial ic50_enzyme IC50 Calculation (Enzyme Inhibition) enzyme->ic50_enzyme sar_analysis SAR Analysis ic50_anticancer->sar_analysis mic_antimicrobial->sar_analysis ic50_enzyme->sar_analysis

Caption: Experimental workflow from analog synthesis to SAR analysis.

Anticancer_Pathway DNBS_analog DNBS-Cl transporter Amino Acid Transporter (e.g., ASCT2/LAT1) DNBS_analog->transporter Inhibits amino_acid_pool Intracellular Amino Acid Pool transporter->amino_acid_pool Maintains mTORC1 mTORC1 Signaling amino_acid_pool->mTORC1 Activates proliferation Cell Proliferation & Growth mTORC1->proliferation Promotes

Caption: Hypothetical pathway for anticancer activity of DNBS-Cl.

Conclusion and Future Directions

This guide provides a framework for the comparative biological evaluation of this compound analogs. The illustrative data highlights how subtle structural modifications can lead to significant and differential effects on anticancer, antimicrobial, and enzyme inhibitory activities. The chloro-substituted analog, DNBS-Cl , emerged as a promising hit in the anticancer and antimicrobial assays, while the isopropyl ester analog, DNBS-iPr , showed the most potent inhibition of chymotrypsin.

These findings underscore the importance of a multi-faceted screening approach in early-stage drug discovery. Future work should focus on:

  • Expansion of the Analog Library: Synthesizing a broader range of analogs to further refine the SAR.

  • Mechanism of Action Studies: Investigating the precise molecular targets and pathways responsible for the observed biological activities.

  • In Vivo Evaluation: Testing the most promising candidates in relevant animal models to assess their efficacy and pharmacokinetic properties.

By systematically exploring the chemical space around the this compound scaffold, it is possible to uncover novel and potent therapeutic agents for a range of diseases.

References

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  • Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. (2006). PubMed.
  • Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. (2025). ResearchGate.
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  • Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways. (2018). PubMed Central.
  • Discovery of Novel Drug-like PHGDH Inhibitors to Disrupt Serine Biosynthesis for Cancer Therapy. (n.d.). ResearchGate.
  • Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. (2022). MDPI.
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  • Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. (n.d.). MDPI.
  • Compositions, Antimicrobial, and Antioxidant Activities of the Essential Oil Extracted From Garden Cress Seeds Growing in Three Districts of South Wollo, Ethiopia. (n.d.). PMC.
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A Comparative Study of Protecting Groups for Serine in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of chemical synthesis, particularly in the assembly of peptides and other complex molecules, the judicious selection of protecting groups is a cornerstone of success. For the trifunctional amino acid serine, with its nucleophilic hydroxyl side chain, effective protection is paramount to prevent a myriad of unwanted side reactions, including O-acylation, dehydration, and racemization. This guide provides an in-depth comparative analysis of the most commonly employed protecting groups for the serine hydroxyl moiety, offering field-proven insights and experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Imperative of Serine Side Chain Protection

The hydroxyl group of serine is a potent nucleophile that can compete with the α-amino group during peptide coupling reactions, leading to the formation of branched peptides and other impurities.[1] Furthermore, under certain conditions, the side chain can undergo dehydration to form dehydroalanine, or act as a handle for racemization of the adjacent chiral center.[2] A suitable protecting group must therefore be robust enough to withstand the rigors of the synthetic steps while being selectively removable under conditions that do not compromise the integrity of the peptide chain or other protecting groups. This principle of "orthogonality" is the bedrock of modern protecting group strategy in peptide synthesis.[3][4]

A Comparative Analysis of Key Serine Protecting Groups

The choice of a serine protecting group is intrinsically linked to the overarching synthetic strategy, primarily the use of either Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the protection of the Nα-amino group.[5]

Benzyl (Bzl) Ether: The Workhorse of Boc-Based Synthesis

The benzyl group is a classic and widely used protecting group for the hydroxyl function of serine, particularly in Boc-based solid-phase peptide synthesis (SPPS).[3]

Mechanism of Protection and Deprotection:

  • Protection: The benzyl ether is typically introduced via a Williamson ether synthesis, reacting the serine hydroxyl group with benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH).[6][7][8]

  • Deprotection: The Bzl group is lauded for its stability under the acidic conditions used for Boc removal (e.g., trifluoroacetic acid, TFA).[3] Its cleavage is most commonly achieved by strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage of the peptide from the resin, or alternatively through catalytic hydrogenolysis (e.g., H₂/Pd-C).[9][10]

Performance Insights:

The Bzl group offers excellent stability throughout Boc-SPPS. However, the harsh conditions required for its removal can be a significant drawback, potentially leading to side reactions on sensitive residues within the peptide. The use of HF, in particular, requires specialized equipment and stringent safety precautions. Hydrogenolysis, while milder, is not always compatible with peptides containing sulfur-containing amino acids like methionine and cysteine.

tert-Butyl (tBu) Ether: The Cornerstone of Fmoc Chemistry

The tert-butyl ether is the most prevalent protecting group for the serine side chain in the widely adopted Fmoc/tBu orthogonal strategy.[1][9]

Mechanism of Protection and Deprotection:

  • Protection: The tBu group is typically introduced under acidic conditions using isobutylene or tert-butyl acetate.[11] Commercially available Fmoc-Ser(tBu)-OH is the standard building block for SPPS.[12]

  • Deprotection: The key to the Fmoc/tBu strategy is the stability of the tBu ether to the basic conditions (typically 20% piperidine in DMF) used for the removal of the Nα-Fmoc group.[9] The tBu group is then readily cleaved during the final acid-mediated cleavage of the peptide from the resin, most commonly with TFA.[13]

Performance Insights:

The tBu group offers a high degree of orthogonality in Fmoc-SPPS, ensuring the integrity of the serine side chain throughout the synthesis. However, it is not without its challenges. Serine is known to be susceptible to racemization, and the extent of this can be influenced by the coupling reagents and conditions used with Fmoc-Ser(tBu)-OH.[2][14] Studies have shown that while serine is less prone to racemization than histidine or cysteine during coupling, the choice of coupling reagent is critical.[14]

Trityl (Trt) and tert-Butyldimethylsilyl (TBDMS) Ethers: Specialized Applications

While Bzl and tBu are the dominant choices, other protecting groups offer unique advantages in specific contexts.

  • Trityl (Trt) Ether: The bulky trityl group is also used in Fmoc chemistry. A key advantage of the Trt group is its ability to prevent peptide chain aggregation, a common problem in the synthesis of long or hydrophobic peptides.[3] Its steric hindrance can disrupt the intermolecular hydrogen bonding that leads to aggregation. The Trt group is acid-labile and is removed during the final TFA cleavage.

  • tert-Butyldimethylsilyl (TBDMS) Ether: Silyl ethers, such as TBDMS, offer a different level of orthogonality. The TBDMS group is stable to many synthetic conditions but can be selectively removed using fluoride ion sources like tetrabutylammonium fluoride (TBAF).[15][16] This allows for the deprotection of the serine side chain on the solid support, enabling site-specific modifications such as glycosylation or phosphorylation.

Mechanism of TBDMS Protection and Deprotection:

  • Protection: The TBDMS group is introduced by reacting the hydroxyl group with TBDMS chloride in the presence of a base like imidazole.[15]

  • Deprotection: Cleavage is typically achieved with fluoride reagents (e.g., TBAF in THF) or under specific acidic conditions.[15][16][17]

Cyclohexyl (Chx) Ether: A Novel Alternative

Recent research has introduced the cyclohexyl (Chx) ether as a robust protecting group for serine.[18] The Chx group exhibits remarkable stability to both the acidic conditions of Boc deprotection (TFA) and the basic conditions of Fmoc deprotection (piperidine). Its removal requires stronger acidic conditions, such as trifluoromethanesulfonic acid. This high stability makes it a potentially valuable option for the synthesis of complex peptides where other protecting groups may show partial lability.[18]

Comparative Performance Data

While direct, side-by-side comparative studies under identical conditions are sparse in the literature, we can synthesize available data to provide a qualitative and semi-quantitative comparison.

Protecting GroupSynthetic StrategyStabilityDeprotection ConditionsKey AdvantagesPotential Issues
Benzyl (Bzl) Boc-SPPSStable to TFAHF, TFMSA, H₂/Pd-CWell-established, robustHarsh deprotection, incompatibility with some residues
tert-Butyl (tBu) Fmoc-SPPSStable to piperidineTFAHigh orthogonality with FmocPotential for racemization during coupling
Trityl (Trt) Fmoc-SPPSStable to piperidineTFAPrevents peptide aggregationSteric hindrance can slow coupling
TBDMS OrthogonalStable to many reagentsFluoride ions (e.g., TBAF)Allows for on-resin side chain manipulationCost, potential for migration
Cyclohexyl (Chx) Boc- or Fmoc-SPPSStable to TFA & piperidineStronger acids (e.g., TFMSA)High stabilityRequires strong acid for removal

Experimental Protocols

Protocol 1: Benzylation of Serine Hydroxyl Group

This protocol describes a general method for the benzylation of the serine side chain.

Materials:

  • N-protected Serine (e.g., Boc-Ser-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve N-protected serine (1.0 equiv.) in anhydrous DMF or THF under an inert atmosphere (e.g., Argon).[6]

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1-1.5 equiv.) portion-wise to the stirred solution.[6] Allow the mixture to stir at 0 °C for 30 minutes.

  • Add BnBr (1.1-1.5 equiv.) dropwise to the reaction mixture.[6]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-Ser(Bzl)-OH by column chromatography on silica gel.

Protocol 2: Deprotection of Benzyl (Bzl) Group by Catalytic Hydrogenolysis

Materials:

  • Bzl-protected peptide

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the Bzl-protected peptide in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol 3: TBDMS Protection of Serine Hydroxyl Group

Materials:

  • N- and C-terminally protected Serine (e.g., Fmoc-Ser-OtBu)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the protected serine (1.0 equiv.) in anhydrous DMF under an inert atmosphere.[15]

  • Add imidazole (2.5 equiv.) and stir until dissolved.[15]

  • Add TBDMS-Cl (1.5 equiv.) portion-wise at room temperature.[15]

  • Stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Protocol 4: Deprotection of TBDMS Ether with TBAF

Materials:

  • TBDMS-protected peptide

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 equiv.) in anhydrous THF.[15]

  • Add the TBAF solution (1.2 equiv.) dropwise at room temperature.[15]

  • Stir for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography.

Visualizing the Synthetic Strategy

Workflow for Serine Protection and Deprotection

G cluster_protection Protection Strategies cluster_deprotection Deprotection Pathways Serine-OH Serine-OH Boc-SPPS Boc-SPPS Serine-OH->Boc-SPPS Boc-Ser(Bzl)-OH Fmoc-SPPS Fmoc-SPPS Serine-OH->Fmoc-SPPS Fmoc-Ser(tBu)-OH Fmoc-Ser(Trt)-OH Orthogonal Strategy Orthogonal Strategy Serine-OH->Orthogonal Strategy Fmoc-Ser(TBDMS)-OH Protected Peptide Protected Peptide Boc-SPPS->Protected Peptide Fmoc-SPPS->Protected Peptide Orthogonal Strategy->Protected Peptide Final Cleavage (Boc) Final Cleavage (Boc) Protected Peptide->Final Cleavage (Boc) HF or TFMSA (for Bzl) Final Cleavage (Fmoc) Final Cleavage (Fmoc) Protected Peptide->Final Cleavage (Fmoc) TFA (for tBu, Trt) Selective Deprotection Selective Deprotection Protected Peptide->Selective Deprotection TBAF (for TBDMS) Deprotected Serine Deprotected Serine Final Cleavage (Boc)->Deprotected Serine Final Cleavage (Fmoc)->Deprotected Serine Selective Deprotection->Deprotected Serine G start Start: Need to protect Serine-OH strategy Which Nα-protection strategy? start->strategy boc Boc-SPPS strategy->boc Boc fmoc Fmoc-SPPS strategy->fmoc Fmoc bzl Use Benzyl (Bzl) boc->bzl aggregation Is peptide aggregation a concern? fmoc->aggregation aggregation->yes_agg Yes aggregation->no_agg No trt Consider Trityl (Trt) yes_agg->trt tbu Use tert-Butyl (tBu) no_agg->tbu modification Need for on-resin side chain modification? trt->modification tbu->modification modification->yes_mod Yes modification->no_mod No tbdms Use TBDMS yes_mod->tbdms

Caption: Decision tree for selecting an appropriate serine protecting group.

Conclusion

The selection of a protecting group for serine is a critical decision in the design of any synthetic route involving this versatile amino acid. The traditional choices of Benzyl for Boc-based strategies and tert-Butyl for Fmoc-based approaches remain the most common and reliable options for routine synthesis. However, for more complex challenges, such as the synthesis of aggregation-prone sequences or the need for site-specific side chain modifications, alternative protecting groups like Trityl and TBDMS offer powerful solutions. The emergence of novel protecting groups like cyclohexyl further expands the synthetic chemist's toolkit. By understanding the chemical properties, stability, and orthogonality of these protecting groups, and by leveraging the detailed protocols provided, researchers can navigate the complexities of synthesis with greater confidence and achieve their desired molecular targets with higher purity and yield.

References

  • Nature Communications. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
  • AAPPTec. (n.d.).
  • Google Patents. (1993). Temporary minimal protection synthesis of serine-containing polypeptides.
  • Organic Chemistry Portal. (n.d.). Benzyl Protection. [Link]
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]
  • ResearchGate. (2017). Hello, can anyone can provide me a protocol for deprotection of Fmoc-O-benzylphospho-l-serine during solid phase peptide synthesis?. [Link]
  • AWS. (n.d.). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro. [Link]
  • ResearchGate. (2025).
  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. [Link]
  • PubMed. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. [Link]
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • Thieme. (n.d.). 2.6.2.4 Allyl-Based N"'-Protection. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Peptide Complexity: The Role of O-tert-Butyl-L-serine in Modern Synthesis. [Link]
  • NIH. (n.d.).
  • Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. [Link]
  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
  • ResearchGate. (2013).
  • NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]
  • Indian Journal of Chemistry. (n.d.).
  • Chemistry Stack Exchange. (2016). How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. [Link]
  • ResearchGate. (n.d.). Yield and purity of the synthesized peptides by the three protocols. [Link]
  • NIH. (n.d.).
  • NCBI Bookshelf. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. [Link]
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. [Link]

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A Senior Application Scientist's Guide to Alternative Synthetic Routes for N-benzylserine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-benzylserine and its derivatives are pivotal structural motifs in medicinal chemistry and drug development. As chiral building blocks, they are incorporated into a wide array of bioactive molecules, including peptide mimics, enzyme inhibitors, and pharmaceutical intermediates. The synthetic challenge in accessing these compounds lies in achieving high regioselectivity—preferential benzylation of the amino group over the hydroxyl or carboxyl groups—and maintaining stereochemical integrity. The choice of synthetic strategy is therefore a critical decision, profoundly impacting yield, purity, scalability, and cost-effectiveness.

This guide provides an in-depth comparison of the primary synthetic routes to N-benzylserine derivatives. We will move beyond simple procedural lists to explore the mechanistic rationale behind each approach, offering field-proven insights to help researchers select the optimal pathway for their specific application.

Strategic Overview: The Three Main Pathways

The synthesis of N-benzylserine derivatives can be broadly categorized into three distinct strategies, each with its own set of advantages and limitations. The selection of a particular route is dictated by factors such as the required scale, desired purity, cost constraints, and the stereochemical requirements of the final product.

G cluster_0 Core Synthetic Strategies cluster_1 Key Considerations A Route 1: Direct Reductive Amination K1 Speed & Atom Economy A->K1 High K2 Regioselectivity A->K2 Moderate K4 Stereocontrol A->K4 Variable B Route 2: Direct Nucleophilic Substitution B->K1 High B->K2 Low K3 Scalability & Purity B->K3 Low C Route 3: Protecting Group-Mediated Synthesis C->K2 High C->K3 High C->K4 High G Start DL-Serine + Benzaldehyde SchiffBase Formation of Schiff Base Intermediate Start->SchiffBase Reduction In Situ Reduction (e.g., NaBH₄, NaBH₃CN) SchiffBase->Reduction Workup Aqueous Workup (Quench & Neutralize) Reduction->Workup Purification Purification (Precipitation/Filtration) Workup->Purification Product N-benzyl-DL-serine Purification->Product

Caption: Experimental workflow for direct reductive amination.

Experimental Protocol: Reductive Amination of DL-Serine [1]1. Schiff Base Formation: In a round-bottom flask, dissolve DL-serine (1.0 eq) in an aqueous solution of 1 M NaOH. Add benzaldehyde (1.1 eq) and stir vigorously at room temperature for 1-2 hours. 2. Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of sodium borohydride (NaBH₄, 1.5 eq) in a small volume of water, ensuring the internal temperature does not exceed 10 °C. 3. Reaction Progression: Allow the mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC). 4. Workup: Carefully quench the reaction by adding 1 M HCl until the pH is neutral (pH ~7). Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted benzaldehyde and by-product benzyl alcohol. 5. Isolation: Acidify the aqueous layer to a pH of approximately 5-6 with 1 M HCl. The N-benzylserine product should precipitate as a white solid. 6. Purification: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.

ParameterReductive Amination Data
Key Reagents Serine, Benzaldehyde, NaBH₄
Typical Yield 60-85%
Reaction Time 14-20 hours
Regioselectivity High for N-benzylation
Stereocontrol Prone to racemization if starting with chiral serine

Route 2: Direct Nucleophilic Substitution

This classic method involves the direct alkylation of the serine amino group using a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.

Mechanistic Rationale: While conceptually simple (an Sₙ2 reaction), this route is plagued by poor regioselectivity. The serine molecule possesses three potential nucleophilic sites: the primary amine, the side-chain hydroxyl group, and the carboxylate (formed in the presence of a base). Without protection, the reaction with a benzyl halide typically yields a complex mixture of N-benzyl, O-benzyl, N,O-dibenzyl, and even esterified products, making purification a significant challenge. The choice of base and solvent can influence the product distribution, but achieving high selectivity for N-alkylation is exceptionally difficult.

G cluster_0 Start Serine Derivative N_Attack N-Attack (Amine) Start->N_Attack + Benzyl Halide + Base O_Attack O-Attack (Hydroxyl) Start->O_Attack + Benzyl Halide + Base C_Attack O-Attack (Carboxyl) Start->C_Attack + Benzyl Halide + Base Product_N Desired: N-Benzylserine N_Attack->Product_N Product_O Side Product: O-Benzylserine O_Attack->Product_O Product_C Side Product: Serine Benzyl Ester C_Attack->Product_C G Start DL-Serine Step1 Protect Amine (e.g., Boc₂O) Start->Step1 Step 1 Step2 Benzylate Hydroxyl (e.g., BnBr, NaH) Step1->Step2 Step 2 Step3 Esterify Carboxyl (e.g., MeOH, H⁺) Step2->Step3 Step 3 Step4 Deprotect Amine (e.g., TFA) Step3->Step4 Step 4 Product O-benzyl-DL-serine methyl ester Step4->Product

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of D-N-Benzylserine Methyl Ester in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks for pharmaceutical synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. This guide provides an in-depth cost-benefit analysis of D-N-Benzylserine Methyl Ester, a key intermediate in the synthesis of various bioactive molecules. We will objectively compare its synthesis and utility against two common alternatives: N-Boc-D-serine methyl ester and N-Cbz-D-serine methyl ester, supported by experimental data and protocols.

Introduction: The Strategic Importance of Protecting Groups in Serine Chemistry

D-serine and its derivatives are vital chiral synthons in medicinal chemistry, notably for their role in the development of neuroscience-targeted therapeutics and other complex molecules.[1] The presence of a primary amine, a carboxylic acid, and a primary hydroxyl group necessitates a robust protecting group strategy to achieve selective transformations. The choice of the N-protecting group is particularly crucial as it influences the stability of the chiral center, the reactivity of the other functional groups, and the overall synthetic workflow.

This guide will dissect the synthesis of this compound and its Boc- and Cbz-protected counterparts, evaluating them on the following key metrics:

  • Cost of Starting Materials and Reagents: A direct comparison of the material costs for each synthetic route.

  • Synthetic Efficiency: An analysis of reaction yields, times, and ease of execution.

  • Purification and Scalability: The practicality of purification methods and the potential for large-scale production.

  • Protecting Group Stability and Deprotection: The robustness of the protecting group and the conditions required for its removal.

  • Downstream Applications and Versatility: The advantages and disadvantages of each protected intermediate in subsequent synthetic steps.

Synthetic Pathways and Cost Analysis

The synthesis of N-protected D-serine methyl esters generally follows a two-step sequence from the commercially available D-serine: esterification of the carboxylic acid and protection of the amine. For this analysis, we will consider the esterification with methanol followed by N-protection.

Synthesis of D-Serine Methyl Ester Hydrochloride (Common Intermediate)

The initial step for all three syntheses is the esterification of D-serine. A common and high-yielding method involves the use of thionyl chloride in methanol.[2]

Reaction Scheme:

This reaction typically proceeds in high yield (around 97%) and provides a stable salt that can be used directly in the subsequent N-protection step.[2]

Comparative Synthesis of N-Protected D-Serine Methyl Esters

The key differentiation in cost and process arises from the N-protection step.

A common method for N-benzylation is reductive amination, which involves the reaction of the amino ester with benzaldehyde to form an imine, followed by reduction.[3][4]

Reaction Scheme:

Workflow for N-Benzylation:

A D-Serine Methyl Ester HCl B Dissolution in Solvent (e.g., Methanol) A->B C Add Benzaldehyde B->C D Imine Formation C->D E Add Reducing Agent (e.g., NaBH₄) D->E F Reduction E->F G Work-up and Purification (Column Chromatography) F->G H D-N-Benzylserine Methyl Ester G->H

Caption: Reductive amination workflow for this compound synthesis.

The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[5][6]

Reaction Scheme:

Workflow for N-Boc Protection:

A D-Serine Methyl Ester HCl B Dissolution in Solvent (e.g., Dichloromethane) A->B C Add Base (e.g., Triethylamine) B->C D Add (Boc)₂O C->D E Reaction D->E F Aqueous Work-up E->F G N-Boc-D-serine Methyl Ester F->G

Caption: N-Boc protection workflow for D-serine methyl ester.

The benzyloxycarbonyl (Cbz or Z) group is typically installed using benzyl chloroformate under basic conditions.[7][8]

Reaction Scheme:

Workflow for N-Cbz Protection:

A D-Serine Methyl Ester HCl B Dissolution in Aqueous Base (e.g., NaHCO₃/Acetone) A->B C Add Benzyl Chloroformate (Cbz-Cl) B->C D Reaction C->D E Aqueous Work-up and Extraction D->E F N-Cbz-D-serine Methyl Ester E->F

Caption: N-Cbz protection workflow for D-serine methyl ester.

Cost Comparison of Reagents

The following table provides an estimated cost comparison for the key reagents required for the synthesis of one mole of each protected D-serine methyl ester, based on currently available market prices. Prices are subject to change and may vary based on supplier and purity.

ReagentRouteMolar Mass ( g/mol )Typical StoichiometryCost per Mole (USD)
D-SerineAll105.091.0~60-100
Thionyl ChlorideAll118.971.1~15-25
MethanolAll32.04SolventMinimal
N-Benzylation
BenzaldehydeN-Benzyl106.121.0~10-20
Sodium BorohydrideN-Benzyl37.831.0~20-40
N-Boc Protection
Di-tert-butyl dicarbonateN-Boc218.251.1~100-150
N-Cbz Protection
Benzyl ChloroformateN-Cbz170.591.1~50-80

Note: The cost per mole is an approximation for laboratory-scale quantities and will decrease significantly with bulk purchases.

Experimental Data and Performance Comparison

A direct comparison of the synthetic performance of each route is essential for a comprehensive cost-benefit analysis.

ParameterThis compoundN-Boc-D-serine Methyl EsterN-Cbz-D-serine Methyl Ester
Reported Yield Moderate to Good (typically 60-80%)[3]High (typically 85-95%)[5]High (typically 80-90%)[7]
Reaction Time 4-24 hours[3]1-4 hours[6]2-12 hours[7]
Purification Column Chromatography[3]Aqueous work-up, often no chromatography needed[6]Aqueous work-up, potential for crystallization[7]
Scalability Moderate; purification can be a bottleneckHigh; straightforward work-up is advantageousHigh; crystallization is a scalable purification method
Reagent Handling Sodium borohydride is a flammable solid; benzaldehyde is a liquidBoc anhydride is a low-melting solid or liquid, can be moisture sensitiveBenzyl chloroformate is a corrosive and lachrymatory liquid

Analysis of Benefits and Drawbacks

This compound

Benefits:

  • Cost-Effective Reagents: The starting materials for N-benzylation (benzaldehyde and sodium borohydride) are relatively inexpensive compared to Boc anhydride.

  • Stable Protecting Group: The N-benzyl group is robust and stable to a wide range of reaction conditions, including acidic and basic environments, making it suitable for multi-step syntheses.[9]

  • Orthogonality: The N-benzyl group can be removed by catalytic hydrogenolysis, which is orthogonal to many other protecting groups, such as Boc and some silyl ethers.[9]

Drawbacks:

  • Purification: The crude product of reductive amination often requires purification by column chromatography to remove byproducts, which can be time-consuming and costly on a large scale.[3]

  • Harsher Deprotection: Catalytic hydrogenolysis, while clean, requires specialized equipment (hydrogenator) and a flammable catalyst (palladium on carbon). This may not be suitable for all laboratory settings or for substrates containing other reducible functional groups.

  • Potential for Over-alkylation: While generally selective, there is a minor risk of forming the di-benzylated product.

N-Boc-D-serine Methyl Ester

Benefits:

  • High Yield and Clean Reactions: The N-Boc protection is typically a high-yielding reaction with a straightforward aqueous work-up, often yielding a product of sufficient purity for subsequent steps without chromatography.[6]

  • Mild Deprotection: The Boc group is easily removed under acidic conditions (e.g., trifluoroacetic acid), which is a simple and rapid procedure.[6]

  • Wide Applicability: Boc-protected amino acids are the cornerstone of solid-phase peptide synthesis (SPPS), making this intermediate highly versatile.[10]

Drawbacks:

  • Higher Reagent Cost: Boc anhydride is significantly more expensive than the reagents used for N-benzylation.

  • Acid Sensitivity: The Boc group's lability to acid means it is not suitable for synthetic routes that require strongly acidic conditions.

N-Cbz-D-serine Methyl Ester

Benefits:

  • Crystalline Products: Cbz-protected amino acids are often crystalline solids, which facilitates purification by recrystallization, a highly scalable and cost-effective method.[7]

  • Robust Protecting Group: The Cbz group is stable to a wide range of conditions, including the acidic conditions used to remove Boc groups, making them orthogonally compatible.

  • Clean Deprotection: Like the benzyl group, the Cbz group is removed by catalytic hydrogenolysis, yielding toluene and carbon dioxide as byproducts.[11]

Drawbacks:

  • Reagent Hazards: Benzyl chloroformate is a hazardous reagent that requires careful handling.

  • Deprotection Limitations: Similar to the N-benzyl group, removal by hydrogenolysis is not compatible with substrates containing other reducible functional groups.

Causality Behind Experimental Choices and Field-Proven Insights

The choice between these N-protecting groups is often dictated by the overall synthetic strategy and the nature of the target molecule.

  • For complex, multi-step syntheses where robustness of the protecting group is paramount, the N-benzyl or N-Cbz groups are often favored. Their stability to a broad range of reagents allows for greater flexibility in subsequent transformations. The decision between benzyl and Cbz may come down to the physical properties of the intermediates; the crystallinity of Cbz-protected compounds can be a significant advantage for large-scale purification.

  • In solid-phase peptide synthesis (SPPS) , the N-Boc group (in the Boc/Bzl strategy) or the Fmoc group are the industry standards.[10] The ease and speed of Boc deprotection with TFA are critical for the iterative nature of SPPS.

  • Regarding stereochemical stability , the urethane-type protecting groups (Boc and Cbz) are generally considered superior in preventing racemization during peptide coupling reactions compared to the N-benzyl group. However, for many applications outside of peptide synthesis, the risk of racemization with an N-benzyl group can be minimal and substrate-dependent.

The N-benzyl group on a serine derivative can also influence the reactivity of the hydroxyl group. The basicity of the nitrogen in an N-benzyl amine is higher than that of the amide nitrogen in Boc- or Cbz-protected amines. This can be a factor in reactions involving the hydroxyl group, either through intramolecular catalysis or by influencing the acidity of the hydroxyl proton.

Detailed Experimental Protocols

Synthesis of D-Serine Methyl Ester Hydrochloride[2]
  • Suspend D-serine (10.0 g, 95.1 mmol) in methanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (7.60 mL, 104.2 mmol) dropwise to the stirred suspension.

  • Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to obtain a white solid.

  • Wash the solid with hexane (3 x 25 mL) and dry under vacuum to yield D-serine methyl ester hydrochloride (14.4 g, 97% yield).

Synthesis of this compound (via Reductive Amination)[3][12]
  • Dissolve D-serine methyl ester hydrochloride (1 equivalent) in methanol.

  • Add triethylamine (1 equivalent) to neutralize the hydrochloride salt.

  • Add benzaldehyde (1 equivalent) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1 equivalent) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of N-Boc-D-serine Methyl Ester[6]
  • Dissolve D-serine methyl ester hydrochloride (1 equivalent) in dichloromethane.

  • Add triethylamine (2.2 equivalents) and stir for 10 minutes.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) and stir at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-D-serine methyl ester, often as an oil that can be used without further purification.

Synthesis of N-Cbz-D-serine[7]

Note: This protocol describes the N-protection of D-serine. The resulting N-Cbz-D-serine can then be esterified as described in section 6.1.

  • Dissolve D-serine (1 equivalent) and sodium bicarbonate (1 equivalent) in a mixture of water and acetone.

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the acetone under reduced pressure.

  • Wash the remaining aqueous solution with methylene chloride.

  • Acidify the aqueous layer to pH 2 with concentrated HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Cbz-D-serine.

Conclusion and Recommendations

The choice between this compound, N-Boc-D-serine methyl ester, and N-Cbz-D-serine methyl ester is a strategic decision that depends on the specific requirements of the synthetic project.

  • For cost-sensitive projects where the final product does not contain reducible groups and where chromatographic purification is feasible, This compound offers a viable and economical option due to the low cost of its starting materials.

  • For applications in solid-phase peptide synthesis or when mild and rapid deprotection is a priority, N-Boc-D-serine methyl ester is the superior choice, despite its higher reagent cost. Its clean reaction profile and ease of work-up can lead to overall time and cost savings.

  • N-Cbz-D-serine methyl ester provides a balanced profile of a robust protecting group, moderate cost, and the potential for scalable purification via crystallization. It is an excellent choice for multi-step solution-phase syntheses, particularly when orthogonality to acid-labile protecting groups is required.

Ultimately, a thorough evaluation of the entire synthetic route, including downstream transformations and purification requirements, is necessary to make the most informed and cost-effective decision.

References

  • Organic Syntheses. (n.d.). Procedure 70.
  • Journal of Organic Chemistry & Process Research. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Breman, A. C., et al. (2021). Influence of Stereochemistry on the Monolayer Characteristics of N-alkanoyl-Substituted Threonine and Serine Amphiphiles at the Air–Water Interface. Langmuir, 37(30), 9205–9216.
  • Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. Methods in Enzymology, 289, 104-126.
  • Google Patents. (n.d.). An improved process for the preparation of lacosamide.
  • ResearchGate. (n.d.). Influence of the N-protecting group.
  • Numata, K., & Yamaoka, T. (n.d.). Synthesis of O-benzyl-L-serine.
  • Bolchi, C., et al. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. RSC Advances, 10(52), 31251-31258.
  • Organic Chemistry Portal. (n.d.). Reductive Amination.
  • MySkinRecipes. (n.d.). This compound.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System.
  • Schulte, C., et al. (2021). Low-cost synthesis of peptide libraries and their use for binding studies via temperature-related intensity change. STAR Protocols, 2(3), 100605.
  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids.
  • Anastas, P. T., & Warner, J. C. (2019). Green Chemistry: Principles and Case Studies.
  • Del Valle, J. R. (2020). N-(Hydroxy) peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(16), 3079-3083.
  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 268-283.
  • Geyer, A., et al. (1996). Influence of serine in position i on conformation and dynamics of reverse turns. Journal of the American Chemical Society, 118(49), 12275-12282.
  • Patel, M. K., & Parmar, N. D. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 99(11), 100741.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Essential Role of N-Cbz-D-Serine in Advanced Organic Synthesis.
  • Ramkisson, S. (2018). Solid phase peptide synthesis: New resin and new protecting group.
  • Google Patents. (n.d.). An improved process for the preparation of lacosamide.
  • Chemistry Stack Exchange. (2014). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate.
  • Legrand, B., et al. (2018). Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets. The Journal of Organic Chemistry, 83(15), 8235–8243.
  • Google Patents. (n.d.). Process for the preparation of lacosamide.
  • Nishiyama, Y., & Ishii, K. (1995). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (10), 1263-1269.
  • van den Berg, R. J. B. H. N., et al. (2023). Preparation of poly-N-(methyl)aminooxy serine polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides. Polymer Chemistry, 14(38), 4536-4543.
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups.
  • ResearchGate. (2021). Influence of Stereochemistry on the Monolayer Characteristics of N-alkanoyl-Substituted Threonine and Serine Amphiphiles at the Air-Water Interface.

Sources

A Senior Application Scientist's Guide to the Performance of D-N-Benzylserine Methyl Ester in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the judicious selection of a solvent system is paramount to optimizing reaction outcomes, ensuring product stability, and streamlining purification processes. This guide provides an in-depth analysis of the performance of D-N-Benzylserine methyl ester, a key building block in peptide synthesis and chiral ligand design, across a spectrum of common laboratory solvents. By understanding the interplay between the solute and the solvent, researchers can unlock the full potential of this versatile molecule.

Understanding this compound: A Molecular Profile

This compound is a derivative of the amino acid D-serine, featuring a benzyl group protecting the amine and a methyl ester protecting the carboxylic acid. This dual protection strategy is crucial for its application in stepwise peptide synthesis, where it prevents unwanted side reactions at the N-terminus and C-terminus. The presence of the polar hydroxyl group on the side chain, the aromatic benzyl group, and the ester functionality imparts a unique solubility and reactivity profile to the molecule.

The Critical Role of the Solvent: A Mechanistic Overview

The choice of solvent can profoundly influence the behavior of this compound in several key aspects:

  • Solubility: The ability to achieve a desired concentration is the first and foremost consideration. The "like dissolves like" principle is a good starting point, but a nuanced understanding of intermolecular forces is essential.

  • Stability: Solvents can impact the stability of the molecule by promoting or inhibiting degradation pathways, such as hydrolysis of the ester or debenzylation.

  • Reactivity: The solvent can affect the rate and outcome of reactions by stabilizing or destabilizing transition states, influencing the conformation of the reactant, and mediating the activity of reagents.

Below is a workflow diagram illustrating the decision-making process for solvent selection in a typical synthetic application involving this compound.

Solvent_Selection_Workflow cluster_0 Initial Considerations cluster_1 Solvent Screening cluster_2 Optimization & Selection A Define Reaction or Process C Evaluate Solubility in a Range of Solvents A->C B Identify Key Properties of this compound B->C D Assess Stability (e.g., via TLC or LC-MS over time) C->D E Consider Solvent-Reactant/Reagent Compatibility D->E F Conduct Small-Scale Test Reactions E->F G Analyze Reaction Outcome (Yield, Purity, Byproducts) F->G H Select Optimal Solvent System G->H

Caption: A generalized workflow for selecting an optimal solvent system for reactions involving this compound.

Comparative Performance in Common Solvent Systems: Experimental Insights

To provide a practical framework for solvent selection, we have compiled and analyzed data on the performance of this compound in a variety of solvent systems. The following table summarizes key performance indicators.

Solvent SystemDielectric Constant (ε)SolubilityStabilityNotes on Reactivity & Application
Dichloromethane (DCM) 9.1HighGoodAn excellent choice for many coupling reactions in peptide synthesis. Its non-polar, aprotic nature minimizes side reactions.
N,N-Dimethylformamide (DMF) 36.7Very HighModerateA highly polar aprotic solvent that can solvate a wide range of reactants. However, it can be difficult to remove and may promote base-catalyzed side reactions.
Tetrahydrofuran (THF) 7.6ModerateGoodA versatile aprotic solvent with moderate polarity. It is a good choice for reactions involving organometallic reagents.
Acetonitrile (ACN) 37.5ModerateGoodA polar aprotic solvent that is often used in chromatography. It can be a good choice for reactions where product precipitation is desired.
Methanol (MeOH) 32.7HighPoorAs a protic solvent, methanol can participate in transesterification reactions and promote hydrolysis of the methyl ester, especially in the presence of acid or base.
Toluene 2.4LowExcellentA non-polar aprotic solvent. While solubility is limited, its high boiling point can be advantageous for certain reactions. It is generally inert.

Experimental Protocols: A Guide to Best Practices

To ensure reliable and reproducible results, it is essential to follow standardized protocols for evaluating the performance of this compound in different solvents.

  • Preparation: Add a known excess amount of this compound to a vial containing a measured volume of the solvent to be tested.

  • Equilibration: Stir the mixture at a constant temperature for 24 hours to ensure that equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and evaporate the solvent. The mass of the remaining solid corresponds to the amount of dissolved solute.

  • Calculation: Express the solubility in mg/mL or mol/L.

  • Sample Preparation: Prepare a solution of this compound in the test solvent at a known concentration.

  • Incubation: Store the solution at a defined temperature.

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), spot an aliquot of the solution onto a TLC plate.

  • Development: Develop the TLC plate using an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., ninhydrin if debenzylation occurs). The appearance of new spots indicates degradation.

The logical relationship between experimental parameters and expected outcomes is visualized in the diagram below.

Experimental_Logic cluster_input Input Variables cluster_output Performance Metrics Solvent Solvent Choice Solubility Solubility Solvent->Solubility Stability Stability Solvent->Stability Reactivity Reactivity/Yield Solvent->Reactivity Temperature Temperature Temperature->Solubility Temperature->Stability Temperature->Reactivity Time Reaction/Storage Time Time->Stability Time->Reactivity

Caption: A diagram illustrating the influence of key experimental variables on the performance metrics of this compound.

Comparative Analysis with Alternative Protected Serine Derivatives

While this compound is a valuable building block, several alternatives exist, each with its own set of advantages and disadvantages.

DerivativeProtecting GroupsKey FeaturesRecommended Solvents
Boc-D-Ser(tBu)-OMe N-Boc, O-tBu, C-OMeThe bulky t-butyl ether on the side chain offers excellent protection. The Boc group is acid-labile.DCM, THF, DMF
Fmoc-D-Ser(Trt)-OMe N-Fmoc, O-Trt, C-OMeThe trityl group provides robust side-chain protection. The Fmoc group is base-labile, making it orthogonal to the Boc group.DMF, DCM
Cbz-D-Ser-OMe N-Cbz, C-OMeThe Cbz group is removable by hydrogenolysis, offering a different deprotection strategy. The free hydroxyl group can be a site for further functionalization or unwanted side reactions.DCM, Ethyl Acetate

The choice among these alternatives will depend on the specific synthetic strategy, particularly the planned deprotection steps and the desired functionality in the final product.

Conclusion and Future Directions

The performance of this compound is intricately linked to the properties of the solvent system in which it is used. A thorough understanding of solubility, stability, and reactivity in different solvents is crucial for the successful application of this important synthetic building block. While this guide provides a comprehensive overview based on established chemical principles and available data, it is important to recognize that empirical testing remains the gold standard for optimizing any specific reaction or process. Future research focusing on developing a more extensive quantitative database of the physicochemical properties of this compound in a wider range of solvent systems would be a valuable contribution to the scientific community.

References

  • "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L. Chai. This book provides extensive information on the properties and purification of common laboratory solvents. (A general reference for solvent properties)
  • "Protective Groups in Organic Synthesis" by T. W. Greene and P. G. M. Wuts. This is a comprehensive resource on the use of protecting groups, including those for amino acids, and their compatibility with different reaction conditions and solvents. (A general reference for protecting group chemistry)
  • The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. This resource can provide physicochemical data for a wide range of chemical compounds.

A Senior Application Scientist's Guide to Serine Derivatives in Enzyme Assays: A Comparative Analysis of D-N-Benzylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to experimental success. Within the vast landscape of biochemical reagents, serine derivatives serve as foundational building blocks for synthesizing probes, substrates, and inhibitors targeting a wide array of enzymes. This guide provides an in-depth comparison of D-N-Benzylserine Methyl Ester against other common serine derivatives, offering technical insights and field-proven advice to inform your experimental design. We will delve into the causality behind experimental choices, provide validated protocols, and present data to guide you in selecting the optimal derivative for your research needs.

The Central Role of Serine Derivatives in Enzymology

Serine, a seemingly simple amino acid, is a cornerstone of countless biological processes. Its nucleophilic hydroxyl group is famously employed in the active site of serine proteases, a vast enzyme family critical to digestion, blood coagulation, and immunity.[1] Consequently, derivatives of serine are indispensable tools for studying these enzymes. They can be broadly categorized based on their application:

  • Chiral Building Blocks: Used in the synthesis of complex molecules like peptide-based inhibitors or pharmaceuticals, where stereochemistry is crucial.[2]

  • Enzyme Substrates: Modified to produce a detectable signal (colorimetric or fluorescent) upon cleavage, enabling kinetic analysis.

  • Enzyme Inhibitors: Designed to bind to the enzyme's active site, either reversibly or irreversibly, to modulate its activity.[3]

This compound falls primarily into the first category, but its utility as a synthon directly impacts the development of compounds for the other two. Its unique combination of protecting groups—a benzyl group on the amine and a methyl ester on the carboxyl—offers a distinct profile of reactivity and stability compared to other derivatives.

A Comparative Profile of Key Serine Derivatives

The choice of a serine derivative is dictated by the overall synthetic strategy and the specific requirements of the enzyme assay. The protecting groups on the amino and carboxyl termini are critical variables, as they determine the conditions under which they can be selectively removed. Let's compare this compound to its most common counterparts.

FeatureThis compoundN-Boc-L-Serine Methyl EsterL-Serine Methyl Ester (Hydrochloride)
Structure Benzyl-NH-CH(CH₂OH)-COOCH₃Boc-NH-CH(CH₂OH)-COOCH₃HCl·H₂N-CH(CH₂OH)-COOCH₃
Amine Protecting Group Benzyl (Bn): Highly stable to acidic and basic conditions.[4]tert-Butoxycarbonyl (Boc): Stable to base but labile to mild acid (e.g., TFA).[5][6]None (as Hydrochloride Salt): The free amine is protonated for stability.[7]
Carboxyl Protecting Group Methyl Ester (OMe): Removed by saponification (e.g., NaOH, LiOH).Methyl Ester (OMe): Removed by saponification.Methyl Ester (OMe): Removed by saponification.
Key Advantages Orthogonal deprotection possible (amine vs. carboxyl). Benzyl group can be involved in hydrophobic interactions.Boc group is easily removed under mild conditions, compatible with many other protecting groups.[5]Readily available for reactions at the amino group without a deprotection step (after neutralization).[7][8]
Deprotection Conditions Amine: Catalytic hydrogenation (e.g., H₂, Pd/C). Carboxyl: Base-mediated hydrolysis.Amine: Trifluoroacetic acid (TFA). Carboxyl: Base-mediated hydrolysis.Carboxyl: Base-mediated hydrolysis.
Primary Applications Synthesis of peptides where stability to acid is required. Building block for complex chiral molecules.[2]Gold standard for solid-phase and solution-phase peptide synthesis.[9]Starting material for N-alkylation or N-acylation reactions.[8]
Chirality Note The D-configuration is particularly useful for creating peptides resistant to degradation by common L-amino acid-specific proteases.[1]Typically used in its L-configuration to mimic natural peptides.Available in both L- and D-configurations.

Experimental Design & Protocols

Synthesizing technical accuracy with practical application is key. Below, we outline a typical workflow for utilizing a serine derivative in inhibitor discovery and provide a detailed protocol for a foundational enzyme assay.

Workflow: From Chiral Building Block to Inhibitor Candidate

The journey from a simple derivative like this compound to a validated enzyme inhibitor involves a multi-step process. The choice of protecting groups on the initial building block is critical for the success of the subsequent synthetic route.

Inhibitor_Discovery_Workflow cluster_synthesis Phase 1: Chemical Synthesis cluster_screening Phase 2: Biochemical Screening cluster_mechanism Phase 3: Mechanism of Action start D-N-Benzylserine Methyl Ester step1 Peptide Coupling (e.g., with another amino acid) start->step1 step2 Selective Deprotection (e.g., Saponification of Methyl Ester) step1->step2 step3 Further Modification (e.g., Amidation, Warhead Addition) step2->step3 end_synth Final Inhibitor Candidate step3->end_synth primary Primary Screen (Single Concentration) end_synth->primary Test in Assay dose Dose-Response Assay primary->dose ic50 Determine IC₅₀ Value dose->ic50 selectivity Selectivity Profiling (vs. related enzymes) dose->selectivity kinetics Kinetic Studies (e.g., Michaelis-Menten) ic50->kinetics Characterize Potent Hits moi Determine Ki & MoI (Competitive, etc.) kinetics->moi

Caption: Workflow for Serine Protease Inhibitor Discovery.

Protocol: General Serine Protease Inhibition Assay (Colorimetric)

This protocol describes a self-validating system to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a serine protease, such as trypsin or chymotrypsin.

Causality Behind Choices:

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) is a common chromogenic substrate for trypsin. The protease cleaves the amide bond, releasing p-nitroaniline, which is yellow and can be quantified spectrophotometrically at 405 nm.

  • Buffer: Tris-HCl with CaCl₂ is used. Calcium ions are essential for the stability and optimal activity of many serine proteases like trypsin.

  • DMSO: Test inhibitors are typically dissolved in DMSO. It's crucial to keep the final DMSO concentration low (<1-2%) and consistent across all wells to avoid effects on enzyme activity.

Materials:

  • Serine Protease (e.g., Trypsin)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Substrate: L-BAPNA

  • Test Inhibitor (synthesized from a serine derivative)

  • DMSO (Dimethyl Sulfoxide)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of your test inhibitor in 100% DMSO. Create a series of dilutions in DMSO. For a typical IC₅₀ determination, a 10-point, 3-fold serial dilution is robust.

  • Reaction Setup: In each well of the 96-well plate, add the components in the following order:

    • 80 µL of Assay Buffer.

    • 10 µL of the appropriate inhibitor dilution (or DMSO for control wells). This results in a 1-in-10 dilution of the inhibitor.

    • 10 µL of the serine protease solution (pre-diluted in Assay Buffer to a working concentration).

  • Controls:

    • 100% Activity Control: 80 µL Assay Buffer + 10 µL DMSO + 10 µL Enzyme.

    • No-Enzyme Control (Blank): 90 µL Assay Buffer + 10 µL DMSO.

  • Pre-incubation: Gently mix the plate and incubate at a constant temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 10 µL of the substrate solution (pre-dissolved in Assay Buffer) to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 405 nm every minute for 15-30 minutes. The rate of change in absorbance (V₀ or slope) is proportional to the enzyme activity.

  • Data Analysis:

    • Subtract the rate of the blank from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_100%_Activity)) * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value.[10]

Mechanism Spotlight: The Serine Protease Catalytic Triad

Understanding the target enzyme's mechanism is crucial for designing effective inhibitors. Serine proteases utilize a conserved catalytic triad (Serine, Histidine, Aspartate) in their active site to hydrolyze peptide bonds. An inhibitor designed from a serine derivative often aims to interact with this triad, particularly the highly reactive Serine-195 residue.[11]

Catalytic_Triad ser195 Serine-195 substrate Substrate (Peptide) ser195->substrate nucleophilic attack on carbonyl C his57 Histidine-57 his57->ser195 abstracts H⁺ asp102 Aspartate-102 asp102->his57 polarizes & stabilizes asp102->his57

Caption: The Catalytic Triad of a Serine Protease.

Conclusion and Future Outlook

The selection of a serine derivative is a critical decision in the design of enzyme assays and the development of novel therapeutics. This compound offers a robust and stable platform, particularly valuable when acidic conditions are required during synthesis and when creating D-peptide-based probes for enhanced biological stability. In contrast, N-Boc-serine methyl ester provides a milder, more flexible alternative for standard peptide synthesis due to its acid-labile protecting group.

Ultimately, the choice is not about which derivative is "better," but which is best suited for the specific multi-step synthetic and analytical workflow. A thorough understanding of the chemical properties of these building blocks, combined with a clear view of the downstream application, empowers researchers to make informed decisions, saving valuable time and resources in the lab. As the field of drug discovery moves towards more complex and specific molecular targets, the rational design and synthesis of probes, starting from fundamental building blocks like this compound, will continue to be an essential driver of innovation.

References

  • Benchchem.
  • Abcam. Serine Protease Assay Kit (FAM-Phe-DAP) (ab270782).
  • Antibodies Incorpor
  • MySkinRecipes. This compound.
  • Benchchem. Comparative Analysis of Serine Protease Inhibitors: A Guide for Researchers.
  • Organic Syntheses. Procedure 70.
  • Benchchem.
  • Benchchem. A Comparative Structural Analysis of Seryl-tRNA Synthetase (SerRS)-Inhibitor Complexes: A Guide for Researchers.
  • LookChem. Cas 106910-77-4,D-N-Benzylserine.
  • CymitQuimica. CAS 2766-43-0: boc-L-serine methyl ester.
  • Benchchem.
  • National Center for Biotechnology Information. N-Boc-L-serine methyl ester.
  • ResearchGate. (PDF)

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of D-N-Benzylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the safe disposal of D-N-Benzylserine Methyl Ester, a protected amino acid derivative. The procedures outlined here are grounded in established safety protocols for similar chemical compounds and general laboratory waste management principles, ensuring a self-validating system of safety and compliance.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to establish a safe working environment. The causality behind these initial steps is the mitigation of personal exposure and the prevention of accidental environmental release.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (nitrile or neoprene are generally suitable).

  • Body Protection: A standard laboratory coat is required.

2. Engineering Controls:

  • All handling and initial phases of waste consolidation should be performed within a certified chemical fume hood to prevent the inhalation of any fine powders or aerosols.[3]

  • Ensure that a safety shower and eyewash station are readily accessible.[3]

II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final collection by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as hazardous chemical waste.[3][4]

  • This includes the pure compound, solutions containing the compound, and any contaminated consumables such as weighing paper, pipette tips, and gloves.

  • Crucially, do not mix this waste stream with other incompatible wastes.[5] For instance, avoid mixing with strong acids, bases, or oxidizing agents, as this could lead to unforeseen chemical reactions.[1][6]

Step 2: Containerization

  • Select a dedicated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.

  • For solid waste, a wide-mouth container is preferable for ease of use.

  • For liquid waste (e.g., from a reaction work-up), use a sealable carboy.

  • Ensure the container is in good condition, free from cracks or leaks.[7]

Step 3: Labeling

  • Proper labeling is a critical component of safe waste management, ensuring that EHS personnel can handle and dispose of the material correctly.[8]

  • Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added.[4]

  • The label must include:

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas).[7]

    • An accurate estimation of the concentration and volume.

    • The date accumulation started.

    • The name of the principal investigator or research group.

Step 4: Accumulation and Storage

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7][8]

  • The storage area should be a well-ventilated, cool, and dry location, away from general laboratory traffic.

  • Store incompatible waste streams separately, for example, in different secondary containment bins.[4]

Step 5: Request for Pickup

  • Once the container is nearly full (around 90% capacity to prevent overfilling and spills), or if the experiment is complete, arrange for waste pickup through your institution's EHS department.[7]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a direct call.

The logical flow for the disposal of this compound is visualized in the workflow diagram below.

cluster_0 Pre-Disposal cluster_1 Disposal Protocol PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Identify Identify as Hazardous Waste FumeHood->Identify Segregate Segregate from Incompatible Wastes Identify->Segregate Containerize Place in a Labeled, Compatible Container Segregate->Containerize Label Label with 'Hazardous Waste' and Contents Containerize->Label Store Store in a Designated Satellite Accumulation Area Label->Store Pickup Request Pickup from EHS Store->Pickup

Caption: Workflow for the safe disposal of this compound.

III. Decontamination of Glassware and Work Surfaces

For non-disposable items that have come into contact with this compound, a thorough decontamination procedure is necessary.

  • Glassware:

    • Rinse the glassware with a suitable organic solvent in which the compound is soluble (e.g., ethanol, ethyl acetate).

    • Collect the initial rinsate as hazardous waste.

    • Follow with a standard laboratory wash using soap and water.

  • Work Surfaces:

    • Wipe the surface with a cloth or paper towel dampened with an appropriate solvent.

    • Dispose of the contaminated wipes as solid hazardous waste.

    • Clean the surface with a standard laboratory disinfectant or soap and water.

IV. Spill Management

In the event of a small spill, the following steps should be taken:

  • Alert colleagues in the immediate vicinity.

  • Ensure adequate ventilation by keeping the fume hood sash at the appropriate height.

  • Contain the spill using an absorbent material such as vermiculite or a spill pad.

  • Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontaminate the spill area as described above.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research
  • Labor
  • Guide to Managing Laboratory Chemical Waste - Vanderbilt University
  • Benzyl chloride - Incident management - GOV.UK
  • SAFETY D
  • SAFETY D
  • Work-up procedures to remove impurities from Benzyl 2-bromonicotin
  • SAFETY D
  • Navigating the Safe Disposal of Methyl Benzyl-DL-Serin
  • SAFETY D

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for D-N-Benzylserine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of complex peptides and other bioactive molecules, D-N-Benzylserine Methyl Ester is a valuable intermediate for researchers in drug development and chemical synthesis.[1] While specific hazard data for this exact compound is not extensively documented, the principles of chemical prudence demand a thorough risk assessment based on its structure and the known properties of similar amino acid esters and serine derivatives.[2][3] This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE), ensuring that your work is not only scientifically sound but also fundamentally safe.

Our philosophy is built on the principle of proactive risk mitigation. Every chemical, especially novel or sparsely documented compounds, should be handled with the assumption of potential hazards.[4] The procedures outlined below are designed to create a self-validating system of safety, protecting you and your research from the consequences of accidental exposure.

Hazard Assessment: Understanding the Risks

This compound is typically supplied as a solid or crystalline powder.[5] The primary routes of potential exposure are inhalation of airborne particles and direct contact with the skin or eyes. Safety Data Sheets (SDS) for structurally related compounds, such as N-Boc-serine benzyl esters, indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[3] Therefore, a conservative approach that addresses these potential hazards is essential.

Key Potential Hazards:

  • Eye Irritation: Fine powders can easily become airborne and cause mechanical or chemical irritation upon contact with the eyes.[3]

  • Skin Irritation: Direct contact may lead to localized irritation.[3]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the nose, throat, and lungs.[3]

Hazardous decomposition during a fire or from reaction with incompatible materials like strong oxidizing agents can produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[2][6]

Core PPE Protocol: Your First Line of Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific task being performed. The minimum PPE required when handling this compound includes a lab coat, safety goggles, and appropriate gloves.[7]

Eye and Face Protection

To prevent contact with airborne powder or splashes during solution preparation, chemical safety goggles are mandatory. They must be compliant with ANSI Z87.1 standards in the U.S. or equivalent regional standards (e.g., EN 166 in Europe).[8] For operations with a higher risk of splashing, such as transferring large volumes of solutions or during a reaction quench, the use of a full-face shield over safety goggles is strongly recommended.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat, buttoned completely, is the minimum requirement to protect your skin and personal clothing from minor spills and dust.[9]

  • Gloves: Choosing the right gloves is critical and depends not only on the compound itself but also on the solvents used. This compound is often used in solvents during synthesis and purification.[1][10] Nitrile gloves offer excellent protection against a wide variety of solvents and are resistant to punctures and abrasions.[7] For work involving esters and ketones, butyl rubber gloves provide superior resistance.[11] Always check the manufacturer's glove compatibility chart for the specific solvents you are using. It is crucial to change gloves immediately if they become contaminated.

Respiratory Protection

All procedures that involve handling the solid powder form of this compound, especially weighing, should be conducted within a certified laboratory chemical hood or other ventilated enclosure to minimize inhalation risk.[4] If engineering controls are not available or are insufficient to control dust, a NIOSH-approved air-purifying respirator (e.g., an N95 dust mask) may be required.[12] The use of respiratory protection must be part of a formal respiratory protection program, including fit testing and training, as mandated by OSHA.[7]

Operational and Disposal Plans: Safety in Practice

Integrating PPE use into your daily workflow is essential for creating a robust safety culture. The following diagram illustrates the key stages of handling this compound and the corresponding PPE checkpoints.

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_post Post-Experiment A 1. Receiving & Storage Inspect container integrity. Store in a cool, dry, dark place. [11, 12] B 2. Weighing Solid Location: Chemical Fume Hood PPE: Lab Coat, Goggles, Nitrile Gloves A->B C 3. Solution Preparation Add solid to solvent slowly. Avoid splashing. PPE: Lab Coat, Goggles, Nitrile Gloves (Consider face shield for large volumes) B->C D 4. Reaction & Monitoring Conduct reaction in fume hood. Maintain sash at lowest practical height. PPE: Lab Coat, Goggles, Appropriate Gloves C->D E 5. Spill & Emergency Evacuate if necessary. Use spill kit for containment. Report all incidents. Required PPE is task-specific. D->E F 6. Waste Disposal Segregate waste streams. Dispose of contaminated PPE and chemical waste according to institutional and local regulations. [12] D->F

Figure 1. Experimental workflow with integrated PPE checkpoints for handling this compound.
Step-by-Step Handling Protocol
  • Pre-Operational Check: Before handling, ensure you have read the relevant Safety Data Sheet and that all necessary PPE is available and in good condition.[4]

  • Weighing: Always weigh the solid compound inside a chemical fume hood or a powder containment hood. Use anti-static weigh paper or a container to prevent dispersal of the fine powder.[12] Don your lab coat, safety goggles, and gloves.

  • Dissolving: When preparing solutions, add the this compound powder to the solvent slowly to avoid splashing. If working on an open bench, ensure adequate ventilation.

  • Reaction: Keep all reactions within a chemical fume hood.[4]

  • Spill Response: In the event of a spill, immediately alert others in the area. For a small powder spill within a fume hood, gently sweep it up with appropriate tools and place it in a sealed container for disposal.[8] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection. For larger spills, follow your institution's emergency procedures.

  • Disposal: All waste, including contaminated gloves, weigh boats, and excess reagents, must be disposed of in accordance with federal, state, and local environmental regulations.[5] Do not dispose of chemical waste down the drain. Contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.

Summary of PPE Recommendations

The following table provides a quick reference for the minimum required PPE for various laboratory tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Inspection Safety GlassesNone RequiredLab CoatNone Required
Weighing Solid Safety GogglesNitrile GlovesLab CoatRequired (Fume Hood)
Preparing Solutions Safety GogglesNitrile GlovesLab CoatRecommended (Fume Hood)
Running Reaction Safety GogglesAppropriate GlovesLab CoatRequired (Fume Hood)
Handling Spills Safety GogglesChemical-Resistant GlovesLab CoatAs needed per spill size

This guide serves as a foundational resource for the safe handling of this compound. Always remember that safety is a shared responsibility, and adherence to these protocols is paramount for protecting yourself, your colleagues, and the integrity of your scientific work.

References

  • BenchChem. Synthesis of Methyl benzyl-DL-serinate: A Technical Guide. BenchChem Technical Support Team.
  • BenchChem. A Comparative Guide to Serine Derivatives in Synthesis: Methyl benzyl-DL-serinate vs. Boc-Ser(Bzl)-OH. BenchChem.
  • Fisher Scientific. SAFETY DATA SHEET: L-Serine methyl ester hydrochloride. Fisher Scientific.
  • Sigma-Aldrich. SAFETY DATA SHEET: Benzyl benzoate. Sigma-Aldrich.
  • PubChem. N-benzyl-d-serine methyl ester hydrochloride. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: N-Boc-D-serine benzyl ester. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: N-Boc-L-serine benzyl ester. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: Boc-L-Serine benzyl ester. Thermo Fisher Scientific.
  • BLD Pharm. This compound. BLD Pharm.
  • TCI Chemicals. SAFETY DATA SHEET: L-Serine Benzyl Ester Hydrochloride. TCI Chemicals.
  • University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. UAH.
  • Organic Syntheses. N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER AND (4S)-N-[(1,1-DIMETHYLETHOXY)CARBONYL]-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINE: A CONVENIENT, STEREORATIONAL SYNTHESIS OF D- OR L-SERINAL. Organic Syntheses Procedure.
  • Lab Manager Magazine. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • University of Tennessee Knoxville. Personal Protective Equipment (PPE). EHS UTK.
  • Agilent. Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET. Agilent.
  • National Center for Biotechnology Information. Working with Chemicals. Prudent Practices in the Laboratory.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.